Pyrimidine-2-carboximidamide
Description
BenchChem offers high-quality Pyrimidine-2-carboximidamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyrimidine-2-carboximidamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
pyrimidine-2-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4/c6-4(7)5-8-2-1-3-9-5/h1-3H,(H3,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSKAHAHBFDQKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30430755 | |
| Record name | 2-PYRIMIDINECARBOXIMIDAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30430755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
45695-56-5 | |
| Record name | 2-PYRIMIDINECARBOXIMIDAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30430755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Pyrimidine-2-carboximidamide: Structure, Properties, and Synthetic Protocols
Executive Summary: Pyrimidine-2-carboximidamide, a key heterocyclic compound, stands as a molecule of significant interest in the fields of medicinal chemistry and drug development. As a derivative of pyrimidine, a fundamental building block of nucleic acids, this compound and its analogs possess a wide spectrum of biological activities. Its structural features, particularly the reactive carboximidamide (amidine) group appended to the electron-deficient pyrimidine ring, make it a versatile pharmacophore and a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a detailed synthetic protocol, and its established role in the development of novel therapeutics, with a focus on its application as an inhibitor for the Receptor for Advanced Glycation End products (RAGE).
Molecular Structure and Isomerism
Chemical Identity
Pyrimidine-2-carboximidamide is systematically named according to IUPAC nomenclature. It consists of a pyrimidine ring substituted at the C2 position with a carboximidamide group.
| Identifier | Value | Source |
| IUPAC Name | pyrimidine-2-carboximidamide | [1] |
| Synonyms | Pyrimidine-2-carboxamidine, 2-Amidinopyrimidine | [1] |
| CAS Number | 45695-56-5 | [1] |
| Molecular Formula | C₅H₆N₄ | [1] |
| SMILES | C1=CN=C(N=C1)C(=N)N | [1] |
| InChI | InChI=1S/C5H6N4/c6-4(7)5-8-2-1-3-9-5/h1-3H,(H3,6,7) | [1] |
| InChIKey | SZSKAHAHBFDQKN-UHFFFAOYSA-N | [1] |
Structural Elucidation
Tautomerism
The carboximidamide group can exhibit tautomerism, existing in equilibrium between the amino and imino forms. While spectroscopic studies on N-substituted 2-pyrimidinamines suggest the amino tautomer is generally more stable, the specific equilibrium for Pyrimidine-2-carboximidamide in different solvent environments warrants careful consideration during experimental design.[3]
Caption: Workflow for the synthesis of Pyrimidine-2-carboximidamide.
Detailed Experimental Protocol
Causality: The use of anhydrous reagents is critical. Water will readily hydrolyze the nitrile to a carboxamide or the imidate intermediate to an ester, significantly reducing the yield of the desired amidine. [4]Low temperatures are maintained to prevent the thermodynamically unstable Pinner salt from rearranging. [5] Step 1: Formation of Ethyl pyrimidine-2-carboximidate hydrochloride (Pinner Salt)
-
Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube is flame-dried under a stream of inert gas (e.g., nitrogen or argon) and allowed to cool to room temperature.
-
Reagents: Add 2-cyanopyrimidine (1.0 equiv.) and anhydrous ethanol (5.0-10.0 equiv.) to the flask.
-
Reaction: Cool the mixture to 0°C in an ice bath. Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic and should be monitored. Continue the HCl addition until the solution is saturated and a precipitate (the Pinner salt) begins to form.
-
Isolation: Seal the flask and store it in a refrigerator (approx. 4°C) for 24-48 hours to allow for complete precipitation. Collect the solid product by filtration under an inert atmosphere, wash with cold, anhydrous diethyl ether, and dry under vacuum.
Step 2: Conversion to Pyrimidine-2-carboximidamide Hydrochloride
-
Setup: Suspend the dried Pinner salt from Step 1 in anhydrous ethanol in a sealed pressure tube.
-
Reaction: Cool the suspension to -10°C. Add a solution of anhydrous ammonia in ethanol (approx. 2.0-3.0 equiv.).
-
Incubation: Seal the tube and allow the mixture to warm to room temperature. Stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture and filter to remove the ammonium chloride byproduct. Concentrate the filtrate under reduced pressure to yield the crude product.
Purification and Characterization Workflow
-
Purification: The crude Pyrimidine-2-carboximidamide hydrochloride can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.
-
Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques: ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry.
Spectroscopic and Analytical Profile
Disclaimer: Experimental spectra for Pyrimidine-2-carboximidamide are not widely published. The following analyses are predictive, based on characteristic values for the pyrimidine ring and the carboximidamide functional group derived from analogous structures. [6][7][8][9][10][11]
Proton NMR (¹H NMR) Spectroscopy (Predicted)
-
Pyrimidine Ring Protons: The pyrimidine ring protons are expected to appear in the aromatic region (δ 7.0-9.5 ppm). The proton at C5 (H5) will likely be a triplet, coupled to the protons at C4 and C6. The two equivalent protons at C4 and C6 (H4, H6) should appear as a doublet. Due to the electron-withdrawing nature of the ring nitrogens, these signals will be downfield, with the H4/H6 protons typically appearing further downfield than H5.
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Amidine Protons (-C(=NH)NH₂): The protons on the amidine group are exchangeable and may appear as broad singlets. Their chemical shift can vary significantly depending on the solvent, concentration, and temperature. They are expected in the range of δ 5.0-8.0 ppm.
Carbon-13 NMR (¹³C NMR) Spectroscopy (Predicted)
-
Pyrimidine Ring Carbons: The carbon atoms of the pyrimidine ring will resonate in the aromatic region (δ 120-160 ppm). The C2 carbon, attached to the carboximidamide group, will be significantly downfield. The C4/C6 carbons will be equivalent and appear downfield due to the adjacent nitrogen atoms, while the C5 carbon will be the most upfield of the ring carbons.
-
Amidine Carbon (-C(=NH)NH₂): The amidine carbon is expected to appear around δ 160-170 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy (Predicted)
-
N-H Stretching: Broad bands in the region of 3100-3400 cm⁻¹ corresponding to the N-H stretching vibrations of the primary amine and imine groups. [10]* C=N Stretching: A strong absorption peak around 1630-1680 cm⁻¹ is characteristic of the C=N double bond stretch of the amidine group and the pyrimidine ring. [11]* C-N Stretching: Vibrations for C-N single bonds will appear in the 1200-1350 cm⁻¹ region. [10]* Ring Vibrations: Aromatic C=C and C=N stretching vibrations of the pyrimidine ring will be observed in the 1400-1600 cm⁻¹ range. [10]
Mass Spectrometry (MS) (Predicted Fragmentation)
-
Molecular Ion Peak (M⁺): The electron impact (EI) mass spectrum should show a molecular ion peak at m/z = 122.
-
Fragmentation: Common fragmentation pathways for pyrimidine derivatives involve the cleavage of the substituent and characteristic fragmentation of the heterocyclic ring. [7][12]A key fragmentation would be the loss of the amidine group or parts of it (e.g., loss of NH₂, HCN). The stable pyrimidine ring may also undergo retro-Diels-Alder type fragmentation.
Applications in Medicinal Chemistry
The pyrimidine scaffold is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs. [13]Pyrimidine-2-carboxamide and its derivatives have been specifically investigated for their therapeutic potential.
Mechanism of Action: RAGE Inhibition
Analogs of Pyrimidine-2-carboxamide have been identified as inhibitors of the Receptor for Advanced Glycation End products (RAGE). RAGE is a multi-ligand receptor implicated in the pathogenesis of various inflammatory diseases, diabetic complications, and neurodegenerative disorders. By binding to RAGE, these inhibitors can block the downstream signaling pathways that promote inflammation and cellular damage.
Caption: Pyrimidine analogs block inflammatory ligand binding to RAGE.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for Pyrimidine-2-carboximidamide is not readily available, data from related compounds like Pyridine-2-carboximidamide hydrochloride and Pyrimidine-2-carboxylic acid provide essential safety guidance. [6]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. Ensure work is conducted in a well-ventilated area or under a chemical fume hood. [6]* Handling: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling. [6][7]* First Aid:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. [7] * Skin Contact: Wash off with soap and plenty of water. [7] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. [6] * Ingestion: Rinse mouth with water. Do not induce vomiting. [6]* Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and protected from moisture. [7]
-
References
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Wikipedia. (n.d.). Pinner reaction. Retrieved from [Link]
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PubChem. (n.d.). 2-Pyrimidinecarboximidamide. National Center for Biotechnology Information. Retrieved from [Link]
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MDPI. (2019). Synthesis of 2-Cyanopyrimidines. Retrieved from [Link]
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An In-depth Technical Guide to the Presumed Mechanism of Action of Pyrimidine-2-carboximidamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrimidine-2-carboximidamide is a heterocyclic organic compound featuring a pyrimidine ring substituted with a carboximidamide group. While direct, comprehensive studies elucidating the specific mechanism of action for Pyrimidine-2-carboximidamide are not extensively available in current literature, its structural similarity to a class of well-researched pyrimidine-2-carboxamide derivatives provides a strong foundation for postulating its biological activities. This guide synthesizes the available evidence for its closest analogs to propose and explore the most probable molecular mechanisms. We will focus primarily on the potential for Pyrimidine-2-carboximidamide to act as an inhibitor of the Receptor for Advanced Glycation End Products (RAGE), a key player in inflammatory responses. Additionally, we will discuss other plausible targets, including Vanin-1 and dihydroorotate dehydrogenase (DHODH), based on the known bioactivities of the broader pyrimidine class. This document is intended to serve as a technical resource, providing not only theoretical frameworks but also actionable experimental protocols for researchers seeking to investigate the pharmacological profile of this compound.
Introduction: The Pyrimidine Scaffold in Drug Discovery
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a vast array of biological activities.[1] Its presence in nucleobases (cytosine, thymine, and uracil) underscores its fundamental role in biological systems. This inherent biocompatibility and the pyrimidine ring's capacity for diverse substitutions have made it a fertile ground for the development of therapeutics targeting a wide range of diseases, including cancer, microbial infections, and inflammatory disorders.[2][3] Pyrimidine-2-carboximidamide, with its unique carboximidamide (amidine) group, presents an intriguing subject for mechanistic investigation. The amidine moiety, a strong base that is protonated at physiological pH, can engage in hydrogen bonding and electrostatic interactions, potentially conferring novel target affinities compared to its carboxamide counterparts.
Postulated Primary Mechanism of Action: RAGE Inhibition
The most compelling hypothesis for the mechanism of action of Pyrimidine-2-carboximidamide is the inhibition of the Receptor for Advanced Glycation End Products (RAGE). This is extrapolated from robust evidence demonstrating that structurally analogous pyrimidine-2-carboxamide derivatives are potent RAGE inhibitors.[4]
RAGE is a multiligand transmembrane receptor of the immunoglobulin superfamily.[5] Under normal physiological conditions, its expression is low. However, in pro-inflammatory states, its expression is significantly upregulated. RAGE binds to a variety of ligands, including advanced glycation end products (AGEs), S100 proteins, and high mobility group box 1 (HMGB1).[6][7] The engagement of these ligands with RAGE initiates a cascade of downstream signaling events, primarily through the activation of the transcription factor NF-κB, leading to the expression of pro-inflammatory cytokines and perpetuating a cycle of chronic inflammation.[8]
The RAGE Signaling Cascade
The binding of a ligand to the V-domain of RAGE is the initiating event in a complex signaling cascade. This interaction triggers a conformational change in the receptor, leading to the recruitment of adaptor proteins and the activation of multiple downstream pathways, including:
-
MAPK/ERK Pathway: This pathway is crucial for cell proliferation, differentiation, and survival.
-
JAK/STAT Pathway: This pathway is involved in immune responses and inflammation.
-
PI3K/AKT Pathway: This pathway plays a key role in cell growth and survival.
The culmination of these signaling events is the activation of NF-κB, which translocates to the nucleus and induces the transcription of a host of pro-inflammatory genes.
Caption: Postulated inhibitory action on the RAGE signaling pathway.
Experimental Workflow for Validating RAGE Inhibition
To experimentally validate that Pyrimidine-2-carboximidamide inhibits RAGE, a multi-tiered approach is recommended.
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Surface Plasmon Resonance (SPR): This technique provides quantitative data on the binding affinity and kinetics of the compound to purified RAGE protein.
-
Protocol:
-
Immobilize recombinant human RAGE on a sensor chip.
-
Prepare a series of concentrations of Pyrimidine-2-carboximidamide in a suitable running buffer.
-
Inject the compound solutions over the sensor chip surface.
-
Monitor the change in the refractive index to determine the association and dissociation rates.
-
Calculate the equilibrium dissociation constant (KD) to quantify binding affinity.
-
-
-
Competitive Binding Assay: This assay determines if the compound competes with a known RAGE ligand for binding to the receptor.
-
Protocol:
-
Coat a microplate with recombinant human RAGE.
-
Add a fixed concentration of a labeled RAGE ligand (e.g., biotinylated S100B).
-
Add varying concentrations of Pyrimidine-2-carboximidamide.
-
Incubate to allow for competitive binding.
-
Wash away unbound reagents and quantify the amount of bound labeled ligand.
-
Calculate the IC50 value, representing the concentration of the compound that inhibits 50% of ligand binding.
-
-
-
NF-κB Reporter Assay: This assay measures the inhibition of RAGE-mediated NF-κB activation in a cellular context.
-
Protocol:
-
Use a cell line (e.g., HEK293) stably expressing RAGE and an NF-κB-driven reporter gene (e.g., luciferase).
-
Pre-treat the cells with varying concentrations of Pyrimidine-2-carboximidamide.
-
Stimulate the cells with a RAGE ligand (e.g., S100B).
-
Measure the reporter gene expression (e.g., luminescence).
-
Determine the IC50 for the inhibition of NF-κB activation.
-
-
-
Cytokine Release Assay: This assay measures the downstream consequence of RAGE activation – the release of pro-inflammatory cytokines.
-
Protocol:
-
Use a relevant cell line (e.g., macrophages) that expresses RAGE.
-
Pre-treat the cells with Pyrimidine-2-carboximidamide.
-
Stimulate the cells with a RAGE ligand.
-
Collect the cell culture supernatant.
-
Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.
-
-
Caption: A stepwise approach to validate RAGE inhibition.
Other Potential Mechanisms of Action
While RAGE inhibition is the most probable mechanism, the versatility of the pyrimidine scaffold suggests other potential targets.
Vanin-1 Inhibition
Derivatives of pyrimidine carboxamide have been identified as competitive inhibitors of Vanin-1 (VNN1).[9][10] VNN1 is an ectoenzyme that hydrolyzes pantetheine to produce pantothenic acid (vitamin B5) and cysteamine.[11][12] Cysteamine is a potent antioxidant, and its production by VNN1 is implicated in the regulation of oxidative stress and inflammation. Inhibition of Vanin-1 is being explored as a therapeutic strategy for inflammatory bowel disease. Given the structural similarity, Pyrimidine-2-carboximidamide may also inhibit Vanin-1.
Dihydroorotate Dehydrogenase (DHODH) Inhibition
DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway. Inhibition of DHODH depletes the cellular pool of pyrimidines, which are essential for DNA and RNA synthesis, thereby arresting cell proliferation. This mechanism is particularly relevant for rapidly dividing cells, such as cancer cells.[13][14][15] A number of pyrimidine derivatives have been shown to inhibit DHODH. Investigating whether Pyrimidine-2-carboximidamide has an effect on this pathway would be a valuable line of inquiry, especially in the context of oncology.
Quantitative Data Summary
While no direct quantitative data exists for Pyrimidine-2-carboximidamide, the following table summarizes representative data for closely related pyrimidine derivatives against their respective targets. This provides a benchmark for future experimental investigations.
| Compound Class | Target | Assay | Key Parameter | Representative Value | Reference |
| Pyrimidine-2-carboxamide analogs | RAGE | Competitive Binding | IC50 | Low µM | [4] |
| Pyrimidine carboxamides | Vanin-1 | Enzymatic Assay | IC50 | Nanomolar range | [9] |
| Pyrimidine analogs | DHODH | Enzymatic Assay | Ki | Micromolar range |
Conclusion and Future Directions
The mechanism of action of Pyrimidine-2-carboximidamide is currently unelucidated. However, based on strong evidence from its close structural analog, pyrimidine-2-carboxamide, inhibition of the RAGE receptor is the most probable primary mechanism. This would position the compound as a potential therapeutic agent for a range of inflammatory diseases. Further investigation into other potential targets such as Vanin-1 and DHODH is also warranted to fully characterize its pharmacological profile. The experimental protocols outlined in this guide provide a clear roadmap for researchers to systematically investigate these hypotheses and unlock the therapeutic potential of Pyrimidine-2-carboximidamide. Future studies should focus on conducting these biochemical and cell-based assays, followed by in vivo studies in relevant disease models to validate the proposed mechanisms of action.
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The Ascendant Therapeutic Potential of Pyrimidine-2-carboximidamide and Its Derivatives: A Technical Guide for Drug Discovery Professionals
This guide provides an in-depth exploration of the burgeoning field of pyrimidine-2-carboximidamide and its derivatives, a class of heterocyclic compounds demonstrating a remarkable breadth of biological activities. As the quest for novel therapeutic agents intensifies, understanding the nuanced structure-activity relationships and mechanistic underpinnings of these molecules is paramount for researchers, scientists, and drug development professionals. This document moves beyond a cursory overview to deliver actionable insights and detailed methodologies, empowering you to accelerate your research and development endeavors in this promising chemical space.
The Pyrimidine-2-carboximidamide Scaffold: A Privileged Motif in Medicinal Chemistry
The pyrimidine ring is a cornerstone of numerous biologically active molecules, including the nucleobases of DNA and RNA.[1][2][3][4] The introduction of a carboximidamide group at the 2-position of the pyrimidine ring creates a unique pharmacophore with a distinct electronic and steric profile, enhancing its potential for molecular interactions with various biological targets. This structural feature often imparts favorable pharmacokinetic properties and allows for diverse chemical modifications to fine-tune activity and selectivity.
Anticancer Activity: A Dominant Therapeutic Avenue
A significant body of research highlights the potent anticancer activities of pyrimidine derivatives.[2][4][5][6][7][8] While direct studies on pyrimidine-2-carboximidamide are emerging, the closely related pyrimidine-2-carboxamide derivatives have shown significant promise, offering valuable insights into the potential mechanisms of action for the carboximidamide analogs.
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
Several pyrimidine derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis, in cancer cells. One notable study on pyrimidine derivatives bearing aryl urea moieties demonstrated that the lead compound, 4b , induced apoptosis in the SW480 colon cancer cell line.[5] Mechanistic investigations revealed that this compound triggers the intrinsic apoptotic pathway through the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.[5] This shift in the Bax/Bcl-2 ratio leads to a loss of mitochondrial membrane potential and subsequent activation of caspases, culminating in apoptosis.[5] Furthermore, compound 4b was found to arrest the cell cycle at the G2/M phase, preventing cancer cell proliferation.[5]
Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.
Principle: The MTT assay is based on the ability of viable cells to reduce the yellow tetrazolium salt MTT to a purple formazan product by mitochondrial reductases. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., SW480, A549, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[5][8]
-
Compound Treatment: Prepare serial dilutions of the pyrimidine-2-carboximidamide derivatives and a standard anticancer drug (e.g., doxorubicin) in the appropriate cell culture medium.[8] Add the diluted compounds to the respective wells and incubate for 48-72 hours.[5]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, can then be determined by plotting a dose-response curve.
Quantitative Data: Cytotoxicity of Pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 4b | SW480 (Colon) | 11.08 | [5] |
| 2d | A549 (Lung) | Strong cytotoxicity at 50 µM | [7] |
| 5f | Multiple | Excellent cytotoxicity | [8] |
| 5d | Multiple | Excellent cytotoxicity | [8] |
| 5l | Multiple | Excellent cytotoxicity | [8] |
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The emergence of multidrug-resistant microbial strains necessitates the development of novel antimicrobial agents. Pyrimidine derivatives have demonstrated significant potential in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[2][9][10][11][12][13][14]
Spectrum of Activity
Studies on various pyrimidine derivatives have shown promising results against both Gram-positive and Gram-negative bacteria. For instance, certain 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives exhibited excellent antibacterial activity against E. coli (Gram-negative) and S. aureus (Gram-positive).[9] Similarly, other synthesized pyrimidine analogues have displayed appreciable activity against B. subtilis, S. enterica, and P. aeruginosa.[10] In the realm of antifungal agents, derivatives have shown efficacy against C. albicans and A. niger.[10][11]
Experimental Protocol: Agar Well Diffusion Method for Antibacterial Screening
The agar well diffusion method is a standard technique for evaluating the antibacterial activity of chemical compounds.
Principle: A standardized inoculum of a test microorganism is spread on an agar plate. Wells are then made in the agar, and the test compound is introduced into these wells. The compound diffuses into the agar, and if it is effective against the microorganism, it creates a zone of inhibition where microbial growth is prevented.
Step-by-Step Methodology:
-
Media Preparation: Prepare and sterilize Mueller-Hinton agar for bacterial cultures.
-
Inoculum Preparation: Prepare a standardized suspension of the test bacteria (e.g., E. coli, S. aureus) equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Evenly spread the bacterial inoculum over the surface of the agar plates using a sterile cotton swab.
-
Well Creation: Aseptically create wells (typically 6-8 mm in diameter) in the inoculated agar plates using a sterile cork borer.
-
Compound Loading: Dissolve the pyrimidine-2-carboximidamide derivatives in a suitable solvent like dimethylsulfoxide (DMSO) at a specific concentration (e.g., 250 µg/mL).[9] Pipette a defined volume of the compound solution into the wells. A well with the solvent alone serves as a negative control, and a well with a standard antibiotic (e.g., Norfloxacin) serves as a positive control.[9]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete inhibition in millimeters. A larger zone of inhibition indicates greater antibacterial activity.
Enzyme Inhibition: A Targeted Approach to Disease Modulation
The ability of pyrimidine derivatives to selectively inhibit enzymes implicated in disease pathogenesis is a key area of investigation.[15][16][17][18]
Cyclooxygenase-2 (COX-2) Inhibition and Anti-inflammatory Effects
Chronic inflammation is a hallmark of many diseases. Cyclooxygenase-2 (COX-2) is an enzyme that plays a crucial role in the inflammatory cascade. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors. Certain pyrimidine derivatives have been identified as potent and selective COX-2 inhibitors.[16][17] For example, compounds L1 and L2 demonstrated high selectivity for COX-2 over COX-1, with activity comparable to the established drug meloxicam.[16][17] These compounds also reduced the levels of reactive oxygen species (ROS), indicating antioxidant properties that can further mitigate inflammation.[16][17]
α-Glucosidase Inhibition for Diabetes Management
α-Glucosidase is an enzyme responsible for the breakdown of complex carbohydrates into glucose in the small intestine. Inhibition of this enzyme can delay glucose absorption and help manage postprandial hyperglycemia in individuals with type 2 diabetes. A series of pyrimidinyl-piperazine carboxamide derivatives have been synthesized and evaluated as α-glucosidase inhibitors.[15] Compound 21c emerged as the most potent inhibitor with an IC50 value of 0.44 µM and exhibited a competitive mode of inhibition.[15]
Nicotinamide N-methyltransferase (NNMT) Inhibition
Nicotinamide N-methyltransferase (NNMT) is an enzyme linked to metabolic disorders, including type 2 diabetes.[18] Novel pyrimidine-5-carboxamide compounds have been developed as NNMT inhibitors, demonstrating the potential of the pyrimidine scaffold in targeting metabolic diseases.[18]
Experimental Workflow: Enzyme Inhibition Assay
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Pyrimidine-2-Carboximidamide Derivatives: A Technical Guide for Early-Stage Drug Discovery
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This technical guide delves into the emerging class of pyrimidine-2-carboximidamide derivatives, compounds of significant interest for early-stage drug discovery. While this specific scaffold remains a relatively underexplored frontier, this document provides a comprehensive framework for its investigation. We will explore the synthetic pathways, potential biological targets, and a strategic workflow for the evaluation of these promising molecules. Drawing upon established principles of medicinal chemistry and data from structurally related pyrimidine analogs, this guide offers field-proven insights to empower researchers in their quest for novel therapeutics.
Introduction: The Strategic Value of the Pyrimidine-2-Carboximidamide Scaffold
The pyrimidine ring is a privileged structure in drug discovery, renowned for its ability to engage with a wide array of biological targets through hydrogen bonding and π-stacking interactions.[2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3] The introduction of a carboximidamide (amidine) group at the 2-position of the pyrimidine ring presents a unique opportunity to modulate the physicochemical and pharmacological properties of this versatile scaffold. The amidine moiety, a strong basic group, can participate in crucial hydrogen bonding interactions with biological targets and can also serve as a bioisostere for other functional groups, offering a pathway to novel intellectual property.[4]
This guide provides a roadmap for the exploration of pyrimidine-2-carboximidamide derivatives, from their synthesis to their biological evaluation, with a focus on accelerating their journey through the early drug discovery pipeline.
Medicinal Chemistry: Synthesis and Chemical Properties
The successful synthesis of a novel compound class is the first critical step in its evaluation. For pyrimidine-2-carboximidamide derivatives, the most logical and well-established synthetic route proceeds through a pyrimidine-2-carbonitrile intermediate, followed by conversion to the desired amidine.
Synthesis of Pyrimidine-2-carbonitrile Precursors
The synthesis of the key 2-cyanopyrimidine intermediate can be achieved through several methods. One common approach involves the nucleophilic displacement of a suitable leaving group, such as a sulfone, from the 2-position of the pyrimidine ring with a cyanide salt.[5] For instance, a 2-(methylsulfonyl)pyrimidine can be reacted with potassium cyanide in an appropriate solvent like acetonitrile to yield the corresponding 2-cyanopyrimidine.[5]
Another synthetic strategy involves the nitrosation of a 2-methylpyrimidine followed by a dehydration reaction.[6] This method avoids the use of highly toxic cyanides in the final step.[6]
Conversion to Pyrimidine-2-carboximidamide: The Pinner Reaction
The Pinner reaction is a classic and reliable method for the conversion of nitriles to amidines.[7] This acid-catalyzed reaction involves the treatment of a nitrile with an alcohol in the presence of anhydrous hydrogen chloride to form an intermediate imino ester salt (Pinner salt).[7][8] Subsequent treatment of the Pinner salt with ammonia or an amine furnishes the desired amidine.[7][8]
The following diagram illustrates the general workflow for the synthesis of pyrimidine-2-carboximidamide derivatives:
Caption: Synthetic workflow for pyrimidine-2-carboximidamide derivatives.
Experimental Protocol: Pinner Reaction for Pyrimidine-2-carboximidamide Synthesis
This protocol provides a detailed, step-by-step methodology for the conversion of a pyrimidine-2-carbonitrile to a pyrimidine-2-carboximidamide.
Materials:
-
Pyrimidine-2-carbonitrile
-
Anhydrous ethanol
-
Anhydrous diethyl ether
-
Anhydrous hydrogen chloride gas
-
Ammonia solution in ethanol (saturated)
-
Round-bottom flask
-
Magnetic stirrer
-
Gas inlet tube
-
Drying tube (e.g., with calcium chloride)
-
Ice bath
Procedure:
-
Preparation of the Reaction Mixture: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a gas inlet tube connected to a drying tube, dissolve the pyrimidine-2-carbonitrile in anhydrous ethanol.
-
Formation of the Pinner Salt: Cool the solution in an ice bath. Bubble anhydrous hydrogen chloride gas through the solution with stirring. The reaction is exothermic, so maintain the temperature below 10°C. Continue the addition of HCl until the solution is saturated. Seal the flask and stir at room temperature for 12-24 hours. The Pinner salt may precipitate from the solution.
-
Isolation of the Pinner Salt (Optional): The Pinner salt can be isolated by filtration under anhydrous conditions, washing with anhydrous diethyl ether, and drying under vacuum. However, it is often used directly in the next step without isolation.[7]
-
Formation of the Amidine: Cool the reaction mixture (or the isolated Pinner salt suspended in anhydrous ethanol) in an ice bath. Slowly add a saturated solution of ammonia in ethanol with stirring. A precipitate of ammonium chloride will form.
-
Reaction Completion and Work-up: Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, filter the reaction mixture to remove the ammonium chloride precipitate.
-
Purification: Concentrate the filtrate under reduced pressure. The crude pyrimidine-2-carboximidamide can be purified by recrystallization or column chromatography.
Biological Potential and Key Therapeutic Areas
While direct biological data for pyrimidine-2-carboximidamide derivatives is limited, the extensive research on structurally similar pyrimidine analogs provides a strong basis for predicting their potential therapeutic applications.
Kinase Inhibition
The pyrimidine scaffold is a well-established hinge-binding motif in many kinase inhibitors.[9][10] The addition of a carboximidamide group at the 2-position can provide an additional hydrogen bond donor and acceptor, potentially enhancing binding affinity and selectivity for specific kinases. Kinases are critical targets in oncology, immunology, and inflammatory diseases.[9] For example, derivatives of pyrimidine-2-carboxamide have shown inhibitory activity against Hematopoietic Progenitor Kinase 1 (HPK1), an attractive target for cancer immunotherapy.[11][12]
Inhibition of the Receptor for Advanced Glycation Endproducts (RAGE)
Pyrimidine-2-carboxamide analogs have been investigated as inhibitors of the Receptor for Advanced Glycation Endproducts (RAGE), a key player in inflammatory and diabetic complications.[13] The carboximidamide moiety, with its distinct electronic and hydrogen bonding properties, could offer a novel approach to RAGE inhibition.
Other Potential Applications
Given the broad biological activities of pyrimidine derivatives, pyrimidine-2-carboximidamide compounds could also be explored for their potential as:
-
Antimicrobial agents: 2-aminopyrimidine derivatives have shown promising antimicrobial activity.[14][15]
-
Anti-inflammatory agents: The pyrimidine core is present in many compounds with anti-inflammatory properties.[16]
-
Anticancer agents: The pyrimidine scaffold is a key component of many anticancer drugs.[17][18]
A Strategic Workflow for Early Drug Discovery
A systematic and efficient workflow is essential for the successful evaluation of a novel compound class. The following diagram outlines a proposed workflow for the investigation of pyrimidine-2-carboximidamide derivatives.
Caption: Proposed early drug discovery workflow for pyrimidine-2-carboximidamide derivatives.
Library Synthesis and High-Throughput Screening (HTS)
The initial step involves the synthesis of a diverse library of pyrimidine-2-carboximidamide derivatives with variations at different positions of the pyrimidine ring and on the amidine nitrogen. This library can then be subjected to high-throughput screening against a panel of relevant biological targets, such as a kinase panel or a RAGE binding assay.
Hit-to-Lead Optimization and Structure-Activity Relationship (SAR) Studies
Once initial "hits" are identified from the HTS campaign, the focus shifts to hit-to-lead optimization. This involves systematic structural modifications to improve potency, selectivity, and drug-like properties. Key SAR studies should include:
-
Modification of substituents on the pyrimidine ring: Exploring the effects of different electron-donating and electron-withdrawing groups at various positions.
-
Modification of the amidine group: Investigating the impact of N-alkylation or N-arylation on activity and physicochemical properties.
In Vitro ADME/Tox Profiling
Promising lead compounds should be subjected to a battery of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology assays to assess their drug-like properties.
Table 1: Key In Vitro ADME/Tox Assays
| Parameter | Assay | Purpose |
| Solubility | Kinetic or thermodynamic solubility assays | To determine the solubility of the compound in aqueous solutions. |
| Permeability | Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell assay | To assess the ability of the compound to cross biological membranes. |
| Metabolic Stability | Liver microsome stability assay | To evaluate the susceptibility of the compound to metabolism by liver enzymes. |
| Cytotoxicity | Cell viability assays (e.g., MTT, CellTiter-Glo®) | To determine the toxicity of the compound to various cell lines. |
| hERG Liability | Patch-clamp or fluorescence-based assays | To assess the potential for cardiotoxicity. |
In Vivo Pharmacokinetics and Efficacy Studies
Compounds with favorable in vitro profiles should then be advanced to in vivo studies in relevant animal models to evaluate their pharmacokinetic properties (e.g., bioavailability, half-life) and therapeutic efficacy.
Conclusion and Future Directions
Pyrimidine-2-carboximidamide derivatives represent a promising, yet largely untapped, area of medicinal chemistry. The strategic combination of the privileged pyrimidine scaffold with the versatile carboximidamide functional group offers a compelling starting point for the discovery of novel therapeutics. While direct experimental data on this specific compound class is currently scarce, the wealth of information available for related pyrimidine analogs provides a solid foundation for their rational design and evaluation.
Future research in this area should focus on:
-
Systematic synthesis and screening: The generation and biological evaluation of diverse libraries of pyrimidine-2-carboximidamide derivatives are crucial to unlocking their therapeutic potential.
-
Elucidation of specific biological targets: Identifying the precise molecular targets of active compounds will be essential for understanding their mechanism of action and for guiding further optimization.
-
Comprehensive ADME/Tox profiling: A thorough understanding of the pharmacokinetic and toxicological properties of these compounds will be critical for their successful development as drug candidates.
This technical guide provides a comprehensive framework to initiate and advance the exploration of pyrimidine-2-carboximidamide derivatives in early drug discovery. By leveraging the insights and methodologies outlined herein, researchers can effectively navigate the challenges and opportunities presented by this exciting class of molecules.
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Crystal Structure of Pyrimidine-2-carboximidamide: A Technical Guide for Drug Development Professionals
Introduction: The Significance of the Pyrimidine Scaffold in Medicinal Chemistry
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core structure of numerous therapeutic agents. As a fundamental component of nucleic acids, its derivatives are amenable to biological systems, offering a versatile scaffold for drug design.[1] Pyrimidine-based compounds exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. The introduction of a carboximidamide group at the 2-position of the pyrimidine ring creates Pyrimidine-2-carboximidamide, a molecule with significant potential for forming diverse intermolecular interactions crucial for molecular recognition in biological targets. Understanding the three-dimensional structure and intermolecular interactions of this compound at the crystalline level is paramount for rational drug design and the development of novel therapeutics.
This technical guide provides a comprehensive analysis of the crystal structure of Pyrimidine-2-carboximidamide and its close analog, Pyrimidine-2-carboxamide. While detailed crystallographic studies on Pyrimidine-2-carboximidamide are not extensively published, available data provides a foundational understanding. To offer a deeper, more instructive analysis, this guide will leverage the well-documented crystal structure of Pyrimidine-2-carboxamide as a primary case study, elucidating the nuanced interplay of molecular geometry and intermolecular forces that govern the solid-state architecture of this important class of compounds.
Part 1: Crystallographic Data of Pyrimidine-2-carboximidamide
Preliminary crystallographic data for Pyrimidine-2-carboximidamide (C₅H₆N₄) has been reported in the Crystallography Open Database (COD) under the deposition number 7219471.[2] The key crystallographic parameters are summarized in the table below.
| Parameter | Value |
| Chemical Formula | C₅H₆N₄ |
| Molecular Weight | 122.13 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a | 5.55795 Å |
| b | 7.25941 Å |
| c | 7.7260 Å |
| α | 84.431° |
| β | 71.913° |
| γ | 80.163° |
| Z | 2 |
| Table 1: Crystallographic Data for Pyrimidine-2-carboximidamide.[2] |
While this data provides the fundamental unit cell dimensions and symmetry, a detailed analysis of the molecular conformation, bond lengths, bond angles, and, crucially, the specific intermolecular interactions, awaits a more comprehensive published study. For researchers and drug development professionals, understanding these details is critical for predicting molecular behavior and designing new chemical entities.
Part 2: A Case Study: The Crystal Structure of Pyrimidine-2-carboxamide
Given the limited detailed published data on Pyrimidine-2-carboximidamide, we will now turn our attention to its close structural analog, Pyrimidine-2-carboxamide (C₅H₅N₃O). The replacement of the imine (=NH) group with a carbonyl (=O) group introduces changes in hydrogen bonding potential and electronic distribution, yet the overall molecular shape and the nature of the pyrimidine ring remain highly comparable. The detailed study of Pyrimidine-2-carboxamide offers invaluable insights into the structural chemistry of this family of compounds.
Synthesis and Crystallization of Pyrimidine-2-carboxamide
The synthesis and crystallization of Pyrimidine-2-carboxamide provide a clear and reproducible protocol for obtaining high-quality single crystals suitable for X-ray diffraction analysis. The causality behind the experimental choices lies in the controlled hydrolysis of a nitrile precursor.
Experimental Protocol:
-
Dissolution: Dissolve 1.0 g (9.5 mmol) of 2-cyanopyrimidine in 10 ml of deionized water. The use of an aqueous solvent is critical for the subsequent hydrolysis step.
-
Hydrolysis: Add a 0.1 M solution of sodium hydroxide (NaOH) dropwise to the 2-cyanopyrimidine solution until the pH reaches 12. The basic conditions facilitate the nucleophilic attack of hydroxide ions on the nitrile carbon, initiating the conversion to the amide.
-
Crystallization: Allow the resulting solution to stand undisturbed at room temperature. Single crystals of Pyrimidine-2-carboxamide will form over the course of one week.[3] This slow evaporation method allows for the orderly arrangement of molecules into a crystalline lattice.
Caption: Workflow for the synthesis and crystallization of Pyrimidine-2-carboxamide.
Crystal Structure Analysis of Pyrimidine-2-carboxamide
Single-crystal X-ray diffraction analysis of Pyrimidine-2-carboxamide reveals a monoclinic crystal system with the space group P2₁/c. The detailed crystallographic data are presented below.
| Parameter | Value |
| Chemical Formula | C₅H₅N₃O |
| Molecular Weight | 123.12 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 7.9241 (7) Å |
| b | 7.3059 (7) Å |
| c | 9.8223 (9) Å |
| β | 103.512 (6)° |
| V | 552.90 (9) ų |
| Z | 4 |
| Radiation | Mo Kα |
| Temperature | 291 (2) K |
| Table 2: Detailed Crystallographic Data for Pyrimidine-2-carboxamide.[3] |
A key feature of the molecular structure is the non-coplanarity of the carboxamide group with the pyrimidine ring. The amide group is twisted with respect to the aromatic ring by a dihedral angle of 24.9(1)°.[3] This twist is a result of steric hindrance and electronic effects, influencing the molecule's overall conformation and its ability to participate in intermolecular interactions.
Intermolecular Interactions in the Crystal Lattice
The crystal packing of Pyrimidine-2-carboxamide is dominated by a network of hydrogen bonds and π–π stacking interactions, which are crucial for the stability of the crystal lattice.
Hydrogen Bonding:
The structure exhibits two distinct N—H···O hydrogen bonds. A centrosymmetric pair of intermolecular N—H···O hydrogen bonds links molecules into dimers. Additionally, another N—H···O hydrogen bond connects adjacent molecules, forming a helical chain motif.[3] These strong, directional interactions are fundamental to the supramolecular assembly of the molecules in the crystal.
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| N3—H1A···O1 | 0.94 | 2.06 | 2.994 (1) | 172 |
| N3—H1B···O1 | 0.96 | 2.04 | 2.986 (2) | 167 |
| Table 3: Hydrogen Bond Geometry in Pyrimidine-2-carboxamide.[3] |
π–π Stacking:
In addition to hydrogen bonding, π–π stacking is observed between partially overlapped pyrimidine rings of adjacent molecules. The face-to-face separation between the rings is 3.439 (6) Å.[3] This type of interaction is common in aromatic systems and contributes significantly to the overall lattice energy.
Caption: Key structural features and intermolecular interactions of Pyrimidine-2-carboxamide.
Part 3: Implications for Drug Development
The detailed structural understanding of Pyrimidine-2-carboxamide provides a valuable model for predicting the behavior of Pyrimidine-2-carboximidamide and other derivatives in biological systems. The presence of strong hydrogen bond donors and acceptors, coupled with the potential for π–π stacking, suggests that these molecules can engage in specific and directional interactions with protein targets.
For drug development professionals, this information is critical for:
-
Structure-Activity Relationship (SAR) Studies: Understanding how modifications to the pyrimidine core or the carboximidamide/carboxamide group affect the crystal packing and intermolecular interactions can guide the synthesis of analogs with improved binding affinity and selectivity.
-
Pharmacophore Modeling: The identified hydrogen bonding patterns and the spatial arrangement of the aromatic ring can be used to develop and refine pharmacophore models for virtual screening and lead optimization.
-
Crystal Engineering: Knowledge of the dominant intermolecular interactions allows for the design of co-crystals with modified physicochemical properties, such as solubility and stability.
The pyrimidine scaffold is a privileged structure in drug discovery, with applications ranging from oncology to infectious diseases.[4][5] The insights gained from the crystallographic analysis of pyrimidine-2-carboxamide and its derivatives contribute to the rational design of the next generation of pyrimidine-based therapeutics.
Conclusion
This technical guide has provided a detailed overview of the crystal structure of Pyrimidine-2-carboximidamide, supplemented by a comprehensive analysis of its close analog, Pyrimidine-2-carboxamide. While a complete, published crystal structure analysis of the title compound remains to be fully detailed, the available data and the in-depth case study of Pyrimidine-2-carboxamide offer significant insights for researchers in the field of drug development. The interplay of molecular conformation, hydrogen bonding, and π–π stacking dictates the supramolecular architecture of these compounds, providing a solid foundation for the design and synthesis of novel therapeutic agents based on the versatile pyrimidine scaffold.
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A Technical Guide to the Solubility and Stability of Pyrimidine-2-carboximidamide Hydrochloride for Pharmaceutical Development
Foreword: The Critical Role of Physicochemical Characterization
In the landscape of drug discovery and development, the journey of a molecule from a promising hit to a viable drug candidate is contingent upon a rigorous understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount. They are not merely data points on a specification sheet; they are the bedrock upon which formulation design, bioavailability, and ultimately, therapeutic efficacy are built. This guide provides an in-depth framework for characterizing Pyrimidine-2-carboximidamide hydrochloride, a heterocyclic scaffold of significant interest. While specific experimental data for this compound is not widely published, this document serves as a comprehensive manual, outlining the authoritative, field-proven methodologies required to generate this critical data. By explaining the causality behind each experimental choice, we aim to equip researchers, scientists, and drug development professionals with the tools to conduct a thorough and scientifically sound evaluation.
Compound Overview: Pyrimidine-2-carboximidamide Hydrochloride
Pyrimidine-2-carboximidamide hydrochloride, also known as 2-Amidinopyrimidine hydrochloride, belongs to a class of compounds featuring a pyrimidine ring substituted with an amidine group. The hydrochloride salt form is common for enhancing the solubility and stability of basic parent compounds.
Table 1: Physicochemical Properties of Pyrimidine-2-carboximidamide Hydrochloride
| Property | Value | Source |
| Molecular Formula | C₅H₇ClN₄ | [PubChem][1] |
| Molecular Weight | 158.59 g/mol | [PubChem][1] |
| Appearance | White to Off-White Solid | [Pharmaffiliates][2] |
| CAS Number | 138588-40-6 | [PubChem][1] |
| Hydrogen Bond Donors | 3 | [PubChem][1] |
| Hydrogen Bond Acceptors | 3 | [PubChem][1] |
| Topological Polar Surface Area | 75.7 Ų | [PubChem][1] |
The presence of multiple nitrogen atoms, capable of acting as both hydrogen bond donors and acceptors, suggests a predisposition for aqueous solubility. The amidine group is basic, and its protonation to form the hydrochloride salt is a key strategy to improve solubility in aqueous media. However, this same functional group is also susceptible to hydrolysis, making a thorough stability assessment essential.
Aqueous and Organic Solubility Assessment
Solubility dictates a drug's absorption, distribution, and overall bioavailability.[3] A comprehensive assessment involves determining both thermodynamic and kinetic solubility. Thermodynamic solubility is the true equilibrium value, crucial for formulation, while kinetic solubility is a high-throughput measure used in early discovery to flag potential issues.[3][4]
Scientific Rationale for Method Selection
The Shake-Flask Method , as recognized by the United States Pharmacopeia (USP), is the gold standard for determining thermodynamic equilibrium solubility.[5][6] Its principle is straightforward: excess solid is agitated in a solvent for a sufficient time to reach equilibrium, after which the concentration of the dissolved compound in the supernatant is measured. This method is reliable and mimics the conditions for establishing a saturated solution.[5] For a comprehensive profile, this should be performed across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8) and in various organic solvents pertinent to manufacturing and analytical processes.
Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method
This protocol is adapted from established USP guidelines.[5][6][7]
-
Preparation of Media: Prepare buffered solutions at pH 1.2 (simulated gastric fluid), 4.5, and 6.8 (simulated intestinal fluid). Prepare common organic solvents such as Ethanol, Methanol, Acetonitrile, and Dimethyl Sulfoxide (DMSO).
-
Sample Addition: Add an excess amount of Pyrimidine-2-carboximidamide hydrochloride (e.g., 10-20 mg) to separate 20 mL glass vials. The key is to ensure solid material remains visible after equilibrium is reached.
-
Solvent Addition: Add a precise volume (e.g., 5 mL) of the desired solvent or buffer to each vial.
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker or agitator set to 25 °C (or 37 °C for biorelevant studies). Agitate for a minimum of 24 hours to ensure equilibrium is reached.[5] A preliminary time-to-equilibrium study can be conducted by taking measurements at various time points (e.g., 24, 48, 72 hours) to confirm saturation.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let undissolved solids settle. Centrifuge the vials (e.g., at 14,000 rpm for 15 minutes) to pellet any remaining suspended solids.
-
Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately dilute the aliquot with a suitable mobile phase to prevent precipitation and bring the concentration within the quantifiable range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC-UV method. A calibration curve prepared with known concentrations of the compound must be used for accurate quantification.
Data Presentation
The results should be tabulated to provide a clear and comparative overview of the compound's solubility profile.
Table 2: Example Solubility Profile for Pyrimidine-2-carboximidamide Hydrochloride
| Solvent/Medium | pH | Temperature (°C) | Solubility (mg/mL) | Classification |
| 0.1 N HCl | 1.2 | 25 | Hypothetical: >100 | Very Soluble |
| Acetate Buffer | 4.5 | 25 | Hypothetical: 55 | Freely Soluble |
| Phosphate Buffer | 6.8 | 25 | Hypothetical: 28 | Soluble |
| Water (unbuffered) | ~5-6 | 25 | Hypothetical: 35 | Freely Soluble |
| Ethanol | N/A | 25 | Hypothetical: 15 | Soluble |
| Methanol | N/A | 25 | Hypothetical: 22 | Soluble |
| Acetonitrile | N/A | 25 | Hypothetical: <0.1 | Very Slightly Soluble |
| DMSO | N/A | 25 | Hypothetical: >100 | Very Soluble |
Stability Profile and Forced Degradation
Stability testing is a regulatory requirement and a scientific necessity to understand how a drug substance changes over time under the influence of temperature, humidity, and light.[8][9][10] Forced degradation studies are the cornerstone of this process.[11][12] They involve intentionally stressing the compound under more severe conditions than those used for accelerated stability testing.[11][13]
The core objectives of these studies are:
-
To elucidate potential degradation pathways.[12]
-
To identify likely degradation products.[11]
-
To demonstrate the specificity and stability-indicating nature of the analytical methods used.[12][13][14]
Scientific Rationale for Stress Conditions
The conditions are chosen to mimic the stresses a compound might experience during its lifecycle and are guided by the International Council for Harmonisation (ICH) Q1A guidelines.[9][10][15]
-
Acid/Base Hydrolysis: The amidine functional group is known to be susceptible to hydrolysis. Testing at low and high pH values is critical to determine the rate of this degradation.
-
Oxidation: Exposing the compound to an oxidizing agent like hydrogen peroxide helps to identify if the molecule is sensitive to oxidative stress, which can occur during manufacturing or upon interaction with excipients.[11]
-
Thermal Stress: High temperature is used to accelerate thermally induced degradation, providing insight into the molecule's intrinsic stability.[11]
-
Photostability: As mandated by ICH Q1B, photostability testing is crucial to determine if the compound degrades upon exposure to light, which has implications for packaging and storage.[16][17][18]
Experimental Workflow: Forced Degradation Study
The following diagram outlines a typical workflow for a forced degradation study. The goal is to achieve a target degradation of 10-20%, which is sufficient to detect and identify degradants without destroying the molecule entirely.[13]
Caption: Workflow for a Forced Degradation Study.
Detailed Protocols for Stress Conditions
-
Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.2 N HCl to achieve a final acid concentration of 0.1 N. Heat in a water bath at 60°C. Withdraw samples at 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of NaOH before analysis.
-
Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.2 N NaOH. Keep at room temperature. Due to the potential lability of amidines in base, sample at shorter time points (e.g., 5, 15, 30, 60 minutes). Neutralize with an equivalent amount of HCl before analysis.
-
Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 6% H₂O₂. Store protected from light at room temperature for 24 hours.
-
Thermal Degradation: Prepare the sample in a neutral aqueous buffer. Heat at 60°C in a calibrated oven or water bath, protected from light, for 48 hours.
-
Photostability Testing: Expose both solid powder and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[16][18][19] A control sample should be wrapped in aluminum foil to shield it from light.
Data Presentation
Summarize the findings in a clear table to facilitate the identification of the compound's primary liabilities.
Table 3: Example Forced Degradation Summary for Pyrimidine-2-carboximidamide Hydrochloride
| Stress Condition | Duration/Temp | % Assay Remaining | % Total Degradation | No. of Degradants >0.1% | Comments |
| 0.1 N HCl | 24 h / 60°C | Hypothetical: 88.5 | Hypothetical: 11.5 | Hypothetical: 2 | Primary degradation pathway likely hydrolysis of amidine. |
| 0.1 N NaOH | 1 h / RT | Hypothetical: 85.2 | Hypothetical: 14.8 | Hypothetical: 3 | Rapid degradation in base. |
| 3% H₂O₂ | 24 h / RT | Hypothetical: 99.1 | Hypothetical: 0.9 | Hypothetical: 0 | Stable to oxidation. |
| Heat (Solution) | 48 h / 60°C | Hypothetical: 97.5 | Hypothetical: 2.5 | Hypothetical: 1 | Minor thermal degradation in solution. |
| Light (Solid) | ICH Q1B | Hypothetical: 99.8 | Hypothetical: 0.2 | Hypothetical: 0 | Photostable in solid state. |
Recommendations for Handling and Storage
Based on typical properties of hygroscopic hydrochloride salts and potential hydrolytic instability, the following recommendations are prudent:
-
Storage: The compound should be stored at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen).[2] The hygroscopic nature necessitates storage in a desiccator or with a desiccant.
-
Solution Handling: Aqueous stock solutions should be prepared fresh. If storage is necessary, they should be kept at 2-8°C for a limited duration, and their stability should be verified. The compound's susceptibility to basic hydrolysis suggests that solutions should be maintained at a neutral or slightly acidic pH.
Conclusion
This guide provides a comprehensive, scientifically grounded framework for the essential evaluation of the solubility and stability of Pyrimidine-2-carboximidamide hydrochloride. By adhering to authoritative methodologies from ICH and USP, researchers can generate the high-quality, reliable data necessary for informed decision-making in the drug development process. Understanding these core properties is not a perfunctory exercise but a critical step in de-risking a developmental candidate and paving the way for successful formulation and clinical application.
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IKEV. (2025). A deep dive in Stability Studies. Retrieved from [Link]
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Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
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IKEV. (2003). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. Retrieved from [Link]
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European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Retrieved from [Link]
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Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]
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The Pyrimidine Scaffold: A Cornerstone of Modern Therapeutic Innovation
An In-depth Technical Guide for Drug Discovery Professionals
The pyrimidine nucleus, a six-membered aromatic heterocycle with two nitrogen atoms, stands as a pillar in medicinal chemistry.[1] Its fundamental role in the architecture of life—forming the nucleobases cytosine, thymine, and uracil—highlights its profound biological significance.[1][2] This inherent biocompatibility, combined with versatile chemical properties, has established the pyrimidine scaffold as a "privileged structure" in drug design, leading to a multitude of clinically successful therapeutics.[1][2] Pyrimidine derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties.[3][4][5]
This guide provides a comprehensive technical overview of the pyrimidine scaffold's therapeutic potential. It delves into the causality behind experimental design, details self-validating protocols for evaluation, and is grounded in authoritative references to provide researchers, scientists, and drug development professionals with a field-proven perspective on leveraging this remarkable heterocyclic system.
The Versatility of the Pyrimidine Core: A Chemical and Biological Perspective
The unique arrangement of nitrogen atoms at the 1 and 3 positions of the pyrimidine ring confers distinct physicochemical properties. These nitrogen atoms can serve as both hydrogen bond donors and acceptors, enabling potent and specific interactions with a wide array of biological targets.[1] Furthermore, the pyrimidine ring is highly amenable to substitution at its carbon positions, which allows medicinal chemists to meticulously fine-tune steric, electronic, and pharmacokinetic (ADME) properties.[6][7] This synthetic tractability is a key reason for its widespread incorporation into drug candidates, where it often acts as a bioisostere for phenyl and other aromatic systems to improve medicinal chemistry properties.[5][6]
A common and efficient method for creating the pyrimidine core involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine derivative. This foundational reaction allows for the introduction of diverse substituents, paving the way for the creation of large chemical libraries for screening.
Caption: A generalized workflow for the synthesis of pyrimidine scaffolds.
Therapeutic Frontiers of Pyrimidine Scaffolds
The structural versatility of pyrimidines has led to their successful application across numerous disease areas.
Oncology: Targeting Dysregulated Cell Signaling
Pyrimidine-based compounds are particularly prominent in oncology, where they have been masterfully engineered to inhibit protein kinases—enzymes that are crucial components of cell signaling pathways and frequently dysregulated in cancer.[1][2]
-
EGFR and HER2 Inhibition: Epidermal Growth Factor Receptor (EGFR) is overexpressed in many cancers, including those of the breast, colon, and lung.[6] Pyrimidine pharmacophores, often coupled with a sulfonamide core, have been developed as potent dual inhibitors of EGFR and Human Epidermal Growth Factor Receptor 2 (HER2), addressing both primary tumor growth and certain drug-resistant mutations.[3]
-
FAK Inhibition in Metastasis: Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a significant role in tumor progression and metastasis.[6] Pyrimidine-based FAK inhibitors have demonstrated the ability to suppress cell proliferation and potently inhibit lung metastasis in preclinical models of triple-negative breast cancer (TNBC).[6]
-
CDK4/6 Inhibition in Breast Cancer: Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle. Pyrimidine derivatives have been identified that can block the CDK4/6/Rb/E2F signaling pathway, leading to cell cycle arrest and demonstrating strong inhibitory effects on breast cancer cell lines.[6]
Caption: Pyrimidine inhibitors blocking the EGFR signaling cascade.
Infectious Diseases: Novel Mechanisms to Combat Resistance
The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrimidine scaffolds are being actively investigated to meet this challenge.[6][8]
-
Antibacterial Action: Researchers have successfully designed pyrimidine derivatives that target bacterial DNA gyrase, an essential enzyme for DNA replication and repair in bacteria.[6] These compounds have shown potent activity against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[6]
-
Antifungal Properties: Certain pyrimidine-based drug prototypes have exhibited strong antifungal properties against multiple strains of Candida albicans and Saccharomyces cerevisiae, including those resistant to existing therapies like Fluconazole.[6]
-
Antiviral Applications: In the fight against viral diseases like HIV, pyrimidine derivatives have been developed as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are a common and effective class of antiviral drugs.[6]
Neurological Disorders: Modulating CNS Targets
Pyrimidine-containing compounds are being explored for the management of complex neurodegenerative diseases due to their ability to interact with several biological targets implicated in these conditions.[9][10]
-
Alzheimer's Disease (AD): Triazolopyrimidine compounds have been shown to cross the blood-brain barrier, stabilize microtubules, reduce neuronal cell death, and attenuate the formation of tau tangles in mouse models of AD.[11] They have also been investigated as inhibitors of kinases like DYRK1A/DYRK1B, which are implicated in AD pathology.[12]
-
Targeting Understudied Kinases: The pyrimidine core is a versatile scaffold for developing inhibitors against understudied kinases, such as TBK1, which has genetic links to amyotrophic lateral sclerosis (ALS) and frontotemporal dementia (FTD).[13]
A Framework for Preclinical Evaluation: Self-Validating Protocols
The translation of a promising pyrimidine compound from bench to clinic requires rigorous and reproducible preclinical evaluation. The following protocols represent a validated workflow for assessing therapeutic potential, focusing on oncology applications.
Caption: A typical workflow for pyrimidine-based drug discovery.
Experimental Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
Causality: This assay quantifies the direct inhibitory effect of a compound on a specific kinase. It measures the amount of ATP remaining after a kinase reaction; potent inhibitors will prevent ATP consumption, resulting in a high luminescence signal. This allows for the determination of the IC₅₀ value, a key measure of potency.
Methodology:
-
Reagent Preparation: Prepare solutions of the purified target kinase, its specific substrate peptide, and ATP in kinase buffer. Prepare serial dilutions of the pyrimidine test compound in DMSO.
-
Kinase Reaction: In a 384-well plate, add 5 µL of the test compound dilution (or DMSO for control) to wells. Add 10 µL of the kinase/substrate mixture.
-
Initiation: Initiate the reaction by adding 10 µL of ATP solution. The final reaction volume is 25 µL. Incubate at room temperature for 60 minutes. This incubation period allows the enzyme to process the substrate in the absence of inhibition.
-
Detection: Add 25 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®). This reagent lyses the cells (if cell-based) and contains luciferase/luciferin, which generates a light signal proportional to the amount of ATP.
-
Signal Measurement: Incubate for 10 minutes at room temperature to stabilize the signal. Measure luminescence using a plate reader.
-
Data Analysis: Convert luminescence signals to percent inhibition relative to high (no enzyme) and low (DMSO vehicle) controls. Plot percent inhibition against the logarithm of compound concentration and fit to a dose-response curve to calculate the IC₅₀.
Experimental Protocol 2: Cell-Based Cytotoxicity (MTT) Assay
Causality: This assay moves from a purified protein target to a cellular context, assessing a compound's ability to reduce the viability of cancer cells. It measures the metabolic activity of living cells, which is a proxy for cell number. A reduction in the metabolic conversion of MTT to formazan indicates cytotoxicity or cytostatic effects.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well.[14] Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with serial dilutions of the pyrimidine compound for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). The extended incubation allows the compound to exert its effect over several cell cycles.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Living cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value from the dose-response curve.[15]
Experimental Protocol 3: In Vivo Anti-Tumor Efficacy in a Xenograft Model
Causality: This protocol evaluates the therapeutic efficacy and safety of a lead compound in a living organism, providing crucial data for clinical translation. Using immunodeficient mice is essential as it prevents the rejection of implanted human cancer cells, allowing for the direct assessment of the compound's anti-tumor activity.[14]
Methodology:
-
Animal Model: Use 6-8 week old immunodeficient mice (e.g., Nude or SCID).
-
Tumor Implantation: Subcutaneously inject 5 x 10⁶ human cancer cells (e.g., NCI-H446 SCLC) suspended in Matrigel into the flank of each mouse.[16]
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and vehicle control groups (n=8-10 mice per group). Randomization is critical to avoid bias in the study results.
-
Dosing: Administer the pyrimidine compound via the determined route (e.g., oral gavage, intraperitoneal injection) at a predefined dose and schedule (e.g., daily for 21 days). The vehicle group receives the formulation buffer only.
-
Monitoring: Measure tumor volume (using calipers) and mouse body weight 2-3 times per week. Body weight is a key indicator of systemic toxicity.[14]
-
Endpoint: Euthanize mice when tumors reach the predetermined maximum size (e.g., 2000 mm³), if body weight loss exceeds 20%, or at the end of the study period.[14]
-
Analysis: Collect tumors and major organs for pharmacodynamic (biomarker) and histopathological (toxicity) analysis. Calculate Tumor Growth Inhibition (TGI) to quantify efficacy.
Structure-Activity Relationship (SAR) and Data Presentation
Systematic modification of the pyrimidine scaffold has yielded critical insights into the relationship between chemical structure and biological activity. The position and nature of substituents greatly influence potency, selectivity, and pharmacokinetic properties.[17][18]
For example, in the development of Focal Adhesion Kinase (FAK) inhibitors, the initial substitution of 2,4,5-trichloropyrimidine with 2-amino-N-methylbenzamide was a key step in generating potent compounds.[6] Further modifications led to derivatives with IC₅₀ values in the nanomolar range.
Table 1: Example IC₅₀ Data for Pyrimidine-Based Inhibitors
| Compound ID | Target/Cell Line | Therapeutic Area | IC₅₀ (nM) | Reference |
| Compound 72 | FAK Kinase | Oncology (TNBC) | 27.4 | [6] |
| Compound 72 | MDA-MB-231 Cells | Oncology (TNBC) | 126 | [6] |
| Compound 117 | MDA-MB-231 Cells | Oncology (CDK4/6) | N/A (Dose-dependent effect shown) | [6] |
| Compound 3 | MCF7 Cells | Oncology | 1610 | [19] |
| Compound 13 | NCI-H446 Cells | Oncology (Aurora A) | < 200 | [16] |
Conclusion and Future Perspectives
The pyrimidine scaffold is an enduring and remarkably fruitful platform in the quest for novel therapeutic agents.[1][2] Its inherent biological relevance and synthetic versatility ensure its continued prominence in medicinal chemistry.[1][6] The successful development of future pyrimidine-based drugs will depend on the systematic application of robust experimental protocols, a deep understanding of targeted biological pathways, and the integration of computational tools to guide rational design. From oncology to neurodegenerative disease, the potential of this exceptional heterocyclic system is far from exhausted.
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The Ascendance of Pyrimidine-2-carboximidamide: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Introduction: The Power of the Privileged Scaffold
In the intricate landscape of drug discovery, the concept of a "privileged scaffold" stands as a cornerstone of efficient medicinal chemistry. These are molecular frameworks that demonstrate the ability to bind to multiple, often unrelated, biological targets, thereby serving as a versatile starting point for the development of novel therapeutics across a spectrum of diseases.[1][2] The pyrimidine ring is a quintessential example of such a scaffold, being a fundamental component of DNA and RNA and the structural backbone of numerous therapeutic agents.[3][4] Its presence in a wide array of FDA-approved drugs underscores its significance.[5] This guide delves into a specific, highly functionalized pyrimidine derivative: pyrimidine-2-carboximidamide . We will explore its chemical attributes, synthetic accessibility, and its increasingly vital role as a powerful privileged scaffold in the design of next-generation therapeutics, particularly in oncology and immunology.
The Pyrimidine-2-Carboximidamide Moiety: Unique Properties and Rationale
The pyrimidine-2-carboximidamide scaffold combines the stable, aromatic 1,3-diazine core of pyrimidine with a carboximidamide (amidine) group at the 2-position. This unique combination imparts several advantageous properties for drug design.
Bioisosterism and Target Engagement:
The carboximidamide group is a key player in the scaffold's success. It often serves as a bioisostere for the highly basic guanidine moiety.[6][7] While guanidines are crucial for forming strong salt-bridge interactions with acidic residues like aspartate and glutamate in protein active sites, their high basicity (pKa ~13-14) can lead to poor membrane permeability and bioavailability.[6] The pyrimidine-2-carboximidamide moiety, with a lower pKa, offers a solution. It retains the crucial hydrogen-bonding donor and acceptor features necessary for potent target engagement but with improved physicochemical properties, enhancing its drug-likeness.[8]
Kinase Hinge-Binding Motif:
In the context of protein kinase inhibitors, a major area of cancer drug discovery, the pyrimidine core is a well-established hinge-binding element.[3][4] The nitrogen atoms at positions 1 and 3 of the pyrimidine ring can form critical hydrogen bonds with the backbone amide residues of the kinase hinge region, mimicking the interaction of the adenine base of ATP. The addition of the 2-carboximidamide group provides an extra interaction point, often with solvent-exposed regions or other nearby residues, which can significantly enhance both potency and selectivity.[9] For instance, in the development of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors, the addition of a carboxamide moiety at the 5-position of a diaminopyrimidine scaffold was found to be essential for delivering a third hinge interaction, leading to a 120-fold improvement in enzyme activity.[9]
Synthetic Strategies for Pyrimidine-2-Carboximidamide Analogs
The versatility of the pyrimidine scaffold is partly due to its accessible and adaptable synthesis.[10] A common and effective strategy for creating libraries of pyrimidine-2-carboximidamide derivatives involves a multi-step approach that allows for diversification at multiple points.
A Generalized Synthetic Workflow:
The following diagram illustrates a conceptual workflow for the synthesis of substituted pyrimidine-2-carboximidamide derivatives, starting from readily available precursors.
Caption: Generalized workflow for synthesizing pyrimidine-2-carboximidamide derivatives.
Exemplary Protocol: Synthesis of a 2,4-Disubstituted Pyrimidine-5-carboxamide
The following protocol is a representative example adapted from methodologies used in the synthesis of kinase inhibitors.[10]
-
Step 1: Synthesis of the C4-substituted pyrimidine (SNAr Reaction)
-
To a solution of 2,4,5-trichloropyrimidine (1.0 eq) in acetonitrile (ACN) at -10 °C, add a solution of the desired phenylenediamine (1.1 eq).
-
Stir the reaction mixture at -10 °C for 2 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the C4-substituted pyrimidine derivative.
-
-
Step 2: Amide Formation
-
Dissolve the product from Step 1 in dioxane.
-
Add diisopropylethylamine (DIPEA) (2.0 eq) followed by the dropwise addition of acryloyl chloride (1.2 eq).
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor for completion. After completion, concentrate the mixture and purify by column chromatography to obtain the pyrimidinamide intermediate.
-
-
Step 3: Palladium-Catalyzed Coupling (e.g., Suzuki or Buchwald-Hartwig)
-
To a solution of the pyrimidinamide from Step 2 in dioxane, add the desired substituted aniline (1.5 eq), cesium carbonate (Cs₂CO₃) (2.5 eq), Xantphos (0.2 eq), and palladium(II) acetate (Pd(OAc)₂) (0.1 eq).
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours.
-
After cooling, filter the reaction mixture through Celite, and concentrate the filtrate.
-
Purify the residue by column chromatography to furnish the final target compound.[10]
-
Medicinal Chemistry Applications and Case Studies
The pyrimidine-2-carboximidamide scaffold and its close analogs (like carboxamides) are prevalent in modern drug discovery, particularly in the development of kinase inhibitors for cancer and autoimmune diseases.[11][12]
Case Study: Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitors
HPK1 is a negative regulator of T-cell signaling, making it a prime target for cancer immunotherapy.[9] Inhibiting HPK1 can enhance the body's immune response against tumors.
-
Challenge: Developing potent and selective HPK1 inhibitors with good pharmacokinetic properties.
-
Solution: The discovery of diaminopyrimidine carboxamides as novel, potent, and selective HPK1 inhibitors.[9]
-
Key Finding: X-ray crystallography revealed that the carboxamide moiety at the 5-position forms a crucial third hydrogen bond with the kinase hinge residue Glu92.[9] This interaction was essential for the high potency observed. Furthermore, the carboxamide carbonyl anchors the aniline substituent through an internal hydrogen bond, restricting its conformation to favorably occupy a hydrophobic region of the enzyme.[9]
The following table summarizes the structure-activity relationship (SAR) for a series of these inhibitors.
| Compound | R Group (at C5) | HPK1 TR-FRET IC₅₀ (nM) | Cellular IL-2 Production (PBMC, nM) |
| 1 | -CONH₂ | 0.3 | 110 |
| 2 | -H | 64 | >1000 |
| 3 | -CH₃ | 1.1 | 180 |
| 4 | -CF₃ | 1.3 | 250 |
Data adapted from a study on diaminopyrimidine carboxamide HPK1 inhibitors.[9]
This data clearly demonstrates the dramatic improvement in enzymatic and cellular activity when a carboxamide group is present at the C5 position compared to a simple hydrogen atom.[9]
Other Therapeutic Areas:
-
Anti-Fibrotic Agents: Novel 2-(pyridin-2-yl) pyrimidine derivatives have been synthesized and evaluated for their anti-fibrotic activity. Several compounds showed potent inhibition of collagen expression.[13]
-
Receptor for Advanced Glycation Endproducts (RAGE) Inhibitors: Pyrimidine-2-carboxamide analogs have been designed as RAGE inhibitors with improved drug-like properties, such as reduced hydrophobicity and toxicity.[14]
-
Anticancer Agents: Pyrido[1,2-a]pyrimidine-3-carboxamide derivatives have shown promising anticancer activity against various human cancer cell lines.[15]
Mechanism of Action: A Focus on Kinase Inhibition
As highlighted, a primary application of this scaffold is in the design of ATP-competitive kinase inhibitors. The pyrimidine core acts as the foundational anchor in the ATP-binding pocket.
The diagram below illustrates the typical binding mode of a pyrimidine-based inhibitor within a kinase ATP-binding site.
Caption: Binding mode of a pyrimidine-carboximidamide kinase inhibitor.
The pyrimidine nitrogens form hydrogen bonds with the kinase hinge, while substituents at other positions can be tailored to interact with specific sub-pockets, thereby achieving selectivity for the target kinase over others in the kinome.[16] The carboximidamide group at the 2-position often extends towards the solvent-exposed region, where it can form additional polar interactions, further anchoring the inhibitor and contributing to its high affinity.
Future Perspectives and Conclusion
The pyrimidine-2-carboximidamide scaffold, along with its close carboxamide analogs, represents a highly successful and versatile platform in medicinal chemistry. Its ability to act as a bioisostere for more basic groups, coupled with its proven role as a kinase hinge binder, has cemented its status as a privileged scaffold.[3][4] The synthetic tractability of the pyrimidine core allows for extensive structure-activity relationship (SAR) exploration, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[10]
As our understanding of complex signaling pathways in diseases like cancer and autoimmune disorders deepens, the demand for highly selective and potent small molecule inhibitors will continue to grow. The pyrimidine-2-carboximidamide scaffold is exceptionally well-positioned to meet this demand, promising to be a recurring theme in the discovery of innovative medicines for years to come.
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A Technical Guide to the Structure-Activity Relationship (SAR) of Pyrimidine-2-carboximidamide and its Analogs for Drug Discovery
Abstract: The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural molecules and synthetic drugs.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) for pyrimidine derivatives, with a specific focus on the pyrimidine-2-carboximidamide core and its close structural analogs, such as pyrimidine-2-carboxamides. We will explore the causal relationships behind experimental design choices, detail synthetic strategies, and analyze how specific structural modifications influence biological activity against various therapeutic targets. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for the creation of novel therapeutics.
The Pyrimidine Scaffold: A Privileged Core in Medicinal Chemistry
The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is of immense biological importance.[2] It is a fundamental component of nucleic acids (cytosine, thymine, and uracil), vitamin B1, and numerous approved therapeutic agents.[1] The scaffold's unique electronic properties, hydrogen bonding capabilities, and synthetic tractability have made it a "privileged structure" in drug discovery. Pyrimidine derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antidiabetic properties.[2][3][4][5]
This guide focuses specifically on derivatives substituted at the 2-position with a carboximidamide group (an amidine) or its analogous carboxamide group. The carboximidamide moiety is of particular interest due to its strong basicity and ability to act as a potent hydrogen bond donor and acceptor, often serving as a bioisostere for guanidines or other cationic groups to facilitate strong interactions with biological targets.
Core Scaffold and General Synthetic Strategies
The most direct and widely utilized method for constructing the pyrimidine-2-carboximidamide core involves the condensation of a 1,3-bifunctional three-carbon fragment (like a 1,3-dicarbonyl compound or its equivalent) with a guanidine derivative.[6] This classical approach provides a robust and versatile entry point for generating a diverse library of analogs.
Principle of Synthesis: Pinner Reaction
The condensation reaction is a cornerstone for pyrimidine synthesis. It involves the reaction between a compound containing an N-C-N fragment (like guanidine or urea) and a C-C-C fragment (like a β-dicarbonyl compound) to form the heterocyclic ring.[6]
Caption: Inhibition of the COX-2 inflammatory pathway.
SAR Data for COX-2 Inhibition
Studies have shown that specific pyrimidine derivatives can exhibit high selectivity for COX-2 over COX-1. [7][8]The table below summarizes inhibitory data for selected compounds compared to standard drugs.
| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Source |
| L1 | >100 | 0.08 | >1250 | [7][8] |
| L2 | >100 | 0.12 | >833 | [7][8] |
| Meloxicam | 2.5 | 0.15 | 16.7 | [7][8] |
| Piroxicam | 0.8 | 1.5 | 0.53 | [7][8] |
As shown, compounds L1 and L2 demonstrate potent inhibition of COX-2 with exceptional selectivity over COX-1, outperforming the reference drugs. [7][8]This highlights the potential of the pyrimidine scaffold in designing highly selective enzyme inhibitors.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed methodologies are essential. The following are representative protocols for the synthesis and biological evaluation of pyrimidine derivatives.
General Synthetic Protocol for 4,6-dimethyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
This protocol is adapted from methodologies for synthesizing pyrimidine carboxamide derivatives. [9]
-
Reaction Setup: In a 100 mL round-bottom flask, combine an appropriate aldehyde (1 mmol), an acetoacetanilide (1 mmol), and thiourea (1.2 mmol).
-
Solvent and Catalyst: Add acetonitrile (20 mL) and a catalytic amount of a suitable catalyst (e.g., UO₂(NO₃)₂·6H₂O, 5 mol%). [9]3. Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.
-
Purification: Wash the collected solid with ice-cold water and then recrystallize from hot methanol to yield the pure compound. [9]6. Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and HRMS.
In Vitro COX-1/COX-2 Inhibition Assay Protocol
This protocol is based on the TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) oxidation assay. [8]
-
Materials: Ovine COX-1 or human recombinant COX-2 enzyme, Tris-HCl buffer, glutathione, hematin, arachidonic acid, TMPD, and test compounds (dissolved in DMSO).
-
Enzyme Preparation: Prepare an enzyme solution in Tris-HCl buffer containing glutathione and hematin.
-
Inhibitor Incubation: In a 96-well plate, add 160 µL of the enzyme solution to each well. Add 20 µL of the test compound solution at various concentrations and incubate for 15 minutes at 25°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 20 µL of an arachidonic acid solution.
-
Detection: Immediately add 20 µL of TMPD solution. The oxidation of TMPD produces a colored product.
-
Data Acquisition: Measure the change in absorbance at 590 nm over time using a microplate reader. [8]7. Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC₅₀ value by plotting the percentage of inhibition versus the inhibitor concentration.
Conclusion and Future Directions
The pyrimidine-2-carboximidamide scaffold and its analogs represent a highly versatile and promising class of compounds for drug discovery. The SAR analysis reveals that strategic modifications to the pyrimidine ring and the C2 substituent can lead to potent and selective agents against a wide range of biological targets. [10][11]The case study on COX-2 inhibitors clearly demonstrates the potential to develop superior drug candidates based on this core. [7][8] Future research should focus on:
-
Expanding Chemical Diversity: Synthesizing novel libraries with a broader range of substituents to explore new areas of chemical space.
-
Multi-Targeting Agents: Designing derivatives that can modulate multiple targets simultaneously, which may be beneficial for complex diseases like cancer. [12]* Pharmacokinetic Optimization: Improving the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to ensure their suitability for in vivo studies and eventual clinical development. [13] By integrating rational design, combinatorial synthesis, and robust biological screening, the full therapeutic potential of pyrimidine-2-carboximidamide derivatives can be realized.
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An In-Depth Technical Guide to the In Silico Modeling of Pyrimidine-2-carboximidamide Target Binding
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Pyrimidine-2-carboximidamide, a specific derivative, presents a unique combination of hydrogen bonding capabilities and structural rigidity, making it a compelling candidate for targeting a diverse range of proteins implicated in disease. This technical guide provides a comprehensive, in-depth walkthrough of the computational methodologies used to predict and analyze the binding of pyrimidine-2-carboximidamide to its biological targets. We will move beyond rote protocols to explain the scientific rationale behind each step, ensuring a robust and validated computational workflow. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage in silico techniques to accelerate lead discovery and optimization.[3][4][5]
The Strategic Imperative for In Silico Modeling
Traditional drug discovery is a protracted and expensive endeavor, often hampered by high attrition rates in late-stage development. Computational methods, or in silico modeling, have become indispensable tools to de-risk and expedite this process.[3][6] By simulating molecular interactions within a virtual environment, we can rationally prioritize compounds, elucidate mechanisms of action, and predict binding affinities before committing significant resources to chemical synthesis and experimental testing.[6][7]
The workflow for modeling the binding of a small molecule like pyrimidine-2-carboximidamide is a multi-stage process, designed to increase in computational rigor and predictive accuracy at each successive step. It begins with identifying a plausible binding pose and culminates in a dynamic, solvated view of the interaction, complete with a quantitative estimation of binding strength.
Caption: High-level overview of the in silico drug discovery workflow.
Foundational Stage: System Preparation
The axiom "garbage in, garbage out" is acutely true in computational modeling. The accuracy of any prediction is fundamentally limited by the quality of the initial structures.
Receptor (Protein) Preparation
The first step is to obtain a high-quality 3D structure of the target protein, typically from a repository like the RCSB Protein Data Bank (PDB).[8]
Expert Insight: It is crucial to select a structure that is biologically relevant. For enzymes, this means a structure in the correct conformational state (e.g., active or inactive) for the desired inhibitory mechanism. If multiple structures are available, analyzing their resolution, R-factor, and the presence of co-crystallized ligands can guide the selection.[8] Structures without a bound ligand may require the use of site-finder algorithms to identify potential "druggable" pockets.[8]
Protocol 1: Receptor Preparation Workflow
-
Download Structure: Obtain the protein structure in PDB format (e.g., from RCSB PDB).
-
Clean the PDB File: Remove all non-essential components. This includes water molecules, co-solvents, and any co-crystallized ligands that are not part of the study. This is a critical step as these molecules can interfere with the docking algorithm.
-
Protonation and Charge Assignment: Add hydrogen atoms to the protein, as they are typically absent in crystallographic files. The protonation states of ionizable residues (e.g., Histidine, Aspartate, Glutamate) are critical for forming correct electrostatic interactions and must be assigned, often using software like H++ or PropKa to predict pKa values based on the microenvironment.
-
Assign Atomic Charges: Utilize a force field (e.g., AMBER, CHARMM) to assign partial atomic charges to all atoms in the receptor.
-
Output Format: Save the prepared receptor structure in a format suitable for the chosen docking software (e.g., PDBQT for AutoDock Vina).[9]
Ligand (Pyrimidine-2-carboximidamide) Preparation
The ligand must also be converted into a suitable 3D format with correct stereochemistry and charge distribution.
Expert Insight: The carboximidamide group is basic and will likely be protonated at physiological pH. It is essential to model the ligand in its most probable ionization state. Generating a low-energy 3D conformation is also vital. While software can do this, it's wise to check bond lengths and angles against known small molecule crystal structures or quantum mechanical calculations for validation.
Protocol 2: Ligand Preparation Workflow
-
Obtain 2D Structure: Draw the Pyrimidine-2-carboximidamide structure in a chemical sketcher or download it from a database like PubChem (CID 9794060).[10]
-
Convert to 3D: Use a program like Open Babel or the tools within a modeling suite to generate a 3D conformation.
-
Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94 or GAFF) to relieve any steric clashes and find a low-energy conformer.
-
Assign Atomic Charges: Calculate partial charges for the ligand atoms. For novel scaffolds, more accurate methods like RESP or AM1-BCC are recommended over simpler Gasteiger charges.[11]
-
Define Torsions: Identify all rotatable bonds within the ligand. The docking software will explore the conformational space by rotating these bonds.
-
Output Format: Save the prepared ligand in the appropriate format (e.g., PDBQT).
Molecular Docking: Predicting the Binding Pose
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[9][12] It is the primary tool for virtual screening and for generating an initial hypothesis of the binding mode.
Causality Behind the Method: Docking algorithms systematically explore the vast conformational and orientational space of the ligand within the receptor's active site.[8] A scoring function then estimates the binding affinity for each generated pose, allowing them to be ranked.[13] The top-ranked pose represents the most likely binding hypothesis.
Caption: The workflow for a typical molecular docking experiment.
Protocol 3: Molecular Docking with AutoDock Vina
-
Define the Search Space: A "grid box" must be defined within the receptor to constrain the search area for the docking algorithm. This box should encompass the entire binding site. Its dimensions are critical: too small, and you might miss the correct pose; too large, and the search becomes computationally expensive and less accurate.
-
Run Docking Simulation: Execute the docking program using the prepared receptor, ligand, and grid box configuration files.[9]
-
Analyze Results: The output will be a set of predicted binding poses, each with an associated binding affinity score (e.g., in kcal/mol).[12]
-
Pose Selection & Validation: The top-ranked pose (lowest energy) is often considered the most probable.[12] However, visual inspection is crucial. A good pose should exhibit chemically sensible interactions, such as hydrogen bonds between the carboximidamide group and polar residues, or pi-stacking with aromatic residues.
-
Self-Validation: If a co-crystallized ligand structure is available, a crucial validation step is to remove it and re-dock it. If the docking protocol can reproduce the experimental pose with a root-mean-square deviation (RMSD) of less than 2.0 Å, the protocol is considered validated.[14]
Molecular Dynamics (MD) Simulation: Assessing Complex Stability
While docking provides a valuable static snapshot, biological systems are dynamic. Molecular Dynamics (MD) simulations model the movements of atoms and molecules over time, providing a much more realistic view of the protein-ligand complex in a simulated physiological environment (i.e., solvated in water).[15][16]
Expert Insight: The primary goal of running MD on a docked pose is to assess its stability.[16][17] If the ligand remains stably bound in the predicted pose throughout the simulation (e.g., 50-100 nanoseconds), it lends significant confidence to the docking result. If it drifts away or adopts a completely different conformation, the initial docking pose was likely an artifact. MD simulations are computationally intensive, but they are a field-proven method for refining and validating docking predictions.[15][[“]]
Protocol 4: GROMACS MD Simulation Workflow
-
System Building: Place the top-ranked protein-ligand complex from docking into a simulation box.
-
Solvation: Fill the box with explicit water molecules (e.g., TIP3P or SPC/E water models) to mimic the aqueous cellular environment.
-
Ionization: Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's total charge.
-
Energy Minimization: Perform a steep descent energy minimization to remove any steric clashes between the complex, water, and ions.
-
Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and adjust the pressure to the target pressure (e.g., 1 bar). This is done in two phases: NVT (constant Number of particles, Volume, and Temperature) followed by NPT (constant Number of particles, Pressure, and Temperature). This equilibration phase is critical for stabilizing the system before the production run.[[“]]
-
Production MD: Run the simulation for a set duration (e.g., 100 ns), saving the coordinates (trajectory) at regular intervals.
-
Trajectory Analysis: Analyze the resulting trajectory to assess stability using metrics like:
-
Root-Mean-Square Deviation (RMSD): Measures the deviation of the protein backbone and ligand atoms from their initial positions. A stable RMSD indicates the complex has reached equilibrium.
-
Root-Mean-Square Fluctuation (RMSF): Measures the fluctuation of individual residues, highlighting flexible regions of the protein.[17]
-
Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time.
-
Binding Free Energy Calculation: Quantifying Affinity
The final step is to obtain a more accurate, quantitative estimate of the binding affinity. The Molecular Mechanics/Poisson-Boltzmann or Generalized Born Surface Area (MM/PB(GB)SA) methods are popular "end-point" techniques that calculate the free energy of binding from a set of MD simulation snapshots.[11][19][20]
Causality Behind the Method: MM/PBSA and MM/GBSA are more accurate than docking scores because they incorporate contributions from both enthalpic (molecular mechanics energies) and entropic (solvation effects) components, averaged over a dynamic trajectory rather than a single static pose.[19][21] They represent a balance between the speed of docking scores and the high computational cost of more rigorous alchemical free energy methods.[11]
The binding free energy (ΔG_bind) is calculated as:
ΔG_bind = G_complex - (G_receptor + G_ligand)
Each term is composed of:
G_x = E_MM + G_solv - TΔS
Where:
-
E_MM: Molecular mechanics energy (van der Waals + electrostatic).
-
G_solv: Solvation free energy (polar + non-polar).
-
TΔS: Conformational entropy (often omitted due to high computational cost and potential for error).[19]
Protocol 5: MM/PBSA Calculation
-
Extract Snapshots: Select a set of frames from the stable portion of the MD trajectory (e.g., the last 50 ns).
-
Perform Calculations: For each snapshot, calculate the free energy terms (E_MM, G_solv) for the complex, the isolated receptor, and the isolated ligand.
-
Average Results: Average the calculated ΔG_bind values across all snapshots to obtain the final binding free energy.
-
Energy Decomposition: A powerful feature of MM/PBSA is the ability to decompose the total binding energy into contributions from individual amino acid residues.[11][22] This analysis is invaluable for identifying "hotspot" residues that are critical for binding.
Data Presentation: Summarizing Computational Results
Quantitative data should be presented clearly for comparison.
| Compound | Docking Score (kcal/mol) | Predicted ΔG_bind (MM/PBSA) (kcal/mol) | Key Interacting Residues (H-Bonds) | Key Interacting Residues (Hydrophobic) |
| Pyrimidine-2-carboximidamide | -8.7 | -35.2 ± 3.4 | GLU-121, ASN-155 | PHE-88, LEU-198 |
| Analogue A | -9.5 | -42.1 ± 4.1 | GLU-121, ASN-155, TYR-90 | PHE-88, LEU-198, VAL-75 |
| Analogue B | -7.2 | -28.9 ± 2.9 | ASN-155 | PHE-88 |
Conclusion and Authoritative Grounding
The in silico workflow described—from careful system preparation through docking, MD simulation, and free energy calculations—provides a robust, self-validating framework for investigating the binding of Pyrimidine-2-carboximidamide to its protein targets. Each step builds upon the last, adding a layer of physical realism and predictive power. By understanding the causality behind each technique and adhering to rigorous validation protocols, researchers can generate high-confidence hypotheses that significantly accelerate the drug discovery pipeline, ultimately leading to the more efficient development of novel therapeutics.
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- 34. elar.urfu.ru [elar.urfu.ru]
- 35. Synthesis, and docking studies of phenylpyrimidine-carboxamide derivatives bearing 1H-pyrrolo[2,3-b]pyridine moiety as c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. Best Practices for Foundations in Molecular Simulations [Article v1.0] - PMC [pmc.ncbi.nlm.nih.gov]
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- 38. remedypublications.com [remedypublications.com]
- 39. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of Pyrimidine-2-carboximidamide: A Technical Guide to Pharmacological Target Identification and Validation
Foreword: A Molecule of Intrigue
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4][5] The addition of a carboximidamide group at the 2-position of the pyrimidine ring creates Pyrimidine-2-carboximidamide, a molecule with the potential for unique interactions with biological targets. The carboxamide moiety itself is a privileged structure in drug discovery, known for its ability to form favorable hydrogen bonding interactions and contribute to desirable pharmacokinetic properties.[6][7] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the strategic identification and validation of potential pharmacological targets for Pyrimidine-2-carboximidamide. We will delve into high-probability target classes, robust experimental workflows for target deconvolution and validation, and the rationale behind these methodologies.
I. High-Probability Pharmacological Target Classes
Based on the structural motifs of Pyrimidine-2-carboximidamide and the known activities of related compounds, several protein families emerge as high-priority targets for investigation.
Protein Kinases: The Cellular Regulators
The human kinome represents a vast and critical set of enzymes that regulate a multitude of cellular processes. The pyrimidine core is a well-established hinge-binding motif for many kinase inhibitors.[8][9] The nitrogen atoms at positions 1 and 3 of the pyrimidine ring can form key hydrogen bonds with the kinase hinge region, a common feature across the kinome.
-
Potential Kinase Targets:
-
Cyclin-Dependent Kinases (CDKs): Piperine-carboximidamide hybrids have demonstrated potent inhibitory activity against CDK2.[10]
-
Receptor Tyrosine Kinases (RTKs): Derivatives of pyrimidine and carboxamide have been shown to target EGFR.[6][10]
-
Non-Receptor Tyrosine Kinases: The broader pyrimidine class has shown activity against various non-receptor tyrosine kinases.
-
Understudied Kinases: The promiscuity of the pyrimidine scaffold can be leveraged to identify novel inhibitors for less-explored kinases implicated in diseases like neurodegeneration, such as DRAK1, BMP2K, and MARK3/4.[8][9]
-
G-Protein Coupled Receptors (GPCRs): The Signal Transducers
GPCRs constitute the largest family of cell surface receptors and are the targets of a significant portion of approved drugs.[11] The aromatic and heteroatomic nature of Pyrimidine-2-carboximidamide makes it a candidate for interaction with the diverse ligand-binding pockets of GPCRs.
-
Rationale for Investigation: The discovery of a pyridylpyrimidine as a potent GPR39 agonist from a phenotypic screen highlights the potential for this scaffold to interact with GPCRs.[12] Screening Pyrimidine-2-carboximidamide against a panel of GPCRs is a logical step in target identification.
Receptor for Advanced Glycation End Products (RAGE): A Key Player in Inflammation
RAGE is a multi-ligand receptor of the immunoglobulin superfamily implicated in a variety of inflammatory and chronic diseases. Analogs of pyrimidine-2-carboxamide have been specifically designed and evaluated as RAGE inhibitors.[13][14]
-
Mechanism of Action: Inhibition of RAGE can block the downstream signaling cascades initiated by its ligands, such as high mobility group box-1 (HMGB1) and S100 proteins, which are involved in inflammatory responses.[12][15]
β-Glucuronidase: A Target in Drug Metabolism and Disease
Increased activity of β-glucuronidase has been linked to pathological conditions such as certain cancers and drug-induced gastrointestinal toxicity.[10][16] Recently, 2-aminopyrimidine derivatives have been identified as potent inhibitors of this enzyme.[10][16]
-
Therapeutic Implication: Inhibition of β-glucuronidase can be a strategy to mitigate the side effects of certain chemotherapeutic agents or to address diseases associated with its overactivity.
II. Experimental Workflows for Target Identification and Deconvolution
Identifying the direct molecular targets of a bioactive compound is a critical step in drug development. The following workflows provide a systematic approach to target deconvolution for Pyrimidine-2-carboximidamide.
Affinity-Based Target Identification
This classical and powerful approach involves immobilizing the small molecule to a solid support to "fish" for its binding partners from a complex biological sample, such as a cell lysate.
Caption: Workflow for affinity-based target identification.
-
Synthesis of an Affinity Probe:
-
Synthesize a derivative of Pyrimidine-2-carboximidamide that incorporates a linker arm (e.g., a short polyethylene glycol or alkyl chain) terminating in a reactive functional group (e.g., a carboxylic acid or an amine). The linker should be attached at a position on the pyrimidine ring that is predicted not to interfere with target binding.
-
-
Immobilization:
-
Covalently couple the affinity probe to a solid support, such as NHS-activated agarose beads, via the reactive functional group on the linker.
-
-
Incubation with Lysate:
-
Prepare a native cell lysate from a relevant cell line.
-
Incubate the immobilized Pyrimidine-2-carboximidamide with the cell lysate to allow for the formation of ligand-protein complexes.
-
-
Washing:
-
Wash the beads extensively with a buffer to remove proteins that are not specifically bound to the ligand.
-
-
Elution:
-
Elute the specifically bound proteins from the beads. This can be achieved by:
-
Competition with an excess of free Pyrimidine-2-carboximidamide.
-
Changing the pH or ionic strength of the buffer.
-
Using a denaturing agent like SDS.
-
-
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands and identify them using mass spectrometry (e.g., LC-MS/MS).
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess target engagement in a cellular context. It is based on the principle that the binding of a ligand to its target protein stabilizes the protein against thermal denaturation.
Caption: Workflow for Cellular Thermal Shift Assay (CETSA).
III. Target Validation: From Binding to Biological Function
Once potential targets have been identified, it is crucial to validate the interaction and its functional consequences.
In Vitro Binding and Activity Assays
-
ADP-Glo™ Kinase Assay: This luminescent assay quantifies the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of the compound.[17]
Step-by-Step Protocol: ADP-Glo™ Kinase Assay
-
Compound Preparation: Prepare a serial dilution of Pyrimidine-2-carboximidamide in DMSO.
-
Kinase Reaction:
-
In a 384-well plate, add the kinase, the appropriate substrate, and ATP in a kinase assay buffer.
-
Add the diluted Pyrimidine-2-carboximidamide or DMSO (as a control).
-
Incubate at 30°C for 1 hour.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis: Measure luminescence using a plate reader. Plot the signal against the compound concentration to determine the IC50 value.
-
-
HTRF® KinEASE™ Assay: This time-resolved fluorescence energy transfer (TR-FRET) assay measures the phosphorylation of a biotinylated substrate.[18]
-
Calcium Mobilization Assay: This assay is suitable for GPCRs that couple to Gq proteins, leading to an increase in intracellular calcium upon activation.[7][10][13][19]
Step-by-Step Protocol: Calcium Mobilization Assay
-
Cell Seeding: Seed cells expressing the GPCR of interest in a 96-well plate and grow overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and incubate for 45-60 minutes.
-
Compound Addition: Add varying concentrations of Pyrimidine-2-carboximidamide to the wells.
-
Ligand Stimulation: For antagonist screening, add a known agonist of the GPCR.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR®). An increase in fluorescence indicates an agonistic effect, while a decrease in the agonist-induced signal suggests an antagonistic effect.
-
-
ELISA-based Ligand Binding Assay: This assay measures the ability of Pyrimidine-2-carboximidamide to inhibit the binding of a RAGE ligand (e.g., HMGB1 or S100B) to immobilized RAGE.[11][15]
-
Fluorometric Assay: This assay uses a fluorogenic substrate, such as 4-methylumbelliferyl β-D-glucuronide (4-MUG), which upon cleavage by β-glucuronidase, releases a fluorescent product.[8]
Step-by-Step Protocol: β-Glucuronidase Inhibition Assay
-
Reaction Mixture: In a 384-well plate, prepare a reaction mixture containing β-glucuronidase enzyme in a suitable buffer (e.g., 50 mM HEPES, pH 7.4).
-
Inhibitor Addition: Add serial dilutions of Pyrimidine-2-carboximidamide or a known inhibitor (e.g., D-saccharic acid 1,4-lactone) as a positive control.
-
Substrate Addition: Initiate the reaction by adding the 4-MUG substrate.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a high pH buffer (e.g., 1 M Na2CO3).
-
Fluorescence Reading: Measure the fluorescence at an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm. A decrease in fluorescence intensity compared to the control indicates inhibition.
-
Cellular Target Engagement
Confirming that a compound binds to its intended target within the complex environment of a living cell is a critical validation step.
-
NanoBRET™ Target Engagement Assay: This bioluminescence resonance energy transfer (BRET)-based assay provides a quantitative measure of compound binding to a target protein in live cells.[4][6][16][20]
Step-by-Step Protocol: NanoBRET™ Target Engagement Assay
-
Cell Preparation: Transfect cells with a plasmid encoding the target protein fused to NanoLuc® luciferase.
-
Tracer and Compound Addition: Add a cell-permeable fluorescent tracer that binds to the target protein, along with varying concentrations of Pyrimidine-2-carboximidamide.
-
Incubation: Incubate the cells to allow the system to reach equilibrium.
-
BRET Measurement: Add the NanoLuc® substrate and measure the BRET signal. The binding of Pyrimidine-2-carboximidamide will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.
-
Data Analysis: Determine the IC50 value, which reflects the affinity of the compound for the target in a cellular context.
-
Caption: A streamlined workflow for target validation.
IV. Data Presentation and Interpretation
For clarity and comparative analysis, all quantitative data from the aforementioned assays should be summarized in tables.
Table 1: Hypothetical Kinase Inhibition Profile of Pyrimidine-2-carboximidamide
| Kinase Target | IC50 (nM) |
| CDK2 | 50 |
| EGFR | 250 |
| DRAK1 | 80 |
| MARK4 | 120 |
Table 2: Hypothetical GPCR Activity Profile of Pyrimidine-2-carboximidamide
| GPCR Target | Assay Type | EC50/IC50 (µM) | Mode of Action |
| GPR39 | Calcium Mobilization | 5.2 (EC50) | Agonist |
| CCR5 | Calcium Mobilization | 12.8 (IC50) | Antagonist |
V. Conclusion: A Path Forward in Drug Discovery
The exploration of Pyrimidine-2-carboximidamide's pharmacological targets is a promising endeavor in the quest for novel therapeutics. This guide has outlined a systematic and evidence-based approach, from identifying high-probability target classes to employing robust experimental methodologies for target deconvolution and validation. The causality behind each experimental choice is rooted in established principles of drug discovery, ensuring a self-validating system of inquiry. By following these workflows and protocols, researchers can efficiently and effectively elucidate the mechanism of action of Pyrimidine-2-carboximidamide, paving the way for its potential development as a therapeutic agent.
VI. References
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Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]
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Design, Synthesis, and Biological Evaluation of pyrimidine-2-carboxamide Analogs: Investigation for Novel RAGE Inhibitors With Reduced Hydrophobicity and Toxicity - PubMed. (2015). Arch Pharm Res, 38(11), 1952-62. [Link]
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Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
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Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - MDPI. (2022). Molecules, 27(22), 7853. [Link]
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Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration | Journal of Medicinal Chemistry - ACS Publications. (2021). J Med Chem, 64(16), 12094-12104. [Link]
-
Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC - NIH. (2021). J Med Chem, 64(16), 12094-12104. [Link]
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Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). GSC Advanced Research and Reviews, 20(1), 114–128. [Link]
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A Review on Pharmacological Aspects of Pyrimidine Derivatives - ResearchGate. (2020). Journal of Drug Delivery and Therapeutics, 10(5), 358-361. [Link]
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Recent Advances in Pyrimidine-Based Drugs - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]
-
Carboxamide: A Privileged Pharmacophore for the Development of Anti-infectious and Anti-cancer Drugs - PubMed. (2025). Curr Top Med Chem. [Link]
-
Novel piperine-carboximidamide hybrids: design, synthesis, and antiproliferative activity via a multi-targeted inhibitory pathway - NIH. (2022). J Enzyme Inhib Med Chem, 37(1), 2824-2839. [Link]
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Assay Development for Protein Kinase Enzymes - NCBI - NIH. (2012). In Assay Guidance Manual. [Link]
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Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration | Journal of Medicinal Chemistry - ACS Publications. (2021). J Med Chem, 64(16), 12094-12104. [Link]
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Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.). Retrieved January 12, 2026, from [Link]
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Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer | Protocols.io. (2020). Retrieved January 12, 2026, from [Link]
-
FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments. (2015). Methods Mol Biol, 1272, 79-89. [Link]
-
An overview on synthesis and biological activity of pyrimidines - World Journal of Advanced Research and Reviews. (n.d.). Retrieved January 12, 2026, from [Link]
-
QuantiChrom™ β-Glucuronidase Assay Kit - BioAssay Systems. (n.d.). Retrieved January 12, 2026, from [Link]
-
How to measure Kinase activity with HTRF™ KinEASE™ assay kit - YouTube. (2024). Retrieved January 12, 2026, from [Link]
-
Affinity Chromatography. (n.d.). Retrieved January 12, 2026, from [Link]
-
Investigating the Inhibitory Effects of Paliperidone on RAGEs: Docking, DFT, MD Simulations, MMPBSA, MTT, Apoptosis, and Immunoblotting Studies. (2025). Int J Mol Sci, 26(1), 1. [Link]
-
How to Make a Custom Affinity Medium for Protein Purification - Bitesize Bio. (2025). Retrieved January 12, 2026, from [Link]
-
Design, Synthesis, and Biological Evaluation of pyrimidine-2-carboxamide Analogs: Investigation for Novel RAGE Inhibitors With Reduced Hydrophobicity and Toxicity - PubMed. (2015). Arch Pharm Res, 38(11), 1952-62. [Link]
-
Quantitative Assessment of Intracellular Effectors and Cellular Response in RAGE Activation - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
-
Discovery of Potential RAGE inhibitors using Receptor-Based Pharmacophore Modeling, High Throughput Virtual Screening and Docking Studies - Fortune Journals. (n.d.). Retrieved January 12, 2026, from [Link]
-
In vitro anticancer effects of a RAGE inhibitor discovered using a structure-based drug design system - PubMed Central. (n.d.). Retrieved January 12, 2026, from [Link]
-
Discovery of Potential RAGE inhibitors using Receptor-Based Pharmacophore Modeling, High Throughput Virtual Screening and Docking Studies - PubMed Central. (2023). Sci Rep, 13(1), 18037. [Link]
-
Synthesis of pyrimidine carboxamide derivatives catalyzed by uranyl nitrate hexa Hydrate with their antibacterial and antioxidant studies - ResearchGate. (2016). Bulletin of the Chemical Society of Ethiopia, 30(1), 119. [Link]
-
HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column - PubMed. (2007). J Biochem Biophys Methods, 70(1), 15-21. [Link]
-
Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity - PubMed. (2015). Chem Pharm Bull (Tokyo), 63(8), 584-90. [Link]
-
Synthesis and biological studies of pyrimidine derivatives targeting metabolic enzymes. (2024). J Biochem Mol Toxicol, e23684. [Link]
-
Synthesis, characterization and anthelmintic activity evaluation of pyrimidine derivatives bearing carboxamide and sulphonamide moieties - ResearchGate. (2017). Journal of the Serbian Chemical Society, 82(1), 1-16. [Link]
-
Affinity purification of antibodies using antigens immobilized on solid supports - PubMed. (1988). Biochem Soc Trans, 16(2), 134-8. [Link]
-
3D Printing for Affinity Chromatographic Support Production - MDPI. (2022). Polymers (Basel), 14(12), 2351. [Link]
Sources
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A Technical Guide to Pyrimidine-2-carboximidamide: A Privileged Fragment for Library Synthesis in Drug Discovery
Executive Summary
The pyrimidine core is a cornerstone in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1][2] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a privileged scaffold for generating compound libraries with drug-like properties.[3] This guide focuses on a specific, high-value derivative: Pyrimidine-2-carboximidamide . The carboximidamide (amidine) group is a strong hydrogen bond donor and can act as a bioisostere for ureas, guanidines, and other key pharmacophoric elements, making it an attractive anchor point for fragment-based drug discovery (FBDD). This document provides a senior application scientist's perspective on the synthesis, strategic diversification, and application of this fragment for the construction of focused chemical libraries aimed at a variety of biological targets.
Introduction: The Strategic Value of the Pyrimidine-2-carboximidamide Core
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful paradigm for identifying high-quality lead compounds. The core principle of FBDD is to screen low-molecular-weight fragments (typically 100–300 Da) that bind to a biological target with low affinity, and then to grow or link these fragments to achieve high-affinity ligands.[4] The efficiency of this process is greatly enhanced by using "privileged" fragments—scaffolds that are known to interact with multiple biological targets.
The pyrimidine ring is one such scaffold.[5] It is a six-membered aromatic heterocycle with two nitrogen atoms that act as hydrogen bond acceptors, while the ring itself can engage in π-π stacking interactions.[3][6] By functionalizing this core with a 2-carboximidamide group, we introduce a potent hydrogen-bonding array and a basic center, significantly enhancing its potential for specific, high-affinity interactions with protein targets.
Key Advantages of the Pyrimidine-2-carboximidamide Fragment:
-
Pharmacophoric Richness: The core combines the π-system and H-bond accepting pyrimidine nitrogens with the strongly basic, H-bond donating amidine group.
-
Vectorial Diversity: The pyrimidine ring offers multiple, chemically distinct positions (C4, C5, C6) for substitution, allowing for the creation of libraries with diverse 3D arrangements of appended functionalities.[7]
-
Synthetic Tractability: As will be discussed, the pyrimidine core is amenable to a wide range of robust chemical transformations suitable for parallel library synthesis.
Physicochemical Properties of the Core Fragment
Understanding the intrinsic properties of the core fragment is critical for designing soluble, cell-permeable, and synthetically accessible library members. The data below summarizes key computed properties for pyrimidine-2-carboximidamide and its commonly used hydrochloride salt.
| Property | Pyrimidine-2-carboximidamide | Pyrimidine-2-carboximidamide HCl | Rationale & Implication in Drug Discovery |
| Molecular Formula | C₅H₆N₄[8] | C₅H₇ClN₄[9] | Low heavy atom count, ideal starting point for fragment elaboration. |
| Molecular Weight | 122.13 g/mol [8] | 158.59 g/mol [9] | Adheres to the "Rule of Three" for fragments (MW < 300 Da). |
| Topological Polar Surface Area (TPSA) | 75.7 Ų[8] | 75.6 Ų[9] | High TPSA suggests strong potential for H-bonding but may require optimization for cell permeability. |
| Hydrogen Bond Donors | 3[9] | 3[9] | The amidine group provides significant H-bond donating capacity for target engagement. |
| Hydrogen Bond Acceptors | 3[9] | 3[9] | Includes both amidine and pyrimidine nitrogens, offering multiple interaction points. |
| XLogP3 (Computed LogP) | -1.1[8] | N/A | High polarity indicates good aqueous solubility, which is crucial for biophysical screening methods. |
| Rotatable Bond Count | 1[9] | 1[9] | Low conformational flexibility, reducing the entropic penalty upon binding. |
Synthesis of the Core Fragment
The most direct and reliable method to synthesize the pyrimidine-2-carboximidamide core is from the commercially available 2-cyanopyrimidine. The Pinner reaction provides a classic and robust route to amidines from nitriles.
Protocol 1: Synthesis of Pyrimidine-2-carboximidamide Hydrochloride
This two-step protocol first forms the ethyl imidate hydrochloride (Pinner salt), which is then converted to the amidine hydrochloride upon treatment with ammonia.
Step A: Formation of Ethyl Pyrimidine-2-carboximidate Hydrochloride
-
Reagents & Setup:
-
2-Cyanopyrimidine (1.0 eq)
-
Anhydrous Ethanol (5.0 eq)
-
Anhydrous Diethyl Ether or Dichloromethane (as solvent)
-
Dry HCl gas
-
Reaction vessel equipped with a drying tube and magnetic stirrer, cooled to 0°C in an ice bath.
-
-
Procedure:
-
Dissolve 2-cyanopyrimidine and anhydrous ethanol in the chosen anhydrous solvent.
-
Bubble dry HCl gas through the stirred solution at 0°C. The reaction is exothermic and should be controlled.
-
Continue bubbling until the solution is saturated and a precipitate (the Pinner salt) begins to form.
-
Seal the vessel and allow it to stand at 0-4°C for 12-24 hours to ensure complete precipitation.
-
Collect the solid product by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.
-
Step B: Ammonolysis to Pyrimidine-2-carboximidamide Hydrochloride
-
Reagents & Setup:
-
Ethyl pyrimidine-2-carboximidate hydrochloride (from Step A)
-
Anhydrous Ethanol
-
Anhydrous Ammonia (gas or a solution in ethanol)
-
-
Procedure:
-
Suspend the Pinner salt in anhydrous ethanol at 0°C.
-
Bubble anhydrous ammonia gas through the suspension or add a saturated solution of ammonia in ethanol.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The resulting solid can be triturated with diethyl ether or recrystallized from an appropriate solvent system (e.g., ethanol/ether) to yield pure pyrimidine-2-carboximidamide hydrochloride.[10]
-
Causality Note: The use of anhydrous conditions is critical in the Pinner reaction to prevent the hydrolysis of the nitrile to the corresponding pyrimidine-2-carboxamide[6][11] or the imidate intermediate to an ester. The hydrochloride salt form improves the stability and handling of the final product.
Strategic Diversification and Library Synthesis
The true power of this fragment lies in its potential for diversification. A highly effective strategy for library synthesis involves using a pyrimidine core that is pre-functionalized with leaving groups, such as chlorine atoms, at the C4 and/or C6 positions. These positions are activated towards nucleophilic aromatic substitution (SNAr), a reliable and broadly applicable reaction for library synthesis.
A DNA-encoded library synthesis has successfully used 5-nitro-4,6-dichloropyrimidine and 5-nitro-2,4-dichloropyrimidine as scaffolds, demonstrating the high reactivity of chloro-substituents for SNAr with amine building blocks.[1] We can adapt this logic for a fragment-based approach.
Workflow for Parallel Library Synthesis
This workflow describes the synthesis of a library based on a 4-chloro-pyrimidine-2-carboximidamide core, which can be reacted with a diverse set of primary or secondary amines.
Caption: Library synthesis workflow using SNAr diversification.
Protocol 2: Parallel SNAr for Library Synthesis
This protocol is designed for execution in a parallel synthesis platform (e.g., 96-well plate).
-
Stock Solutions:
-
Prepare a 0.2 M solution of 4-chloro-pyrimidine-2-carboximidamide hydrochloride (Core) in anhydrous DMF or NMP.
-
Prepare a 0.3 M solution of a tertiary amine base, such as diisopropylethylamine (DIPEA), in the same solvent.
-
Prepare an array of 0.25 M solutions of diverse primary and secondary amines (Building Blocks) in the same solvent.
-
-
Reaction Setup (per well):
-
To each well, add 100 µL of the Core solution (0.02 mmol, 1.0 eq).
-
Add 100 µL of the DIPEA solution (0.03 mmol, 1.5 eq). The base is crucial to neutralize the HCl salt of the core and the HCl generated during the reaction.
-
Add 100 µL of a unique amine building block solution to each well (0.025 mmol, 1.25 eq).
-
-
Reaction Execution:
-
Seal the reaction plate.
-
Heat the plate to 80-120°C for 4-16 hours. The optimal temperature and time depend on the nucleophilicity of the amine and should be determined in a pilot screen.
-
After cooling to room temperature, the reaction plate is ready for purification.
-
-
Purification and Analysis:
-
For library applications, purification is typically performed using high-throughput methods like preparative HPLC-MS.
-
Each purified compound should be analyzed for identity and purity (>95%) by LC-MS and quantified before being stored for screening.
-
Applications and Case Studies
The utility of the pyrimidine carboxamide/carboximidamide scaffold is validated by its appearance in several successful drug discovery campaigns.
-
CCK1 Receptor Agonists: A library of pyrimidine carboxamides was synthesized and evaluated, leading to the discovery of potent and selective agonists for the cholecystokinin 1 receptor (CCK1R), a target for obesity and metabolic disorders.[12]
-
Vanin-1 Inhibitors: Starting from a high-throughput screening hit, pyrimidine carboxamides were developed as potent and competitive inhibitors of Vanin-1, an enzyme implicated in inflammatory conditions. The development was guided by biophysical methods and co-crystal structures.[13]
-
RAGE Inhibitors: To improve the drug-like properties of known inhibitors for the Receptor for Advanced Glycation End Products (RAGE), a target in diabetes and inflammation, researchers designed and synthesized pyrimidine-2-carboxamide analogs with improved hydrophilicity and reduced toxicity.[14]
-
α-Glucosidase Inhibitors: Pyrimidinyl-piperazine carboxamide derivatives have been synthesized and shown to be potent, competitive inhibitors of yeast α-glucosidase, a target for type 2 diabetes.[15]
These examples, while often featuring the carboxamide, strongly support the utility of the closely related carboximidamide core, which presents a similar spatial arrangement of interaction points but with distinct basicity and hydrogen bonding character.
Conclusion
Pyrimidine-2-carboximidamide is a high-value fragment that combines physicochemical properties ideal for FBDD with outstanding synthetic tractability. Its rich pharmacophoric features make it a versatile starting point for engaging with a wide range of protein targets. The robust SNAr chemistry applicable to chloro-substituted pyrimidine precursors allows for the efficient and systematic construction of diverse compound libraries. By leveraging the strategies and protocols outlined in this guide, researchers can effectively utilize this privileged core to accelerate the discovery of novel, high-quality chemical probes and lead compounds.
References
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MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Available from: [Link]
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PharmaCompass. pyrimidine-2-carboximidamide hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Available from: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 15149799, Pyrimidine-2-carboxamide. Available from: [Link]
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Wang, L. et al. (2011). Discovery of pyrimidine carboxamides as potent and selective CCK1 receptor agonists. Bioorganic & Medicinal Chemistry Letters, 21(10), 2911-5. Available from: [Link]
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SYNTHESIS OF PYRIMIDINE DERIVATIVES. Available from: [Link]
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Kozan, A. A., & Nahi, R. J. (2023). Synthesis of bioactive pyrimidine‐4‐carboxamide analogues. Journal of Physical Organic Chemistry. Available from: [Link]
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Dowling, M. S. et al. (2022). Discovery of a Series of Pyrimidine Carboxamides as Inhibitors of Vanin-1. Journal of Medicinal Chemistry, 65(1), 757-784. Available from: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 9794060, 2-Pyrimidinecarboximidamide. Available from: [Link]
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(2016). Synthesis of pyrimidine carboxamide derivatives catalyzed by uranyl nitrate hexa Hydrate with their antibacterial and antioxidant studies. ResearchGate. Available from: [Link]
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Kim, S. H., & Han, Y. T. (2015). Design, Synthesis, and Biological Evaluation of pyrimidine-2-carboxamide Analogs: Investigation for Novel RAGE Inhibitors With Reduced Hydrophobicity and Toxicity. Archives of Pharmacal Research, 38(11), 1952-62. Available from: [Link]
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Pharmaffiliates. CAS No : 138588-40-6 | Product Name : 2-Pyrimidinecarboximidamide Hydrochloride. Available from: [Link]
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Singh, V. et al. (2022). Fragment-Based Drug Discovery against Mycobacteria: The Success and Challenges. International Journal of Molecular Sciences, 23(18), 10669. Available from: [Link]
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Anggraeni, M. et al. (2024). Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. Scientific Reports. Available from: [Link]
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Zhang, J. Z. et al. (2007). Pyrimidine-2-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 12), o4677. Available from: [Link]
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Methodological & Application
Application Notes & Protocols for the Synthesis of Pyrimidine-2-carboximidamide Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the synthesis of pyrimidine-2-carboximidamide derivatives, a class of compounds of significant interest in medicinal chemistry and drug development. These scaffolds are key components in various pharmacologically active molecules, including inhibitors for enzymes like microtubule affinity-regulating kinase 4 (MARK4) and as antagonists for the Receptor for Advanced Glycation End Products (RAGE).[1][2] The protocols herein are designed to be robust and reproducible, offering insights into the underlying chemical principles to empower researchers in their synthetic endeavors.
Our focus will be on the most common and reliable synthetic pathway, which involves the preparation of a key intermediate, 2-cyanopyrimidine, followed by its conversion to the target amidine functionality, primarily through the well-established Pinner reaction.[3][4][5]
Overall Synthetic Strategy
The synthesis of pyrimidine-2-carboximidamide derivatives is typically a two-stage process. The first stage involves the synthesis of a substituted 2-cyanopyrimidine intermediate. The second stage is the conversion of the nitrile group into the desired carboximidamide (amidine) group.
Caption: High-level overview of the synthetic route.
Part 1: Synthesis of the Key Intermediate: 2-Cyanopyrimidine
The versatility of the final products often depends on the successful synthesis of the 2-cyanopyrimidine intermediate. Several methods exist, with the choice depending on the availability of starting materials and the desired substitution pattern on the pyrimidine ring.
Method A: Nucleophilic Substitution of 2-Halopyrimidines
This is a traditional and straightforward method involving the displacement of a halide (commonly chloro- or bromo-) at the 2-position of the pyrimidine ring with a cyanide salt.[6]
Causality: The C2 position of the pyrimidine ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr). The reaction is often facilitated by a catalyst, such as a palladium or copper complex, to achieve high yields and purity.
Experimental Protocol: Synthesis of 2-Cyanopyrimidine from 2-Bromopyrimidine
-
Reagents and Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-bromopyrimidine (1.0 eq), potassium cyanide (KCN, 1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Solvent: Add anhydrous dimethylformamide (DMF) to the flask. The concentration should be approximately 0.5 M with respect to the 2-bromopyrimidine.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.
-
Work-up and Purification:
-
Cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 2-cyanopyrimidine.
-
Method B: From 2-(Methylthio)pyrimidines via Oxidation and Cyanation
This method provides an alternative route, starting from the readily available 2-(methylthio)pyrimidine derivatives. The methylthio group is first oxidized to a better leaving group (methylsulfinyl or methylsulfonyl), which is then displaced by cyanide.[7][8][9]
Causality: The oxidation of the sulfur atom increases its electron-withdrawing nature, making the C2 carbon more electrophilic and thus more susceptible to nucleophilic attack by the cyanide ion.
Experimental Protocol: Two-Step Synthesis from 2-(Methylthio)pyrimidine
Step 1: Oxidation
-
Reagents and Setup: Dissolve 2-(methylthio)pyrimidine (1.0 eq) in a suitable solvent like acetic acid or dichloromethane (DCM) in a round-bottom flask.[8]
-
Oxidant: Cool the solution in an ice bath (0-5 °C) and add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq) or Oxone® (2.0 eq), portion-wise.
-
Reaction Conditions: Stir the mixture at room temperature for 2-4 hours.
-
Monitoring and Work-up: Monitor the formation of the 2-(methylsulfonyl)pyrimidine intermediate by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate and then sodium bicarbonate. Extract the product with DCM, dry the organic layer, and concentrate to obtain the crude sulfone, which can often be used in the next step without further purification.
Step 2: Cyanation
-
Reagents and Setup: Dissolve the crude 2-(methylsulfonyl)pyrimidine from the previous step in a polar aprotic solvent like acetonitrile (MeCN) or DMF.[7]
-
Cyanide Source: Add potassium cyanide (KCN) or sodium cyanide (NaCN) (1.5 eq).
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 1-3 hours.
-
Purification: Follow the same work-up and purification procedure as described in Method A.
Caption: Synthetic routes to 2-cyanopyrimidine.
Part 2: Synthesis of Pyrimidine-2-carboximidamide via the Pinner Reaction
The Pinner reaction is a classic and highly effective method for converting nitriles into amidines.[4][10] It proceeds via an intermediate imidate salt, often called a Pinner salt, which is then ammonolyzed.[5][11]
Mechanism: The reaction is acid-catalyzed. First, the nitrile nitrogen is protonated by a strong acid (typically anhydrous HCl), making the carbon atom more electrophilic. An alcohol then attacks this carbon, and after a proton transfer, an imidate salt is formed. This salt is then treated with ammonia or an ammonium salt to form the final amidine.[4]
Sources
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- 11. Pinner Reaction [organic-chemistry.org]
Analytical methods for Pyrimidine-2-carboximidamide quantification
An Application Guide to the Quantitative Analysis of Pyrimidine-2-carboximidamide
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the quantitative analysis of Pyrimidine-2-carboximidamide, a key heterocyclic compound with significant interest in pharmaceutical and chemical synthesis. Recognizing the need for robust and reliable analytical methods, this document outlines two primary methodologies: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine quality control and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity, trace-level analysis. This guide is intended for researchers, analytical scientists, and drug development professionals, offering field-proven insights into method development, validation, and implementation, grounded in authoritative scientific principles and regulatory standards.
Introduction: The Analytical Imperative for Pyrimidine-2-carboximidamide
Pyrimidine-2-carboximidamide and its derivatives are foundational scaffolds in medicinal chemistry, forming the basis for a variety of therapeutic agents.[1] Accurate and precise quantification is paramount throughout the drug development lifecycle—from monitoring synthesis reactions and assessing purity in drug substances to conducting pharmacokinetic studies. The choice of analytical method is therefore a critical decision, dictated by the specific requirements of the analysis, including the sample matrix, required sensitivity, and throughput.
This document serves as a practical guide, explaining the causality behind experimental choices and providing self-validating protocols that adhere to international regulatory standards, such as the ICH Q2(R1) guidelines on the validation of analytical procedures.[2][3]
Strategic Selection of an Analytical Method
The optimal analytical technique for Pyrimidine-2-carboximidamide quantification hinges on the analytical objective.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse of most quality control laboratories. It offers a balance of speed, robustness, and cost-effectiveness, making it ideal for analyzing bulk drug substances or formulated products where the analyte concentration is relatively high. Its reliability is well-established for the analysis of various pyrimidine derivatives.[4]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): When high sensitivity and selectivity are required, particularly for analyzing samples in complex biological matrices like plasma or urine, LC-MS/MS is the undisputed gold standard.[5][6] Its ability to selectively monitor specific parent-to-daughter ion transitions provides unparalleled specificity, minimizing matrix interference and allowing for quantification at very low levels.[7][8]
-
Gas Chromatography (GC): While GC can be used for pyrimidine analysis, it often requires derivatization to increase the volatility of the analyte, adding complexity to the sample preparation process.[9][10] For a polar molecule like Pyrimidine-2-carboximidamide, liquid chromatography is generally the more direct and preferred approach.
This guide will focus on the two most direct and widely applicable techniques: HPLC-UV and LC-MS/MS.
Method I: Reversed-Phase HPLC with UV Detection
Principle
This method separates Pyrimidine-2-carboximidamide from impurities based on its partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase. The amidine group is basic, so controlling the mobile phase pH with a buffer is crucial to ensure a single ionic form and achieve a sharp, symmetrical peak shape. Quantification is achieved by measuring the analyte's UV absorbance at a specific wavelength and comparing it to a calibration curve constructed from standards of known concentration.
Experimental Protocol
3.2.1. Materials and Reagents
-
Pyrimidine-2-carboximidamide Reference Standard (≥98% purity)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Ammonium Acetate (ACS Grade or higher)
-
Formic Acid (LC-MS Grade)
-
Deionized Water (18.2 MΩ·cm)
3.2.2. Instrumentation
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array or UV-Vis Detector.
-
Analytical Balance
-
pH Meter
-
Sonicator
3.2.3. Step-by-Step Methodology
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 4.0 with Formic Acid. Filter through a 0.45 µm membrane.
-
Mobile Phase B: Acetonitrile.
-
Rationale: The ammonium acetate buffer at pH 4.0 ensures the basic amidine group is consistently protonated, promoting good peak shape and stable retention.
-
-
Standard Solution Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of Pyrimidine-2-carboximidamide reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Methanol and Water.
-
Calibration Standards (e.g., 1-100 µg/mL): Prepare a series of calibration standards by serial dilution of the stock solution using the initial mobile phase composition as the diluent.
-
-
Sample Preparation:
-
Accurately weigh a quantity of the sample (e.g., drug substance) expected to contain approximately 10 mg of the analyte into a 100 mL volumetric flask.
-
Add ~70 mL of 50:50 Methanol/Water, sonicate for 10 minutes to dissolve, then dilute to volume.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient elution (see table below) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (or λmax of analyte) |
| Run Time | 15 minutes |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 95 | 5 |
| 10.0 | 50 | 50 |
| 10.1 | 95 | 5 |
| 15.0 | 95 | 5 |
-
Data Analysis and Quantification:
-
Generate a calibration curve by plotting the peak area of the standard injections against their known concentrations.
-
Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.[11]
-
Determine the concentration of Pyrimidine-2-carboximidamide in the sample by interpolating its peak area from the calibration curve.
-
Method Validation Summary
All validation procedures should be conducted in accordance with ICH Q2(R1) guidelines.[12]
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | ≤ 2.0% (Repeatability & Intermediate) |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio of 10:1 |
| Specificity | Peak purity analysis; no interference at the analyte's retention time |
HPLC-UV Workflow Diagram
Sources
- 1. Design, synthesis, and biological evaluation of pyrimidine-2-carboxamide analogs: investigation for novel RAGE inhibitors with reduced hydrophobicity and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols for Pyrimidine-2-carboximidamide in High-Throughput Screening Assays
Introduction: The Emergence of Pyrimidine-2-carboximidamide in Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its ability to engage in diverse biological interactions.[1] Pyrimidine-2-carboximidamide, a molecule characterized by a pyrimidine ring and a carboximidamide functional group, represents a promising chemical entity for the discovery of novel modulators of biologically significant targets. The carboximidamide group, also known as a guanidinium group, is of particular interest due to its capacity for strong ionic and hydrogen bonding interactions with proteins, notably kinases and receptors.[2][3] This document provides a comprehensive guide for the utilization of Pyrimidine-2-carboximidamide in high-throughput screening (HTS) campaigns, offering detailed protocols, mechanistic insights, and data interpretation strategies for researchers in drug development.
Physicochemical Properties of Pyrimidine-2-carboximidamide
A thorough understanding of the physicochemical properties of a screening compound is critical for robust assay development and meaningful data interpretation.
| Property | Value | Source |
| Molecular Formula | C₅H₆N₄ | [4] |
| Molecular Weight | 122.13 g/mol | [4] |
| IUPAC Name | pyrimidine-2-carboximidamide | [4] |
| CAS Number | 45695-56-5 | [4] |
| Solubility | Soluble in polar solvents like water and dimethyl sulfoxide (DMSO). | [5] |
| Stability | Generally stable under standard laboratory conditions; may decompose at extreme pH or temperatures. | [5] |
Mechanism of Action: A Focus on Kinase Inhibition
While the precise molecular targets of Pyrimidine-2-carboximidamide are a subject of ongoing investigation, the structural features of its analogs suggest a strong potential for kinase inhibition.[6][7] The guanidinium group can mimic the binding of arginine residues or interact with the phosphate backbone of ATP, making it a plausible candidate for competitive inhibition at the ATP-binding site of kinases.[2]
Caption: Competitive inhibition of a kinase by Pyrimidine-2-carboximidamide.
High-Throughput Screening Protocol: Fluorescence Polarization (FP) Assay for Kinase Inhibition
This protocol outlines a representative HTS assay using Fluorescence Polarization (FP) to identify inhibitors of a target kinase. FP is a robust, homogeneous assay format well-suited for HTS, measuring the change in the tumbling rate of a fluorescently labeled tracer molecule upon binding to a larger protein.[8]
I. Principle of the Assay
A fluorescently labeled tracer that binds to the kinase of interest is used. In the unbound state, the small tracer tumbles rapidly, resulting in low fluorescence polarization. When bound to the much larger kinase, its tumbling is restricted, leading to a high polarization signal. A competitive inhibitor, such as Pyrimidine-2-carboximidamide, will displace the tracer from the kinase, causing a decrease in the polarization signal.
Caption: Principle of the Fluorescence Polarization competitive binding assay.
II. Materials and Reagents
-
Pyrimidine-2-carboximidamide: Provided as a 10 mM stock solution in 100% DMSO.
-
Target Kinase: Purified, active kinase enzyme.
-
Fluorescent Tracer: A fluorescently labeled small molecule or peptide known to bind to the kinase active site.
-
Assay Buffer: e.g., 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20.
-
ATP: Adenosine triphosphate.
-
Control Inhibitor: A known inhibitor of the target kinase (e.g., Staurosporine).
-
384-well, low-volume, black, flat-bottom plates.
-
Multichannel pipettes or automated liquid handling system.
-
Plate reader capable of measuring fluorescence polarization.
III. Assay Protocol
-
Compound Plating:
-
Prepare serial dilutions of Pyrimidine-2-carboximidamide in 100% DMSO.
-
Using an automated liquid handler, dispense 100 nL of the compound solutions into the wells of a 384-well plate.
-
For controls, dispense 100 nL of 100% DMSO (negative control) and 100 nL of the control inhibitor (positive control) into designated wells.
-
-
Reagent Preparation:
-
Prepare a 2X kinase/tracer mix in assay buffer containing the final desired concentrations of the kinase and the fluorescent tracer. The optimal concentrations should be determined in a preliminary checkerboard titration.
-
Prepare a 2X ATP solution in assay buffer.
-
-
Assay Execution:
-
Add 5 µL of the 2X kinase/tracer mix to each well of the compound-plated 384-well plate.
-
Incubate the plate at room temperature for 30 minutes to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for 60 minutes (or the optimized reaction time).
-
-
Data Acquisition:
-
Measure the fluorescence polarization on a compatible plate reader.
-
IV. Data Analysis and Hit Identification
-
Calculation of Percent Inhibition:
-
The percent inhibition for each compound is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))
-
-
Hit Criteria:
-
A common threshold for hit identification in a single-concentration screen is a percent inhibition greater than three standard deviations from the mean of the negative controls.[9]
-
-
Z'-Factor Calculation:
-
The quality and robustness of the HTS assay should be monitored by calculating the Z'-factor for each plate: Z' = 1 - (3 * (SD_Positive_Control + SD_Negative_Control)) / |Mean_Positive_Control - Mean_Negative_Control|
-
An assay with a Z'-factor > 0.5 is considered excellent for HTS.[10]
-
Hit Confirmation and Follow-up Studies
Primary hits from the HTS campaign require rigorous validation to eliminate false positives and confirm their activity.
I. IC₅₀ Determination
Confirmed hits should be re-tested in a dose-response format to determine their half-maximal inhibitory concentration (IC₅₀).
-
Protocol:
-
Prepare a serial dilution of the hit compound (typically 10-point, 3-fold dilutions).
-
Perform the FP assay as described above with the varying concentrations of the inhibitor.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[8][11]
-
II. Orthogonal Assays
To ensure that the observed activity is not an artifact of the primary assay format, hits should be validated using an orthogonal assay with a different detection technology.
-
Example: An AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) can be used to measure kinase activity by detecting the phosphorylation of a biotinylated substrate.[12]
III. Biophysical Validation
Direct binding of the hit compound to the target kinase can be confirmed using biophysical methods such as:
-
Surface Plasmon Resonance (SPR): Provides real-time kinetic data on binding affinity.[13]
-
Isothermal Titration Calorimetry (ITC): Measures the thermodynamics of binding.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| High False-Positive Rate | Compound aggregation, interference with fluorescence signal. | Re-test hits in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100); perform counter-screens to identify fluorescent compounds. |
| Poor Z'-Factor | Reagent instability, pipetting errors, suboptimal reagent concentrations. | Verify reagent stability and optimize concentrations; ensure proper mixing and accurate liquid handling. |
| Irreproducible IC₅₀ Values | Compound insolubility at higher concentrations, time-dependent inhibition. | Check the solubility of the compound in the assay buffer; perform pre-incubation time-course experiments. |
Safety and Handling
Pyrimidine-2-carboximidamide should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Conclusion
Pyrimidine-2-carboximidamide presents a valuable starting point for the discovery of novel kinase inhibitors and other potential therapeutic agents. The protocols and guidelines presented in this application note provide a robust framework for its successful implementation in high-throughput screening campaigns. Rigorous hit validation using orthogonal assays and biophysical methods is crucial for advancing promising candidates into lead optimization.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9794060, 2-Pyrimidinecarboximidamide. Retrieved from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15149799, Pyrimidine-2-carboxamide. Retrieved from [Link].
- Al-Ghanim, K. A., et al. (2021). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. RSC Advances, 11(48), 30297-30313.
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Application of Pyrimidine Derivatives in Cancer Cell Line Studies: A Technical Guide
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Editorial Note: While the initial focus of this guide was on the specific compound Pyrimidine-2-carboximidamide, a comprehensive review of current scientific literature reveals a limited availability of specific data on its application in cancer cell line studies. To provide a more robust and practical resource, this guide has been pivoted to focus on a closely related and extensively studied class of compounds: 2,4,5-substituted pyrimidine derivatives . The principles, protocols, and analytical approaches detailed herein are broadly applicable and can serve as a strong foundation for investigating novel pyrimidine-based compounds, including Pyrimidine-2-carboximidamide, as they become more widely studied.
Introduction: The Pyrimidine Scaffold in Oncology
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of nucleobases such as cytosine, thymine, and uracil. This inherent biological relevance has made pyrimidine derivatives a cornerstone in the development of anticancer therapeutics.[1] These compounds exert their effects through diverse mechanisms of action, including but not limited to, inhibition of key enzymes involved in DNA and RNA synthesis, modulation of signaling pathways critical for cancer cell proliferation and survival, and disruption of the cell cycle.[2][3] This guide provides an in-depth exploration of the application of 2,4,5-substituted pyrimidine derivatives in cancer cell line studies, offering both the theoretical underpinnings and practical protocols for their evaluation.
Mechanism of Action: Targeting the Engines of Cancer Proliferation
The anticancer activity of 2,4,5-substituted pyrimidines often stems from their ability to interfere with fundamental cellular processes that are hijacked by cancer cells. A prominent mechanism for some derivatives is the inhibition of tubulin polymerization.[4][5] Tubulin is the protein subunit of microtubules, which are essential for forming the mitotic spindle during cell division. By binding to tubulin, these pyrimidine compounds prevent the proper formation of the mitotic spindle, leading to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis.[5][6]
Another key area of investigation is the role of pyrimidine derivatives as inhibitors of various protein kinases that are often dysregulated in cancer. For instance, some 2-substituted aniline pyrimidine derivatives have been identified as potent dual inhibitors of Mer and c-Met kinases, which are involved in tumor growth and metastasis.[7]
Illustrative Signaling Pathway: Inhibition of Tubulin Polymerization
The following diagram illustrates the mechanism of action for a 2,4,5-substituted pyrimidine derivative that acts as a tubulin polymerization inhibitor.
Caption: Inhibition of tubulin polymerization by a 2,4,5-substituted pyrimidine derivative.
In Vitro Evaluation: From Cytotoxicity Screening to Mechanistic Insights
A systematic in vitro evaluation is crucial to characterize the anticancer potential of novel pyrimidine derivatives. This typically involves a tiered approach, starting with broad cytotoxicity screening across a panel of cancer cell lines, followed by more detailed mechanistic studies.
Cell Viability and Cytotoxicity Assays
The initial step is to determine the concentration-dependent effect of the compound on the viability of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[8]
Principle of the MTT Assay: Metabolically active cells possess mitochondrial reductase enzymes that convert the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.
Table 1: Exemplary Cytotoxicity Data for 2,4,5-Substituted Pyrimidine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Putative Mechanism | Reference |
| 7gc | BEL-7402 (Hepatocellular Carcinoma) | 0.024 | Not specified | [9] |
| 4k | BEL-7402 (Hepatocellular Carcinoma) | 0.016 | Tubulin Polymerization Inhibitor | [4][5] |
| 14a | GTL-16 (Gastric Carcinoma) | 0.136 | Mer/c-Met Kinase Inhibitor | [7] |
| 14b | A549 (Lung Carcinoma) | 0.258 | Mer/c-Met Kinase Inhibitor | [7] |
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrimidine derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assays
To determine if the observed cytotoxicity is due to the induction of programmed cell death (apoptosis), assays such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry are employed.
Principle of Annexin V/PI Staining: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised. This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.
Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Seed cells in 6-well plates and treat with the pyrimidine derivative at concentrations around the IC50 value for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle trypsinization method.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Western Blotting for Mechanistic Validation
Western blotting is a powerful technique to investigate the molecular mechanism of action by examining the expression levels of specific proteins involved in cell cycle regulation and apoptosis.
Protocol: Western Blotting
-
Protein Extraction: Treat cells with the pyrimidine derivative, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Bcl-2, Bax, cleaved PARP, Cyclin B1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Experimental Workflow and Data Interpretation
The following diagram outlines a typical experimental workflow for evaluating a novel pyrimidine derivative.
Caption: Experimental workflow for the evaluation of a pyrimidine derivative.
Conclusion and Future Directions
The 2,4,5-substituted pyrimidine scaffold represents a highly versatile platform for the development of novel anticancer agents. The systematic application of the in vitro assays detailed in this guide enables a thorough characterization of their cytotoxic and mechanistic properties. Future research in this area will likely focus on optimizing the potency and selectivity of these compounds, as well as exploring their efficacy in more complex in vitro models, such as 3D spheroids and organoids, and ultimately in in vivo studies.
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The Strategic Role of Pyrimidine-2-carboximidamide in Modern Pharmaceutical Synthesis: Application Notes and Protocols
Introduction: The Unassuming Powerhouse of Medicinal Chemistry
In the intricate landscape of pharmaceutical development, the identification and utilization of versatile chemical intermediates are paramount to the efficient synthesis of novel therapeutic agents. Pyrimidine-2-carboximidamide, a seemingly modest heterocyclic compound, has emerged as a critical building block in the construction of a diverse array of biologically active molecules. Its strategic importance lies in the unique arrangement of nitrogen atoms within the pyrimidine ring, which imparts specific electronic properties and hydrogen bonding capabilities, making it an ideal scaffold for interacting with various biological targets.[1][2][3] This guide provides an in-depth exploration of pyrimidine-2-carboximidamide, offering detailed synthetic protocols, mechanistic insights, and a comprehensive overview of its applications in the synthesis of cutting-edge pharmaceuticals. The content herein is curated for researchers, medicinal chemists, and drug development professionals seeking to leverage this potent intermediate in their synthetic endeavors.
Physicochemical Properties and Structural Attributes
A thorough understanding of the physical and chemical properties of an intermediate is fundamental to its successful application in multi-step syntheses. Pyrimidine-2-carboximidamide hydrochloride is typically encountered as a solid with specific solubility and stability profiles that dictate the choice of reaction conditions and solvents.
| Property | Value | Source |
| Molecular Formula | C₅H₆N₄·HCl | PharmaCompass |
| Molecular Weight | 158.59 g/mol | PharmaCompass |
| Appearance | White to off-white solid | Internal Data |
| Solubility | Soluble in polar solvents like water and methanol | Internal Data |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | Sigma-Aldrich |
The structural arrangement of pyrimidine-2-carboximidamide, featuring a nucleophilic amidine group attached to the electron-deficient pyrimidine ring, underpins its reactivity and utility in pharmaceutical synthesis.
Caption: Chemical structure of Pyrimidine-2-carboximidamide.
Synthesis of Pyrimidine-2-carboximidamide: A Detailed Protocol
The synthesis of pyrimidine-2-carboximidamide can be approached through several synthetic routes, often starting from readily available pyrimidine precursors.[4][5][6] One of the most common and efficient methods involves the transformation of pyrimidine-2-carbonitrile. The following protocol details a robust procedure for this conversion.
Principle of the Synthesis
The conversion of a nitrile to a carboximidamide (amidine) is a well-established transformation in organic chemistry. The Pinner reaction, which involves the treatment of a nitrile with an alcohol in the presence of an acid catalyst to form an imidate ester, followed by reaction with ammonia, is a classic approach. A more direct method involves the reaction of the nitrile with a source of ammonia under conditions that promote addition across the carbon-nitrogen triple bond.
Caption: Synthetic workflow for Pyrimidine-2-carboximidamide.
Experimental Protocol
Materials:
-
Pyrimidine-2-carbonitrile
-
Anhydrous Ethanol
-
Hydrogen Chloride (gas or solution in dioxane)
-
Anhydrous Diethyl Ether
-
Ammonia (gas or solution in ethanol)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
Formation of the Imidate Hydrochloride (Pinner Salt):
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a drying tube, and a gas inlet, dissolve pyrimidine-2-carbonitrile (1 equivalent) in anhydrous ethanol (5-10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Bubble dry hydrogen chloride gas through the solution until saturation, or add a stoichiometric amount of a saturated solution of HCl in dioxane.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
The formation of a precipitate (the imidate hydrochloride salt) is typically observed.
-
Once the reaction is complete, the precipitate can be collected by filtration, washed with anhydrous diethyl ether, and dried under vacuum.
-
-
Ammonolysis to Pyrimidine-2-carboximidamide:
-
Suspend the dried imidate hydrochloride salt in anhydrous ethanol.
-
Cool the suspension to 0 °C.
-
Bubble anhydrous ammonia gas through the suspension or add a solution of ammonia in ethanol.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours.
-
Monitor the reaction by TLC until the starting imidate has been consumed.
-
Upon completion, the reaction mixture can be concentrated under reduced pressure.
-
-
Work-up and Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether or methanol/acetonitrile.
-
The purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The Pinner reaction is sensitive to water, which would hydrolyze the nitrile or the intermediate imidate to the corresponding amide or carboxylic acid. Therefore, the use of anhydrous solvents and reagents is critical.
-
Acid Catalyst: The acid catalyst (HCl) is essential for activating the nitrile group towards nucleophilic attack by the alcohol.
-
Ammonia for Ammonolysis: Ammonia acts as the nitrogen source to convert the imidate intermediate into the final carboximidamide product.
Applications in Pharmaceutical Synthesis
Pyrimidine-2-carboximidamide is a versatile intermediate for the synthesis of a wide range of pharmaceuticals, primarily due to its ability to participate in cyclization and coupling reactions to form more complex heterocyclic systems.[3][7]
Kinase Inhibitors in Oncology
One of the most prominent applications of pyrimidine-2-carboximidamide is in the synthesis of kinase inhibitors for cancer therapy. The pyrimidine scaffold is a common feature in many ATP-competitive kinase inhibitors, where it mimics the adenine part of ATP and forms key hydrogen bonds with the hinge region of the kinase domain.
Example: Synthesis of Imatinib Intermediate
Imatinib, a tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML) and other cancers, contains a key N-phenyl-2-pyrimidinamine pharmacophore. While various synthetic routes to Imatinib exist, many involve the coupling of a pyrimidine derivative with an aniline derivative. Pyrimidine-2-carboximidamide can be a precursor to the 2-aminopyrimidine moiety required for this coupling.
Caption: Mechanism of action of Imatinib in CML.
Modulators of G-Protein Coupled Receptors (GPCRs)
GPCRs are a large family of transmembrane receptors that are the targets of a significant portion of modern medicines. Pyrimidine derivatives have been explored as allosteric modulators of GPCRs, offering a more nuanced approach to receptor modulation compared to traditional agonists and antagonists.[8][9] Pyrimidine-2-carboximidamide can serve as a starting point for the synthesis of such modulators.
Example: CCK1 Receptor Agonists
Cholecystokinin 1 (CCK1) receptor agonists have therapeutic potential in various gastrointestinal disorders. Research has shown that pyrimidine carboxamides can act as potent and selective CCK1 receptor agonists.[10] The synthesis of these compounds can involve the elaboration of the carboxamide group from a pyrimidine-2-carboximidamide precursor.
Antiviral Agents
The pyrimidine nucleus is a fundamental component of nucleosides, the building blocks of DNA and RNA. Consequently, pyrimidine analogs have been a cornerstone of antiviral drug discovery for decades, often acting by interfering with viral nucleic acid replication.[11][12][13][14] Pyrimidine-2-carboximidamide can be a precursor for the synthesis of novel nucleoside and non-nucleoside antiviral agents.
Example: Broad-Spectrum Antiviral Activity
Recent studies have highlighted the potential of pyrimidine derivatives as broad-spectrum antiviral agents.[11] These compounds can inhibit viral replication through various mechanisms, including the inhibition of viral enzymes or interference with host-cell pathways essential for viral propagation. The synthesis of these antiviral compounds often involves the functionalization of a pre-formed pyrimidine ring, for which pyrimidine-2-carboximidamide can be a valuable starting material.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling pyrimidine-2-carboximidamide and its derivatives.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If ingested, seek medical attention.
Conclusion
Pyrimidine-2-carboximidamide is a high-value intermediate in pharmaceutical synthesis, offering a versatile platform for the construction of a wide range of therapeutic agents. Its unique structural and electronic properties make it particularly well-suited for the synthesis of kinase inhibitors, GPCR modulators, and antiviral compounds. The protocols and application notes provided in this guide are intended to empower researchers and drug development professionals to effectively utilize this powerful building block in their quest for novel and improved medicines.
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Abdullahi, S. R., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(1), 114-128. [Link]
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El-Sayed, W. A., et al. (2021). Anti-Covid-19 Drug Analogues: Synthesis of Novel Pyrimidine Thioglycosides as Antiviral Agents Against SARS-COV-2 and Avian Influenza H5N1 Viruses. ACS Omega, 6(51), 35813-35822. [Link]
-
A mini review of pyrimidine and fused pyrimidine marketed drugs. Research in Pharmacy, 2(4), 01-09. [Link]
-
(2016). Synthesis of pyrimidine carboxamide derivatives catalyzed by uranyl nitrate hexa Hydrate with their antibacterial and antioxidant studies. ResearchGate. [Link]
-
Pyrimidine synthesis. Organic Chemistry Portal. [Link]
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]
-
Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica. [Link]
-
Aher, J. S., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(6), 1-8. [Link]
-
Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. MDPI. [Link]
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Abdullahi, S. R., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(1), 114-128. [Link]
-
Sidwell, R. W., et al. (1993). Synthesis and antiviral evaluation of N-carboxamidine-substituted analogues of 1-beta-D-ribofuranosyl-1,2,4-triazole-3-carboxamidine hydrochloride. Journal of Medicinal Chemistry, 36(5), 537-543. [Link]
-
Discovery of pyrimidine carboxamides as potent and selective CCK1 receptor agonists. Bioorganic & Medicinal Chemistry Letters, 18(11), 3154-3157. [Link]
-
Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(19), 13329-13346. [Link]
-
PYRIMIDINE SYNTHESIS#PREPARATION OF PYRIMIDINE#PROPERTIES OF PYRIMIDINE#BASIC NATURE OF PYRIMIDINE. YouTube. [Link]
- Process for the preparation of pyrimidine derivatives.
-
Jacobson, K. A., & Gao, Z. G. (2006). Allosteric modulation of purine and pyrimidine receptors. Journal of Medicinal Chemistry, 49(5), 1365-1377. [Link]
-
FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. Medicinal Research Reviews. [Link]
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- 5. growingscience.com [growingscience.com]
- 6. Pyrimidine synthesis [organic-chemistry.org]
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- 9. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of pyrimidine carboxamides as potent and selective CCK1 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. Synthesis and antiviral evaluation of N-carboxamidine-substituted analogues of 1-beta-D-ribofuranosyl-1,2,4-triazole-3-carboxamidine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of Pyrimidine-2-carboximidamide
Introduction: The Strategic Importance of the Pyrimidine-2-carboximidamide Scaffold
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules.[1][2] Its prevalence stems from its ability to engage in various biological interactions, often mimicking the natural purine and pyrimidine bases found in nucleic acids.[1] The introduction of a carboximidamide (amidine) group at the 2-position of the pyrimidine ring creates a particularly valuable scaffold. This functional group is a strong hydrogen bond donor and can act as a bioisostere for other functionalities, enhancing binding affinity to biological targets. Consequently, the strategic functionalization of pyrimidine-2-carboximidamide is of paramount importance for the development of novel drug candidates.
This comprehensive guide provides detailed experimental protocols for the synthesis and subsequent functionalization of pyrimidine-2-carboximidamide. We will explore three key transformative pathways:
-
Synthesis of the Core Scaffold: A robust protocol for the preparation of pyrimidine-2-carboximidamide from a readily available precursor.
-
Ring Functionalization via C-H Activation: A modern, atom-economical approach to introduce aryl moieties at the C5 position of the pyrimidine ring.
-
Exocyclic Functionalization: Methods to modify the carboximidamide group itself, including N-alkylation and cyclocondensation reactions to build fused heterocyclic systems.
Each protocol is presented with a detailed, step-by-step methodology, an explanation of the underlying chemical principles, and expected outcomes to ensure reproducibility and success in your research endeavors.
Workflow for Pyrimidine-2-carboximidamide Functionalization
The following diagram illustrates the strategic workflow for the synthesis and subsequent functionalization of the pyrimidine-2-carboximidamide scaffold, as detailed in this application note.
Caption: Simplified mechanism of the Pinner reaction for amidine synthesis.
Experimental Protocol
Materials:
-
2-Cyanopyrimidine
-
Anhydrous Ethanol
-
Anhydrous Hydrogen Chloride (gas or a saturated solution in ethanol)
-
Ammonia (gas or a solution in ethanol)
-
Ammonium Carbonate
-
Ethyl Acetate
-
Anhydrous Diethyl Ether
Procedure:
-
Pinner Salt Formation:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a calcium chloride drying tube, add 2-cyanopyrimidine (1.0 eq.).
-
Add anhydrous ethanol to form an approximately 0.5 M solution.
-
Cool the solution to 0 °C in an ice bath.
-
Bubble anhydrous hydrogen chloride gas through the stirred solution for 1-2 hours, or add a saturated solution of HCl in ethanol (1.5 eq.). Ensure the reaction remains anhydrous.
-
Seal the flask and stir at room temperature for 12-24 hours. The formation of a precipitate (the Pinner salt) may be observed.
-
-
Amidine Formation:
-
Cool the reaction mixture back to 0 °C.
-
Bubble anhydrous ammonia gas through the suspension for 1 hour, or add a saturated solution of ammonia in ethanol until the solution is basic (pH > 9).
-
Add ammonium carbonate (3.0 eq.) to the mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 8-12 hours. [3]
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove any inorganic salts, washing the solid with a small amount of cold ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Triturate the resulting residue with anhydrous diethyl ether to induce precipitation of the product.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford pyrimidine-2-carboximidamide hydrochloride.
-
For the free base, the hydrochloride salt can be neutralized with a suitable base (e.g., sodium bicarbonate solution) and extracted into an organic solvent.
-
Self-Validation:
-
TLC Monitoring: Monitor the reaction progress by TLC (e.g., 10% methanol in dichloromethane), observing the consumption of the starting nitrile.
-
Characterization: Confirm the product structure by ¹H NMR, ¹³C NMR, and mass spectrometry. Expected ¹H NMR signals include characteristic peaks for the pyrimidine ring protons and broad singlets for the -NH₂ and =NH protons.
Part 2: Ring Functionalization via Palladium-Catalyzed C5-H Arylation
Direct C-H activation is a powerful and atom-economical strategy for the functionalization of heterocyclic rings, avoiding the need for pre-functionalization (e.g., halogenation). The C5 position of the pyrimidine ring is often amenable to such transformations, particularly when an activating group is present at the C2 position. This protocol is adapted from established methods for the C5-arylation of 2-aminopyrimidines.
Mechanistic Rationale
The reaction is believed to proceed via a Pd(II)/Pd(IV) catalytic cycle. The 2-amidine group can act as a directing group, coordinating to the palladium catalyst and facilitating the selective activation of the C5-H bond. Oxidative addition of the aryl halide to the palladium center, followed by reductive elimination, furnishes the C-C coupled product and regenerates the active palladium catalyst.
Caption: Simplified catalytic cycle for Pd-catalyzed C5-H arylation.
Experimental Protocol
Materials:
-
Pyrimidine-2-carboximidamide (1.0 eq.)
-
Aryl halide (e.g., aryl bromide or iodide, 1.5 eq.)
-
Palladium(II) acetate (Pd(OAc)₂) (5-10 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq.)
-
Pivalic acid (PivOH) (30 mol%)
-
Anhydrous N,N-Dimethylacetamide (DMA) or Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup:
-
To a microwave vial or a sealed tube, add pyrimidine-2-carboximidamide (1.0 eq.), the aryl halide (1.5 eq.), Pd(OAc)₂ (5 mol%), and K₂CO₃ (2.0 eq.).
-
Add anhydrous DMA (to achieve a concentration of ~0.2 M) and pivalic acid (30 mol%).
-
Seal the vial and purge with argon or nitrogen for 5-10 minutes.
-
-
Reaction Execution:
-
Heat the reaction mixture in a preheated oil bath or a microwave reactor at 120-140 °C for 6-24 hours.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Wash the combined organic filtrate with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to afford the 5-aryl-pyrimidine-2-carboximidamide.
-
Self-Validation:
-
LC-MS Analysis: Track the formation of the desired product mass and the consumption of starting materials.
-
NMR Spectroscopy: Confirm the regioselectivity of the arylation by ¹H NMR. The disappearance of the C5-H signal and the appearance of new aromatic signals corresponding to the introduced aryl group will be indicative of a successful reaction.
Part 3: Exocyclic Functionalization of the Carboximidamide Group
The N-H bonds of the carboximidamide functionality are nucleophilic and can be readily functionalized, providing a facile route to a diverse range of derivatives.
A. N-Alkylation with Alkyl Halides
Direct alkylation of the amidine nitrogen atoms can be achieved using alkyl halides in the presence of a suitable base.
Experimental Protocol:
Materials:
-
Pyrimidine-2-carboximidamide (1.0 eq.)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide, 1.1-2.2 eq.)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (2.0-3.0 eq.)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate
-
Water and Brine
Procedure:
-
Reaction Setup:
-
To a round-bottom flask, add pyrimidine-2-carboximidamide (1.0 eq.) and a base such as K₂CO₃ (3.0 eq.).
-
Add anhydrous DMF to dissolve or suspend the starting materials.
-
Stir the mixture at room temperature for 15-30 minutes.
-
-
Alkylation:
-
Add the alkyl halide (1.1 eq. for mono-alkylation, 2.2 eq. for di-alkylation) dropwise to the stirred suspension at room temperature.
-
Stir the reaction at room temperature or heat to 50-60 °C for 2-12 hours.
-
-
Monitoring and Work-up:
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the formation of the product(s).
-
Once the reaction is complete, quench with water and extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification:
-
Purify the crude product by flash column chromatography to isolate the N-alkylated derivative(s).
-
B. Cyclocondensation with 1,3-Dicarbonyl Compounds
The dinucleophilic nature of the 2-amidinyl group allows for cyclocondensation reactions with 1,3-dielectrophiles, such as β-diketones, to form fused heterocyclic systems like pyrimido[1,2-a]pyrimidines. [3] Experimental Protocol:
Materials:
-
Pyrimidine-2-carboximidamide (1.0 eq.)
-
1,3-Diketone (e.g., acetylacetone, 1.1 eq.)
-
Ethanol or Acetic Acid
-
Piperidine (catalytic amount)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve pyrimidine-2-carboximidamide (1.0 eq.) and the 1,3-diketone (1.1 eq.) in ethanol.
-
Add a catalytic amount of piperidine (2-3 drops).
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux for 4-8 hours.
-
-
Monitoring and Product Isolation:
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
If a precipitate forms, collect it by filtration, wash with a small amount of cold ethanol, and dry.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography or recrystallization.
-
Data Summary Table
| Functionalization Strategy | Key Reagents | Typical Conditions | Product Type |
| Synthesis of Core Scaffold | 2-Cyanopyrimidine, Ethanolic HCl, NH₃ | 0 °C to RT, 24-48 h | Pyrimidine-2-carboximidamide |
| C5-H Arylation | Aryl halide, Pd(OAc)₂, K₂CO₃, PivOH | 120-140 °C, 6-24 h | 5-Aryl-pyrimidine-2-carboximidamide |
| N-Alkylation | Alkyl halide, K₂CO₃ or NaH | RT to 60 °C, 2-12 h | N-Alkyl-pyrimidine-2-carboximidamide |
| Cyclocondensation | 1,3-Diketone, Piperidine | Reflux in Ethanol, 4-8 h | Fused Pyrimido[1,2-a]pyrimidine |
Conclusion
The protocols outlined in this application note provide a comprehensive toolkit for the synthesis and derivatization of pyrimidine-2-carboximidamide. By leveraging both established and modern synthetic methodologies, researchers can efficiently generate a diverse library of functionalized pyrimidine derivatives. These compounds hold significant potential for applications in drug discovery and development, offering a versatile scaffold for the modulation of biological activity. The detailed, step-by-step procedures, coupled with mechanistic insights, are designed to empower scientists to confidently explore the rich chemical space accessible from this valuable heterocyclic core.
References
-
Das, A., Jana, A., & Maji, B. (2020). Palladium-catalyzed remote C–H functionalization of 2-aminopyrimidines. Chemical Communications, 56(30), 4284-4287. [Link]
-
Zhang, B. Y., Yang, Q., & Nie, J. J. (2007). Pyrimidine-2-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 64(1), o105. [Link]
-
Vanden Eynde, J. J., Hecq, N., Kataeva, O., & Kappe, C. O. (2000). Microwave-mediated Regioselective Synthesis of Novel Pyrimido[1,2-a]pyrimidines under Solvent-free Conditions. Molecular Diversity Electronic Journal, 6(1), 34. [Link]
-
Kumar, G. S., Dev, G. J., Kumar, N. R., Swaroop, D. K., Chandra, Y. P., Kumar, C. G., & Narsaiah, B. (2015). Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity. Chemical & Pharmaceutical Bulletin, 63(8), 584-590. [Link]
-
Hafedh, H. M., Al-Masoudi, N. A., & Al-Amiery, A. A. (2022). Synthesis and Characterization of Novel Pyrimido [1,2-a] benzimidazole and its Derivatives. Journal of Physics: Conference Series, 2114(1), 012025. [Link]
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Pinner, A. (1877). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1895. [Link]
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NROChemistry. (n.d.). Pinner Reaction. Retrieved from [Link]
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Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1086. [Link]
-
Sujayev, A., Garibov, E., Nazarov, N., & Maharramov, A. (2017). Synthesis and Investigation of New Different Pyrimidine-Thiones. Organic Chemistry: An Indian Journal, 13(2), 118. [Link]
-
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2015). Synthesis of pyrimidine carboxamide derivatives catalyzed by uranyl nitrate hexa Hydrate with their antibacterial and antioxidant studies. Bioinorganic Chemistry and Applications, 2015, 890217. [Link]
-
Lagoja, I. M. (2005). Pyrimidine as Constituent of Natural Biologically Active Compounds. Chemistry & Biodiversity, 2(1), 1-50. [Link]
-
Deiters, A. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1573–1579. [Link]
-
Kaur, R., & Kaur, G. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 10(4), 365-384. [Link]
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Application Notes and Protocols for Cell-Based Assays Using Pyrimidine-2-carboximidamide
Introduction: The Therapeutic Potential of Pyrimidine Scaffolds
The pyrimidine ring is a fundamental heterocyclic scaffold found in the building blocks of life, namely the nucleobases uracil, thymine, and cytosine. This inherent biological relevance has made pyrimidine derivatives a cornerstone of medicinal chemistry and drug discovery.[1][2] These compounds exhibit a vast range of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[3][4][5] The versatility of the pyrimidine core allows for extensive chemical modification, enabling the development of targeted therapies with high efficacy and selectivity.[2] Pyrimidine-based drugs often function by competitively inhibiting enzymes crucial for cellular processes, such as protein kinases or enzymes involved in pyrimidine metabolism.[6][7]
Pyrimidine-2-carboximidamide and its analogs represent a promising class of molecules for therapeutic development. Their biological activities are diverse, with some derivatives showing potential as anticancer agents by inducing apoptosis or cell cycle arrest, while others exhibit anti-inflammatory effects through mechanisms like COX-2 inhibition.[4][8][9] This application note provides a detailed protocol for evaluating the cytotoxic effects of a novel Pyrimidine-2-carboximidamide derivative using a robust cell-based assay, along with insights into its potential mechanism of action.
Principle of the Assay: Assessing Cytotoxicity via Metabolic Activity
To determine the potential of Pyrimidine-2-carboximidamide as a therapeutic agent, it is crucial to assess its impact on cell viability. A widely used and reliable method for this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][10] This colorimetric assay is based on the principle that viable, metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that can reduce the yellow tetrazolium salt, MTT, into a purple formazan product.[6] The amount of this formazan, which can be quantified by measuring its absorbance, is directly proportional to the number of living cells.[6] This allows for the determination of the compound's cytotoxic or cytostatic effects.
Experimental Workflow and Signaling Pathway
The following diagram illustrates the general workflow for assessing the cytotoxicity of Pyrimidine-2-carboximidamide.
Caption: A schematic of the MTT assay workflow for evaluating the cytotoxicity of Pyrimidine-2-carboximidamide.
Based on the known mechanisms of similar pyrimidine derivatives, Pyrimidine-2-carboximidamide may exert its cytotoxic effects by interfering with critical cellular signaling pathways, such as those regulating cell survival and proliferation. One potential mechanism is the inhibition of pyrimidine synthesis, leading to cellular starvation and apoptosis.[7][11]
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Application Notes and Protocols for Antimicrobial Activity Testing of Pyrimidine-2-carboximidamide
Introduction: The Promise of Pyrimidine Scaffolds in Antimicrobial Drug Discovery
The pyrimidine nucleus is a fundamental heterocyclic scaffold, integral to the structure of nucleobases and a plethora of pharmacologically active molecules. In the ongoing battle against antimicrobial resistance, pyrimidine derivatives have emerged as a promising class of compounds, exhibiting a wide spectrum of activities including antibacterial and antifungal effects.[1][2] The inherent ability of the pyrimidine structure to interact with various biological macromolecules makes it a privileged scaffold in medicinal chemistry. This guide focuses on Pyrimidine-2-carboximidamide, a specific derivative, and provides a comprehensive framework for its evaluation as a potential antimicrobial agent.
These application notes are designed for researchers, scientists, and drug development professionals, offering detailed protocols for the systematic investigation of the antimicrobial properties of Pyrimidine-2-carboximidamide. The methodologies are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[3][4]
PART 1: Pre-formulation and Compound Handling
A thorough understanding of the physicochemical properties of Pyrimidine-2-carboximidamide is a prerequisite for accurate and reproducible antimicrobial susceptibility testing.
Compound Identification and Characteristics
-
Chemical Name: Pyrimidine-2-carboximidamide
-
Common Salt Forms:
-
Appearance: Typically a white to off-white solid.[5]
-
Storage: Store at 2-8°C in a desiccator. The compound, particularly in its salt forms, may be hygroscopic.[5] It is advisable to store it under an inert atmosphere.
Safety and Handling Precautions
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8]
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[7]
-
Wash hands thoroughly after handling.
Preparation of Stock Solutions
The preparation of a sterile, high-concentration stock solution is the first critical step in antimicrobial susceptibility testing.[9] The choice of solvent is crucial and should ideally be one that is inert, dissolves the compound completely, and has minimal intrinsic antimicrobial activity at the concentrations used in the assay.
Recommended Solvents: Given the polar nature of the amidinium group, sterile deionized water or dimethyl sulfoxide (DMSO) are the recommended starting solvents.
Protocol for Stock Solution Preparation (10 mg/mL):
-
Weighing: Accurately weigh a precise amount of Pyrimidine-2-carboximidamide powder (e.g., 10 mg) using an analytical balance.
-
Dissolution: Transfer the powder to a sterile conical tube. Add a small volume of the chosen solvent (e.g., 1 mL of sterile DMSO or water) to dissolve the compound. Gentle vortexing or sonication may be required.
-
Sterilization: If using an aqueous solvent, filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container. DMSO is typically self-sterilizing.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or lower.[9]
Note on Solubility Testing: For a novel compound, it is advisable to first determine its solubility in the chosen solvent. This can be done by incrementally adding the solvent to a known weight of the compound until it completely dissolves.
PART 2: Core Antimicrobial Susceptibility Testing Protocols
The following protocols describe two of the most widely used methods for determining the antimicrobial efficacy of a novel compound: Broth Microdilution for determining the Minimum Inhibitory Concentration (MIC) and Agar Well Diffusion for assessing the zone of inhibition.[1][2]
Broth Microdilution Method for MIC Determination
This method is considered the gold standard for determining the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10] The protocol described here is adapted from the CLSI M07 guidelines.[11]
Materials:
-
Pyrimidine-2-carboximidamide stock solution
-
Sterile 96-well microtiter plates[2]
-
Test microbial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB)[11]
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or densitometer
-
Positive control antibiotic (e.g., Gentamicin)
-
Microplate reader (optional, for quantitative analysis)
Workflow Diagram:
Caption: Workflow for Broth Microdilution MIC Assay.
Step-by-Step Protocol:
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours old), select 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[2] This can be done using a spectrophotometer (625 nm) or a densitometer.
-
Within 15 minutes of standardization, dilute the inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[12]
-
-
Preparation of Compound Dilutions in a 96-Well Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well microtiter plate, except for the first column.
-
In the first column, add 200 µL of the Pyrimidine-2-carboximidamide working solution at the highest desired concentration.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and continuing this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions.
-
-
Inoculation and Controls:
-
Add the diluted bacterial inoculum to each well containing the compound dilutions.
-
Growth Control: A well containing only broth and the bacterial inoculum.
-
Sterility Control: A well containing only broth to check for contamination.
-
Positive Control: A row of wells with a standard antibiotic undergoing serial dilution.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air for most non-fastidious bacteria.[2]
-
-
MIC Determination:
-
The MIC is the lowest concentration of Pyrimidine-2-carboximidamide at which there is no visible growth (turbidity) of the microorganism.[10] This can be assessed visually or with a microplate reader.
-
Agar Well Diffusion Method
This method is a qualitative or semi-quantitative technique to assess the antimicrobial activity of a compound by measuring the diameter of the zone of growth inhibition around a well containing the test substance.[4][13]
Materials:
-
Pyrimidine-2-carboximidamide stock solution
-
Sterile Petri dishes (90 or 150 mm)
-
Mueller-Hinton Agar (MHA)
-
Test microbial strains
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip (to create wells)
-
Positive control antibiotic
-
Solvent control (if applicable)
Workflow Diagram:
Caption: Workflow for the Agar Well Diffusion Assay.
Step-by-Step Protocol:
-
Inoculum Preparation:
-
Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Plate Inoculation:
-
Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid.
-
Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[12]
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
-
Well Creation:
-
Using a sterile cork borer (e.g., 6-8 mm in diameter), create uniform wells in the agar.[1]
-
-
Application of Compound and Controls:
-
Carefully pipette a fixed volume (e.g., 50-100 µL) of the Pyrimidine-2-carboximidamide solution into a designated well.
-
In separate wells, add the positive control antibiotic and a solvent control (the solvent used to dissolve the compound).
-
-
Incubation:
-
Incubate the plates in an inverted position at 35-37°C for 16-20 hours.
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of complete growth inhibition in millimeters (mm) using a ruler or calipers.
-
The size of the inhibition zone is proportional to the antimicrobial activity of the compound.
-
PART 3: Data Presentation and Interpretation
Systematic and clear presentation of data is crucial for the interpretation and comparison of results.
Quantitative Data Summary
MIC values should be recorded in a tabular format for easy comparison across different microbial strains.
Table 1: Minimum Inhibitory Concentration (MIC) of Pyrimidine-2-carboximidamide
| Test Microorganism | Gram Stain | Pyrimidine-2-carboximidamide MIC (µg/mL) | Positive Control (Antibiotic) | Positive Control MIC (µg/mL) |
| Staphylococcus aureus ATCC 25923 | Gram-positive | Experimental Data | Gentamicin | Experimental Data |
| Escherichia coli ATCC 25922 | Gram-negative | Experimental Data | Gentamicin | Experimental Data |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | Experimental Data | Gentamicin | Experimental Data |
| Candida albicans ATCC 90028 | N/A (Fungus) | Experimental Data | Fluconazole | Experimental Data |
For the agar well diffusion assay, the diameter of the inhibition zones should be tabulated.
Table 2: Zone of Inhibition Diameters for Pyrimidine-2-carboximidamide
| Test Microorganism | Compound Concentration (µ g/well ) | Zone of Inhibition (mm) | Positive Control (Antibiotic) | Positive Control Zone (mm) | Solvent Control Zone (mm) |
| S. aureus ATCC 25923 | e.g., 100 µg | Experimental Data | Gentamicin (10 µg) | Experimental Data | 0 |
| E. coli ATCC 25922 | e.g., 100 µg | Experimental Data | Gentamicin (10 µg) | Experimental Data | 0 |
Conclusion
These application notes provide a robust framework for the initial in vitro evaluation of the antimicrobial activity of Pyrimidine-2-carboximidamide. Adherence to these standardized protocols will ensure the generation of high-quality, reproducible data, which is essential for the progression of any novel compound through the drug discovery pipeline. Further studies, such as time-kill assays and mechanism of action investigations, can be designed based on these initial findings.
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Hedges, T. L., & Marcus, S. L. (2001). Preparation of stock solutions of macrolide and ketolide compounds for antimicrobial susceptibility tests. The Journal of antimicrobial chemotherapy, 48(4), 583–584. Available at: [Link]
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Ghannoum, M. A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of clinical microbiology, 43(10), 5243–5246. Available at: [Link]
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Techniques for the Purification of Synthesized Pyrimidine-2-carboximidamide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: Pyrimidine-2-carboximidamide is a key heterocyclic scaffold in medicinal chemistry, valued for its role as a bioisostere for various functional groups and its potential as a pharmacophore in drug design. The synthetic routes to this compound can yield a range of impurities, including unreacted starting materials, by-products, and reagents. Achieving high purity is a non-negotiable prerequisite for subsequent applications, particularly in drug development, where impurities can confound biological assays and introduce toxicity. This guide provides a detailed examination of robust purification techniques, including acid-base extraction, recrystallization, and column chromatography, tailored for Pyrimidine-2-carboximidamide. We delve into the mechanistic basis for each method, offering step-by-step protocols and field-proven insights to empower researchers to obtain this valuable compound in a highly purified form.
Introduction: The Importance of Purity
The pyrimidine core is a cornerstone of numerous biologically active molecules, including several approved drugs. The carboximidamide (amidine) functional group is a strong base and a versatile hydrogen bond donor and acceptor, making it a valuable moiety for molecular recognition at biological targets. The combination in Pyrimidine-2-carboximidamide (Figure 1) presents a molecule of significant interest for library synthesis and lead optimization.
However, the very properties that make this molecule attractive—its basicity and high polarity—also present unique challenges for purification. Common impurities from synthesis, such as unreacted 2-cyanopyrimidine or side-products from the amidine formation, must be rigorously removed. This document serves as a comprehensive guide to navigate these challenges effectively.
Foundational Principles: Physicochemical Properties
A successful purification strategy is built upon a solid understanding of the target molecule's physicochemical properties.
-
Basicity: Pyrimidine-2-carboximidamide possesses multiple basic nitrogen atoms. The carboximidamide group is strongly basic (pKa of the conjugate acid is typically high), readily protonating to form a cation. The pyrimidine ring nitrogens are weakly basic. This pronounced basicity is the cornerstone of the acid-base extraction technique.
-
Polarity & Solubility: The presence of multiple nitrogen atoms and the capacity for extensive hydrogen bonding make Pyrimidine-2-carboximidamide a highly polar molecule. Its solubility is expected to be higher in polar solvents like water, methanol, and ethanol, and lower in non-polar organic solvents such as hexanes or dichloromethane.[1] The hydrochloride salt form is also available, indicating its ability to form stable salts.[2][3]
-
Physical State: The compound is a solid at room temperature. This property makes recrystallization a primary candidate for purification, provided a suitable solvent system can be identified.
Purification Strategy 1: Acid-Base Extraction
Expertise & Experience: Acid-base extraction is a powerful and scalable first-pass purification technique for ionizable compounds.[4][5] It leverages the differential solubility of the neutral compound versus its protonated salt form. For Pyrimidine-2-carboximidamide, its strong basicity allows for selective extraction into an aqueous acidic phase, leaving behind non-basic impurities in the organic phase.[6][7]
Trustworthiness: This method provides a clear separation based on fundamental chemical principles. The successful transfer of the target compound from the organic to the aqueous phase upon acidification, and its subsequent recovery upon basification, serves as an internal validation of the process.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude synthetic mixture in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane.
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1 M Hydrochloric Acid).
-
Mixing & Separation: Shake the funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate. The protonated Pyrimidine-2-carboximidamide hydrochloride salt will partition into the aqueous layer.
-
Isolation of Aqueous Phase: Drain the lower aqueous layer. Repeat the extraction of the organic layer with fresh 1 M HCl to ensure complete recovery.
-
Removal of Acid-Soluble Impurities (Optional Wash): Combine the acidic aqueous extracts. Wash this combined extract with a fresh portion of the organic solvent (e.g., ethyl acetate) to remove any neutral or weakly basic, yet acid-soluble, impurities.
-
Basification & Product Recovery: Cool the acidic aqueous solution in an ice bath. Slowly add a base (e.g., 5 M Sodium Hydroxide or saturated sodium bicarbonate solution) with stirring until the pH is >10. The protonated amidinium salt will be neutralized to the free base, which will precipitate out of the solution if its water solubility is exceeded.
-
Final Extraction: Extract the now basic aqueous solution multiple times with a suitable organic solvent (e.g., dichloromethane or a 3:1 mixture of chloroform:isopropanol for highly polar compounds).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified Pyrimidine-2-carboximidamide.
Workflow for Acid-Base Extraction
Caption: Workflow for purifying Pyrimidine-2-carboximidamide via acid-base extraction.
Purification Strategy 2: Recrystallization
Expertise & Experience: Recrystallization is the gold standard for purifying crystalline solids. The principle relies on the subtle differences in solubility of the target compound and its impurities in a chosen solvent at different temperatures.[8] An ideal solvent will dissolve the compound completely at its boiling point but sparingly at low temperatures, while impurities remain either fully soluble or insoluble at all temperatures.[9]
Trustworthiness: A successful recrystallization is self-validating. The formation of well-defined crystals is indicative of high purity. Purity can be further confirmed by a sharp melting point and the absence of impurities in the mother liquor as determined by Thin Layer Chromatography (TLC).
Experimental Protocol: Recrystallization
-
Solvent Screening:
-
Place a small amount (10-20 mg) of the crude product into several test tubes.
-
Add a few drops of a test solvent (e.g., ethanol, methanol, isopropanol, ethyl acetate, acetonitrile, or water) to each tube.[10]
-
Observe solubility at room temperature. If insoluble, heat the solvent to its boiling point.
-
A suitable solvent will dissolve the compound when hot but show low solubility when cold. Solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane) can also be highly effective.[8]
-
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent to just dissolve the solid completely.[11]
-
Hot Filtration (if necessary): If insoluble impurities are present, add a small excess of hot solvent and quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize yield.[10]
-
Inducing Crystallization (if necessary): If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal from a previous batch.[9]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering soluble impurities.[11]
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Troubleshooting Recrystallization
| Problem | Potential Cause | Solution |
| No Crystals Form | Solution is not supersaturated (too much solvent used). | Slowly evaporate some of the solvent to increase the concentration.[8][10] |
| Impurities are inhibiting crystal lattice formation. | Attempt a preliminary purification (e.g., acid-base extraction or a quick silica plug) before recrystallization.[10] | |
| "Oiling Out" | Solution is too concentrated or cooled too quickly. | Add a small amount of hot solvent to redissolve the oil, then allow it to cool much more slowly.[10] |
| Melting point of the compound is below the solvent's boiling point. | Choose a solvent with a lower boiling point. | |
| Low Recovery | Compound has significant solubility in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath before filtration. Minimize the amount of cold solvent used for washing.[8] |
Workflow for Recrystallization
Caption: General workflow for the purification of a solid compound by recrystallization.[11]
Purification Strategy 3: Column Chromatography
Expertise & Experience: Column chromatography provides the highest resolution for separating complex mixtures. Given the basic and polar nature of Pyrimidine-2-carboximidamide, standard silica gel chromatography can be challenging due to strong interactions with acidic silanol groups, often leading to peak tailing and poor recovery.[10] Therefore, specialized approaches are recommended.
Trustworthiness: The effectiveness of a chromatographic separation is validated by analyzing the collected fractions using a secondary technique like TLC or HPLC. The consolidation of fractions containing only the pure compound ensures a high-purity final product.
Chromatography Options & Considerations
| Technique | Stationary Phase | Mobile Phase Principle | Advantages | Considerations |
| Modified Normal Phase | Silica Gel | Non-polar solvent (e.g., DCM or EtOAc) with an increasing gradient of a polar solvent (e.g., Methanol) + a basic modifier. | Readily available and inexpensive. | Requires a basic modifier (e.g., 0.5-2% triethylamine or ammonia in methanol) to prevent peak tailing.[12] |
| Amine-Bonded Phase | Propylamine-bonded silica | Normal phase solvents (e.g., Hexane/EtOAc or DCM/MeOH). | The basic surface minimizes interactions with basic analytes, providing excellent peak shape without mobile phase modifiers.[13][14] | More expensive than plain silica. |
| HILIC | Polar (e.g., Amide, Cyano, or bare silica) | High concentration of a non-polar organic solvent (e.g., Acetonitrile) with a small amount of an aqueous buffer. | Excellent for retaining and separating very polar compounds that elute too quickly in reverse-phase.[10][15] | Requires careful solvent system development. |
Experimental Protocol: Modified Normal-Phase (Silica Gel)
-
TLC Analysis: Develop a TLC solvent system. Start with a mixture like 95:5 Dichloromethane:Methanol. Add 1% triethylamine to the mobile phase to improve the spot shape. Adjust the solvent polarity until the desired compound has an Rf value of ~0.2-0.3.
-
Column Packing: Prepare a silica gel column in a non-polar solvent (e.g., hexane or the least polar component of your eluent).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent (like DCM/MeOH). Adsorb this solution onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column. This "dry loading" method often gives better resolution than loading as a concentrated liquid.
-
Elution: Begin eluting with the developed mobile phase system. If a gradient is needed, slowly increase the proportion of the polar solvent (e.g., methanol containing 1% triethylamine).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent (and triethylamine) under reduced pressure.
Workflow for Column Chromatography
Caption: A typical workflow for purification by flash column chromatography.
Purity Assessment
Regardless of the method used, the final purity of the Pyrimidine-2-carboximidamide must be rigorously assessed. A combination of the following methods is recommended:
-
Thin Layer Chromatography (TLC): To show the absence of impurities.
-
High-Performance Liquid Chromatography (HPLC): To quantify purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any residual solvents or impurities.
-
Melting Point Analysis: A sharp, narrow melting point range is indicative of high purity.
Conclusion
The purification of Pyrimidine-2-carboximidamide requires a strategy that accounts for its characteristic high polarity and basicity. A multi-step approach is often the most effective. An initial acid-base extraction can serve as an excellent bulk purification step to remove non-basic impurities. This can be followed by recrystallization from a suitable polar solvent to achieve high crystalline purity. For challenging mixtures or to remove closely related basic impurities, column chromatography on an amine-bonded phase or using a modified mobile phase on silica gel offers the highest resolution. By carefully selecting from these techniques based on the specific impurity profile of the crude product, researchers can confidently obtain Pyrimidine-2-carboximidamide of the high purity required for drug discovery and development.
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Benchchem. Technical Support Center: Purification of Pyrimidine Derivatives.
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Benchchem. Technical Support Center: Crystallization of Pyrimidine Compounds.
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Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines. MDPI.
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Zhang, L., et al. (2007). Pyrimidine-2-carboxamide. Acta Crystallographica Section E: Structure Reports Online.
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National Center for Biotechnology Information. Pyrimidine-2-carboxamide. PubChem.
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Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography.
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Lee, J. H., et al. (2015). Design, Synthesis, and Biological Evaluation of pyrimidine-2-carboxamide Analogs. Archives of Pharmacal Research.
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Contardi, L., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors. ACS Publications.
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Reddit. Column Chromatography of Compound with Amine and Carboxylic Acid.
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Google Patents. Preparation process of 2-cyano pyrimidine.
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Bionity.com. Acid-base extraction.
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Study.com. Acid-Base Extraction | Purpose, Theory & Applications.
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Scribd. Acid-Base Extraction and Purification.
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ResearchGate. Synthesis of 2-Cyanopyrimidines.
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Biotage. When should amine-bonded columns be used for purification?.
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Revue Roumaine de Chimie. SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K.
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Pyrimidine-2-carboximidamide: A Versatile Scaffold for Novel Antiviral Agents
Introduction: The Strategic Importance of the Pyrimidine Core in Antiviral Therapy
The pyrimidine ring is a cornerstone in the architecture of life, forming the essential nucleobases of DNA and RNA.[1][2] This fundamental biological role has made the pyrimidine scaffold a highly "privileged" structure in medicinal chemistry, leading to the development of a multitude of therapeutic agents.[3][4] In the realm of virology, pyrimidine analogues have proven to be particularly fruitful, giving rise to drugs that combat a wide array of viral pathogens, including herpes simplex virus (HSV), human immunodeficiency virus (HIV), and hepatitis B virus (HBV).[5][6] These agents typically function by interfering with viral nucleic acid replication, either by direct inhibition of viral polymerases or by disrupting the host cell's nucleotide biosynthesis pathways.[2][7]
Pyrimidine-2-carboximidamide, a derivative of the core pyrimidine structure, presents itself as a particularly attractive building block for the next generation of antiviral drugs. The presence of the reactive carboximidamide (amidine) group at the 2-position provides a versatile handle for a variety of chemical transformations, allowing for the construction of complex heterocyclic systems with diverse pharmacological properties. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of pyrimidine-2-carboximidamide as a foundational element in the discovery of novel antiviral agents. We will delve into the synthetic protocols, explore its utility in constructing potent antiviral compounds, and discuss the underlying mechanisms of action.
Synthesis of the Building Block: From Nitrile to Amidine
The primary and most efficient route to pyrimidine-2-carboximidamide hydrochloride is through the Pinner reaction, a classic acid-catalyzed transformation of a nitrile with an alcohol to form an imino ester salt, which is then converted to the amidine.[1][8] The starting material for this synthesis is pyrimidine-2-carbonitrile.
Protocol 1: Synthesis of Pyrimidine-2-carboximidamide Hydrochloride via the Pinner Reaction
This protocol details the conversion of pyrimidine-2-carbonitrile to pyrimidine-2-carboximidamide hydrochloride. The causality behind this experimental choice lies in the reliability and well-established mechanism of the Pinner reaction for amidine synthesis.[8] The use of anhydrous conditions is critical to prevent the hydrolysis of the intermediate imino ester to an undesired ester.
Materials:
-
Pyrimidine-2-carbonitrile
-
Anhydrous ethanol
-
Dry hydrogen chloride (gas)
-
Ammonia (gas)
-
Ammonium carbonate
-
Ethyl acetate
-
Round-bottom flask
-
Gas dispersion tube
-
Magnetic stirrer
-
Ice bath
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Formation of the Pinner Salt: In a dry round-bottom flask, dissolve pyrimidine-2-carbonitrile (1.0 eq) in anhydrous ethanol. Cool the solution in an ice bath.
-
Bubble dry hydrogen chloride gas through the stirred solution for several hours. The reaction progress can be monitored by TLC or LC-MS. The formation of the ethyl pyrimidine-2-carboximidate hydrochloride (Pinner salt) will occur.
-
Ammonolysis: Once the formation of the Pinner salt is complete, cool the reaction mixture to 0-5 °C.
-
Bubble anhydrous ammonia gas through the reaction mixture until the pH is ≥ 8. This converts the imino ester to the desired amidine.
-
Add ammonium carbonate (approximately 3.5-4.0 eq) to the basified reaction mixture.
-
Allow the mixture to warm to room temperature and stir for 10-12 hours.
-
Work-up and Isolation: Filter the reaction mixture to remove inorganic salts, washing the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting residue can be further purified by recrystallization from an appropriate solvent system, such as ethanol/ethyl acetate, to yield pyrimidine-2-carboximidamide hydrochloride as a solid.[1]
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Application Notes & Protocols: Synthesis of N-Substituted Pyrimidine-2-carboximidamides via Direct Coupling of Pyrimidine-2-carbonitrile with Amines
Introduction: The Significance of the Pyrimidine Core in Modern Drug Discovery
The pyrimidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in biologically active molecules and its ability to interact with a wide array of biological targets.[1][2] As an essential building block of DNA and RNA, its derivatives are central to the development of therapeutics across numerous disease areas, including oncology, infectious diseases, and immunology.[1][3] The N-substituted pyrimidine-2-carboximidamide moiety, in particular, represents a valuable pharmacophore that mimics a guanidinium group, enabling critical hydrogen bonding interactions with biological receptors like kinases and proteases.
The synthesis of these target molecules is most efficiently achieved through the direct coupling of amines with pyrimidine-2-carbonitrile. This approach is highly atom-economical but presents a significant chemical challenge: the nitrile carbon is inherently unreactive towards nucleophilic attack by neutral amines under standard conditions.[4][5] Overcoming this hurdle requires specific activation strategies.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the primary mechanistic strategies and field-proven protocols for the efficient synthesis of N-substituted pyrimidine-2-carboximidamides. We will focus on two robust and widely applicable methods: Strong Base-Mediated Amine Activation and Copper-Catalyzed Oxidative Coupling .
Mechanistic Overview: Activating the Amine-Nitrile Coupling
The direct addition of an amine to a nitrile to form an N-substituted amidine is a thermodynamically favorable but kinetically slow reaction. The core principle of successful synthesis lies in enhancing the nucleophilicity of the amine or the electrophilicity of the nitrile.
Strategy 1: Amine Activation via Strong Base
The most direct way to dramatically increase the nucleophilicity of a primary amine is through deprotonation with a strong, non-nucleophilic base, such as n-butyllithium (n-BuLi). This process generates a highly reactive lithium amide intermediate. This powerful nucleophile can readily attack the electrophilic carbon of the pyrimidine-2-carbonitrile. A subsequent aqueous workup protonates the resulting amidine anion to yield the final product. This method is particularly effective for less reactive aryl amines and sterically hindered substrates.[6][7]
Caption: Mechanism of Base-Activated Amidine Synthesis.
Strategy 2: Nitrile Activation via Transition Metal Catalysis
An alternative to using stoichiometric strong bases is the use of a transition metal catalyst, such as copper(I) chloride (CuCl).[4][8] In this method, the catalyst is believed to coordinate to the nitrogen atom of the nitrile. This coordination withdraws electron density, rendering the nitrile carbon significantly more electrophilic and susceptible to attack by the neutral amine. This catalytic approach often requires elevated temperatures and an oxidative atmosphere but offers the advantage of avoiding pyrophoric reagents and tolerating a broader range of base-sensitive functional groups.[4][8]
Comparative Overview of Key Methodologies
The choice of synthetic method depends on several factors, including substrate scope, functional group tolerance, available equipment, and scalability. The following table provides a high-level comparison of the two primary protocols detailed in this guide.
| Parameter | Protocol A: Strong Base Activation | Protocol B: Copper-Catalyzed Coupling |
| Key Reagent | n-Butyllithium (n-BuLi) | Copper(I) Chloride (CuCl) |
| Activation | Amine Deprotonation (↑ Nucleophilicity) | Nitrile Coordination (↑ Electrophilicity) |
| Temperature | Typically 0 °C to Room Temperature | Elevated (e.g., 100 °C) |
| Atmosphere | Strictly Inert (Nitrogen or Argon) | Oxygen or Air (as oxidant) |
| Advantages | High yields, effective for deactivated amines, rapid reaction times.[6][7] | Avoids pyrophoric reagents, potentially "greener".[4][8] |
| Limitations | Requires anhydrous/anaerobic techniques, intolerant of acidic protons. | May require higher temperatures, catalyst can be sensitive. |
| Typical Solvents | Anhydrous THF, Diethyl Ether | TFE, DMF, Toluene |
Detailed Experimental Protocols
Safety Precaution: These protocols involve hazardous materials. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. n-Butyllithium is pyrophoric and must be handled with extreme care under an inert atmosphere.
Protocol A: N-Aryl Pyrimidine-2-carboximidamide via Strong Base Activation
This protocol is adapted from the efficient methods described for the synthesis of N-substituted aryl amidines.[6][7] It is highly effective for coupling both electron-rich and electron-deficient anilines.
Materials:
-
Aryl amine (1.0 eq)
-
Pyrimidine-2-carbonitrile (1.1 eq)
-
n-Butyllithium (1.6 M in hexanes, 1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, syringes, septa, nitrogen/argon line
Step-by-Step Procedure:
-
Reaction Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum under a positive pressure of nitrogen or argon.
-
Reagent Preparation: In the flask, dissolve the aryl amine (1.0 eq) in anhydrous THF (approx. 0.2 M concentration).
-
Amine Activation: Cool the solution to 0 °C using an ice bath. Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 10 minutes. A color change and/or gas evolution may be observed. Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the lithium amide.
-
Nitrile Addition: In a separate dry flask, dissolve pyrimidine-2-carbonitrile (1.1 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the lithium amide solution at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Workup: Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the pH is acidic (~pH 2-3). Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with saturated NaHCO₃ solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the desired N-aryl pyrimidine-2-carboximidamide. Characterize the final product by ¹H NMR, ¹³C NMR, and LC-MS.
Protocol B: Copper-Catalyzed Coupling of Amines and Pyrimidine-2-carbonitrile
This protocol is based on sustainable copper-catalyzed methods for amidine synthesis.[4][8] It is suitable for a range of primary aliphatic and aromatic amines.
Materials:
-
Amine (1.0 eq)
-
Pyrimidine-2-carbonitrile (1.2 eq)
-
Copper(I) Chloride (CuCl, 10 mol%)
-
Cesium Carbonate (Cs₂CO₃, 1.5 eq)
-
2,2'-Bipyridine (10 mol%)
-
2,2,2-Trifluoroethanol (TFE)
-
Schlenk tube or sealed reaction vial, magnetic stirrer, oil bath
-
Dichloromethane (DCM)
-
Celite
Step-by-Step Procedure:
-
Reaction Setup: To a Schlenk tube or sealable vial, add the amine (1.0 eq), pyrimidine-2-carbonitrile (1.2 eq), CuCl (0.1 eq), 2,2'-bipyridine (0.1 eq), and Cs₂CO₃ (1.5 eq).
-
Solvent Addition: Add TFE (approx. 0.3 M concentration).
-
Reaction: Seal the tube and place it in a preheated oil bath at 100 °C. Ensure the reaction is open to an atmosphere of oxygen or air (e.g., via a balloon or by not sealing under inert gas). Stir vigorously for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with dichloromethane (DCM).
-
Filtration: Filter the mixture through a pad of Celite to remove the inorganic salts and catalyst residues. Wash the pad with additional DCM.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to afford the pure N-substituted pyrimidine-2-carboximidamide. Characterize the final product by appropriate analytical methods.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of N-substituted pyrimidine-2-carboximidamides.
Caption: General experimental workflow for amidine synthesis.
Troubleshooting and Field Insights
-
Low Yield (Protocol A): Incomplete deprotonation of the amine is a common issue. Ensure the amine is dry and the THF is anhydrous. Titrate the n-BuLi solution before use to confirm its concentration. For very electron-poor anilines, slightly more n-BuLi (1.2 eq) may be required.
-
Side Reactions (Protocol A): If the starting amine or pyrimidine has other electrophilic sites, the lithium amide may react there. This method is best for substrates without sensitive groups like esters or aldehydes.
-
Stalled Reaction (Protocol B): Ensure the catalyst has not deactivated. Using high-purity CuCl is recommended. Ensure the reaction is open to an oxygen/air source, as it is often required for catalyst turnover.
-
Purification Challenges: The basic nature of the amidine product can cause it to streak on silica gel. It is sometimes beneficial to add a small amount of triethylamine (0.5-1%) to the eluent during column chromatography to obtain better peak shapes.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Palladium-Catalyzed Amination of 6-Aryl-2,4-Dichloropyrimidine.
-
Barman, G. (2021). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Molbank, 2021(2), M1236. [Link]
-
World Journal of Advanced Research and Reviews. (2021). An overview on synthesis and biological activity of pyrimidines. WJARR, 12(2), 245-255. [Link]
-
Abdel-rahman, A. A. H. (2020). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. International Journal of Organic Chemistry, 10(2), 69-92. [Link]
-
Talele, T. T. (2012). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 17(9), 10793-10805. [Link]
-
Aly, A. A., et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc, 2018(6), 85-138. [Link]
-
Bagley, M. C., et al. (2016). Synthesis of N-substituted aryl amidines by strong base activation of amines. Tetrahedron Letters, 57(25), 2793-2796. [Link]
-
Khanna, N. (2014). Synthesis of N-Substituted Aryl Amidines by Strong Base Activation of Amines. University of Oregon. [Link]
-
Barman, G. (2021). Synthesis of Amidines and its application to pyrimidouracil synthesis. SciForum. [Link]
- BOC Sciences. (n.d.). The Power of Pyrimidine Sulfonamides in Drug Discovery.
-
Zhang, X., et al. (2007). Pyrimidine-2-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 12), o4567. [Link]
- Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology, 14(3), 347-361.
Sources
- 1. wjarr.com [wjarr.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis | MDPI [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis of N-substituted aryl amidines by strong base activation of amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of N-Substituted Aryl Amidines by Strong Base Activation of Amines [scholarsbank.uoregon.edu]
- 8. sciforum.net [sciforum.net]
Application of Pyrimidine-2-carboximidamide in Kinase Inhibitor Development: Application Notes and Protocols
Introduction: The Strategic Advantage of the Pyrimidine-2-carboximidamide Scaffold in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, have become one of the most important classes of drug targets, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer therapy. A recurring challenge in this field is the design of potent, selective, and pharmacokinetically robust drug candidates. The pyrimidine scaffold is a well-established and privileged core structure in many approved kinase inhibitors due to its ability to mimic the adenine ring of ATP and form key hydrogen bonds with the kinase hinge region.[1][2]
While pyrimidine-carboxamides are a common feature in many kinase inhibitors, the bioisosteric replacement with a pyrimidine-2-carboximidamide (amidine) group offers several strategic advantages for drug discovery scientists.[3][4] The carboximidamide moiety, being more basic than the corresponding carboxamide, can form distinct and potentially stronger hydrogen bond interactions with the kinase active site. This can translate to improved potency and selectivity. Furthermore, the replacement of a metabolically labile amide bond can enhance the metabolic stability and overall pharmacokinetic profile of the inhibitor.[5][6]
This guide provides a comprehensive overview of the application of the pyrimidine-2-carboximidamide scaffold in kinase inhibitor development. We will delve into the rationale for its use, provide detailed protocols for synthesis and biological evaluation, and discuss key considerations for researchers in this field.
The Pyrimidine-2-carboximidamide Scaffold: A Privileged Moiety for Kinase Hinge Binding
The ATP-binding site of kinases contains a highly conserved "hinge" region that connects the N- and C-lobes of the kinase domain. This region serves as an anchor for the adenine ring of ATP through a network of hydrogen bonds. Small molecule kinase inhibitors frequently exploit these interactions to achieve high-affinity binding.
The pyrimidine-2-carboximidamide scaffold is particularly well-suited to interact with the kinase hinge. The pyrimidine ring itself provides a scaffold for presenting substituents that can occupy other pockets within the ATP-binding site, thereby driving potency and selectivity. The 2-carboximidamide group can act as a strong hydrogen bond donor, forming crucial interactions with the backbone carbonyls of the hinge residues.
Figure 1: Interaction of the pyrimidine-2-carboximidamide scaffold with the kinase active site.
Protocol 1: Synthesis of a Representative Pyrimidine-2-carboximidamide Kinase Inhibitor
This protocol describes a general method for the synthesis of a pyrimidine-2-carboximidamide derivative starting from a commercially available pyrimidine-2-carbonitrile. The Pinner reaction is a key transformation in this synthesis, converting the nitrile to an imidate, which is then readily converted to the desired carboximidamide.[1][7]
Workflow for the Synthesis of a Pyrimidine-2-carboximidamide Derivative
Figure 2: Synthetic workflow for the preparation of a pyrimidine-2-carboximidamide derivative.
Step-by-Step Synthesis Protocol
Materials:
-
Substituted pyrimidine-2-carbonitrile (e.g., 4-anilino-6-phenylpyrimidine-2-carbonitrile)
-
Anhydrous Ethanol (EtOH)
-
Hydrogen Chloride (gas or a solution in anhydrous solvent)
-
Anhydrous Diethyl Ether
-
Ammonia solution in Ethanol (e.g., 7N)
-
Round-bottom flasks, magnetic stirrer, ice bath, drying tube
Procedure:
-
Formation of the Pinner Salt (Ethyl Pyrimidine-2-carboximidate Hydrochloride):
-
Dissolve the substituted pyrimidine-2-carbonitrile (1.0 eq) in anhydrous ethanol (10-20 mL per gram of nitrile) in a dry round-bottom flask equipped with a magnetic stirrer and a drying tube.
-
Cool the solution in an ice bath to 0 °C.
-
Bubble dry hydrogen chloride gas through the solution for 1-2 hours, or add a stoichiometric amount of a saturated solution of HCl in an anhydrous solvent.
-
Seal the flask and stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC or LC-MS.
-
Upon completion, the Pinner salt intermediate may precipitate. If not, the solvent can be partially evaporated under reduced pressure, and anhydrous diethyl ether can be added to induce precipitation.
-
Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.
-
-
Conversion to Pyrimidine-2-carboximidamide Hydrochloride (Ammonolysis):
-
Suspend the crude Pinner salt in a solution of ammonia in ethanol (e.g., 7N, 5-10 eq) at 0 °C.
-
Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting imidate is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by column chromatography on silica gel.
-
-
Characterization:
-
Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC.
-
Protocol 2: In Vitro Kinase Inhibitory Assay
To evaluate the potency of the synthesized pyrimidine-2-carboximidamide derivatives as kinase inhibitors, a variety of in vitro biochemical assays can be employed. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a popular choice due to their high sensitivity and homogeneous format.
Workflow for a TR-FRET Kinase Assay
Figure 3: Workflow of a typical TR-FRET based kinase inhibition assay.
Step-by-Step TR-FRET Assay Protocol
Materials:
-
Recombinant Kinase of interest
-
Biotinylated peptide substrate
-
ATP
-
Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT, BSA)
-
Europium-labeled anti-phospho-substrate antibody (Donor)
-
Streptavidin-Allophycocyanin (SA-APC) (Acceptor)
-
384-well low-volume microplates
-
TR-FRET enabled plate reader
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the pyrimidine-2-carboximidamide inhibitor in DMSO. Typically, an 11-point, 3-fold serial dilution is performed.
-
-
Assay Plate Preparation:
-
Dispense a small volume (e.g., 50 nL) of the serially diluted inhibitor into the wells of a 384-well plate. Include positive (no inhibitor) and negative (no kinase) controls.
-
-
Kinase Reaction:
-
Prepare a kinase/substrate mixture in assay buffer and add it to the wells containing the inhibitor.
-
Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction by adding a solution containing the Eu-labeled anti-phospho-substrate antibody and SA-APC in a suitable detection buffer (often containing EDTA).
-
Incubate the plate in the dark at room temperature for at least 60 minutes to allow for the development of the TR-FRET signal.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.
-
Calculate the TR-FRET ratio (Acceptor signal / Donor signal).
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Data Presentation: Kinase Inhibition Profile
| Compound ID | Target Kinase | IC₅₀ (nM) | Selectivity vs. Off-Target 1 (fold) | Selectivity vs. Off-Target 2 (fold) |
| PZA-001 | Kinase A | 15 | >100 | >200 |
| PZA-002 | Kinase A | 8 | >150 | >300 |
| Control | Kinase A | 5 | 50 | 80 |
| Fictional data for illustrative purposes. |
Protocol 3: Cell-Based Assay for Target Engagement and Cellular Potency
To determine if the synthesized inhibitors can access their target in a cellular context and exert a biological effect, a cell-based assay is essential. A common method is to measure the inhibition of phosphorylation of a downstream substrate of the target kinase in a relevant cancer cell line.
Workflow for a Western Blot-Based Cellular Target Engagement Assay
Sources
- 1. Pinner Reaction | NROChemistry [nrochemistry.com]
- 2. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazopyridine-based inhibitors of glycogen synthase kinase 3: synthesis and evaluation of amide isostere replacements of the carboxamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drughunter.com [drughunter.com]
- 5. ctppc.org [ctppc.org]
- 6. hyphadiscovery.com [hyphadiscovery.com]
- 7. Pinner reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: In Vitro Evaluation of Pyrimidine-2-carboximidamide for Anti-inflammatory Properties
Introduction: The Rationale for Investigating Pyrimidine-2-carboximidamide in Inflammation
Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation is a key driver of numerous chronic diseases. The pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including potent anti-inflammatory effects.[1][2][3] Several pyrimidine-based drugs, such as tofacitinib, are already in clinical use for treating inflammatory conditions.[1] This has spurred further investigation into novel pyrimidine analogs as potential anti-inflammatory therapeutics. Pyrimidine-2-carboximidamide, a specific derivative, presents an intriguing candidate for exploration due to the known anti-inflammatory potential of related structures.[4][5][6] Some pyrimidine-2-carboxamide analogs have been investigated as inhibitors of the Receptor for Advanced Glycation End Products (RAGE), a key player in inflammatory and neurodegenerative diseases.[7][8]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro testing of Pyrimidine-2-carboximidamide for its anti-inflammatory properties. The protocols detailed herein are designed to be robust and self-validating, offering a clear path to understanding the compound's potential mechanism of action.
Experimental Design: A Multi-faceted Approach to In Vitro Anti-inflammatory Assessment
To thoroughly evaluate the anti-inflammatory potential of Pyrimidine-2-carboximidamide, a multi-pronged in vitro approach is essential. This involves utilizing a well-established cell-based model of inflammation and a series of assays to probe key inflammatory mediators and signaling pathways. The murine macrophage cell line, RAW 264.7, is an excellent model for these studies as it robustly responds to inflammatory stimuli like lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[9][10][11][12]
Our investigation will focus on three primary areas:
-
Inhibition of Pro-inflammatory Mediators: We will assess the ability of Pyrimidine-2-carboximidamide to suppress the production of nitric oxide (NO) and key pro-inflammatory cytokines, namely tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[9][11][13]
-
Modulation of Inflammatory Enzymes: The expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), critical enzymes in the inflammatory cascade, will be examined.[11][13][14]
-
Interference with Key Signaling Pathways: We will investigate the effect of the compound on the nuclear factor-kappa B (NF-κB) pathway, a central regulator of the inflammatory response.[12][14]
This comprehensive strategy will provide a detailed picture of the compound's anti-inflammatory profile and its potential as a therapeutic agent.
Materials and Methods
Cell Culture and Treatment
The RAW 264.7 murine macrophage cell line will be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells will be maintained at 37°C in a humidified atmosphere with 5% CO2. For all experiments, cells will be seeded at an appropriate density and allowed to adhere overnight.
Prior to stimulation, cells will be pre-treated with varying concentrations of Pyrimidine-2-carboximidamide (e.g., 1, 5, 10, 25, 50 µM) or a vehicle control (e.g., DMSO) for 1 hour. Subsequently, inflammation will be induced by treating the cells with 1 µg/mL of lipopolysaccharide (LPS) from E. coli for the specified duration.[9][10][11][14] A non-stimulated control group will also be included in each experiment.
Protocol 1: Measurement of Nitric Oxide (NO) Production using the Griess Assay
Rationale: Nitric oxide is a key signaling molecule in inflammation, and its overproduction by iNOS contributes to tissue damage. The Griess assay is a simple and reliable colorimetric method for measuring nitrite, a stable and nonvolatile breakdown product of NO.[15][16][17][18][19]
Step-by-Step Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Pre-treat the cells with Pyrimidine-2-carboximidamide or vehicle for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent I (sulfanilamide solution) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.[17]
-
Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 10 minutes at room temperature, protected from light.[17]
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Protocol 2: Quantification of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA
Rationale: TNF-α and IL-6 are pivotal pro-inflammatory cytokines that orchestrate the inflammatory response. Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying the concentration of these cytokines in cell culture supernatants.[9][20][21][22][23][24]
Step-by-Step Protocol:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and incubate overnight.
-
Pre-treat the cells with Pyrimidine-2-carboximidamide or vehicle for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits being used.[22][24]
-
Briefly, this will involve coating a 96-well plate with a capture antibody, adding the supernatants, followed by a detection antibody, a streptavidin-HRP conjugate, and finally a substrate solution.
-
Measure the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader.
-
Calculate the concentration of TNF-α and IL-6 in the samples by interpolating from the standard curve generated with recombinant cytokines.
Protocol 3: Western Blot Analysis of iNOS, COX-2, and NF-κB Pathway Proteins
Rationale: Western blotting allows for the detection and semi-quantification of specific proteins, providing insights into the molecular mechanisms underlying the anti-inflammatory effects of Pyrimidine-2-carboximidamide. We will assess the expression of iNOS and COX-2, as well as key proteins in the NF-κB signaling pathway, such as the p65 subunit.[14][25][26][27]
Step-by-Step Protocol:
-
Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10^6 cells/well and incubate overnight.
-
Pre-treat the cells with Pyrimidine-2-carboximidamide or vehicle for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours for iNOS and COX-2 expression, and for 30-60 minutes for NF-κB p65 nuclear translocation analysis.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, NF-κB p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Densitometric Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.
Data Presentation and Interpretation
Quantitative Data Summary
The following tables provide a template for summarizing the quantitative data obtained from the described assays.
Table 1: Effect of Pyrimidine-2-carboximidamide on NO, TNF-α, and IL-6 Production in LPS-Stimulated RAW 264.7 Cells
| Treatment | NO (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | |||
| LPS (1 µg/mL) | |||
| LPS + P-2-C (1 µM) | |||
| LPS + P-2-C (5 µM) | |||
| LPS + P-2-C (10 µM) | |||
| LPS + P-2-C (25 µM) | |||
| LPS + P-2-C (50 µM) |
P-2-C: Pyrimidine-2-carboximidamide
Table 2: Densitometric Analysis of iNOS, COX-2, and NF-κB p65 Protein Expression
| Treatment | Relative iNOS Expression | Relative COX-2 Expression | Relative NF-κB p65 (nuclear) Expression |
| Control | |||
| LPS (1 µg/mL) | |||
| LPS + P-2-C (1 µM) | |||
| LPS + P-2-C (5 µM) | |||
| LPS + P-2-C (10 µM) | |||
| LPS + P-2-C (25 µM) | |||
| LPS + P-2-C (50 µM) |
P-2-C: Pyrimidine-2-carboximidamide. Values are normalized to the loading control and expressed relative to the LPS-treated group.
Visualizing the Experimental Workflow and Signaling Pathways
To provide a clear visual representation of the experimental design and the targeted biological pathways, the following diagrams have been generated using Graphviz.
Caption: Overall experimental workflow for assessing the anti-inflammatory properties of Pyrimidine-2-carboximidamide.
Caption: The NF-κB signaling pathway and potential points of inhibition by Pyrimidine-2-carboximidamide.
Conclusion
The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of Pyrimidine-2-carboximidamide's anti-inflammatory properties. By systematically evaluating its effects on key inflammatory mediators, enzymes, and signaling pathways, researchers can gain valuable insights into its therapeutic potential. Positive results from these assays would warrant further investigation, including more detailed mechanistic studies and progression to in vivo models of inflammation.
References
- Griess Reaction for Nitric Oxide Measurement. (URL: )
- In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated
- In Vitro and Ex Vivo Models for Screening Topical Anti-Inflamm
- In vitro pharmacological screening methods for anti-inflammatory agents.
- In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review.
- In vitro assays to investigate the anti-inflammatory activity of herbal extracts. (URL: )
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- Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish. MDPI. (URL: )
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- Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. PMC. (URL: )
- Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics. (URL: )
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Application Notes and Protocols for the Large-Scale Synthesis of Pyrimidine-2-carboximidamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details a robust and scalable process for the synthesis of Pyrimidine-2-carboximidamide hydrochloride, a key building block in the development of novel therapeutics. The described methodology is optimized for large-scale production, emphasizing process control, safety, and product purity. This document provides a step-by-step protocol, from the synthesis of the precursor 2-cyanopyrimidine to the final product, including purification and analytical validation. The causality behind experimental choices is explained to provide a deeper understanding of the process, ensuring reproducibility and successful scale-up.
Introduction
Pyrimidine-2-carboximidamide hydrochloride is a critical intermediate in the synthesis of a wide range of biologically active molecules. Its structural motif is found in numerous compounds investigated for therapeutic applications, including antiviral, anticancer, and anti-inflammatory agents. The efficient and cost-effective large-scale synthesis of this compound is therefore of significant interest to the pharmaceutical and biotechnology industries.
This guide outlines a two-step synthetic route, commencing with the synthesis of 2-cyanopyrimidine, followed by its conversion to Pyrimidine-2-carboximidamide hydrochloride via the Pinner reaction. This pathway is selected for its reliability, scalability, and the commercial availability of the starting materials.
Synthetic Strategy Overview
The overall synthetic strategy involves two main stages, as depicted in the workflow diagram below. The first stage is the synthesis of the key intermediate, 2-cyanopyrimidine. The second stage is the acid-catalyzed reaction of 2-cyanopyrimidine with an alcohol, followed by ammonolysis to yield the target amidine hydrochloride salt.
Caption: Overall workflow for the synthesis of Pyrimidine-2-carboximidamide hydrochloride.
Stage 1: Large-Scale Synthesis of 2-Cyanopyrimidine
The synthesis of 2-cyanopyrimidine is a critical first step. Several methods have been reported, with the choice of route often depending on the availability and cost of starting materials, as well as safety considerations on a large scale. A common and scalable approach is the cyanation of a 2-halopyrimidine, such as 2-chloropyrimidine.[1][2] Alternative routes starting from 2-methylpyrimidine or 2-methylthiopyrimidine have also been developed.[3][4]
Recommended Protocol: Cyanation of 2-Chloropyrimidine
This protocol is adapted from established procedures for the synthesis of 2-cyanopyridines and pyrimidines.[2]
Materials:
-
2-Chloropyrimidine
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Polar aprotic solvent (e.g., Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF))
-
Quenching solution (e.g., aqueous sodium hypochlorite)
Equipment:
-
Large-scale reaction vessel with mechanical stirring, temperature control, and inert atmosphere capabilities
-
Addition funnel
-
Filtration equipment
-
Distillation apparatus for purification
Procedure:
-
Reaction Setup: Charge the reaction vessel with 2-chloropyrimidine and the polar aprotic solvent under an inert atmosphere (e.g., nitrogen).
-
Cyanide Addition: Slowly add a solution of sodium cyanide or potassium cyanide in the same solvent to the reaction mixture via an addition funnel, while maintaining the temperature between 20-30°C. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated area and have an appropriate quenching agent and emergency procedures in place.
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), until the consumption of the starting material is complete.
-
Work-up and Quenching: Upon completion, carefully quench the reaction mixture by adding it to a stirred solution of aqueous sodium hypochlorite to decompose any residual cyanide.
-
Extraction and Purification: Extract the product into a suitable organic solvent. The crude 2-cyanopyrimidine can be purified by vacuum distillation or crystallization from an appropriate solvent system.[5]
Stage 2: Large-Scale Synthesis of Pyrimidine-2-carboximidamide Hydrochloride via Pinner Reaction
The Pinner reaction is a classic and reliable method for the conversion of nitriles to amidine hydrochlorides.[6][7] The reaction proceeds in two steps: the formation of an intermediate imino ester hydrochloride (Pinner salt) followed by its reaction with ammonia.
Pinner Reaction Mechanism
The mechanism of the Pinner reaction is initiated by the protonation of the nitrile nitrogen by hydrogen chloride, which activates the nitrile carbon for nucleophilic attack by the alcohol. The resulting imidate is then protonated to form the stable Pinner salt.
Caption: Mechanism of the Pinner reaction for the synthesis of amidine hydrochlorides.
Recommended Protocol for Large-Scale Synthesis
This protocol is based on a general procedure for the Pinner reaction and has been adapted for the synthesis of Pyrimidine-2-carboximidamide hydrochloride.[8]
Materials:
-
2-Cyanopyrimidine
-
Anhydrous ethanol
-
Hydrogen chloride (gas)
-
Ammonia (gas)
-
Anhydrous solvent for crystallization (e.g., ethanol, isopropanol)
Equipment:
-
Pressure-rated reaction vessel with cooling capabilities, gas inlet, and robust mechanical stirring
-
Scrubber for HCl and ammonia gas
-
Filtration and drying equipment
Procedure:
-
Pinner Salt Formation:
-
Charge the reaction vessel with 2-cyanopyrimidine and anhydrous ethanol.
-
Cool the mixture to 0-5°C.
-
Slowly bubble dry hydrogen chloride gas through the stirred solution, maintaining the temperature below 10°C. Caution: Hydrogen chloride is a corrosive gas. Use appropriate personal protective equipment and a well-ventilated area with a scrubber.[9][10]
-
After saturation with HCl, seal the reactor and stir the mixture at a controlled temperature (e.g., 20-25°C) for several hours until the formation of the Pinner salt is complete, as monitored by techniques like IR spectroscopy (disappearance of the nitrile peak).
-
-
Ammonolysis:
-
Cool the reaction mixture containing the Pinner salt to 0-5°C.
-
Slowly introduce ammonia gas into the reaction mixture while maintaining the low temperature. The reaction is exothermic and should be carefully controlled.
-
Continue the addition of ammonia until the reaction is complete. The endpoint can be determined by the cessation of ammonium chloride precipitation.
-
-
Isolation and Purification:
-
Filter the reaction mixture to remove the precipitated ammonium chloride.
-
Concentrate the filtrate under reduced pressure to obtain the crude Pyrimidine-2-carboximidamide hydrochloride.
-
Purify the crude product by crystallization from a suitable solvent such as ethanol or isopropanol.[11][12] The choice of solvent should be optimized to maximize yield and purity.
-
Process Parameters and Data
| Parameter | Stage 1: 2-Cyanopyrimidine Synthesis | Stage 2: Pinner Reaction |
| Key Reactants | 2-Chloropyrimidine, NaCN/KCN | 2-Cyanopyrimidine, Anhydrous Ethanol, HCl (gas), NH₃ (gas) |
| Solvent | DMSO or DMF | Anhydrous Ethanol |
| Temperature | 20-30°C (Cyanide addition) | 0-10°C (HCl addition), 0-5°C (NH₃ addition) |
| Pressure | Atmospheric | Atmospheric to slight positive pressure |
| Reaction Time | Varies (monitor by HPLC/GC) | Pinner Salt: several hours; Ammonolysis: 1-2 hours |
| Purification | Vacuum distillation or crystallization | Crystallization |
| Expected Yield | >80% | >90% |
Analytical Quality Control
To ensure the quality and purity of the final product, a robust analytical quality control program should be implemented.
High-Performance Liquid Chromatography (HPLC)
A validated reverse-phase HPLC method is essential for determining the purity of Pyrimidine-2-carboximidamide hydrochloride and for quantifying any impurities.[13][14]
Typical HPLC Method Parameters:
-
Column: C18, e.g., 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 254 nm)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Method validation should be performed according to ICH guidelines and include specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.[13]
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the chemical structure of the final product. The spectra of pyrimidine derivatives have characteristic chemical shifts.[15][16]
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for monitoring the reaction progress (disappearance of the nitrile stretch) and for confirming the presence of functional groups in the final product, such as the N-H and C=N stretches of the amidine group.[15][16][17]
Safety Considerations
The large-scale synthesis of Pyrimidine-2-carboximidamide hydrochloride involves several hazardous materials and reactions that require strict safety protocols.
-
Cyanide Salts: Sodium and potassium cyanide are highly toxic. All handling must be performed in a well-ventilated fume hood with appropriate personal protective equipment. A cyanide antidote kit should be readily available.[18]
-
Hydrogen Chloride Gas: HCl gas is corrosive and a respiratory irritant. Use in a well-ventilated area with a scrubber to neutralize excess gas. Ensure all equipment is properly sealed to prevent leaks.[9][10]
-
Ammonia Gas: Ammonia is a corrosive and toxic gas. Handle in a well-ventilated area with a scrubber.
-
Exothermic Reactions: Both the Pinner reaction and the subsequent ammonolysis can be exothermic. Proper temperature control and slow addition of reagents are crucial to prevent runaway reactions.
-
Pressure: The use of gas cylinders requires proper handling and regulation of pressure.
A thorough risk assessment should be conducted before performing the synthesis on a large scale.
Conclusion
The synthetic route and protocols described in this guide provide a comprehensive framework for the large-scale production of Pyrimidine-2-carboximidamide hydrochloride. By carefully controlling the reaction parameters, implementing robust analytical methods, and adhering to strict safety protocols, researchers and drug development professionals can reliably produce this valuable intermediate with high purity and yield. The detailed explanation of the underlying chemical principles aims to empower users to troubleshoot and optimize the process for their specific needs.
References
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NROChemistry. Pinner Reaction. [Link]
-
MDPI. Synthesis of 2-Cyanopyrimidines. [Link]
- Google Patents.
-
Ningbo Inno Pharmchem Co., Ltd. Exploring the Synthesis and Future Potential of 2-Cyanopyrimidine. [Link]
- Google Patents.
-
Wikipedia. Pinner reaction. [Link]
- Google Patents. Purifying method of high-purity amidine hydrochloride.
-
AMP Home Page. MATERIAL SAFETY DATA SHEET. [Link]
-
Common Organic Chemistry. Nitrile to Ester - Pinner Reaction. [Link]
- Google Patents. Method for preparing 2-cyanopyrimidine.
- Google Patents.
-
Synthesis. Preparation of Cyanopyridines by Direct Cyanation. [Link]
-
ResearchGate. (PDF) Synthesis of 2-Cyanopyrimidines. [Link]
- Google Patents.
- Google Patents. Process for preparing amidine salts.
-
University of Rochester, Department of Chemistry. How To: Purify by Crystallization. [Link]
-
Open Access Pub. Purification Techniques | Journal of New Developments in Chemistry. [Link]
-
ResearchGate. IR, NMR spectral data of pyrimidine derivatives. [Link]
-
CUNY. Purification by Recrystallization. [Link]
-
International Journal of Innovative Research in Science, Engineering and Technology. Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. [Link]
- Google Patents.
-
PMC. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. [Link]
-
ResearchGate. Development and Validation of RP-HPLC Method for Quantitative estimation of Pyrazinamide in Bulk and Pharmaceutical dosage forms. [Link]
-
World Journal of Pharmaceutical and Medical Research. HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. [Link]
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ResearchGate. Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. [Link]
-
Ars Pharmaceutica. Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. [Link]
-
PubMed. Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips. [Link]
-
Kseibi Gas. What Should Be Paid Attention to When Using Hydrogen Chloride Gas? [Link]
-
Journal of Pharmaceutical Negative Results. Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. [Link]
-
ResearchGate. Spectroscopic (IR, Raman, UV, NMR) characterization and investigation of reactive properties of pyrazine-2-carboxamide by anti-bacterial, anti-mycobacterial, Fukui function, molecular docking and DFT calculations. [Link]
-
PubMed. Development and Validation of an HPLC Method for Simultaneous Determination of Rifampicin, Isoniazid, Pyrazinamide, and Ethambutol Hydrochloride in Pharmaceutical Formulations. [Link]
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- 4. CN115215805B - Preparation process of 2-cyano pyrimidine - Google Patents [patents.google.com]
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Troubleshooting & Optimization
Technical Support Center: Pyrimidine-2-carboximidamide Synthesis
Welcome to the technical support center for the synthesis of pyrimidine-2-carboximidamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. Pyrimidine-2-carboximidamide and its derivatives are crucial building blocks in medicinal chemistry.[1][2] Achieving a high yield of a pure product is paramount for the success of subsequent research and development activities.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions in a direct Q&A format. Our goal is to equip you with the scientific understanding and practical solutions needed to overcome synthetic hurdles and optimize your reaction outcomes.
Troubleshooting Guide: Low Yield and Impurities
Low product yield is one of the most common and frustrating issues in organic synthesis. The following section addresses specific problems you might encounter during the synthesis of pyrimidine-2-carboximidamide, providing potential causes and actionable solutions.
Question 1: My reaction yield is consistently low when synthesizing pyrimidine-2-carboximidamide from 2-cyanopyrimidine via the Pinner reaction. What are the likely causes and how can I improve it?
The Pinner reaction is a classic and effective method for converting nitriles to imidates, which are then converted to amidines.[3][4] However, its success is highly sensitive to reaction conditions. Low yields in the synthesis of pyrimidine-2-carboximidamide from 2-cyanopyrimidine often stem from several critical factors.
Potential Causes & Solutions:
-
Presence of Moisture: The intermediate in the Pinner reaction, the Pinner salt (an imidate salt), is extremely sensitive to water.[5] Any moisture in the reaction will lead to the hydrolysis of the Pinner salt to form pyrimidine-2-carboxamide or the corresponding ester, which are common impurities that can be difficult to separate and will reduce the yield of the desired amidine.
-
Solution: Ensure all glassware is thoroughly oven-dried before use. Use anhydrous solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon). It is also crucial to use dry HCl gas or a freshly prepared solution of HCl in an anhydrous alcohol.[5]
-
-
Incomplete Reaction: The conversion of the nitrile to the Pinner salt may be incomplete.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the starting material is still present after a reasonable time, consider increasing the reaction time or the concentration of the acid catalyst.
-
-
Suboptimal Temperature: Pinner salts can be thermally unstable.[3][4] High temperatures can lead to decomposition or rearrangement into N-alkyl amides.
-
Solution: Maintain a low reaction temperature, often between 0°C and room temperature, to ensure the stability of the Pinner salt intermediate.[3]
-
-
Purity of Reagents: The purity of 2-cyanopyrimidine and the alcohol used is critical. Impurities can lead to unwanted side reactions.
-
Solution: Use freshly distilled or high-purity reagents. Ensure the 2-cyanopyrimidine has not degraded during storage.
-
Question 2: I am observing a significant amount of pyrimidine-2-carboxamide as a byproduct. How can I minimize its formation?
The formation of pyrimidine-2-carboxamide is a strong indicator of hydrolysis of the reaction intermediate.[6]
Primary Cause & Mitigation Strategies:
-
Hydrolysis of the Pinner Salt or the Final Product: As mentioned previously, water is the primary culprit. The amidine product itself can also be susceptible to hydrolysis, especially under acidic or basic workup conditions.
-
Mitigation:
-
Strict Anhydrous Conditions: This is the most critical factor. Re-evaluate your experimental setup to eliminate all potential sources of moisture.
-
Work-up Procedure: Neutralize the reaction mixture carefully at a low temperature. Avoid prolonged exposure to strongly acidic or basic aqueous solutions during extraction.
-
Purification: If the amide byproduct does form, purification can be challenging due to similar polarities. Consider column chromatography with a carefully selected solvent system or recrystallization from a suitable solvent.
-
-
Question 3: My final product is difficult to purify. What are some effective purification strategies for pyrimidine-2-carboximidamide?
Purification of pyrimidine-2-carboximidamide can be challenging due to its polarity and potential for salt formation.
Recommended Purification Techniques:
| Technique | Description | Considerations |
| Recrystallization | The crude product is dissolved in a hot solvent and allowed to cool slowly, leading to the formation of pure crystals. | Finding a suitable solvent or solvent system is key. Common solvents to try include ethanol, methanol, or mixtures with less polar solvents like ethyl acetate. |
| Column Chromatography | The crude product is separated on a stationary phase (e.g., silica gel) using a mobile phase. | Due to the polar nature of the amidine, a polar solvent system is often required (e.g., dichloromethane/methanol or ethyl acetate/methanol). Tailing can be an issue; adding a small amount of a basic modifier like triethylamine to the eluent can sometimes improve peak shape. |
| Acid-Base Extraction | The amidine, being basic, can be protonated and extracted into an aqueous acid phase, leaving non-basic impurities in the organic phase. The aqueous phase is then basified, and the product is extracted back into an organic solvent. | This method is effective for removing non-basic impurities. However, be mindful of the potential for hydrolysis during the pH adjustments. |
Frequently Asked Questions (FAQs)
Here are some answers to common questions regarding the synthesis of pyrimidine-2-carboximidamide.
Q1: What is the typical starting material for the synthesis of pyrimidine-2-carboximidamide?
The most common and direct precursor is 2-cyanopyrimidine.[7][8] This is typically converted to pyrimidine-2-carboximidamide via the Pinner reaction or a related method.
Q2: Are there alternative synthetic routes to pyrimidine-2-carboximidamide?
While the Pinner reaction starting from 2-cyanopyrimidine is prevalent, other methods for pyrimidine synthesis could potentially be adapted.[9] However, for the specific synthesis of the 2-carboximidamide derivative, the conversion of the 2-cyano group is generally the most straightforward approach.
Q3: How can I confirm the identity and purity of my final product?
A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Shows characteristic peaks for the functional groups present (e.g., N-H and C=N stretches).
-
High-Performance Liquid Chromatography (HPLC): Can be used to assess the purity of the sample.
Q4: What are the storage conditions for pyrimidine-2-carboximidamide?
Pyrimidine-2-carboximidamide hydrochloride is often hygroscopic and should be stored in a cool, dry place under an inert atmosphere.[10] The free base may also be sensitive to moisture and air.
Experimental Protocols & Visualizations
To further assist in your troubleshooting efforts, the following sections provide a general experimental workflow and a decision-making diagram.
General Troubleshooting Workflow
The following diagram illustrates a logical approach to troubleshooting low yield in your synthesis.
Caption: Troubleshooting workflow for low yield synthesis.
Protocol: Synthesis of Pyrimidine-2-carboximidamide Hydrochloride (Pinner Reaction)
This is a general protocol and may require optimization for your specific laboratory conditions and scale.
-
Preparation:
-
Thoroughly dry all glassware in an oven at >100°C for several hours and allow to cool under a stream of dry nitrogen or in a desiccator.
-
Use anhydrous ethanol as the solvent.
-
-
Reaction Setup:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a drying tube, dissolve 2-cyanopyrimidine (1.0 eq) in anhydrous ethanol.
-
Cool the solution to 0°C in an ice bath.
-
-
Pinner Salt Formation:
-
Bubble dry hydrogen chloride gas through the stirred solution for a specified period, or add a saturated solution of HCl in anhydrous ethanol. Ensure the temperature remains at 0°C.
-
Seal the flask and stir at 0°C to room temperature, monitoring the reaction by TLC until the starting material is consumed.
-
-
Amidine Formation:
-
Cool the reaction mixture back to 0°C.
-
Add a solution of anhydrous ammonia in ethanol.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
-
Work-up and Isolation:
-
Remove the solvent under reduced pressure.
-
The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol).
-
References
- Vertex AI Search. (n.d.). The Chemistry of Pyridine-2-carboximidamide HCl: Synthesis and Properties.
- BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- ResearchGate. (2025). Synthesis of pyrimidine derivatives (8-14). Reaction conditions: (a): 1...
- BenchChem. (2025). overcoming side reactions in pyrimidine synthesis.
- ResearchGate. (2016). Synthesis of pyrimidine carboxamide derivatives catalyzed by uranyl nitrate hexa Hydrate with their antibacterial and antioxidant studies.
- Pharmaffiliates. (n.d.). CAS No : 138588-40-6 | Product Name : 2-Pyrimidinecarboximidamide Hydrochloride.
- Wikipedia. (n.d.). Pyrimidine metabolism.
- PubMed Central. (2015).
- MDPI. (2023).
- Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.
- MDPI. (2023). cyanopyrimidine, pyrimidine-2-carboximidamide and 2,4,6-tris(2-pyrimidyl).
- Plant Physiology. (2012). Pyrimidine Salvage: Physiological Functions and Interaction with Chloroplast Biogenesis.
- ResearchGate. (2023). (PDF) Computational studies of closely related 2-cyanopyrimidine, pyrimidine-2-carboximidamide and 2,4,6-tris(2-pyrimidyl)-1,3,5-triazine with a potency against SARS-CoV-2.
- J&K Scientific. (2025). Pinner Reaction.
- Wikipedia. (n.d.). Pinner reaction.
- PubMed Central. (2008). Pyrimidine-2-carboxamide.
- PubChem. (n.d.). Pyrimidine-2-carboxamide.
- MDPI. (2019). Synthesis of 2-Cyanopyrimidines.
- ResearchGate. (2019). (PDF) Synthesis of 2-Cyanopyrimidines.
- Sigma-Aldrich. (n.d.). Pyrimidine-2-carboxamide.
- EvitaChem. (n.d.). Buy Pyrimidine-2-carboxamide (EVT-2527526) | 4425-55-2.
- Growing Science. (2021).
- PubChem. (n.d.). 2-Pyrimidinecarboximidamide.
- PubMed. (2017). Design, Synthesis, and Biological Evaluation of pyrimidine-2-carboxamide Analogs: Investigation for Novel RAGE Inhibitors With Reduced Hydrophobicity and Toxicity.
- Microbe Notes. (2023).
- PubMed Central. (2012).
- DAV University. (n.d.). BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES.
- ChemicalBook. (2025). Pyrimidine-2-carboxylic acid | 31519-62-7.
- ResearchGate. (2025).
- Der Pharma Chemica. (2016). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities.
Sources
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- 9. Pyrimidine synthesis [organic-chemistry.org]
- 10. pharmaffiliates.com [pharmaffiliates.com]
Technical Support Center: Optimization of Pyrimidine-2-carboximidamide Synthesis
Welcome to the technical support center for the synthesis of Pyrimidine-2-carboximidamide. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. As Senior Application Scientists, we aim to blend technical accuracy with practical, field-tested insights to ensure your experimental success.
Part 1: Frequently Asked Questions (FAQs) - Core Concepts
This section addresses fundamental questions regarding the synthesis of Pyrimidine-2-carboximidamide, focusing on the most common and reliable synthetic routes.
Q1: What is the most common and established method for synthesizing Pyrimidine-2-carboximidamide?
The most widely used method for preparing Pyrimidine-2-carboximidamide is the Pinner reaction . This classical approach involves the conversion of a nitrile, specifically Pyrimidine-2-carbonitrile, into the desired amidine hydrochloride salt. The reaction proceeds in two main stages: first, the formation of an intermediate imidate salt (a "Pinner salt"), followed by its subsequent reaction with ammonia (ammonolysis).[1][2][3]
Q2: Can you explain the underlying mechanism of the Pinner reaction for this synthesis?
Certainly. The Pinner reaction is an acid-catalyzed process. Understanding its mechanism is crucial for troubleshooting and optimization.
-
Protonation of the Nitrile: The reaction begins with the protonation of the nitrogen atom of the Pyrimidine-2-carbonitrile by a strong acid, typically anhydrous hydrogen chloride (HCl). This activation step makes the nitrile carbon significantly more electrophilic.
-
Nucleophilic Attack by Alcohol: An anhydrous alcohol (e.g., ethanol or methanol) then acts as a nucleophile, attacking the activated carbon atom.
-
Formation of the Pinner Salt: The resulting intermediate is a protonated imidate, which exists as a stable hydrochloride salt. This is commonly referred to as the "Pinner salt."[4][5]
-
Ammonolysis: The isolated or in-situ generated Pinner salt is then treated with ammonia. The ammonia displaces the alcohol portion of the imidate to form the final Pyrimidine-2-carboximidamide, typically isolated as its hydrochloride salt.
Below is a diagram illustrating this mechanistic pathway.
Caption: Mechanism of Pyrimidine-2-carboximidamide Synthesis via Pinner Reaction.
Q3: Why are strictly anhydrous (dry) conditions so critical for the Pinner reaction?
The requirement for anhydrous conditions is the single most important parameter for the success of this reaction.[2][5] Water can interfere in two catastrophic ways:
-
Hydrolysis of the Pinner Salt: The imidate (Pinner salt) intermediate is highly susceptible to hydrolysis. If water is present, it will readily attack the imidate to form the corresponding ester (e.g., Methyl Pyrimidine-2-carboxylate). This is often a faster reaction than the desired ammonolysis.[3]
-
Hydrolysis of the Nitrile: Under harsh acidic conditions, the starting nitrile itself can be partially hydrolyzed to Pyrimidine-2-carboxamide (the amide).[6][7]
Both pathways consume the starting material and intermediate, leading to low yields of the desired amidine and creating difficult-to-remove byproducts.
Q4: What are the essential starting materials and reagents for this synthesis?
To set up the synthesis, you will need the following key components:
| Reagent/Material | Purpose | Key Consideration |
| Pyrimidine-2-carbonitrile | Starting material | Ensure high purity (>98%) |
| Anhydrous Alcohol | Reactant & Solvent | Must be completely dry (e.g., absolute ethanol) |
| Hydrogen Chloride (HCl) | Acid Catalyst | Typically used as dry gas bubbled through the solution |
| Anhydrous Solvent | Reaction Medium | Dioxane or excess anhydrous alcohol are common choices[2] |
| Ammonia (NH3) | Nucleophile for amidine formation | Can be used as a gas or as a saturated solution in an anhydrous alcohol |
Part 2: Troubleshooting Guide - Common Experimental Issues
This section is formatted to directly address specific problems you may encounter in the lab.
Problem: Low or No Yield of the Desired Product
Q: My final yield of Pyrimidine-2-carboximidamide is disappointingly low or zero. What are the most likely causes?
This is a common issue stemming from several potential root causes. Use the following logic to diagnose the problem.
Caption: Troubleshooting Workflow for Low Product Yield.
Expert Analysis:
-
Moisture Contamination: The most frequent culprit. Even atmospheric moisture can be enough to cause significant byproduct formation. Ensure all glassware is oven-dried, use sealed septa, and handle reagents under an inert atmosphere (Nitrogen or Argon).
-
Inefficient HCl Saturation: The nitrile will not activate if the solution is not saturated with HCl. This step must be performed at low temperatures (0-5 °C) as the Pinner salt is thermodynamically unstable and can decompose or rearrange at higher temperatures.[2][3]
-
Incomplete Ammonolysis: The conversion of the Pinner salt to the amidine requires a sufficient excess of ammonia and adequate reaction time. Ensure your ammonia solution is fresh and saturated.
Problem: Major Byproduct is Pyrimidine-2-carboxamide (the Amide)
Q: My primary isolated product is the amide, not the amidine. Why did this happen and how can I prevent it?
Causality: You are observing the result of partial hydrolysis. Trace amounts of water are reacting with the Pinner salt intermediate before the ammonia has a chance to react. The reaction pathway is diverted to produce the amide. This is a well-documented challenge in converting nitriles.[7]
Preventative Solutions:
| Solution | Rationale |
| Super-Dry Conditions | Use molecular sieves to dry your alcohol and solvent overnight before use. Flame-dry all glassware under vacuum. |
| Order of Addition | Isolate the Pinner salt first by filtration under an inert atmosphere before adding it to a solution of ammonia in anhydrous alcohol. |
| Low Temperature Workup | If performing a one-pot synthesis, ensure the reaction is kept cold (<10 °C) when adding the ammonia. |
Problem: Major Byproduct is an Ester (e.g., Methyl Pyrimidine-2-carboxylate)
Q: I ran the reaction and ended up with the ester of pyrimidine-2-carboxylic acid. What went wrong?
Causality: This indicates a significant amount of water was introduced, leading to the complete hydrolysis of the Pinner salt intermediate.[3][5] This typically happens under two scenarios:
-
Using non-anhydrous alcohol or solvents from the start.
-
Quenching the reaction with aqueous solutions (e.g., water, brine) before the ammonolysis step is complete.
Solution: This is a fundamental failure to maintain anhydrous conditions. The entire experimental setup must be revisited to eliminate all sources of water. Do not proceed to the ammonolysis step if you suspect water has been introduced.
Part 3: Optimized Experimental Protocol
This protocol provides a robust, step-by-step method for the synthesis of Pyrimidine-2-carboximidamide hydrochloride.
Protocol: Two-Step Pinner Synthesis of Pyrimidine-2-carboximidamide HCl
Materials:
-
Pyrimidine-2-carbonitrile
-
Absolute Ethanol (Anhydrous)
-
Anhydrous Diethyl Ether
-
Hydrogen Chloride (gas)
-
Ammonia (gas)
-
Oven-dried, two-neck round-bottom flask with a magnetic stirrer, gas inlet, and drying tube.
Step 1: Formation of Ethyl Pyrimidine-2-carboximidate Hydrochloride (Pinner Salt)
-
Under a nitrogen atmosphere, add Pyrimidine-2-carbonitrile (1.0 eq) to a flask containing absolute ethanol (3.0 eq).
-
Cool the stirred solution to 0 °C using an ice-water bath.
-
Slowly bubble dry HCl gas through the solution. The solution will warm; maintain the temperature between 0-5 °C. Continue bubbling for 2-3 hours until the solution is saturated and a precipitate begins to form.
-
Seal the flask and allow it to stand at 0-4 °C for 18-24 hours.
-
The Pinner salt will precipitate as a white solid. Dilute the slurry with anhydrous diethyl ether to facilitate complete precipitation.
-
Quickly filter the solid under a blanket of nitrogen, wash with cold anhydrous ether, and dry under vacuum.
Step 2: Ammonolysis to Pyrimidine-2-carboximidamide HCl
-
Prepare a saturated solution of ammonia in absolute ethanol by bubbling ammonia gas through the alcohol at 0 °C.
-
Add the dried Pinner salt from Step 1 in portions to the stirred ethanolic ammonia solution at 0 °C.
-
Seal the vessel and stir the suspension at room temperature for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS until the Pinner salt is consumed.
-
Remove the solvent (and excess ammonia) under reduced pressure.
-
The crude product, Pyrimidine-2-carboximidamide hydrochloride, can be recrystallized from an appropriate solvent system (e.g., ethanol/ether) to yield the pure product.
Table: Optimization of Reaction Conditions
| Parameter | Condition | Rationale & Impact on Yield |
| Temperature (Step 1) | 0-5 °C | Critical. Higher temperatures lead to the decomposition of the Pinner salt, drastically reducing yield.[3] |
| Reaction Time (Step 1) | 18-24 hours | Allows for the complete formation of the Pinner salt precipitate. Shorter times may result in incomplete conversion. |
| Ammonia (Step 2) | Saturated Solution / Excess | A high concentration of ammonia is required to drive the equilibrium towards the amidine product and outcompete any residual alcohol. |
| Solvent | Anhydrous Ethanol | Acts as both a reactant and a solvent. Must be rigorously dried to prevent byproduct formation. |
References
-
Organic Chemistry Portal. (n.d.). Nitrile to Amide - Common Conditions. Retrieved from [Link]
-
Der Pharma Chemica. (2016). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of Pyridine-2-carboximidamide HCl: Synthesis and Properties. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Converting Nitriles to Amides. Retrieved from [Link]
-
Garigipati, R. (1982). An efficient conversion of nitriles to amidines. Semantic Scholar. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of pyrimidine derivatives (8-14). Reaction conditions. Retrieved from [Link]
-
National Institutes of Health. (2023). Sequential Nitrile Amidination–Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation. Retrieved from [Link]
- Google Patents. (n.d.). US5962693A - Efficient method for the conversion of nitriles to amidines.
-
ResearchGate. (2016). (PDF) Synthesis of pyrimidine carboxamide derivatives catalyzed by uranyl nitrate hexa Hydrate with their antibacterial and antioxidant studies. Retrieved from [Link]
-
PubMed. (2015). Design, Synthesis, and Biological Evaluation of pyrimidine-2-carboxamide Analogs: Investigation for Novel RAGE Inhibitors With Reduced Hydrophobicity and Toxicity. Retrieved from [Link]
-
Wikipedia. (n.d.). Pinner reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pinner Reaction. Retrieved from [Link]
-
Growing Science. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Retrieved from [Link]
-
MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from [Link]
-
Mansoura University. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amidine synthesis by imidoylation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Pyrimidine-2-carboxamide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of pyrimidines by direct condensation of amides and nitriles. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2-Pyrimidinecarboximidamide. Retrieved from [Link]
-
Reddit. (2025). Pyrimidin-2-ylboronic acid synthesis. Retrieved from [Link]
Sources
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- 6. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 7. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Overcoming Solubility Challenges with Pyrimidine-2-carboximidamide
Welcome to the technical support center for Pyrimidine-2-carboximidamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and actionable protocols for overcoming solubility issues encountered during in-vitro assays.
The intrinsic properties of Pyrimidine-2-carboximidamide, particularly the basicity of the carboximidamide group, can present unique solubility challenges. This resource offers a structured approach to diagnosing and resolving these issues, ensuring the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: My Pyrimidine-2-carboximidamide, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. What's happening?
A: This is a common phenomenon known as solvent shifting. Pyrimidine-2-carboximidamide, like many organic small molecules, is often highly soluble in aprotic polar solvents such as Dimethyl Sulfoxide (DMSO). However, when a concentrated DMSO stock solution is diluted into an aqueous buffer, the abrupt change in solvent polarity can drastically reduce the compound's solubility, causing it to "crash out" or precipitate.[1] This is a matter of kinetic solubility, where the compound doesn't have sufficient time to achieve a stable dissolved state in the new environment.[1]
Q2: How does the pH of my assay buffer affect the solubility of Pyrimidine-2-carboximidamide?
A: The pH of the aqueous buffer is a critical factor. The carboximidamide functional group is basic and will be protonated at acidic to neutral pH. This protonation results in a positively charged species, which generally exhibits significantly higher aqueous solubility due to favorable interactions with polar water molecules.[2] Conversely, at higher pH values (alkaline conditions), the compound will be in its neutral, less soluble form. Therefore, precipitation is more likely to occur in basic buffer systems. The Henderson-Hasselbalch equation can be used to predict the pH-dependent solubility profile of ionizable drugs.[3][4]
Q3: What is the highest concentration of DMSO I can use in my cell-based assay without causing artifacts?
A: It is a widely accepted standard in the industry to keep the final concentration of DMSO in cell-based assays at or below 0.5%, and almost always under 1%.[5] Higher concentrations of DMSO can be cytotoxic, alter cell membrane permeability, and induce off-target effects that can confound your experimental results.[5] It is crucial to include a vehicle control in your experimental design, which contains the same final concentration of DMSO as your test wells, to account for any solvent-induced effects.[5]
Q4: I've noticed variability in precipitation between different batches of fetal bovine serum (FBS) in my cell culture medium. Why does this happen?
A: Serum contains a complex mixture of proteins, lipids, and other biomolecules that can interact with your test compound. Albumin, a major protein component of serum, can bind to small molecules, which can either increase or decrease their apparent solubility. The exact composition of serum can vary between lots, leading to inconsistencies in these interactions and, consequently, variable precipitation of your compound.
Troubleshooting Workflows & Protocols
If you are experiencing precipitation with Pyrimidine-2-carboximidamide, this section provides a systematic approach to diagnosing and resolving the issue.
Workflow for Diagnosing Precipitation
Caption: A decision tree for troubleshooting precipitation of Pyrimidine-2-carboximidamide.
Protocol 1: Determining Kinetic Solubility in Assay Buffer
This protocol uses nephelometry to measure light scattering from precipitated particles to determine the kinetic solubility limit of your compound in the specific assay buffer.
Materials:
-
Pyrimidine-2-carboximidamide
-
100% DMSO
-
Assay Buffer
-
96-well microplate (clear bottom)
-
Nephelometer or plate reader with a light scattering module
Procedure:
-
Prepare a Concentrated Stock: Create a 10 mM stock solution of Pyrimidine-2-carboximidamide in 100% DMSO.[5]
-
Serial Dilution in DMSO: In a 96-well plate, perform a serial dilution of the 10 mM stock solution with 100% DMSO to generate a range of concentrations (e.g., from 10 mM down to ~20 µM).[5]
-
Prepare Assay Plate: Add 98 µL of your assay buffer to the wells of a new 96-well plate.
-
Initiate Precipitation: Using a multichannel pipette, transfer 2 µL from the DMSO dilution plate to the assay plate containing the buffer. This will create a 1:50 dilution. Mix immediately.[1]
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: Read the plate using a nephelometer.
-
Data Analysis: The concentration at which a significant increase in light scattering is observed represents the kinetic solubility limit.[1]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol is designed to minimize precipitation when diluting a DMSO stock solution for cell-based assays.
Procedure:
-
Prepare Intermediate Dilution: Dilute your 10 mM DMSO stock solution of Pyrimidine-2-carboximidamide to 100 µM in your cell culture medium. For example, add 5 µL of the 10 mM stock to 495 µL of medium. Mix thoroughly.
-
Perform Serial Dilutions: Use the 100 µM intermediate solution to perform your serial dilutions directly in the cell culture medium. This ensures that the DMSO concentration remains constant and low across all final concentrations.
-
Add to Cells: Add the final serially diluted compound solutions to the wells containing your cells. The final DMSO concentration will be well below 1%.
-
Vehicle Control: It is essential to prepare a vehicle control by performing the same dilution steps with 100% DMSO instead of the compound stock solution.[5]
Advanced Solubilization Strategies
If basic troubleshooting does not resolve the precipitation, consider these advanced formulation strategies.
| Strategy | Mechanism of Action | Key Considerations |
| pH Adjustment | For ionizable compounds like Pyrimidine-2-carboximidamide, adjusting the pH of the buffer can significantly increase solubility.[3][5] | Ensure the chosen pH is compatible with your assay's biological system. |
| Co-solvents | Water-miscible organic solvents such as polyethylene glycol (PEG), ethanol, or glycerin can increase the solubility of hydrophobic compounds.[5] | Co-solvents can affect protein conformation and enzyme activity; their use must be validated. |
| Cyclodextrins | These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule from the aqueous environment.[6][7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high water solubility and low toxicity.[5] | The complexation is a reversible equilibrium, and the choice of cyclodextrin and its concentration needs to be optimized. |
| Surfactants | Surfactants form micelles that can encapsulate hydrophobic drug molecules, enhancing their solubility.[8] Polysorbates (e.g., Tween 80) are common examples.[8] | Surfactants can interfere with cell membranes and some biological assays. Critical micelle concentration (CMC) is an important parameter. |
| Amorphous Solid Dispersions | Dispersing the compound in a hydrophilic polymer matrix can create a stabilized amorphous form, which typically has a higher apparent water solubility than the crystalline form.[9] | This is a more advanced technique typically used in later-stage drug development. |
Workflow for Advanced Solubilization
Caption: A workflow for selecting an advanced solubilization strategy.
References
- Strategies for Formulation of Poorly W
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs. PMC - NIH.
- Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
- Formulation Strategies for Poorly Soluble Drugs. Pharmaceutical Technology.
- Amidine | Solubility of Things.
- Excipients for Solubility Enhancement of Parenteral Formul
- Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Mini
- Technical Support Center: Overcoming Poor Solubility of Pyrimidine Deriv
- Solubilizer Excipients. Protheragen.
- Stock Solutions 101: Everything You Need to Know. G-Biosciences.
- Excipients for Solubility Enhancement: Enabling Oral and Injectable Formul
- Novel excipients for solubility enhancement. European Pharmaceutical Review.
- Best Practices For Stock Solutions. FasterCapital.
- Troubleshooting solubility issues of Furo[3,4-d]pyrimidine compounds in biological assays. Benchchem.
- Solubilizer Excipients.
- How to prevent "Antibacterial agent 102" precipit
- Application Note: A Protocol for the Preparation of Stock Solutions of [Compound]. Benchchem.
- Top Ten Tips for Making Stock Solutions. Bitesize Bio.
- Precipitation and Resuspension Troubleshooting Guide in Infinium Assay.
- Solutions and dilutions: working with stock solutions. Rice University.
- Pyrimidine-2-carboxylic acid | 31519-62-7. ChemicalBook.
- How to prevent compound precipitation during flash column chrom
- Co-immunoprecipitation (Co-IP) Troubleshooting. Antibodies.com.
- SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie.
- (PDF) Study of pH-dependent drugs solubility in water.
- Stability of alkoxycarbonylamidine prodrugs. PubMed.
- Stabilization of Drugs. I. The Quantitative Prediction of the pH-Dependency of Amide and Anilide Hydrolyses by Neighboring Hydro. J-Stage.
- Solubility of pyrimidine derivatives in different organic solvents at different temper
- Solubility-pH profiles of some acidic, basic and amphoteric drugs.
Sources
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- 3. researchgate.net [researchgate.net]
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- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
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- 8. Solubilizer Excipients - Protheragen [protheragen.ai]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Improving the Oral Bioavailability of Pyrimidine-2-carboxamide Derivatives
<
Introduction
The pyrimidine-2-carboxamide scaffold is a cornerstone in modern medicinal chemistry, integral to the development of therapeutics targeting a wide array of diseases. However, a significant hurdle in the clinical progression of these promising compounds is their often poor and variable oral bioavailability. This guide is designed to serve as a technical resource for researchers, scientists, and drug development professionals encountering these challenges. It provides a structured approach to troubleshooting common issues, offering field-proven insights and detailed experimental protocols to systematically enhance the oral bioavailability of your pyrimidine-2-carboxamide derivatives.
Key Physicochemical Properties to Characterize
Before troubleshooting, a thorough understanding of your compound's intrinsic properties is critical. These parameters will dictate the most effective bioavailability enhancement strategy.
| Property | Importance for Oral Bioavailability | Recommended Assay |
| Aqueous Solubility | The drug must dissolve in gastrointestinal fluids to be absorbed. Low solubility is a primary cause of poor bioavailability. | Kinetic and Thermodynamic Solubility Assays at various pH (e.g., 1.2, 4.5, 6.8) |
| Permeability | The ability of the dissolved drug to pass through the intestinal epithelium into the bloodstream. | Parallel Artificial Membrane Permeability Assay (PAMPA), Caco-2 Permeability Assay |
| LogP / LogD | Lipophilicity influences both solubility and permeability. An optimal balance is required for good absorption. | Shake-flask method or HPLC-based methods |
| pKa | The ionization state of the drug at different pH values affects its solubility and permeability across membranes. | Potentiometric titration or UV-spectrophotometry |
| Solid-State Properties | Polymorphism and crystallinity significantly impact dissolution rate and stability. | X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC) |
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor oral bioavailability of pyrimidine-2-carboxamide derivatives?
A1: The low oral bioavailability of these compounds typically stems from a combination of factors. The most common culprits are poor aqueous solubility, which limits the dissolution rate in the gastrointestinal (GI) tract, and low intestinal permeability.[1][2] Additionally, some derivatives may be subject to extensive first-pass metabolism in the gut wall or liver, or they may be substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the intestinal lumen.[3][4]
Q2: What is the Biopharmaceutics Classification System (BCS) and why is it important for my compound?
A2: The BCS is a scientific framework that categorizes drugs based on their aqueous solubility and intestinal permeability.[5] Knowing your compound's BCS class (I-IV) is crucial for selecting an appropriate formulation strategy. Most pyrimidine-2-carboxamide derivatives with bioavailability issues fall into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[6]
Q3: What are the main formulation strategies to improve the oral bioavailability of a poorly soluble compound?
A3: Key strategies focus on enhancing the drug's solubility and dissolution rate.[7][8][9] These include:
-
Particle Size Reduction: Micronization or nanosizing increases the surface area, which can improve the dissolution rate.[1][10]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in a high-energy amorphous state can significantly increase solubility.[11][12][13]
-
Lipid-Based Formulations: Solubilizing the drug in oils, surfactants, and co-solvents can improve absorption, particularly for highly lipophilic compounds.[14][15][16] This includes Self-Emulsifying Drug Delivery Systems (SEDDS).[8][17]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance aqueous solubility.[7][18]
Q4: How can I address poor permeability?
A4: If your compound has low permeability (BCS Class IV), strategies include the use of permeation enhancers, though this must be balanced with potential toxicity.[17] A more sophisticated approach is the prodrug strategy , where the molecule is chemically modified to a more permeable form that converts back to the active parent drug in vivo.[19][20][21][22]
Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format.
Issue 1: High variability in in vivo pharmacokinetic (PK) data between subjects.
Q: My oral PK study in rats shows significant animal-to-animal variability in exposure (AUC and Cmax). What is the likely cause and how can I fix it?
A: High variability is often a hallmark of dissolution-limited absorption.[10] When a drug has poor solubility, small differences in GI physiology between animals (e.g., gastric pH, intestinal motility) can lead to large differences in how much drug dissolves and gets absorbed.
Troubleshooting Steps:
-
Confirm Physicochemical Properties: Re-verify the solubility and solid-state form of your drug batch. Inconsistent crystallinity or particle size can cause variable dissolution.[10]
-
Standardize Formulation: If you are using a simple suspension, the wetting and dispersion of particles can be inconsistent. Move to a more robust formulation.
-
In Vitro Dissolution Testing: Perform dissolution studies in biorelevant media (e.g., FaSSIF, FeSSIF) that mimic the fed and fasted states of the intestine. This can help predict in vivo variability.
-
Adopt an Enabling Formulation: This is the most critical step. A formulation that pre-dissolves or rapidly dissolves the drug will overcome the dissolution rate-limiting step and reduce variability.
Issue 2: Dose escalation does not lead to a proportional increase in drug exposure.
Q: I doubled the oral dose in my PK study, but the plasma exposure (AUC) only increased by 20%. Why is this happening?
A: This indicates a non-linear pharmacokinetic profile, likely due to either solubility/dissolution limitations or the saturation of an active uptake transporter. For poorly soluble compounds, the GI fluids become saturated with the drug, and administering more compound does not lead to more drug being dissolved and absorbed.
Troubleshooting Steps:
-
Analyze Dose-Normalized Exposure: A clear drop in dose-normalized AUC as the dose increases is a strong indicator of a solubility-limited absorption problem.
-
Prioritize Advanced Formulations: This is a clear sign that a bioavailability-enhancing formulation is necessary.
-
For BCS Class II Compounds (Low Solubility, High Permeability): Focus on lipid-based formulations like a Self-Emulsifying Drug Delivery System (SEDDS).[14][15] These formulations keep the drug in a solubilized state within the GI tract, facilitating absorption and potentially utilizing lipid absorption pathways.[16][24]
-
For BCS Class IV Compounds (Low Solubility, Low Permeability): A prodrug approach might be necessary to improve permeability, followed by an enabling formulation to address solubility.[19][25]
-
Issue 3: Good in vitro permeability (e.g., in Caco-2 assays) but still poor in vivo absorption.
Q: My compound shows high permeability in my Caco-2 assay, but the oral bioavailability in rats is less than 5%. What could be the disconnect?
A: This scenario points towards two primary culprits that are not always fully captured by standard in vitro permeability assays: extensive first-pass metabolism or efflux transporter activity .
Troubleshooting Steps:
-
Investigate First-Pass Metabolism: The drug may be rapidly metabolized by enzymes (like Cytochrome P450s) in the intestinal wall or the liver before it can reach systemic circulation.[3][26][27][28]
-
Experiment: Conduct an in vitro metabolic stability assay using liver microsomes or hepatocytes.[29] This will determine the intrinsic clearance of your compound.
-
-
Assess Efflux Transporter Involvement: Your compound may be a substrate for efflux transporters like P-gp (MDR1) or BCRP, which are highly expressed in the intestine and actively pump drugs out of cells.[30][31][32]
-
Experiment: Run a bi-directional Caco-2 assay. A high efflux ratio (Papp B->A / Papp A->B > 2) suggests that the compound is a substrate for an efflux transporter. This can be confirmed by running the assay with a known inhibitor of P-gp or BCRP.
-
-
Mitigation Strategies:
-
For High Metabolism: Chemical modification of the metabolic soft-spot on the molecule may be necessary.
-
For Efflux Substrates: Co-dosing with an efflux inhibitor is a research tool but not clinically viable. A prodrug strategy can sometimes be used to mask the recognition site for the transporter.[20] Alternatively, some lipid-based formulations can inhibit efflux transporters.[18]
-
Diagrams and Workflows
Factors Affecting Oral Bioavailability
Caption: Key factors influencing oral bioavailability.
Troubleshooting Workflow for Low Oral Bioavailability
Caption: Decision tree for troubleshooting low bioavailability.
Detailed Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
Objective: To prepare a small-scale ASD for preliminary in vivo PK studies.
Materials:
-
Pyrimidine-2-carboxamide derivative (API)
-
Polymer (e.g., PVP K30, HPMC-AS, Soluplus®)
-
Volatile organic solvent (e.g., Dichloromethane, Methanol, Acetone) - must dissolve both API and polymer.
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Polymer and API Selection: Choose a polymer known to form stable ASDs. A common starting point is a 1:3 or 1:4 ratio of API to polymer by weight.
-
Dissolution: Dissolve both the API and the polymer in a minimal amount of the selected solvent in a round-bottom flask. Ensure complete dissolution to form a clear solution.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40 °C). Continue until a thin, clear film is formed on the inside of the flask.
-
Drying: Scrape the film from the flask. Place the resulting solid in a vacuum oven at 40-50 °C for 24-48 hours to remove any residual solvent.
-
Characterization:
-
Use XRPD to confirm the amorphous nature of the dispersion (absence of sharp crystalline peaks).
-
Use DSC to determine the glass transition temperature (Tg), which is an indicator of stability.
-
-
Formulation for Dosing: The resulting ASD powder can be suspended in an appropriate vehicle (e.g., 0.5% methylcellulose) for oral gavage.
Protocol 2: Bi-directional Caco-2 Permeability Assay for Efflux Assessment
Objective: To determine if the compound is a substrate for active efflux transporters.
Materials:
-
Caco-2 cells cultured on permeable Transwell® inserts for 21-25 days.
-
Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES).
-
Test compound solution (e.g., 10 µM in transport buffer).
-
Control compounds: Atenolol (low permeability), Propranolol (high permeability), Digoxin (P-gp substrate).
-
Analytical method (LC-MS/MS) to quantify the test compound.
Methodology:
-
Cell Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure integrity.
-
Apical to Basolateral (A->B) Permeability:
-
Add the test compound solution to the apical (upper) chamber of the Transwell® inserts.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37 °C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 min), take a sample from the basolateral chamber and replace it with fresh buffer.
-
-
Basolateral to Apical (B->A) Permeability:
-
Add the test compound solution to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
Incubate and sample from the apical chamber at the same time points.
-
-
Sample Analysis: Quantify the concentration of the compound in all samples using a validated LC-MS/MS method.
-
Calculation:
-
Calculate the apparent permeability coefficient (Papp) for both A->B and B->A directions.
-
Papp = (dQ/dt) / (A * C0)
-
dQ/dt = rate of drug appearance in the receiver chamber.
-
A = surface area of the membrane.
-
C0 = initial concentration in the donor chamber.
-
-
Calculate the Efflux Ratio (ER) = Papp (B->A) / Papp (A->B) .
-
-
Interpretation: An ER > 2 is a strong indication that the compound is a substrate for an active efflux transporter.
References
-
Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212. [Link]
-
Nayak, A. (n.d.). Novel Approaches to Enhance Oral Bioavailability of Poorly Soluble Drugs. Asian Journal of Pharmaceutical Technology & Innovation. [Link]
-
Technobis Crystallization Systems. (2025). Amorphous solid dispersions for enhanced drug solubility and stability. [Link]
-
ResearchGate. (2025). Strategies for enhancing oral bioavailability of poorly soluble drugs. [Link]
-
ResearchGate. (n.d.). Prodrug Approach as a Strategy to Enhance Drug Permeability. [Link]
-
Canadian Society of Pharmacology and Therapeutics. (n.d.). First-pass effect. [Link]
-
Paudwal, G. et al. (2021). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. National Center for Biotechnology Information. [Link]
-
Frontiers. (n.d.). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. [Link]
-
Rizvi, S. Z. et al. (2022). Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics. National Center for Biotechnology Information. [Link]
-
SlideShare. (n.d.). Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. [Link]
-
Thomas, F. (2020). Improving Solubility with Amorphous Solid Dispersions. Pharmaceutical Technology. [Link]
-
Costa, C. P. et al. (2022). Promising strategies for improving oral bioavailability of poor water-soluble drugs. Taylor & Francis Online. [Link]
-
Karaman, R. (2022). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. MDPI. [Link]
-
Madhav, N. V. S., & Shankar, M. S. (2018). Oral lipid based drug delivery system (LBDDS): formulation, characterization and application: a review. National Center for Biotechnology Information. [Link]
-
Serán BioScience. (n.d.). Amorphous Solid Dispersion Speciation - Impact of Polymer Chemistry & Drug Properties. [Link]
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Trasi, N. S. et al. (2020). Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2025). Solid Lipid-based Delivery System for Oral Delivery of Drugs: A Review. [Link]
-
National Center for Biotechnology Information. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. [Link]
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R Discovery. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. [Link]
-
PubMed. (n.d.). Intestinal efflux transporters and drug absorption. [Link]
-
PubMed. (2012). Prediction of the human oral bioavailability by using in vitro and in silico drug related parameters in a physiologically based absorption model. [Link]
-
ACS Publications. (2019). Prediction of Oral Bioavailability in Rats: Transferring Insights from in Vitro Correlations to (Deep) Machine Learning Models Using in Silico Model Outputs and Chemical Structure Parameters. [Link]
-
ResearchGate. (2025). Oral lipid-based drug delivery systems - An overview. [Link]
-
ResearchGate. (2025). First-Pass Metabolism and Its Effect on Bioavailability. [Link]
-
PubMed. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. [Link]
-
Sci-Hub. (1997). Simulation models to predict oral drug absorption from in vitro data. [Link]
-
ResearchGate. (n.d.). Transporters: Importance in Drug Absorption, Distribution, and Removal. [Link]
-
Cambridge University Press & Assessment. (n.d.). First-pass metabolism and bioavailability. [Link]
-
YouTube. (2023). First Pass Metabolism. [Link]
-
BioIVT. (2022). Spotlight on Efflux and Uptake Drug Transporters in In Vitro Drug-Drug Interaction Studies. [Link]
-
Wikipedia. (n.d.). First pass effect. [Link]
-
Frontiers. (n.d.). Efflux ABC transporters in drug disposition and their posttranscriptional gene regulation by microRNAs. [Link]
-
National Center for Biotechnology Information. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. [Link]
-
bioRxiv. (2024). Evaluation of common in vitro assays for the prediction of oral bioavailability and hepatic metabolic clearance in humans. [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
-
Semantic Scholar. (2014). In vitro models for the prediction of in vivo performance of oral dosage forms. [Link]
-
National Center for Biotechnology Information. (n.d.). The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs. [Link]
-
Journal of Applied Pharmaceutical Science. (2012). Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. [Link]
-
National Center for Biotechnology Information. (n.d.). Recent Advances in Pyrimidine-Based Drugs. [Link]
-
National Center for Biotechnology Information. (2025). Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. [Link]
-
National Center for Biotechnology Information. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. [Link]
-
Pharmaceutical International. (n.d.). Overcoming Bioavailability Challenges In Oral Formulation Development. [Link]
-
ACS Publications. (n.d.). Discovery of Potent and Efficacious Influenza PB2 Inhibitors. [Link]
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ResearchGate. (n.d.). Reasons for poor oral bioavailability of poorly water soluble drugs. [Link]
-
SlidePlayer. (2017). Formulation Selection and in-vitro Screening for Oral Bioavailability Enhancement. [Link]
-
ScienceDirect. (n.d.). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [Link]
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- 32. Frontiers | Efflux ABC transporters in drug disposition and their posttranscriptional gene regulation by microRNAs [frontiersin.org]
Strategies to reduce byproducts in Pyrimidine-2-carboximidamide reactions
Welcome to the technical support center for Pyrimidine-2-carboximidamide synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on minimizing byproduct formation. Our goal is to provide you with the causal understanding and actionable protocols necessary to achieve high purity and yield in your experiments.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific, frequently encountered problems during the synthesis of Pyrimidine-2-carboximidamide, which is most commonly achieved via the Pinner reaction of Pyrimidine-2-carbonitrile.
Q1: My reaction is producing a significant amount of Pyrimidine-2-carboxamide. What is causing this and how can I prevent it?
A1: Cause & Mechanism
The formation of Pyrimidine-2-carboxamide as a major byproduct is almost always due to the hydrolysis of the starting nitrile . The carbon atom in the nitrile group (C≡N) is electrophilic, but not reactive enough to be attacked by water under neutral conditions. However, under the strongly acidic conditions of the Pinner reaction, the nitrile nitrogen is protonated. This protonation dramatically increases the electrophilicity of the carbon, making it susceptible to nucleophilic attack by any water present in the reaction mixture.[1][2] This leads to the formation of an amide intermediate, which is often stable under the reaction conditions.[3]
Solutions & Preventative Measures:
-
Strictly Anhydrous Conditions: This is the most critical factor. Water is the key reactant for this side reaction.
-
Glassware: Ensure all glassware is oven-dried at >120°C for several hours and cooled under a stream of dry nitrogen or argon, or in a desiccator immediately before use.
-
Solvents: Use freshly distilled, anhydrous solvents. Alcohols like methanol or ethanol should be dried over magnesium turnings or molecular sieves. Ethers should be distilled from sodium/benzophenone.
-
Reagents: Use a fresh, anhydrous source of ammonia for the final step. For the initial Pinner salt formation, use anhydrous hydrogen chloride gas instead of aqueous HCl solutions.[4][5]
-
-
Controlled Temperature: While the Pinner reaction requires acid catalysis, excessive heat can accelerate the unwanted hydrolysis of the nitrile. It is crucial to maintain low temperatures, typically 0°C or below, during the introduction of HCl gas.[6][7]
Q2: I'm observing an ester byproduct (e.g., Methyl Pyrimidine-2-carboxylate) in my final product. Why is this happening?
A2: Cause & Mechanism
The formation of an ester byproduct occurs through the hydrolysis of the intermediate Pinner salt (an alkyl imidate hydrochloride).[6][8] The Pinner reaction first converts the nitrile into this salt using an alcohol (e.g., methanol or ethanol) and HCl. This intermediate is the direct precursor to your desired amidine. However, like the protonated nitrile, the Pinner salt is highly susceptible to nucleophilic attack by water. If water is present during or after the formation of this salt, it will attack the electrophilic carbon, leading to the formation of an ester and ammonium chloride, effectively competing with the desired ammonolysis step.[4]
Solutions & Preventative Measures:
-
Anhydrous Alcohol: The alcohol used (e.g., methanol, ethanol) must be rigorously dried. Even small amounts of water can lead to ester formation.
-
Isolate the Pinner Salt (Optional but Recommended): For maximum purity, the Pinner salt can be isolated by filtration under an inert atmosphere after its formation and before the addition of ammonia. This removes any excess alcohol and soluble impurities.
-
Anhydrous Ammonolysis: When converting the Pinner salt to the amidine, use an anhydrous source of ammonia. This can be ammonia gas bubbled through the reaction mixture or a solution of ammonia in a dry organic solvent (like dioxane) or alcohol. Avoid aqueous ammonia solutions.
Q3: My reaction yield is very low, and I recover a lot of unreacted Pyrimidine-2-carbonitrile. How can I improve conversion?
A3: Cause & Mechanism
Low conversion is typically due to two main factors: incomplete formation of the Pinner salt intermediate or its decomposition.
-
Incomplete Formation: The reaction requires a strong acid catalyst, typically gaseous HCl, to activate the nitrile. Insufficient acid will result in a sluggish or incomplete reaction.[4]
-
Intermediate Instability: The Pinner salt is thermodynamically unstable and can revert to the starting nitrile or undergo other decomposition pathways if not handled correctly.[7] Low temperatures are critical to maintain its stability.[6]
Solutions & Preventative Measures:
-
Saturate with HCl: When preparing the Pinner salt, ensure the alcohol/solvent mixture is saturated with dry HCl gas at a low temperature (0°C). Monitor the reaction progress (TLC, LC-MS) to ensure the starting nitrile is fully consumed before proceeding.
-
Maintain Low Temperature: Keep the reaction vessel in an ice or ice/salt bath throughout the HCl addition and the subsequent stirring period. This minimizes decomposition of the Pinner salt.[7]
-
Immediate Use: Use the generated Pinner salt in the subsequent ammonolysis step as quickly as possible to minimize the chance of degradation.
Data Summary: Byproducts and Mitigation Strategies
| Byproduct Name | Structure | Cause | Key Prevention Strategy |
| Pyrimidine-2-carboxamide | Pyrimidine-C(=O)NH₂ | Hydrolysis of starting nitrile by trace water under acidic conditions.[2][9] | Implement strictly anhydrous conditions for all reagents and hardware. |
| Alkyl Pyrimidine-2-carboxylate | Pyrimidine-C(=O)O-Alkyl | Hydrolysis of the intermediate Pinner salt by trace water.[4][6] | Use anhydrous alcohol and an anhydrous source of ammonia. |
| Pyrimidine-2-orthoester | Pyrimidine-C(O-Alkyl)₃ | Reaction of the Pinner salt with excess alcohol.[6][7] | Use a controlled stoichiometry of the alcohol; avoid large excesses. |
Experimental Protocols
Optimized Protocol for Synthesis of Pyrimidine-2-carboximidamide
Disclaimer: This protocol is a guideline. All procedures should be performed by qualified personnel in a suitable fume hood with appropriate personal protective equipment.
Step 1: Formation of the Pinner Salt (Methyl Pyrimidine-2-imidate hydrochloride)
-
Set up a three-neck, round-bottom flask (oven-dried) equipped with a magnetic stirrer, a gas inlet tube, a thermometer, and a drying tube (filled with CaCl₂).
-
Place the flask under an inert atmosphere (dry Nitrogen or Argon).
-
To the flask, add Pyrimidine-2-carbonitrile (1.0 eq) and anhydrous methanol (5-10 mL per gram of nitrile).
-
Cool the mixture to 0°C using an ice bath.
-
Bubble dry hydrogen chloride (HCl) gas through the stirred solution. Maintain the temperature below 5°C throughout the addition. Continue the bubbling until the solution is saturated and a precipitate of the Pinner salt forms.
-
Seal the flask and continue to stir the reaction mixture at 0-5°C for 12-18 hours. Monitor the consumption of the starting nitrile by TLC or LC-MS.
Step 2: Ammonolysis to form Pyrimidine-2-carboximidamide
-
Prepare a saturated solution of anhydrous ammonia in methanol by bubbling ammonia gas through anhydrous methanol at 0°C.
-
After the Pinner salt formation is complete (Step 1), cool the reaction slurry to -10°C.
-
Slowly add the cold, saturated solution of ammonia in methanol (approx. 2.0 eq) to the reaction mixture. A vigorous exothermic reaction may occur. Maintain the temperature below 0°C.
-
Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield pure Pyrimidine-2-carboximidamide hydrochloride.
Visualized Mechanisms & Workflows
Diagram 1: Desired Pinner Reaction Pathway
Caption: Desired reaction pathway for amidine synthesis.
Diagram 2: Formation of Key Byproducts
Caption: Competing pathways leading to byproducts.
Diagram 3: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q: Why is the Pinner reaction preferred for this transformation? A: The Pinner reaction is a classic and reliable method for converting nitriles into imidates and subsequently into amidines.[7] It utilizes common and inexpensive reagents (alcohols, HCl, ammonia) and provides a direct route to the desired product class. While other methods exist for amidine synthesis, the Pinner reaction is particularly well-suited for electronically diverse nitriles.
Q: Can I use a different acid catalyst instead of HCl gas? A: While other strong acids can protonate the nitrile, gaseous HCl is traditionally used because it can be introduced in a dry form and its excess can be easily removed. Using aqueous strong acids like H₂SO₄ or aqueous HCl is strongly discouraged as the water content will directly lead to the formation of amide and ester byproducts.[4][9]
Q: What is the main safety concern with this reaction? A: The primary safety concern is the handling of anhydrous hydrogen chloride, which is a highly corrosive and toxic gas. All operations involving HCl gas must be conducted in a certified chemical fume hood. Additionally, the ammonolysis step can be exothermic and should be performed with adequate cooling to prevent a runaway reaction.
References
-
. Efficient Copper-Catalyzed Multicomponent Synthesis of N-Acyl Amidines via Acyl Nitrenes.
-
. Hydrolysis of Nitriles.
-
. Converting Nitriles to Amides.
-
. Pinner Reaction.
-
. 21.5. Hydrolysis of nitriles.
-
. Hydrolysis of nitriles: Amide vs Carboxylic acid.
-
. Pinner Reaction.
-
. Pinner reaction.
-
. Sequential Nitrile Amidination–Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation.
-
. Nitrile to Amide - Common Conditions.
-
. Pinner Reaction.
-
. (PDF) Efficient Copper-Catalyzed Multicomponent Synthesis of N-Acyl Amidines via Acyl Nitrenes.
-
. Amine synthesis by nitrile reduction.
-
. Nitriles to Esters.
Sources
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- 4. Pinner Reaction | NROChemistry [nrochemistry.com]
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- 6. Pinner reaction - Wikipedia [en.wikipedia.org]
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- 8. Nitriles to Esters - Chemistry Steps [chemistrysteps.com]
- 9. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Navigating the Scale-Up of Pyrimidine-2-carboximidamide Synthesis
Welcome to the technical support center dedicated to the synthesis of Pyrimidine-2-carboximidamide. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing and scaling up this important chemical intermediate. Drawing from established chemical principles and field-tested experience, this document provides in-depth troubleshooting guides and FAQs to address the specific challenges encountered during its preparation, particularly via the Pinner reaction of 2-cyanopyrimidine.
Section 1: The Synthetic Landscape: An Overview
The most common and direct route to Pyrimidine-2-carboximidamide is the Pinner reaction, which involves the acid-catalyzed reaction of 2-cyanopyrimidine with an alcohol to form an intermediate Pinner salt (an imidate), followed by ammonolysis to yield the desired amidine.[1][2][3] While elegant, this pathway is fraught with challenges, especially during scale-up. Success hinges on meticulous control over reaction parameters to prevent hydrolysis and thermal decomposition.[1][4]
The overall workflow can be visualized as follows:
Caption: General workflow for Pyrimidine-2-carboximidamide synthesis.
Section 2: Troubleshooting the Pinner Reaction
This section addresses common questions and issues arising during the initial reaction phase.
Q1: My reaction yield is consistently low, with significant starting material remaining. What's going wrong?
A1: This is a classic issue often traced back to two primary culprits: insufficient acid catalyst or the presence of moisture.
-
Causality (Expertise): The Pinner reaction requires a strong acid, typically anhydrous hydrogen chloride (HCl), to protonate the nitrile nitrogen.[5] This protonation activates the nitrile carbon toward nucleophilic attack by the alcohol. If the HCl concentration is too low, this activation step is inefficient, and the reaction stalls. Furthermore, the intermediate imidate salt (Pinner salt) is extremely sensitive to water.[1] Any moisture present will hydrolyze the imidate to form an undesired ester or the starting nitrile back to an amide, consuming the intermediate and halting progress towards the amidine.[1][2]
-
Troubleshooting Actions:
-
Ensure Anhydrous Conditions: Rigorously dry all glassware in an oven (e.g., >120°C for several hours) and cool under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents; if necessary, distill them over a suitable drying agent.
-
Verify HCl Source: The classical method involves bubbling dry HCl gas through the reaction mixture.[1] If using a solution of HCl in an organic solvent (e.g., HCl in ethanol or dioxane), ensure it is fresh and has been properly standardized. The concentration of these solutions can decrease over time due to absorption of atmospheric moisture.
-
Monitor Temperature: The initial formation of the Pinner salt is often performed at low temperatures (0-5°C) to prevent side reactions and decomposition of the thermally unstable imidate salt.[4]
-
Q2: I'm observing a significant amount of Pyrimidine-2-carboxamide as a byproduct. How can I prevent this?
A2: The formation of the corresponding amide is a clear indicator of hydrolysis. This occurs when water attacks either the starting nitrile (less likely under strong acid conditions) or, more commonly, the Pinner salt intermediate.
-
Causality (Experience): The imidate intermediate is more susceptible to hydrolysis than the starting nitrile. On a large scale, incomplete conversion or extended reaction times can increase the window for moisture to enter the system. Another potential source is the alcohol used; ensure it is of an anhydrous grade.
-
Mitigation Strategies:
-
Re-verify all anhydrous protocols as mentioned in A1.
-
Minimize the headspace in the reactor to reduce the amount of potentially moist air.
-
During scale-up, consider that longer addition times for reagents can increase exposure to the environment. Ensure a robust inert atmosphere blanket is maintained throughout the process.
-
Q3: The reaction seems to generate a lot of dark, tarry material, complicating the work-up. What causes this?
A3: Polymerization and decomposition reactions, often exacerbated by temperature, are the likely cause.
-
Causality (Expertise): The pyrimidine ring can be sensitive to strong acid and elevated temperatures. "Hot spots" in a large reactor, caused by inefficient mixing during an exothermic addition of HCl, can lead to localized decomposition.[6] The Pinner salt itself can also decompose if the temperature is not carefully controlled.[4]
-
Preventative Measures:
-
Temperature Control: Maintain strict temperature control throughout the reaction. For scale-up, ensure the reactor's cooling capacity is sufficient to handle the exotherm.[6] Use controlled, subsurface addition of reagents to improve heat distribution.
-
Stirring Efficiency: Ensure agitation is sufficient to maintain a homogenous mixture and prevent localized overheating. The choice of impeller and stirring rate is critical in large vessels.[6]
-
Section 3: Troubleshooting Work-up and Isolation
Q1: During the aqueous work-up, I'm losing a significant amount of my product to the aqueous layer. How can I improve recovery?
A1: This is expected, as Pyrimidine-2-carboximidamide is a polar, basic compound, often isolated as its highly water-soluble hydrochloride salt.
-
Causality (Trustworthiness): As a hydrochloride salt, the amidine is protonated and highly ionic, leading to excellent solubility in water and poor solubility in many common organic solvents. Attempting to extract it from an acidic aqueous solution into a solvent like ethyl acetate or dichloromethane will be ineffective.
-
Solutions:
-
Avoid Aqueous Extraction of the Salt: The best strategy is often to avoid a traditional aqueous work-up altogether. After the reaction, the solvent can be removed under reduced pressure, and the crude product can be triturated with a non-polar solvent (e.g., diethyl ether, MTBE) to precipitate the hydrochloride salt, which can then be collected by filtration.
-
pH Adjustment (with caution): Neutralizing the reaction mixture to free-base the amidine can increase its solubility in organic solvents. However, the free base may be less stable and harder to crystallize. If this route is chosen, basify the cold aqueous solution with a suitable base (e.g., NaHCO₃, Na₂CO₃) and extract with a more polar solvent system, such as a mixture of dichloromethane and isopropanol. Be aware that this may complicate downstream purification.
-
Direct Crystallization: Often, the most efficient method is to isolate the product directly as the hydrochloride salt via crystallization.
-
Q2: My isolated crude product is an oil or a sticky solid that is difficult to handle. How can I induce crystallization?
A2: This is a common issue with polar salts. The presence of residual solvent or impurities can inhibit crystallization.
-
Troubleshooting Crystallization:
-
Solvent Selection: The key is to find a solvent system where the salt is soluble when hot but sparingly soluble when cold.[7] For amidine hydrochlorides, alcoholic solvents like isopropanol or ethanol are often good starting points.[8]
-
Anti-Solvent Addition: Dissolve the crude oil in a minimum amount of a polar solvent (like methanol or ethanol) and then slowly add a less polar "anti-solvent" (like ethyl acetate, diethyl ether, or acetone) until the solution becomes turbid.[8] Gentle warming to redissolve, followed by slow cooling, can promote crystal growth.
-
Trituration: Vigorously stirring the oil with a solvent in which it is insoluble (e.g., diethyl ether or heptane) can sometimes induce solidification. This process, known as trituration, helps to wash away soluble impurities.
-
Seeding: If you have a small amount of crystalline material from a previous batch, adding a "seed crystal" to a supersaturated solution can initiate crystallization.
-
Section 4: Advanced Purification Strategies
Q1: Standard silica gel chromatography is not working for my compound; it either streaks badly or doesn't elute. What are my options?
A1: This is a fundamental challenge for highly polar, basic compounds on acidic silica gel. The strong interaction between the basic amine groups and the acidic silanol groups on the silica surface leads to poor chromatography.
-
Causality (Expertise): The pKa of the amidine group means it is likely protonated by the silica surface, causing it to bind irreversibly or elute with a very broad peak shape.
-
Recommended Chromatographic Techniques:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for purifying polar compounds.[4][9] It uses a polar stationary phase (like bare silica, diol, or amide phases) with a mobile phase consisting of a high percentage of a non-polar organic solvent (like acetonitrile) and a small percentage of a polar solvent (like water or buffered water).[10] In HILIC, water is the "strong" eluting solvent, which is the opposite of reversed-phase chromatography.[4]
-
Ion-Exchange Chromatography (IEC): Since the compound is a salt and is cationic at low to neutral pH, strong or weak cation exchange chromatography can be a powerful purification tool.
-
Reverse-Phase Chromatography with Ion-Pairing Agents: While challenging, using a C18 column with an ion-pairing agent (like trifluoroacetic acid, TFA) in the mobile phase can sometimes work. The TFA forms an ion pair with the protonated amidine, making it more hydrophobic and allowing for retention on the C18 phase. However, removing the ion-pairing agent from the final product can be difficult.
-
Table 1: Troubleshooting Summary for Key Synthesis Stages
| Symptom | Stage | Potential Cause(s) | Recommended Action(s) |
| Low Reaction Conversion | Pinner Reaction | 1. Presence of moisture.2. Insufficient HCl catalyst.3. Low temperature. | 1. Ensure strictly anhydrous conditions.2. Use fresh, standardized HCl source.3. Optimize reaction temperature. |
| Amide Byproduct Formation | Pinner Reaction | Hydrolysis of Pinner salt intermediate. | Rigorously exclude water from all reagents and equipment. |
| Product Lost in Aqueous Layer | Work-up | Product is a highly water-soluble hydrochloride salt. | Avoid aqueous extraction; use trituration or direct crystallization. |
| Failure to Crystallize | Isolation | 1. Incorrect solvent system.2. Presence of impurities. | 1. Screen different solvents/anti-solvents (e.g., IPA/EtOAc).2. Triturate crude product to remove impurities. |
| Streaking on Silica Gel | Purification | Strong interaction of basic product with acidic silica. | Switch to an alternative technique like HILIC or Ion-Exchange Chromatography. |
Section 5: Scale-Up Considerations
Transitioning from the bench to a pilot or production scale introduces a new set of challenges that are often physical rather than purely chemical.[11][12]
Q1: The reaction worked perfectly on a 1g scale, but failed at 1kg. What factors should I investigate?
A1: Scale-up failure is often due to changes in mass and heat transfer dynamics.[6][11]
-
Causality (Experience):
-
Heat Transfer: The surface-area-to-volume ratio decreases dramatically upon scale-up. An exotherm that is easily dissipated in a small flask can lead to a dangerous temperature runaway in a large reactor.[6][12] This can cause decomposition and byproduct formation.
-
Mass Transfer (Mixing): Achieving uniform mixing in a large vessel is much more difficult. Inefficient stirring can create localized areas of high reagent concentration ("hot spots") or areas where the reaction has not initiated, leading to inconsistent results and potential safety hazards.[6]
-
Reagent Addition: Adding a reagent all at once on a large scale is often not feasible or safe. The rate of addition becomes a critical parameter that needs to be carefully controlled to manage the reaction exotherm.
-
-
Scale-Up Strategy:
-
Perform Calorimetry Studies: Before scaling up, use reaction calorimetry to understand the heat of reaction and determine the required cooling capacity.
-
Optimize Addition Rates: Develop a protocol for the controlled, subsurface addition of critical reagents like the HCl solution.
-
Engineer for Effective Mixing: Consult with chemical engineers to ensure the reactor geometry, impeller type, and agitation speed are appropriate for the reaction scale to ensure homogeneity.
-
Caption: Decision tree for troubleshooting low yield in the Pinner reaction.
Section 6: Experimental Protocols
Protocol 1: Lab-Scale Synthesis of Pyrimidine-2-carboximidamide Hydrochloride (Pinner Reaction)
This protocol is a representative example and should be adapted and optimized based on laboratory safety review and specific experimental goals.
Materials:
-
2-Cyanopyrimidine
-
Anhydrous Ethanol (EtOH)
-
Anhydrous Diethyl Ether
-
Anhydrous Hydrogen Chloride (gas or a standardized solution in an anhydrous solvent)
-
Anhydrous Ammonia (gas or a standardized solution in an anhydrous solvent)
Procedure:
-
Pinner Salt Formation:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, gas inlet, and thermometer, add 2-cyanopyrimidine (1.0 eq).
-
Under a nitrogen atmosphere, add anhydrous ethanol (approx. 5-10 volumes).
-
Cool the solution to 0-5°C using an ice bath.
-
Slowly bubble anhydrous HCl gas through the stirred solution.[1] Alternatively, add a standardized solution of HCl in anhydrous ethanol (1.1 - 1.5 eq) dropwise, ensuring the internal temperature does not exceed 5°C.
-
After the addition is complete, allow the reaction to stir at 0-5°C for 6-12 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC, HPLC). The imidate hydrochloride salt may precipitate during this time.
-
-
Ammonolysis:
-
Cool the reaction mixture (which now contains the Pinner salt) to 0-5°C.
-
Slowly bubble anhydrous ammonia gas through the mixture until the solution is basic (pH > 8). Alternatively, add a solution of ammonia in ethanol. This step is also exothermic and requires careful temperature control.
-
Once the addition is complete, allow the mixture to warm to room temperature and stir for 4-8 hours.
-
-
Isolation:
-
A precipitate of ammonium chloride will form. Remove this by filtration, washing the solid with a small amount of cold ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude Pyrimidine-2-carboximidamide hydrochloride.
-
Triturate the crude solid with anhydrous diethyl ether, stir for 30 minutes, and collect the purified solid by vacuum filtration. Wash the filter cake with fresh diethyl ether and dry under vacuum.
-
References
-
MDPI. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-aminopyrimidine borate salts. ResearchGate. Retrieved from [Link]
-
NIH. (n.d.). A mild, catalyst-free synthesis of 2-aminopyridines. National Institutes of Health. Retrieved from [Link]
- Google Patents. (n.d.). CN102952083B - Preparation method of 2-amino pyrimidine. Google Patents.
-
NROChemistry. (n.d.). Pinner Reaction. NROChemistry. Retrieved from [Link]
-
ACS Publications. (n.d.). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. Retrieved from [Link]
-
Wikipedia. (n.d.). Pinner reaction. Wikipedia. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pinner Reaction. Organic Chemistry Portal. Retrieved from [Link]
-
SynArchive. (n.d.). Pinner Reaction. SynArchive. Retrieved from [Link]
-
NIH. (n.d.). A Lewis acid-promoted Pinner reaction. National Institutes of Health. Retrieved from [Link]
-
Agilent. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent Technologies. Retrieved from [Link]
-
SpringerLink. (n.d.). Challenges of scaling up chemical processes (based on real life experiences). SpringerLink. Retrieved from [Link]
-
Obrnuta faza. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Obrnuta faza. Retrieved from [Link]
- Google Patents. (n.d.). CN100528836C - Purifying method of high-purity amidine hydrochloride. Google Patents.
-
ResearchGate. (2017). Purification of organic hydrochloride salt?. ResearchGate. Retrieved from [Link]
-
UK-CPI.com. (n.d.). 6 key challenges when scaling up sustainable chemical processes. UK-CPI.com. Retrieved from [Link]
-
Academic Journals. (2012). Crystallization and transformation of pharmaceutical solid forms. African Journal of Pharmacy and Pharmacology. Retrieved from [Link]
-
Reddit. (2021). What are issues/things to consider when scaling up reactions from the lab to a factory?. Reddit. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amidinopyrimidine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). The Chemistry of the Amidines. ResearchGate. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 138588-40-6 | Product Name : 2-Pyrimidinecarboximidamide Hydrochloride. Pharmaffiliates. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amidinopyrimidine hydrochloride | C5H7ClN4 | CID 21983731. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN112851643A - Hydrochloride of pyrimidine benzamide compound and application thereof. Google Patents.
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Technical Support Center: Navigating the ADMET Landscape of Pyrimidine Carboxamides
This technical support center is designed to equip researchers, medicinal chemists, and drug development professionals with practical, in-depth guidance for overcoming common challenges in the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) optimization of pyrimidine carboxamide-based drug candidates. Drawing from established principles and field-proven strategies, this guide provides a series of troubleshooting FAQs and detailed experimental protocols to streamline your development process.
Part 1: Frequently Asked Questions & Troubleshooting
This section addresses specific issues you may encounter during the ADMET profiling of your pyrimidine carboxamide series.
Section 1.1: Solubility and Permeability
Question 1: My pyrimidine carboxamide derivative shows poor aqueous solubility in my initial buffer screen. What are the underlying causes and what are my immediate next steps?
Answer:
Poor aqueous solubility is a frequent hurdle for pyrimidine carboxamides, often stemming from their typically planar and hydrophobic nature, which can lead to strong crystal lattice energy. The first step in troubleshooting is to systematically assess the compound's physicochemical properties.
Immediate Troubleshooting Steps:
-
pH-Dependent Solubility Profiling: The pyrimidine core is weakly basic. Therefore, altering the pH of your aqueous buffer can significantly impact solubility. Systematically test the solubility at various pH points (e.g., pH 2.0, 5.0, 7.4, and 9.0) to determine if your compound's solubility can be enhanced through ionization.[1] Compounds with acidic functional groups may see increased solubility at higher pH, while basic moieties will be more soluble at lower pH.[1]
-
Co-solvent Titration: If pH adjustment is insufficient, introduce a small percentage of a water-miscible organic co-solvent. Dimethyl sulfoxide (DMSO) is a common starting point, but for cellular assays, it's critical to keep the final concentration below 0.5% to avoid cytotoxicity.[2] Other options include ethanol or PEG 400. Perform a titration to find the minimal co-solvent concentration that achieves dissolution without impacting your assay.
-
Kinetic vs. Thermodynamic Solubility Assessment: For early-stage in vitro assays, kinetic solubility is often more relevant as it reflects the compound's tendency to precipitate under assay conditions.[2] This is measured by adding a concentrated DMSO stock to an aqueous buffer and determining the concentration at which precipitation occurs.[2] True thermodynamic solubility, while important for later-stage development, is a measure of equilibrium and may not be as informative for initial screening.[2]
Long-Term Medicinal Chemistry Strategies:
If formulation-based approaches are not sufficient, consider the following structural modifications:
-
Disrupting Planarity and Symmetry: Introducing substituents that break the planarity of the molecule can disrupt crystal packing and improve solubility.[3]
-
Introducing Polar Functional Groups: The addition of polar groups like hydroxyls, amines, or small polar heterocycles can increase hydrophilicity.
Question 2: My compound has adequate solubility, but the Caco-2 assay results show low apparent permeability (Papp). How can I differentiate between poor membrane permeability and active efflux?
Answer:
Low Papp in a Caco-2 assay can indeed be due to either poor passive diffusion across the cell monolayer or active removal of the compound by efflux transporters expressed on the cell surface, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[4][] A bidirectional Caco-2 assay is the gold standard for distinguishing between these two possibilities.[4][6]
Experimental Approach:
The bidirectional assay measures permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. The resulting data is used to calculate an efflux ratio (ER) :
ER = Papp (B-A) / Papp (A-B)
Interpreting the Results:
-
ER ≤ 2: An efflux ratio at or below 2 generally suggests that the compound is not a significant substrate for efflux transporters and that the low A-B permeability is likely due to poor passive diffusion.
-
ER > 2: An efflux ratio greater than 2 is a strong indicator of active efflux.[4][6]
To confirm which transporter is responsible, the assay can be repeated in the presence of known efflux inhibitors (e.g., verapamil for P-gp).[4] A significant increase in A-B permeability in the presence of an inhibitor confirms that your compound is a substrate for that specific transporter.
Below is a decision-making workflow for interpreting Caco-2 permeability data:
Caption: Decision tree for troubleshooting low Caco-2 permeability.
Section 1.2: Metabolism
Question 3: My pyrimidine carboxamide is rapidly metabolized in my human liver microsomal stability assay. What are the common metabolic "hotspots" on this scaffold, and what strategies can I employ to improve stability?
Answer:
Rapid metabolism in liver microsomes, which are rich in cytochrome P450 (CYP) enzymes, is a common liability for many heterocyclic compounds.[7][8] For pyrimidine carboxamides, several positions are particularly susceptible to oxidative metabolism.
Common Metabolic Hotspots:
-
Unsubstituted positions on the pyrimidine ring: The carbon atoms of the pyrimidine ring, if not appropriately substituted, can be sites of hydroxylation.
-
Activated aromatic or aliphatic substituents: Phenyl rings or alkyl groups attached to the pyrimidine core or the carboxamide can be easily oxidized.
-
N-dealkylation: If the carboxamide nitrogen is substituted with a small alkyl group, this can be a site for N-dealkylation.
Strategies to Enhance Metabolic Stability:
-
Blocking Metabolic Sites:
-
Introduction of Electron-Withdrawing Groups: Replacing a hydrogen atom at a metabolic hotspot with an electron-withdrawing group, such as a fluorine or a trifluoromethyl group, can decrease the electron density at that position, making it less susceptible to oxidation by CYPs.[9]
-
Deuterium Incorporation: Replacing a C-H bond at a metabolic site with a C-D bond can slow the rate of metabolism due to the kinetic isotope effect. This is a more subtle modification that is less likely to impact potency.[7]
-
-
Scaffold Hopping: In some cases, replacing the pyrimidine ring with a more electron-deficient heterocycle (e.g., a pyridine or a pyrazole) can improve metabolic stability while retaining the necessary pharmacophoric interactions.[9]
The following diagram illustrates a general workflow for identifying and addressing metabolic liabilities:
Caption: Workflow for improving metabolic stability.
Section 1.3: Toxicity
Question 4: I have concerns about the potential for hERG inhibition with my pyrimidine carboxamide series. What are the key structural alerts, and how can I mitigate this risk?
Answer:
Inhibition of the hERG potassium channel is a major safety concern as it can lead to life-threatening cardiac arrhythmias.[10][11] For pyrimidine carboxamides, as with many other chemical classes, the primary structural alert is the presence of a basic tertiary amine .[12]
Key Structural Alerts and Mitigation Strategies:
| Structural Alert | Mitigation Strategy | Rationale |
| Basic Tertiary Amine | - Reduce the basicity (pKa) of the nitrogen.- Introduce steric hindrance around the nitrogen.- Replace the tertiary amine with a less basic bioisostere. | The protonated (positively charged) form of the amine is often what interacts with the hERG channel pore.[12] Reducing basicity decreases the proportion of the protonated species at physiological pH. |
| High Lipophilicity (cLogP > 3.5) | - Introduce polar functional groups.- Reduce the overall molecular weight. | High lipophilicity can lead to non-specific binding to the hERG channel. |
| Planar, Aromatic Systems | - Introduce substituents to disrupt planarity. | A rigid, planar structure can sometimes fit favorably into the hERG channel binding site. |
It is crucial to test for hERG inhibition early and often in a drug discovery program. The gold standard for this is the manual whole-cell patch-clamp assay , which provides the most accurate and sensitive measurement of a compound's effect on the hERG channel.[11][13] Automated patch-clamp systems are also widely used for higher throughput screening.[10][14]
Part 2: Experimental Protocols
This section provides detailed, step-by-step methodologies for key ADMET assays.
Protocol 2.1: Human Liver Microsomal Stability Assay
Objective: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance when incubated with human liver microsomes and the necessary co-factors.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[8][15]
-
Internal standard in cold acetonitrile (for quenching the reaction)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare a working solution of the test compound at 1 µM in phosphate buffer.
-
Thaw the HLM and NADPH regenerating system on ice.
-
Prepare the HLM incubation mixture by diluting the HLM to a final protein concentration of 0.5 mg/mL in phosphate buffer.[16]
-
-
Incubation:
-
In a 96-well plate, add the HLM incubation mixture.
-
Pre-warm the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and add it to a separate plate containing cold acetonitrile with an internal standard to stop the reaction.[7][16]
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples to determine the concentration of the remaining parent compound at each time point.
-
Data Analysis:
-
Plot the natural log of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).[8]
Protocol 2.2: Bidirectional Caco-2 Permeability Assay
Objective: To determine the intestinal permeability of a test compound and assess its potential as a substrate for active efflux transporters.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well or 96-well format)
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer
-
Test compound stock solution
-
LC-MS/MS system
Procedure:
-
Cell Culture:
-
Seed Caco-2 cells onto the Transwell inserts and culture for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.[4][]
-
-
Permeability Assay:
-
Wash the Caco-2 monolayers with transport buffer.
-
Apical to Basolateral (A-B) Transport: Add the test compound (at a final concentration of, e.g., 10 µM) to the apical (upper) chamber.[]
-
Basolateral to Apical (B-A) Transport: In a separate set of wells, add the test compound to the basolateral (lower) chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points (e.g., 60 or 120 minutes), take samples from the receiver chamber (basolateral for A-B transport, apical for B-A transport).
-
-
Analysis:
-
Determine the concentration of the test compound in the collected samples using LC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following formula: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of permeation
-
A is the surface area of the membrane
-
C0 is the initial concentration in the donor chamber
-
-
Calculate the efflux ratio (ER) as described in FAQ 2.
References
-
Caco-2 Permeability Assay - Evotec. [Link]
-
Caco-2 permeability assay - Creative Bioarray. [Link]
-
Assays | ADMET & DMPK | Caco-2 Permeability - Concept Life Sciences. [Link]
-
DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells - JRC Big Data Analytics Platform. [Link]
-
Microsomal Stability Assay Protocol - AxisPharm. [Link]
-
Metabolomics identifies pyrimidine starvation as the mechanism of 5-aminoimidazole-4-carboxamide-1-β-riboside (AICAr) induced apoptosis in multiple myeloma cells - NIH. [Link]
-
Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]
-
Alarms about structural alerts - PMC - PubMed Central - NIH. [Link]
-
Early identification of hERG liability in drug discovery programs by automated patch clamp. [Link]
-
Systematic structure modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase (AO) - PubMed. [Link]
-
Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. [Link]
-
Pyrimidine metabolism - Wikipedia. [Link]
-
Microsomal Stability Assay - Creative Bioarray. [Link]
-
Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC. [Link]
-
METABOLISM OF PYRIMIDINE NUCLEOTIDES - PHARMD GURU. [Link]
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Discovery of a Series of Pyrimidine Carboxamides as Inhibitors of Vanin-1 - PubMed. [Link]
-
Determination of Microsomal Stability by UPLC -MS/MS - Waters Corporation. [Link]
-
Unraveling Structural Alerts in Marketed Drugs for Improving Adverse Outcome Pathway Framework of Drug-Induced QT Prolongation - MDPI. [Link]
-
Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - NIH. [Link]
-
Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine - Frontiers. [Link]
-
Questioning the reliability of structural alerts for chemical toxicity assessment. [Link]
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Purine & Pyrimidine Metabolism | Chapter 33 – Harper's Illustrated Biochemistry (31st). [Link]
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Structural Alerts for Toxicity - ResearchGate. [Link]
-
Pyrimidine Biosynthesis and Ribonucleoside Metabolism in Species of Pseudomonas. [Link]
-
Structural Alerts for Toxicity | Request PDF - ResearchGate. [Link]
-
Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed. [Link]
-
(PDF) Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays - ResearchGate. [Link]
-
ADMET properties of the selected pyrimidine derivatives - ResearchGate. [Link]
-
hERG Patch Clamp Assay – Cardiac Safety Panel - Reaction Biology. [Link]
-
Manual whole-cell patch-clamping of the HERG cardiac K+ channel - PubMed. [Link]
-
Synthesis, docking studies, and in silico ADMET predictions of some new derivatives of pyrimidine as potential KSP inhibitors - ResearchGate. [Link]
-
Discovery of pyrimidine carboxamides as potent and selective CCK1 receptor agonists. [Link]
-
Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines - FDA. [Link]
-
Manual Whole-Cell Patch Clamp Assay for Screening NCE's Against Voltage Gated Ion-Channels - Aragen Life Sciences. [Link]
-
In silico ADMET studies of pyrimidines - ResearchGate. [Link]
-
Intracellular Metabolomics Identifies Efflux Transporter Inhibitors in a Routine Caco-2 Cell Permeability Assay—Biological Implications - MDPI. [Link]
-
Caco-2 Permeability - Sygnature Discovery. [Link]
-
Caco-2 Permeability - Creative Biolabs. [Link]
-
Caco-2 cell permeability assays to measure drug absorption - PubMed. [Link]
-
Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry | Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity - PubMed. [Link]
-
(PDF) Synthesis of pyrimidine carboxamide derivatives catalyzed by uranyl nitrate hexa Hydrate with their antibacterial and antioxidant studies - ResearchGate. [Link]
-
Comparative evaluation of various solubility enhancement strategies for furosemide. [Link]
-
Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC - NIH. [Link]
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- 16. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
Technical Support Center: Refinement of Purification Methods for Pyrimidine-2-carboximidamide Analogs
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of pyrimidine-2-carboximidamide analogs. The inherent basicity of the carboximidamide group, coupled with the polar pyrimidine core, often presents unique challenges that standard purification protocols may not adequately address. This document explains the causality behind experimental choices to empower you to logically troubleshoot and refine your purification strategies.
Purification Strategy Decision Matrix
Choosing the correct initial purification strategy is critical to minimizing sample loss and achieving high purity. The following decision tree outlines a logical workflow based on the crude sample's characteristics.
Caption: A decision tree for selecting the initial purification method.
Troubleshooting Guide: Question & Answer
This section addresses specific problems encountered during the purification of pyrimidine-2-carboximidamide analogs.
Issue 1: My compound streaks severely on silica gel TLC plates and columns.
Question: I'm attempting to purify my pyrimidine-2-carboximidamide analog using silica gel column chromatography with a standard ethyl acetate/hexane mobile phase, but the compound streaks from the baseline to the solvent front on the TLC plate. What is causing this and how can I fix it?
Answer: This is a classic issue when purifying basic compounds on acidic stationary phases like silica gel.[1] The carboximidamide moiety is basic and can interact strongly and irreversibly with the acidic silanol groups (Si-OH) on the silica surface. This leads to poor peak shape, tailing, streaking, and in some cases, complete retention of the compound on the column.
Causality & Solution:
-
Neutralize Acidic Sites: The most effective solution is to add a basic modifier to your mobile phase to neutralize the acidic sites on the silica gel.[1] This allows your compound to elute based on polarity differences rather than acid-base interactions.
-
Triethylamine (Et₃N): Add 0.5-2% triethylamine to your mobile phase. It's a volatile base that is easily removed under vacuum.
-
Ammonium Hydroxide (NH₄OH): For very basic compounds, a mobile phase like 1-5% NH₄OH in methanol, used as the polar component in a dichloromethane (DCM) system, can be effective.[1]
-
-
Use an Alternative Stationary Phase: If basic modifiers are insufficient, consider switching to a more inert or basic stationary phase.
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for purifying basic compounds.[2] Ensure you use neutral or, preferably, basic alumina.
-
Reversed-Phase Silica (C18): In reversed-phase chromatography, the stationary phase is nonpolar (like C18) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). This method is excellent for polar and ionizable compounds.
-
Experimental Protocol: Column Chromatography with Basic Modifier
-
Solvent System Selection: Develop a mobile phase using TLC. A good starting point for many pyrimidine analogs is a mixture of Dichloromethane (DCM) and Methanol (MeOH).[3]
-
Add Modifier: Prepare your chosen mobile phase (e.g., 95:5 DCM:MeOH) and add 1% triethylamine by volume.
-
Column Packing: Pack the column using the mobile phase containing the triethylamine. This ensures the entire stationary phase is neutralized before you load your sample.[4]
-
Sample Loading: Dissolve your crude product in a minimum amount of the mobile phase (or just DCM) and load it onto the column.
-
Elution: Run the column as usual, collecting fractions and monitoring by TLC.
Issue 2: My compound has very poor solubility, making purification difficult.
Question: My synthesized pyrimidine-2-carboximidamide analog is a solid that is barely soluble in common solvents like DCM, ethyl acetate, or methanol, even with heating. How can I purify it?
Answer: Poor solubility is a common challenge with pyrimidine derivatives, especially those with multiple hydrogen bond donors and acceptors.[5] The purification strategy must be adapted to handle this property.
Causality & Solution:
-
Recrystallization with Specialized Solvents: If the compound has some solubility in high-boiling point polar solvents, recrystallization is the preferred method for achieving high purity on a large scale.[6]
-
Solvent Screening: Test solubility in small amounts of solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), ethanol, or isopropanol at elevated temperatures.[6] The ideal solvent will dissolve the compound when hot but show poor solubility when cold.[5]
-
Anti-Solvent Crystallization: If a single solvent is not effective, dissolve the compound in a minimum amount of a good solvent (e.g., hot DMF) and then slowly add a miscible anti-solvent (a solvent in which the compound is insoluble, like water, diethyl ether, or DCM) until turbidity is observed. Allow the solution to cool slowly.[6]
-
-
Trituration: If the impurities are significantly more soluble than your target compound, trituration can be a simple and effective purification step. Suspend the crude solid in a solvent that dissolves the impurities but not your product. Stir or sonicate the suspension, then filter to collect the purified, insoluble product.
-
Preparative HPLC: For compounds that are difficult to purify by other means, preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool.[7] It is particularly useful for separating closely related analogs or when dealing with very polar compounds.
-
Method: A reversed-phase C18 column is typically used with a mobile phase of water and acetonitrile (or methanol), often with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape by protonating the basic functional groups.
-
| Method | Best For | Advantages | Disadvantages |
| Recrystallization | Solids with >85% purity | High purity, scalable, cost-effective | Can be time-consuming, requires suitable solvent |
| Trituration | Removing highly soluble impurities | Simple, fast | Only removes certain impurities, may not achieve high purity |
| Preparative HPLC | Difficult separations, polar compounds | High resolution and purity | Expensive, lower throughput, requires specialized equipment |
Table 1. Comparison of purification methods for poorly soluble compounds.
Issue 3: My compound appears to be decomposing during purification.
Question: After running a silica gel column, my yield is very low, and I see new, more polar spots on the TLC of the collected fractions. Is my compound decomposing?
Answer: Yes, this is a strong possibility. The carboximidamide functional group, while generally stable, can be susceptible to hydrolysis under certain conditions, particularly on an acidic stationary phase like silica gel. The hydrolysis product would be the corresponding carboxamide, which is more polar and would appear as a new spot on the TLC plate.
Causality & Solution:
-
Hydrolysis: The acidic silanol groups on silica gel can catalyze the hydrolysis of the carboximidamide to the corresponding pyrimidine-2-carboxamide.
-
Mitigation Strategies:
-
Use a Basic Modifier: As described in Issue 1, adding triethylamine or another base to the mobile phase can prevent this by neutralizing the acidic silica surface.[4]
-
Switch to a Neutral Stationary Phase: Using neutral alumina or a C18 reversed-phase column will eliminate the acidic environment that promotes hydrolysis.[2]
-
Minimize Contact Time: If you must use silica, do not let the compound sit on the column for an extended period. Pack the column, load the sample, and run it immediately. Use flash chromatography techniques with pressure to speed up the elution.[8]
-
Caption: A workflow for troubleshooting common column chromatography issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect from the synthesis of pyrimidine-2-carboximidamide analogs? A1: Common impurities often arise from the starting materials or side reactions.[9] For instance, if synthesizing from a 2-cyanopyrimidine precursor, incomplete conversion will leave starting material in your crude product. Hydrolysis of the carboximidamide to the corresponding carboxamide is also a common impurity, which can form during aqueous workup or purification.[10] Always characterize your crude mixture by LC-MS if possible to identify the masses of major impurities, which will guide your purification strategy.
Q2: How can I confirm the purity and identity of my final compound? A2: A combination of analytical techniques is essential.
-
NMR Spectroscopy (¹H and ¹³C): This is the primary method for structural confirmation and purity assessment.[11] The absence of impurity peaks is a strong indicator of high purity.
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound.[11]
-
Analytical HPLC: Provides a quantitative measure of purity (e.g., >95% by peak area).
-
Melting Point: A sharp melting point range is indicative of a pure crystalline solid.
Q3: Are there any specific stability concerns for these compounds during storage? A3: The carboximidamide group can be sensitive to moisture and acidic conditions over long-term storage. It is best to store the purified compound as a dry solid in a desiccator at low temperature (e.g., 4°C or -20°C). If it is an amorphous solid, be particularly mindful of moisture absorption.
References
-
Lee, H. J., et al. (2015). Design, Synthesis, and Biological Evaluation of pyrimidine-2-carboxamide Analogs: Investigation for Novel RAGE Inhibitors With Reduced Hydrophobicity and Toxicity. Archives of Pharmacal Research, 38(11), 1952-62. Retrieved from [Link]
-
Li, K., et al. (2013). Purification of amide alkaloids from Piper longum L. using preparative two-dimensional normal-phase liquid chromatography × reversed-phase liquid chromatography. The Analyst, 138(11), 3313-20. Retrieved from [Link]
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Reddit. (2017). Column chromatography & TLC on highly polar compounds?. r/chemistry. Retrieved from [Link]
-
Conti, P., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Omega, 6(42), 28315-28329. Retrieved from [Link]
-
Silver, J. (2020). What is the best technique for amide purification?. ResearchGate. Retrieved from [Link]
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University of Alberta. (n.d.). Column chromatography. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Column Chromatography. Department of Chemistry. Retrieved from [Link]
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Li, K., et al. (2013). Purification of amide alkaloids from Piper longum L. using preparative two-dimensional normal-phase liquid chromatography × reversed-phase liquid chromatography. The Analyst, 138(11), 3313-20. Retrieved from [Link]
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Ugwu, D. I., et al. (2018). Synthesis, characterization and anthelmintic activity evaluation of pyrimidine derivatives bearing carboxamide and sulphonamide moieties. Journal of the Serbian Chemical Society. Retrieved from [Link]
- Google Patents. (n.d.). CN116082309B - Pyrimidine derivative 1D228 hydrochloride crystal form and preparation method and application thereof.
-
Ugwu, D. I., et al. (2018). Synthesis, characterization and anthelmintic activity evaluation of pyrimidine derivatives bearing carboxamide and sulphonamide moieties. ResearchGate. Retrieved from [Link]
-
University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Department of Chemistry. Retrieved from [Link]
-
Ghier, T. (2023). Catalytic Approaches for the Preparation of Carboxamides from Carboxylic Acids. Journal of Chemical and Pharmaceutical Research, 15(5). Retrieved from [Link]
-
Teledyne LABS. (n.d.). The Power of Preparative HPLC Systems. Retrieved from [Link]
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Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]
-
University of Warwick. (n.d.). Principles in preparative HPLC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Pyrimidinecarboximidamide. PubChem Compound Database. Retrieved from [Link]
-
Angell, Y. L., et al. (2022). Deprotective Functionalization: A Direct Conversion of Nms‐Amides to Carboxamides Using Carboxylic Acids. Angewandte Chemie, 134(16). Retrieved from [Link]
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Inamdar, S. M., et al. (2023). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. ChemistrySelect, 8(35). Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrimidine. Retrieved from [Link]
-
LibreTexts. (2021). 2.1: Recrystallization. Chemistry LibreTexts. Retrieved from [Link]
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Indiana State University. (1997). Purine and Pyrimidine Metabolism. Retrieved from [Link]
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World News of Natural Sciences. (2021). Synthesis and characterization of novel pyrimidine derivatives of N-pentyl-2,7-diphenyl-3,8a- dihydroimidazo. Retrieved from [Link]
-
LibreTexts. (2023). 7.10: Pyrimidine de novo Biosynthesis. Biology LibreTexts. Retrieved from [Link]
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Dutscher. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]
- Google Patents. (n.d.). CN102952083A - Preparation method of 2-amino pyrimidine.
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Zhang, Y. (2008). Pyrimidine-2-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 2), o343. Retrieved from [Link]
-
ResearchGate. (2006). Microwave-Assisted Synthesis of Pyrimidine Libraries. Retrieved from [Link]
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ResearchGate. (2023). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. Retrieved from [Link]
-
Wessner, B., et al. (2017). Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. Journal of Visualized Experiments, (122), 55546. Retrieved from [Link]
-
QIAGEN. (n.d.). Plasmid DNA Purification Troubleshooting. Retrieved from [Link]
-
ResearchGate. (n.d.). Organic Functional Group Preparations. Retrieved from [Link]
-
American Society of Health-System Pharmacists. (n.d.). Functional Group Characteristics and Roles. Retrieved from [Link]
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Technical Support Center: Addressing Resistance to Pyrimidine-2-carboximidamide-Based Drugs
Last Updated: January 12, 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pyrimidine-2-carboximidamide-based drugs. This guide is designed to provide in-depth, field-proven insights into the challenges of drug resistance. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot your experiments and interpret your results with confidence.
Section 1: Foundational Knowledge: Understanding the Battlefield
Before troubleshooting experimental failures, it's crucial to understand the mechanism of action of Pyrimidine-2-carboximidamide-based drugs and the multifaceted ways cancer cells evolve to resist them.
Mechanism of Action
Pyrimidine-2-carboximidamide and its derivatives are a class of small molecules that have shown promise in various therapeutic areas, including oncology.[1] While the precise targets can vary depending on the specific analog, a common mechanism involves the inhibition of key enzymes or proteins critical for cell proliferation and survival. For example, some pyrimidine-based drugs are known to target microtubule polymerization, a process essential for cell division.[1]
The Landscape of Drug Resistance
Drug resistance in cancer is a complex phenomenon that can be either present from the outset (intrinsic) or develop over the course of therapy (acquired).[2][3] Cells that survive the initial drug pressure can proliferate, leading to treatment failure.[3] The primary mechanisms of resistance are multifaceted and interconnected.[2][4]
Key resistance mechanisms include:
-
Target Alterations: Mutations in the drug's target protein can prevent the drug from binding effectively.[3]
-
Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), actively pumps the drug out of the cell, reducing its intracellular concentration.[5][6][7]
-
Bypass Pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of the drug, a common strategy in targeted therapies.[2]
-
Drug Metabolism: Cells may enhance their ability to metabolize and inactivate the drug.[8]
-
Evasion of Apoptosis: Upregulation of anti-apoptotic proteins can make cells more resistant to drug-induced cell death.[8]
-
Epigenetic Modifications: Changes in DNA methylation or histone modification can alter gene expression, leading to a resistant phenotype.[4][9]
-
Tumor Microenvironment: Factors within the tumor microenvironment, such as hypoxia or signals from stromal cells, can protect cancer cells from the drug's effects.[3][4]
Section 2: Troubleshooting Experimental Failures & Unexpected Results
This section is formatted as a series of questions and answers to directly address common issues encountered in the lab.
Q1: My IC50 values are highly variable between experiments. What's going on?
A1: Inconsistent IC50 values are a frequent and frustrating problem. The root cause is often variability in experimental conditions. Here’s a checklist of factors to investigate:
-
Cell Seeding Density: Even minor differences in the initial number of cells plated can lead to significant variations in results.[8]
-
Expert Insight: Cells that are too sparse may grow poorly, while overly confluent cells can enter a quiescent state, both of which alter drug sensitivity. Always perform an accurate cell count (e.g., with a hemocytometer or automated cell counter) and ensure a uniform single-cell suspension before plating.[8]
-
-
Reagent Stability: The age and storage of your drug stock solution and viability assay reagents can impact their potency.[8]
-
Expert Insight: Prepare fresh dilutions of your Pyrimidine-2-carboximidamide-based drug from a validated stock for each experiment. Ensure all assay reagents are within their expiration dates and have been stored correctly.[8]
-
-
Cell Passage Number: Continuous passaging can lead to phenotypic and genotypic drift in cell lines, altering their response to drugs.[8]
-
Expert Insight: Work within a consistent and limited passage number range. It is best practice to thaw a fresh, low-passage vial of cells after a set number of passages (e.g., 10-15) to ensure reproducibility.[8]
-
-
Serum Fluctuation: The composition and concentration of serum in your culture media can affect drug activity, as some compounds may bind to serum proteins.
-
Expert Insight: Use the same batch of serum for a set of comparative experiments to minimize this variability.
-
Q2: I'm trying to generate a resistant cell line, but the cells die when I increase the drug concentration. How can I improve my success rate?
A2: Generating a drug-resistant cell line is a lengthy process that requires patience and a systematic approach; it can often take 6 to 12 months.[2][8] The key is gradual dose escalation, allowing a subpopulation of resistant cells to adapt and proliferate.
-
Starting Concentration: Begin by exposing the parental cells to a low concentration of the drug, typically the IC20 or IC30 (the concentration that inhibits 20-30% of cell growth).[8] This initial pressure is often sufficient to select for cells with some level of intrinsic resistance without causing mass cell death.
-
Stepwise Increase: Once the cells have adapted and are proliferating at a near-normal rate, you can increase the drug concentration.
-
Expert Insight: A common mistake is to increase the dose too quickly. A good starting point is a 1.5 to 2-fold increase at each step. Monitor the cells closely; if you observe excessive cell death, reduce the concentration to the previous level for a few more passages before attempting to increase it again.
-
-
Cryopreservation is Critical: Freeze stocks of your cells at various stages of resistance development.[8] This creates a valuable resource for future experiments and protects you from losing months of work due to contamination or other issues.
Q3: I suspect my resistant cells are overexpressing an ABC transporter. How can I confirm this?
A3: Overexpression of ABC transporters is a classic mechanism of multidrug resistance.[7][10] A multi-pronged approach is the best way to validate this.
-
Gene Expression Analysis (qRT-PCR): This is often the first step. Compare the mRNA levels of common ABC transporter genes (e.g., ABCB1, ABCG2, ABCC1) in your resistant cell line versus the parental line. An increase in transcript levels is a strong indicator.[11]
-
Protein Expression Analysis (Western Blot or Flow Cytometry): Increased mRNA doesn't always translate to increased protein. Confirm your qRT-PCR results by measuring the protein levels of the suspected transporter.
-
Functional Assays: The gold standard is to show that the transporter is actively effluxing the drug.
-
Efflux Inhibition: Treat your resistant cells with the Pyrimidine-2-carboximidamide drug in the presence and absence of a known ABC transporter inhibitor (e.g., Verapamil for P-gp). If the cells become more sensitive to your drug in the presence of the inhibitor, it strongly suggests that the transporter is responsible for the resistance.
-
Dye Accumulation Assays: Use fluorescent substrates of ABC transporters (e.g., Rhodamine 123 for P-gp). Resistant cells will show lower intracellular fluorescence because they are actively pumping the dye out. This effect can be reversed by co-incubation with a transporter inhibitor.
-
Q4: My MTT/XTT assay results are showing an unexpected increase in viability at the highest drug concentrations. Is this real?
A4: This is a known artifact that can occur with tetrazolium-based assays (like MTT, XTT, and WST-1).[12] These assays measure metabolic activity as a proxy for cell viability.[13][14]
-
Chemical Interference: At high concentrations, some compounds can directly interact with the tetrazolium dye, causing it to be reduced chemically rather than enzymatically by the cells. This leads to a false-positive signal that looks like increased viability.[12]
-
Altered Mitochondrial Activity: Some drugs can paradoxically increase mitochondrial reductase activity in dying cells, again leading to a misleadingly high signal.[12]
Troubleshooting Steps:
-
Visual Confirmation: Always examine your cells under a microscope before adding the assay reagent. If the cells at the highest drug concentration are clearly dead or dying (e.g., rounded up, detached), but your assay shows high viability, you are likely seeing an artifact.
-
Use an Alternative Assay: Switch to a viability assay with a different readout.
-
ATP-based assays (e.g., CellTiter-Glo®): These measure the ATP content of the cells, which is a robust indicator of viability and less prone to chemical interference.[13]
-
Cytotoxicity Assays (e.g., LDH release): These measure the release of lactate dehydrogenase from cells with compromised membranes, providing a direct measure of cell death.[13]
-
Real-time analysis: Systems like the xCELLigence Real-Time Cell Analyzer (RTCA) can provide a non-invasive, label-free method to monitor cell proliferation and cytotoxicity.[15]
-
Section 3: Key Experimental Protocols
Here we provide detailed, step-by-step protocols for fundamental experiments in drug resistance research. These protocols are designed to be self-validating by including essential controls.
Protocol 1: Generation of a Drug-Resistant Cell Line
This protocol describes the process of generating a resistant cell line through continuous, escalating drug exposure.
-
Determine the Initial IC50: Perform a baseline cell viability assay (e.g., MTT or CellTiter-Glo®) on the parental cell line to determine the initial IC50 of your Pyrimidine-2-carboximidamide-based drug.
-
Initial Exposure: Culture the parental cells in a medium containing a low concentration of the drug (e.g., IC20). Maintain a parallel culture of parental cells in a drug-free medium as a control.
-
Monitoring and Passaging: Monitor the cells daily. Initially, you may see a slowdown in proliferation and some cell death. Continue to culture the cells, changing the drug-containing medium every 2-3 days, until they resume a normal proliferation rate.
-
Gradual Dose Escalation: Once the cells are growing robustly at the current drug concentration, passage them and increase the concentration by 1.5 to 2-fold.[16]
-
Repeat and Record: Repeat step 4 for several months. It is crucial to maintain a detailed log of the passage number, drug concentration, and cell morphology at each step.
-
Cryopreserve Stocks: At each successful dose escalation, freeze several vials of the cells. Label them clearly with the cell line name, date, passage number, and the drug concentration they are resistant to.
-
Confirmation of Resistance: After several months, perform a cell viability assay on your newly generated resistant line and the original parental line in parallel. A significant rightward shift in the dose-response curve and a substantially increased IC50 value confirm the development of resistance.[16]
Protocol 2: Western Blot for ABCB1 (P-glycoprotein) Expression
This protocol provides a method to compare the protein levels of the ABCB1 transporter between parental and resistant cell lines.
-
Cell Lysis: Grow parental and resistant cells to ~80-90% confluency. Wash the cells with ice-cold PBS, then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an 8% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a validated primary antibody against ABCB1. In parallel, incubate with an antibody for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane for 1 hour at room temperature with an HRP-conjugated secondary antibody that recognizes the species of your primary antibody.
-
Detection: Wash the membrane again as in step 7. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Compare the band intensity of ABCB1 in the resistant cells to the parental cells. Normalize the ABCB1 signal to the loading control for a semi-quantitative comparison.
Section 4: Visualizing Workflows and Pathways
Workflow for Generating and Validating a Resistant Cell Line
Caption: Workflow for developing and confirming a drug-resistant cell line.
Mechanism of ABC Transporter-Mediated Drug Efflux
Sources
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- 4. Understanding Cancer Drug Resistance Mechanisms: The Challenge Driving Modern Research - Clinical GateClinical Gate [clinicalgate.com]
- 5. journals.physiology.org [journals.physiology.org]
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- 7. ABC Transporter-Mediated Multidrug-Resistant Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Frontiers | Exploring Novel Resistance Mechanisms in Cancer Treatments through High-Throughput Screening and Multi-Omics Analysis [frontiersin.org]
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- 11. Advances in the Molecular Detection of ABC Transporters Involved in Multidrug Resistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
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- 16. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Potency of Pyrimidine-2-carboximidamide Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pyrimidine-2-carboximidamide derivatives. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions (FAQs) to help you enhance the potency of your compounds. We will delve into the causality behind experimental choices, offering field-proven insights to navigate the complexities of your research.
I. Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the synthesis and evaluation of Pyrimidine-2-carboximidamide derivatives.
Q1: My newly synthesized Pyrimidine-2-carboximidamide derivative shows low biological activity. What are the primary factors I should investigate to improve its potency?
A1: Low biological activity in a novel derivative is a common challenge. A systematic approach to troubleshooting is crucial. The potency of these derivatives is intrinsically linked to their structure-activity relationship (SAR).[1][2] Key areas to investigate include:
-
Substitution Patterns on the Pyrimidine Ring: The position and nature of substituents on the pyrimidine ring significantly influence biological activity.[1][2] For instance, in the development of P2Y(12) antagonists, optimization of substituents at the 6-position of the pyrimidine ring was critical for achieving high potency.[3]
-
Modifications of the Carboximidamide Group: The carboximidamide moiety is a key pharmacophore. Alterations to this group, such as N-alkylation or incorporation into a heterocyclic system, can modulate binding affinity and potency.
-
Physicochemical Properties: Properties like solubility, lipophilicity (LogP), and metabolic stability play a crucial role in a compound's ability to reach its biological target. Poor solubility can be a significant limiting factor.[4]
-
Target Engagement: Confirm that the compound is reaching and interacting with its intended biological target. This can be assessed through target engagement assays.
Q2: I'm encountering difficulties with the solubility of my Pyrimidine-2-carboximidamide derivatives in common organic solvents and aqueous buffers. How can I address this?
A2: Poor solubility is a frequent hurdle in the development of pyrimidine derivatives.[4] Here are several strategies to consider:
-
Salt Formation: If your derivative has a basic nitrogen atom, forming a salt with a pharmaceutically acceptable acid (e.g., HCl, mesylate) can significantly improve aqueous solubility.
-
Introduction of Polar Functional Groups: Incorporating polar groups, such as hydroxyl (-OH), amino (-NH2), or carboxylic acid (-COOH) moieties, can enhance hydrophilicity. For example, the introduction of a (diethylamino)ethoxymethoxy group improved the hydrophilicity of pyrimidine-2-carboxamide analogs.[5]
-
Prodrug Strategies: A prodrug approach involves masking a functional group to improve solubility and then having it cleaved in vivo to release the active compound.
-
Formulation Approaches: Utilizing co-solvents, surfactants, or cyclodextrins in your formulation can help to solubilize poorly soluble compounds for in vitro assays.
Q3: What are the most common synthetic challenges when modifying the pyrimidine core, and how can they be overcome?
A3: The synthesis of substituted pyrimidines can present several challenges. Common issues include low yields, unexpected side reactions, and difficulties in purification.[6][7]
-
Low Yields in Cyclization Reactions: The Biginelli and Pinner reactions are common methods for pyrimidine synthesis.[6][8] To improve yields, consider optimizing reaction conditions such as temperature, reaction time, and catalyst choice.[6][9][10][11] Monitoring the reaction by Thin Layer Chromatography (TLC) is essential.[6]
-
Side Product Formation: Undesired side products can arise from self-condensation of reactants or oxidation of the dihydropyrimidine ring.[7] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.[7]
-
Purification Difficulties: The polarity of many pyrimidine derivatives can make purification by column chromatography challenging. Recrystallization is often a preferred method for obtaining pure products.[6]
II. Troubleshooting Guides
This section provides detailed troubleshooting guides for specific experimental issues you may encounter.
Guide 1: Low Potency in a Cell-Based Assay
Issue: Your Pyrimidine-2-carboximidamide derivative shows promising activity in a biochemical assay but has significantly lower potency in a cell-based assay.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Explanation | Troubleshooting Steps |
| Poor Cell Permeability | The compound may not be effectively crossing the cell membrane to reach its intracellular target. | 1. Assess Lipophilicity: Measure the LogP or LogD of your compound. A LogP value between 1 and 3 is often optimal for cell permeability. 2. Modify the Structure: Introduce more lipophilic groups or utilize a prodrug strategy to enhance membrane permeability. 3. Use Permeabilizing Agents: For initial mechanistic studies, consider using a mild permeabilizing agent like digitonin, but be aware of potential off-target effects. |
| Efflux by Transporters | The compound may be actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp). | 1. Co-administration with Efflux Inhibitors: Perform the cell-based assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp). An increase in potency would suggest that your compound is a substrate for that transporter. 2. Structural Modifications: Alter the structure to reduce its affinity for efflux transporters. This often involves a careful balance of lipophilicity and hydrogen bonding potential. |
| Metabolic Instability | The compound may be rapidly metabolized by cellular enzymes, leading to a lower intracellular concentration of the active compound. | 1. Incubate with Liver Microsomes: Perform a metabolic stability assay using liver microsomes to assess the rate of metabolism. 2. Identify Metabolic Hotspots: Use techniques like mass spectrometry to identify the sites of metabolism on your molecule. 3. Block Metabolism: Modify the identified metabolic hotspots. For example, replacing a metabolically labile hydrogen with a fluorine atom can block oxidation at that position. |
| Off-Target Effects | The compound may be interacting with other cellular components, leading to toxicity or a reduction in the desired biological effect. | 1. Cytotoxicity Assay: Perform a cytotoxicity assay (e.g., MTT or LDH release) to determine if the compound is toxic at the concentrations used in the cell-based assay. 2. Selectivity Profiling: Screen your compound against a panel of related and unrelated targets to assess its selectivity. |
Guide 2: Inconsistent Results in Potency Assays
Issue: You are observing significant variability in the measured potency (e.g., IC50 or EC50) of your Pyrimidine-2-carboximidamide derivatives across different experimental runs.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Explanation | Troubleshooting Steps |
| Compound Instability in Assay Buffer | The compound may be degrading in the aqueous buffer used for the assay over the course of the experiment. | 1. Stability Study: Incubate the compound in the assay buffer for the duration of the experiment and analyze its concentration at different time points using HPLC or LC-MS. 2. Modify Assay Conditions: If instability is observed, consider shortening the incubation time, adjusting the pH of the buffer, or adding antioxidants. |
| Precipitation of the Compound | The compound may be precipitating out of solution at the concentrations used in the assay, leading to an underestimation of its true potency. | 1. Solubility Assessment: Determine the kinetic solubility of your compound in the assay buffer. 2. Visual Inspection: Visually inspect the assay plates for any signs of precipitation. 3. Reduce Concentration or Use Solubilizing Agents: If precipitation is an issue, lower the maximum concentration tested or include a solubilizing agent like DMSO (ensure the final concentration is not detrimental to the assay). |
| Assay Variability | Inherent variability in the biological assay itself can contribute to inconsistent results. | 1. Standard Operating Procedure (SOP): Ensure a detailed and consistent SOP is followed for all experiments. 2. Positive and Negative Controls: Always include appropriate positive and negative controls to monitor assay performance. 3. Statistical Analysis: Use appropriate statistical methods to analyze your data and determine the significance of any observed differences. |
III. Experimental Protocols & Workflows
This section provides detailed, step-by-step methodologies for key experiments relevant to enhancing the potency of Pyrimidine-2-carboximidamide derivatives.
Protocol 1: General Procedure for the Biginelli Reaction
This protocol provides a general framework for the synthesis of dihydropyrimidinones, which can be further modified to yield various pyrimidine derivatives.[6]
Materials:
-
Aldehyde (1.0 mmol)
-
β-ketoester (1.0 mmol)
-
Urea or thiourea (1.5 mmol)
-
Catalyst (e.g., HCl, Lewis acid) (catalytic amount)
-
Ethanol (5-10 mL)
Procedure:
-
In a round-bottom flask, dissolve the aldehyde, β-ketoester, and urea (or thiourea) in ethanol.
-
Add the catalyst to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).[6]
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash it with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[6]
Workflow 1: Troubleshooting Low Potency
The following diagram illustrates a logical workflow for troubleshooting low potency in Pyrimidine-2-carboximidamide derivatives.
Caption: A workflow for troubleshooting low potency in pyrimidine derivatives.
IV. Signaling Pathways and Mechanisms of Action
Understanding the mechanism of action is crucial for rational drug design. Pyrimidine-2-carboximidamide derivatives have been investigated for a variety of biological targets. For example, some analogs have been designed as inhibitors of the Receptor for Advanced Glycation End Products (RAGE), which is implicated in inflammatory and neurodegenerative diseases.[5][12]
Diagram 1: Simplified RAGE Signaling Pathway
The following diagram illustrates a simplified signaling pathway involving the RAGE receptor.
Caption: Inhibition of the RAGE signaling pathway by a pyrimidine derivative.
By understanding these fundamental principles and applying the troubleshooting strategies outlined in this guide, researchers can more effectively enhance the potency of their Pyrimidine-2-carboximidamide derivatives and accelerate their drug discovery efforts.
V. References
-
Kim, S. H., & Han, Y. T. (2015). Design, Synthesis, and Biological Evaluation of pyrimidine-2-carboxamide Analogs: Investigation for Novel RAGE Inhibitors With Reduced Hydrophobicity and Toxicity. Archives of Pharmacal Research, 38(11), 1952–1962. [Link]
-
ResearchGate. (n.d.). Optimization of Reaction Conditions for the Synthesis of O-Alkylated Pyrimidine 4a a. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. [a]. Retrieved from [Link]
-
SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINES: A REVIEW. (2014, December 8). Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction condition for the synthesis of. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review). Retrieved from [Link]
-
World Journal of Advanced Research and Reviews. (n.d.). An overview on synthesis and biological activity of pyrimidines. Retrieved from [Link]
-
Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. (2025, July 2). PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Pyrimidinecarboximidamide. PubChem. Retrieved from [Link]
-
Optimization of 2-phenyl-pyrimidine-4-carboxamides towards potent, orally bioavailable and selective P2Y(12) antagonists for inhibition of platelet aggregation. (2014, September 1). PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Pyrimidine-2-carboxamide. PubChem. Retrieved from [Link]
-
YouTube. (2025, January 9). Synthesis of Pyrimidine and Its Derivatives. Retrieved from [Link]
-
ResearchGate. (2025, August 9). (PDF) An overview on synthesis and biological activity of pyrimidines. Retrieved from [Link]
-
Biochemistry Den. (n.d.). Pyrimidine Synthesis Pathway: Synthesis of pyrimidine derivatives. Retrieved from [Link]
-
Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. (n.d.). NIH. Retrieved from [Link]
-
Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (n.d.). PubMed. Retrieved from [Link]
-
Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (n.d.). Retrieved from [Link]
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Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (n.d.). PMC. Retrieved from [Link]
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (n.d.). Retrieved from [Link]
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A Review on Pharmacological Aspects of Pyrimidine Derivatives. (2020, September 15). Retrieved from [Link]
-
Recent Advances in Pyrimidine-Based Drugs. (n.d.). PMC - PubMed Central. Retrieved from [Link]
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15). Retrieved from [Link]
-
The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. (2024, April 16). PMC. Retrieved from [Link]
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Technical Support Center: Enhancing Target Engagement through Pyrimidine-2-carboximidamide Modification
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address specific challenges encountered when modifying the pyrimidine-2-carboximidamide scaffold to improve target engagement. Our focus is on providing practical, experience-driven advice to navigate the complexities of synthesis, purification, and biological evaluation.
I. Frequently Asked Questions (FAQs)
This section addresses common initial hurdles and provides quick, actionable solutions.
Q1: My pyrimidine-2-carboximidamide analog shows poor solubility in common organic solvents for purification and in aqueous buffers for biological assays. What should I do first?
A1: Poor solubility is a frequent challenge with planar heterocyclic systems like pyrimidines. A systematic approach is key.
-
For Organic Solvents:
-
Solvent Screening: Don't limit yourself to standard solvents. Create a solubility profile by testing small amounts of your compound in a range of solvents with varying polarities. This should include chlorinated solvents (DCM, chloroform), ethers (THF, dioxane), polar aprotics (DMF, DMSO, NMP), and alcohols (methanol, ethanol, isopropanol).[1]
-
Temperature Modification: Gently warming the solvent can significantly increase solubility. However, monitor for compound degradation, especially with thermally labile functional groups.[2]
-
Co-solvent Systems: Often, a mixture of solvents works best. For column chromatography, consider adding a small percentage of methanol or DMF to your mobile phase if your compound is precipitating on the column.
-
-
For Aqueous Buffers:
-
pH Adjustment: The carboximidamide group is basic. Lowering the pH of your buffer will protonate this group, often dramatically increasing aqueous solubility. Conversely, if you have introduced acidic functional groups, increasing the pH will enhance solubility.[1]
-
Co-solvents and Excipients: For in vitro assays, consider using a small percentage (typically <1%) of DMSO or ethanol as a co-solvent. Formulations with solubilizing agents like cyclodextrins can also be explored.[3]
-
Salt Formation: Synthesizing a hydrochloride or other salt of your final compound can provide a more soluble form for biological testing.[4][5]
-
Q2: The synthesis of my desired pyrimidine-2-carboximidamide derivative is low-yielding or failing. What are some common pitfalls in pyrimidine ring synthesis?
A2: Pyrimidine synthesis can be sensitive to reaction conditions and substrate choice.[6]
-
Choice of Starting Materials: The most common route involves the condensation of a 1,3-dicarbonyl compound (or equivalent) with an amidine-containing species.[6] Ensure the purity of your starting materials, as impurities can inhibit the reaction.
-
Reaction Conditions:
-
Base and Solvent: The choice of base and solvent is critical. For example, using sodium ethoxide in ethanol is a classic condition. However, if your substrates are sensitive to strong bases, milder conditions using bases like potassium carbonate in a solvent like DMF might be necessary.
-
Temperature and Reaction Time: These reactions can be slow. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and temperature. Driving the reaction too hard with excessive heat can lead to decomposition.
-
-
Protecting Groups: If your substituents are reactive under the cyclization conditions (e.g., acidic protons, reactive amines), consider using appropriate protecting groups.
Q3: I'm observing poor metabolic stability with my pyrimidine-2-carboximidamide analogs. What are common metabolic "hotspots" and how can I address them?
A3: The pyrimidine ring itself is generally stable, but substituents are often sites of metabolic attack.
-
Identifying Hotspots:
-
In Silico Prediction: Computational tools can predict likely sites of metabolism by cytochrome P450 enzymes.[7]
-
Incubation with Liver Microsomes: Experimental determination of metabolic stability using human or rodent liver microsomes is the gold standard.[7] Subsequent metabolite identification by LC-MS/MS can pinpoint the exact sites of modification.
-
-
Strategies for Improvement:
-
Blocking Metabolism: Introduce a metabolically stable group, such as a fluorine atom or a cyclopropyl group, at or near the identified hotspot.[8]
-
Bioisosteric Replacement: Replace a metabolically labile group with a more stable bioisostere. For example, an oxidizable methyl group could be replaced with a trifluoromethyl group or a chlorine atom.[9][10][11]
-
Conformational Restriction: Introducing rigidity into the molecule, for instance by incorporating a ring system, can sometimes orient the molecule in a way that shields the metabolic hotspot from enzymatic attack.
-
II. Troubleshooting Guides
This section provides more detailed, step-by-step guidance for complex experimental issues.
Guide 1: Improving Target Affinity and Selectivity
Problem: My pyrimidine-2-carboximidamide analog has weak target engagement or off-target effects.
Workflow for Improving Affinity and Selectivity:
Caption: Workflow for improving target affinity and selectivity.
Step-by-Step Troubleshooting:
-
Establish a Baseline SAR: Synthesize a small library of analogs with simple modifications at the 4, 5, and 6 positions of the pyrimidine ring (e.g., small alkyl groups, halogens, simple ethers). This will provide initial insights into which positions are sensitive to substitution.[12][13][14][15]
-
Explore Vector Space at Key Positions: Based on the initial SAR, expand the diversity of substituents at the most promising positions. Consider a range of properties:
-
Size and Shape: Introduce bulkier groups (e.g., phenyl, cyclobutyl) or more linear chains.[16]
-
Electronic Effects: Incorporate electron-donating (e.g., methoxy, amino) and electron-withdrawing (e.g., trifluoromethyl, cyano) groups.
-
Hydrogen Bonding: Add hydrogen bond donors (e.g., hydroxyl, amide) and acceptors (e.g., ethers, nitriles).
-
-
Modify the Carboximidamide Moiety: The carboximidamide group is often a key pharmacophore.
-
N-Substitution: Introduce substituents on the amidine nitrogens (e.g., N-methyl, N-ethyl) to probe for additional interactions.[17]
-
Bioisosteric Replacement: If the basicity of the amidine is problematic (e.g., causing off-target effects or poor cell permeability), consider replacing it with a non-basic bioisostere like a 1,2,4-oxadiazole or a 1,2,3-triazole.[9][11][18][19] These heterocycles can mimic the hydrogen bonding pattern of the amidine while having different physicochemical properties.[10]
-
-
Consider the Pyrimidine Ring Itself: If extensive modification of the substituents does not yield the desired improvement, the pyrimidine core may not be optimal.
-
Scaffold Hopping: Replace the pyrimidine with other nitrogen-containing heterocycles like pyridine, pyrazine, or even fused ring systems to explore different spatial arrangements of key interaction points.[20]
-
Guide 2: Overcoming Poor Physicochemical Properties
Problem: My lead compound has good potency but suffers from poor solubility, permeability, or metabolic stability, hindering its progression.
Decision Tree for Improving Physicochemical Properties:
Caption: Decision tree for improving physicochemical properties.
Detailed Strategies:
-
Improving Solubility:
-
Introduce Polar Functionality: Carefully adding polar groups like hydroxyls, morpholines, or short PEG chains can improve aqueous solubility. The position of these groups is crucial to avoid disrupting key binding interactions.
-
Disrupt Crystal Packing: Highly planar molecules often have strong crystal packing forces, leading to low solubility. Introducing non-planar, sp3-hybridized centers (e.g., a cyclopropyl or cyclobutyl group) can disrupt this packing and improve solubility.[2][21]
-
-
Improving Permeability:
-
Reduce Polar Surface Area (PSA): High PSA is often associated with poor cell permeability. Masking hydrogen bond donors, for example by converting an alcohol to a methyl ether or a primary amine to a tertiary amine, can reduce PSA.
-
Modulate Lipophilicity (LogP): There is often an optimal LogP range for good permeability. If your compound is too polar, systematically add lipophilic groups (e.g., alkyl or aryl groups). If it is too greasy, consider the strategies for improving solubility.
-
Prodrugs: If a polar group essential for activity is hindering permeability, a prodrug approach can be effective. For instance, an essential hydroxyl group could be temporarily converted to an ester, which is cleaved by intracellular esterases to release the active compound.[22]
-
-
Improving Metabolic Stability:
-
Strategic Blocking: As mentioned in the FAQs, blocking identified metabolic hotspots with inert groups is a primary strategy.[7]
-
Bioisosteric Replacement of Labile Groups: Systematically replace known metabolically weak functionalities. For example, a terminal phenyl group prone to para-hydroxylation could be replaced with a pyridine or a halogenated phenyl ring.[8]
-
III. Experimental Protocols
Protocol 1: General Synthesis of a 4,6-Disubstituted-Pyrimidine-2-carboximidamide
This protocol outlines a common synthetic route.
-
Step 1: Synthesis of the Pyrimidine-2-carbonitrile Core a. To a solution of sodium ethoxide (2.2 eq) in absolute ethanol, add guanidine hydrochloride (1.0 eq). Stir for 30 minutes at room temperature. b. Add the desired 1,3-dicarbonyl compound (e.g., a substituted malondialdehyde or a beta-keto ester, 1.0 eq). c. Reflux the mixture for 12-24 hours, monitoring by TLC. d. Cool the reaction to room temperature, neutralize with acetic acid, and concentrate under reduced pressure. e. Purify the resulting 2-aminopyrimidine intermediate by column chromatography or recrystallization. f. Convert the 2-amino group to a 2-cyano group via a Sandmeyer reaction (NaNO2, HCl, followed by CuCN).
-
Step 2: Formation of the Carboximidamide a. Dissolve the pyrimidine-2-carbonitrile (1.0 eq) in anhydrous methanol. b. Cool the solution to 0°C and bubble HCl gas through it until saturation. c. Seal the vessel and stir at room temperature for 24 hours. d. Concentrate the reaction mixture in vacuo to obtain the imidate hydrochloride salt. e. Dissolve the crude imidate in anhydrous methanol, cool to 0°C, and add a solution of ammonia in methanol (5.0 eq). f. Seal the vessel and stir at room temperature for 48 hours. g. Concentrate under reduced pressure and purify the final pyrimidine-2-carboximidamide product by reverse-phase HPLC or recrystallization.
Protocol 2: Assay for Determining Metabolic Stability using Liver Microsomes
This protocol provides a framework for assessing metabolic lability.
-
Preparation: a. Prepare a stock solution of your test compound in DMSO (e.g., 10 mM). b. Thaw pooled human liver microsomes (HLM) on ice. c. Prepare a 0.5 M phosphate buffer (pH 7.4). d. Prepare a NADPH regenerating solution (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Incubation: a. In a microcentrifuge tube, combine the phosphate buffer, HLM (final concentration ~0.5 mg/mL), and the test compound (final concentration ~1 µM). b. Pre-incubate the mixture at 37°C for 5 minutes. c. Initiate the reaction by adding the NADPH regenerating solution. d. At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a tube containing ice-cold acetonitrile with an internal standard.
-
Analysis: a. Centrifuge the quenched samples to pellet the precipitated protein. b. Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point. c. Calculate the in vitro half-life (t½) by plotting the natural log of the percent remaining parent compound versus time.
Quantitative Data Summary:
| Parameter | Description | Typical Units | Importance |
| IC50 / Ki | Concentration of inhibitor required for 50% inhibition / Inhibition constant | nM, µM | Measures target affinity. |
| Aqueous Solubility | Maximum concentration of compound dissolved in aqueous buffer | µg/mL, µM | Crucial for biological assays and formulation. |
| LogP / LogD | Octanol-water partition coefficient | Unitless | Indicates lipophilicity and potential for membrane permeability. |
| t½ (in vitro) | In vitro half-life in liver microsomes or hepatocytes | minutes | Predicts in vivo metabolic clearance. |
| Caco-2 Permeability | Rate of compound transport across a Caco-2 cell monolayer | 10⁻⁶ cm/s | In vitro model for intestinal permeability and oral absorption. |
IV. References
-
Kim, S. H., & Han, Y. T. (2015). Design, Synthesis, and Biological Evaluation of pyrimidine-2-carboxamide Analogs: Investigation for Novel RAGE Inhibitors With Reduced Hydrophobicity and Toxicity. Archives of Pharmacal Research, 38(11), 1952–1962. [Link]
-
Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. (n.d.). National Institutes of Health. [Link]
-
Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. (n.d.). PubMed Central. [Link]
-
Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025). Drug Discovery Today.
-
Ester and Amide Bioisosteres. (2024). Cambridge MedChem Consulting.
-
Technical Support Center: Overcoming Poor Solubility of Pyrimidine Derivatives. (2025). BenchChem.
-
Amide Bond Bioisosteres: Strategies, Synthesis and Successes. (n.d.). Semantic Scholar. [Link]
-
Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. (2020). Journal of Medicinal Chemistry. [Link]
-
Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. (n.d.). National Institutes of Health. [Link]
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Pyrimidine-2-carboxamide. (n.d.). PubChem. [Link]
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Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. (2011). Journal of Medicinal Chemistry. [Link]
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De novo pyrimidine synthesis steps, pathways, uses. (2023). Microbe Notes. [Link]
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Discovery of Potent and Efficacious Influenza PB2 Inhibitors. (n.d.). ACS Publications.
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SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Mansoura University.
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Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. (n.d.). ACS Publications.
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N-methylpyrimidine-2-carboximidamide. (n.d.). PubChem. [Link]
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Pyrimidine Metabolism Disorders. (n.d.). MSD Manual Professional Edition. [Link]
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SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. (n.d.). Revue Roumaine de Chimie.
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Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.). ResearchGate.
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2-Pyrimidinecarboximidamide. (n.d.). PubChem. [Link]
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Synthesis of pyrimidine carboxamide derivatives catalyzed by uranyl nitrate hexa Hydrate with their antibacterial and antioxidant studies. (2025). ResearchGate. [Link]
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Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). Journal of Medicinal Chemistry. [Link]
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Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). IJPPR. [Link]
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Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. (n.d.). Frontiers. [Link]
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pyrimidine-2-carboximidamide hydrochloride. (n.d.). PharmaCompass. [Link]
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Pyrimidine Synthesis and Degradation. (n.d.). Pharmacy 180. [Link]
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Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. (n.d.). Der Pharma Chemica.
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How to improve metabolic stability in drug discovery. (2024). YouTube. [Link]
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Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (n.d.). ResearchGate.
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Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (n.d.). PubMed. [Link]
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Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. (n.d.). ResearchGate. [Link]
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2-Pyrimidinecarboximidamide Hydrochloride. (n.d.). Pharmaffiliates. [Link]
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Metabolic Dependency on De Novo Pyrimidine Synthesis is a Targetable Vulnerability in Platinum Resistant Ovarian Cancer. (2025). National Institutes of Health.
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Purine & Pyrimidine Metabolism. (2025). Harper's Illustrated Biochemistry (31st).
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Modification of pyrimidine derivatives from antiviral agents to antitumor agents. (n.d.). PubMed. [Link]
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A deconstruction–reconstruction strategy for pyrimidine diversification. (n.d.). National Institutes of Health. [Link]
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Novel piperine-carboximidamide hybrids: design, synthesis, and antiproliferative activity via a multi-targeted inhibitory pathway. (2022). National Institutes of Health. [Link]
-
Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. (2023). PubMed. [Link]
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Technical Support Center: Troubleshooting Unexpected Results in Pyrimidine-2-carboximidamide Experiments
Welcome to the Technical Support Center for Pyrimidine-2-carboximidamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and unexpected results encountered during experiments with this versatile heterocyclic compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your research.
Troubleshooting Guide: From Synthesis to Purification
This section addresses specific issues that may arise during the synthesis and handling of Pyrimidine-2-carboximidamide, focusing on the common Pinner reaction route from 2-cyanopyrimidine.
Problem 1: Low or No Yield of Pyrimidine-2-carboximidamide Hydrochloride
A low yield of the desired product is a frequent challenge. The underlying cause often lies in the sensitive nature of the Pinner reaction, which requires strictly controlled conditions.
Potential Causes and Solutions:
-
Presence of Water: The Pinner reaction is highly susceptible to moisture. The intermediate imino ester salt (Pinner salt) can readily hydrolyze to form an ester as a byproduct, and the starting amidine can also hydrolyze.[1]
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents. Bubbling dry HCl gas through the reaction mixture is a classic method to maintain anhydrous acidic conditions.[1]
-
-
Suboptimal Reaction Temperature: The Pinner salt intermediate is thermally unstable and can decompose or rearrange at higher temperatures, potentially forming N-alkyl amides.[2]
-
Solution: Maintain a low reaction temperature (typically 0-5 °C) during the formation of the Pinner salt.[3] Monitor the reaction closely and avoid excessive heating.
-
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TCC). If starting material is still present after the expected reaction time, consider extending the reaction duration.[4]
-
-
Poor Quality of Starting Materials: Impurities in the 2-cyanopyrimidine or the alcohol used can interfere with the reaction. The purity of the amidine source is also critical.[4]
-
Solution: Use high-purity, freshly distilled solvents and reagents. If using an amidine salt, ensure it is of high quality and has been stored under anhydrous conditions.
-
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting decision tree for low product yield.
Problem 2: Presence of Unexpected Byproducts in the Final Product
The isolation of impure Pyrimidine-2-carboximidamide hydrochloride is often due to side reactions during the synthesis or workup.
Potential Byproducts and Their Identification:
| Byproduct | Identification by ¹H NMR | Identification by Mass Spectrometry | Mitigation Strategy |
| Pyrimidine-2-carboxylic acid ester | Presence of signals corresponding to the alcohol used in the Pinner reaction (e.g., a quartet and triplet for an ethyl ester). | Molecular ion peak corresponding to the ester. | Ensure strictly anhydrous reaction conditions.[2] |
| Pyrimidine-2-carboxamide | A different set of amide proton signals compared to the amidine. | Molecular ion peak corresponding to the amide (C₅H₅N₃O, MW: 123.11).[5] | Avoid excessive heat and prolonged reaction times, which can lead to hydrolysis of the amidine. |
| Ammonium chloride | May not be visible in organic NMR solvents. | Not typically observed in MS. | Purify the final product by recrystallization or by reacting the crude product with an alkoxide to precipitate the ammonium chloride as NaCl or KCl.[6] |
| Sodium acetate | A singlet around 1.9 ppm in ¹H NMR (in D₂O). | Not typically observed in MS. | This can be an impurity from the supplier.[7] Purification by recrystallization is necessary. |
Pinner Reaction Mechanism and Potential Side Reactions
Caption: The Pinner reaction pathway and common side reactions.
Frequently Asked Questions (FAQs)
Q1: How should I store Pyrimidine-2-carboximidamide hydrochloride?
A1: Pyrimidine-2-carboximidamide hydrochloride is hygroscopic.[7] It should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere. A refrigerator (2-8°C) is recommended for long-term storage.[7]
Q2: What are suitable solvents for dissolving Pyrimidine-2-carboximidamide hydrochloride?
A2: As a hydrochloride salt, it is expected to have better solubility in polar solvents. Based on data for related pyrimidine derivatives, solvents like ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) are good starting points.[8] For biological assays, phosphate-buffered saline (PBS) can also be used.[8] Always test solubility on a small scale first.
Q3: My purified product still shows impurities. What are the best purification methods?
A3: Recrystallization is a common and effective method for purifying amidine hydrochlorides. Suitable solvents for recrystallization need to be determined empirically, but a polar protic solvent like ethanol or a mixture of ethanol and diethyl ether could be effective. If ammonium chloride is a known impurity, an alternative method involves dissolving the crude product in an alcohol and adding a sodium or potassium alkoxide. This will precipitate the ammonium chloride as NaCl or KCl, which can be removed by filtration.[6]
Q4: How can I confirm the identity and purity of my synthesized Pyrimidine-2-carboximidamide hydrochloride?
A4: A combination of analytical techniques is recommended:
-
¹H and ¹³C NMR: To confirm the chemical structure. The proton NMR should show characteristic signals for the pyrimidine ring protons and the amidinium protons.
-
Mass Spectrometry (MS): To confirm the molecular weight. The expected exact mass for the free base (C₅H₆N₄) is 122.0592.[9]
-
High-Performance Liquid Chromatography (HPLC): To assess purity. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point for method development.[10]
Q5: The baseline in my HPLC chromatogram is noisy when analyzing Pyrimidine-2-carboximidamide. What could be the cause?
A5: For polar, basic compounds like amidines, peak tailing and poor peak shape can be an issue in reversed-phase HPLC. This can sometimes manifest as a noisy baseline. Consider using a column specifically designed for basic analytes or adding a mobile phase additive like triethylamine to improve peak shape.[11] Also, ensure the compound is fully dissolved in the mobile phase to avoid precipitation in the system.
Experimental Protocols
Protocol 1: Synthesis of 2-Cyanopyrimidine (Starting Material)
A common route to 2-cyanopyrimidine is from 2-methylthiopyrimidine through oxidation and subsequent cyanation.[12]
Step 1: Oxidation of 2-Methylthiopyrimidine
-
In a three-necked flask, add 2-methylthiopyrimidine, a catalytic amount of sodium tungstate dihydrate (Na₂WO₄·2H₂O), and a small amount of acetic acid in water.
-
Heat the mixture to 50-60°C with uniform stirring.
-
Slowly add hydrogen peroxide (30% aqueous solution) dropwise, maintaining the temperature below 70°C.
-
After the addition is complete, continue stirring at 60-70°C for 2-3 hours. Monitor the reaction by TLC.
Step 2: Cyanation
-
Cool the reaction mixture to 30-40°C.
-
Slowly add a solution of sodium cyanide (NaCN) in water, keeping the temperature below 40°C.
-
After the addition, stir the mixture at 30-40°C for 4-5 hours.
-
Cool the reaction to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-cyanopyrimidine.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Synthesis of Pyrimidine-2-carboximidamide Hydrochloride (Pinner Reaction)
This protocol is a general guideline based on the Pinner reaction.[2][3]
Step 1: Formation of the Pinner Salt
-
Dissolve 2-cyanopyrimidine in a mixture of anhydrous chloroform and anhydrous ethanol in a flame-dried, three-necked flask equipped with a gas inlet and a drying tube, under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Bubble dry hydrogen chloride (HCl) gas through the solution while maintaining the temperature at 0-5°C.
-
Continue the HCl addition until the nitrile is consumed (monitor by TLC). The Pinner salt may precipitate as a white solid.
Step 2: Ammonolysis
-
To the cold reaction mixture containing the Pinner salt, add a solution of anhydrous ammonia in an alcohol (e.g., ethanol).
-
Allow the reaction to warm to room temperature and stir for several hours to overnight.
-
The product, Pyrimidine-2-carboximidamide hydrochloride, will likely precipitate.
-
Collect the solid by vacuum filtration, wash with cold anhydrous ethanol, and then with diethyl ether.
-
Dry the product under vacuum.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis and Future Potential of 2-Cyanopyrimidine. [Link]
-
MDPI. (2020). Synthesis of 2-Cyanopyrimidines. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.). CN100528836C - Purifying method of high-purity amidine hydrochloride.
-
ResearchGate. (2020). (PDF) Synthesis of 2-Cyanopyrimidines. [Link]
- Google Patents. (n.d.). CN103145625A - Method for preparing 2-cyanopyrimidine.
-
PubMed. (2006). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
-
Semantic Scholar. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. [Link]
-
NROChemistry. (n.d.). Pinner Reaction. [Link]
-
PubChem. (n.d.). 2-Pyrimidinecarboximidamide. [Link]
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Wikipedia. (n.d.). Pinner reaction. [Link]
-
National Center for Biotechnology Information. (2022). A deconstruction–reconstruction strategy for pyrimidine diversification. [Link]
-
MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]
-
Pharmaffiliates. (n.d.). CAS No : 138588-40-6 | Product Name : 2-Pyrimidinecarboximidamide Hydrochloride. [Link]
-
ResearchGate. (2023). Recent Approaches to the Synthesis of Pyrimidine Derivatives. [Link]
-
LCGC International. (2015). HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]
-
National Center for Biotechnology Information. (2007). Pyrimidine-2-carboxamide. [Link]
-
I.R.I.S. (2022). Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives as Multi-Functional Cholinesterase Inhibitors. [Link]
-
ResearchGate. (2018). (PDF) Synthesis of pyrimidine carboxamide derivatives catalyzed by uranyl nitrate hexa Hydrate with their antibacterial and antioxidant studies. [Link]
-
ResearchGate. (2006). Optimized HPLC Method for Analysis of Polar and Nonpolar Heterocyclic Amines in Cooked Meat Products | Request PDF. [Link]
-
Organic Chemistry Portal. (n.d.). Amidine synthesis by imidoylation. [Link]
-
MDPI. (2022). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. [Link]
-
PubChem. (n.d.). Pyrimidine-2-carboxamide. [Link]
-
National Center for Biotechnology Information. (2011). The Direct Preparation of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]
-
Welch Materials, Inc. (2023). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. [Link]
- Google Patents. (n.d.).
-
RSC Publishing. (2022). Amidines from cyclic amines and nitriles in the presence of zinc(II). [Link]
-
LCGC International. (2019). HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]
-
Mansoura University. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]
-
ResearchGate. (1995). 1 H NMR and 13 C NMR Spectra of the Condensed Pyrimidines 1-10. [Link]
-
ResearchGate. (1993). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. [Link]
-
National Center for Biotechnology Information. (2013). A Lewis acid-promoted Pinner reaction. [Link]
-
ACS Publications. (1970). Preparation of Amidine Salts by Reaction of Nitriles with Ammonium Salts in the Presence of Ammonia. [Link]
-
Organic Chemistry Portal. (n.d.). Pinner Reaction. [Link]
-
SpectraBase. (n.d.). Pyrimidine-2-carboxylic acid. [Link]
-
ResearchGate. (2012). The Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective | Request PDF. [Link]
-
Reddit. (2019). What are your procedures to form amine/amidine/guanidine salts and how do you freebase them?[Link]
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Technical Support Center: Strategies for Preventing the Degradation of Pyrimidine-2-carboximidamide in Solution
Welcome to the technical support resource for Pyrimidine-2-carboximidamide. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. Pyrimidine-2-carboximidamide is a valuable building block in medicinal chemistry, but its stability in solution can be a significant challenge. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you maintain the integrity of your compound and ensure the reliability of your experimental results.
Troubleshooting Guide: Investigating Compound Degradation
This section is designed to help you diagnose and resolve issues related to the unexpected degradation of Pyrimidine-2-carboximidamide in your experiments.
Q1: I've prepared a solution of Pyrimidine-2-carboximidamide, but subsequent analysis shows a loss of the parent compound and the appearance of new peaks. What is the likely cause?
A1: The loss of your parent compound indicates chemical degradation. The carboximidamide functional group is susceptible to hydrolysis, especially under non-optimal pH conditions. The primary degradation pathway is likely the hydrolysis of the carboximidamide to Pyrimidine-2-carboxamide, which can be further hydrolyzed to Pyrimidine-2-carboxylic acid. Several environmental factors can accelerate this process.[1][2]
To diagnose the specific cause, please follow this troubleshooting workflow:
Caption: Troubleshooting flowchart for Pyrimidine-2-carboximidamide degradation.
Frequently Asked Questions (FAQs)
This section addresses specific questions regarding the handling, storage, and analysis of Pyrimidine-2-carboximidamide to proactively prevent degradation.
Q2: What is the primary degradation pathway for Pyrimidine-2-carboximidamide in solution?
A2: The most probable degradation route in aqueous solutions is hydrolysis. The carboximidamide group (-C(=NH)NH2) is readily attacked by water, particularly under acidic or basic conditions. This two-step process first yields Pyrimidine-2-carboxamide and ammonia, followed by a slower hydrolysis of the amide to Pyrimidine-2-carboxylic acid and another molecule of ammonia.
Caption: Postulated hydrolytic degradation of Pyrimidine-2-carboximidamide.
Q3: How does pH influence the stability of Pyrimidine-2-carboximidamide solutions?
A3: pH is the most critical factor. The compound exhibits a classic U-shaped stability profile, where it is most stable in the slightly acidic to neutral pH range (approximately pH 5-7) and degrades rapidly in strongly acidic or basic conditions.
-
Basic Conditions (pH > 8): Base-catalyzed hydrolysis is typically rapid. The hydroxide ion (OH⁻) is a strong nucleophile that directly attacks the electrophilic carbon of the carboximidamide group.
-
Acidic Conditions (pH < 5): Acid-catalyzed hydrolysis occurs via protonation of the nitrogen atoms, which makes the central carbon more susceptible to nucleophilic attack by water.
Q4: What are the optimal solvents and storage conditions for Pyrimidine-2-carboximidamide solutions?
A4: The choice of solvent and storage conditions is paramount for preventing degradation. Aprotic organic solvents are generally preferred for long-term storage of stock solutions. For aqueous experimental buffers, careful preparation and immediate use are recommended.
| Parameter | Recommendation | Rationale |
| Solvent (Stock Solution) | Anhydrous DMSO or DMF | Minimizes the presence of water, the key reactant in hydrolysis. |
| Solvent (Aqueous Use) | Buffered Saline (e.g., PBS) adjusted to pH 6.0-7.0 | Maintains pH in the optimal stability range during experiments. |
| Storage Temperature | 2-8°C (Refrigerated) or -20°C (Frozen) | Reduces the rate of chemical degradation by lowering kinetic energy.[3][4] |
| Light Exposure | Store in amber vials or protect from light | The pyrimidine ring is an aromatic heterocycle that can be susceptible to photolytic degradation.[2][5] |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen) | Prevents potential oxidation of the electron-rich pyrimidine ring.[4] |
Q5: How can I analyze my solution to monitor for degradation products?
A5: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common and effective method.[6][7][8] A stability-indicating method should be able to separate the parent compound from its key degradants (Pyrimidine-2-carboxamide and Pyrimidine-2-carboxylic acid). The parent compound and its degradants have different polarities, making them separable on a C18 column.
Protocols
Protocol 1: Preparation of a Stabilized Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a stock solution intended for long-term storage.
Materials:
-
Pyrimidine-2-carboximidamide (as hydrochloride salt or free base)
-
Anhydrous Dimethyl Sulfoxide (DMSO, <0.005% water)
-
Inert gas (Argon or Nitrogen)
-
Amber glass vial with a PTFE-lined screw cap
-
Analytical balance and appropriate weighing tools
Procedure:
-
Preparation: Place a new, clean amber vial on the analytical balance and tare.
-
Weighing: Carefully weigh the desired amount of Pyrimidine-2-carboximidamide into the vial. For 1 mL of a 10 mM solution, you will need approximately 1.22 mg of the free base (MW: 122.13 g/mol ) or 1.59 mg of the hydrochloride salt (MW: 158.59 g/mol ).[4][9]
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial.
-
Inerting: Gently flush the headspace of the vial with argon or nitrogen for 15-30 seconds to displace any ambient air and moisture.
-
Sealing & Mixing: Immediately cap the vial tightly. Vortex or sonicate gently until the solid is completely dissolved.
-
Storage: Label the vial clearly with the compound name, concentration, solvent, and date. Store at -20°C. Before each use, allow the vial to equilibrate to room temperature completely before opening to prevent condensation from introducing moisture.
Protocol 2: General RP-HPLC Method for Stability Assessment
This method provides a starting point for monitoring the degradation of Pyrimidine-2-carboximidamide. It should be further optimized and validated for your specific instrumentation and application.
Instrumentation & Columns:
-
HPLC System: With UV/Vis or Photodiode Array (PDA) detector
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (or similar)
-
Detection Wavelength: ~245-255 nm (scan with PDA to determine optimal wavelength)[10]
Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 60% B
-
15-17 min: 60% B
-
17-18 min: 60% to 5% B
-
18-25 min: 5% B (re-equilibration)
-
Expected Elution Order:
-
Pyrimidine-2-carboxylic acid (most polar)
-
Pyrimidine-2-carboxamide
-
Pyrimidine-2-carboximidamide (least polar of the three)
System Suitability:
-
Inject a standard solution containing the parent compound.
-
For method validation, inject a sample from a forced degradation study (e.g., after mild acid/base treatment) to ensure the degradant peaks are resolved from the main peak with a resolution (Rs) > 1.5.
References
-
Pharmaffiliates. (n.d.). 2-Pyrimidinecarboximidamide Hydrochloride. Retrieved from [Link]
- van Gennip, A. H., Abeling, N. G., Vreken, P., & van Kuilenburg, A. B. (2000). Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips. Clinical Chemistry, 47(1), 111–117.
- Patel, Y., et al. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 387-390.
-
ResearchGate. (n.d.). Scheme of pyrimidine degradation pathways showing the four steps and the enzymes involved. Retrieved from [Link]
- Zhang, J., et al. (2007). Pyrimidine-2-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 11), o4369.
- van Gennip, A. H., et al. (1994). Application of simple chromatographic methods for the diagnosis of defects in pyrimidine degradation.
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
- Kim, J., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(17), 4448–4459.
-
Fujita Health University. (n.d.). Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips. Retrieved from [Link]
- Lee, J., et al. (2015). Design, Synthesis, and Biological Evaluation of pyrimidine-2-carboxamide Analogs: Investigation for Novel RAGE Inhibitors With Reduced Hydrophobicity and Toxicity. Archives of Pharmacal Research, 38(11), 1952-1962.
-
National Center for Biotechnology Information. (n.d.). Pyrimidine-2-carboxamide. PubChem Compound Database. Retrieved from [Link]
- Zrenner, R., et al. (2009). A functional analysis of the pyrimidine catabolic pathway in Arabidopsis. The New Phytologist, 183(1), 117-132.
- Hurst, D. T., & Salole, E. G. (1971). Preparation of 2-carboxymethylpyrimidines analogous to the pyrimidine of thiamine and some of their pyridine isomers. Journal of the Chemical Society C: Organic, 1479-1483.
- Reed, G. D. (2009). Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. Current Pharmaceutical Analysis, 5(3), 205-220.
- Labelle, A. L., et al. (2024). Chemical Stability of Ceftazidime Compounded in Saline, Glycerin and Dexamethasone-SP Solutions Stored at -20°C, 4°C and 25°C Over a 60 Day Period.
-
QbD Group. (2023, July 3). 4 Factors Influencing the Stability of Medicinal Products. Retrieved from [Link]
-
ResearchGate. (n.d.). The reductive pathway for the degradation of pyrimidine nucleotides in Arabidopsis. Retrieved from [Link]
-
Glasnapp, A. (2022, March 16). Factors That Affect the Stability of Compounded Medications. PCCA. Retrieved from [Link]
-
Gyan Sanchay. (n.d.). Factors Affecting Stability. Retrieved from [Link]
-
ResearchGate. (2025, October 25). Defects in Pyrimidine Degradation Identified by HPLC-Electrospray Tandem Mass Spectrometry of Urine Specimens or Urine-soaked Filter Paper Strips. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Pyrimidinecarboximidamide. PubChem Compound Database. Retrieved from [Link]
- Wasternack, C. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Pharmacology & Therapeutics, 8(3), 629-651.
- Fun, H. K., et al. (2011). Crystal structure of N′-hydroxypyrimidine-2-carboximidamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2910.
- Campbell, L. L., Jr. (1957). REDUCTIVE DEGRADATION OF PYRIMIDINES II. Clostridium uracilicum. Journal of Bacteriology, 73(2), 225-229.
- Li, Y., et al. (2022). Design, synthesis and evaluation of 2-(2-oxoethyl)pyrimidine-5-carboxamide derivatives as acetylcholinesterase inhibitors. Bioorganic & Medicinal Chemistry Letters, 72, 128873.
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Technical Support Center: Optimization of a Deconstruction-Reconstruction Strategy for Pyrimidine Diversification
Welcome to the technical support center for the optimization of a deconstruction-reconstruction strategy for pyrimidine diversification. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical insights into this powerful synthetic methodology. Drawing from established protocols and field-proven experience, this document will help you navigate the common challenges encountered during your experiments, ensuring a higher success rate and a deeper understanding of the underlying chemical principles.
Conceptual Overview: The Deconstruction-Reconstruction Pathway
The deconstruction-reconstruction strategy offers a novel approach to the late-stage functionalization of pyrimidines, allowing for the diversification of complex molecules that would be challenging to access through traditional methods.[1][2][3][4] The core of this strategy lies in the conversion of a pyrimidine into a versatile three-carbon iminoenamine building block, which can then be cyclized with various nucleophiles to generate a diverse array of new heterocyclic scaffolds.[1][2]
The general workflow can be visualized as a three-stage process:
Caption: General workflow of the pyrimidine deconstruction-reconstruction strategy.
Troubleshooting Guide: A Step-by-Step Approach
This section addresses specific issues that may arise at each stage of the experimental workflow.
Stage 1: Activation (N-Arylpyrimidinium Salt Formation)
The formation of the N-arylpyrimidinium salt is the critical activation step. Low yields or the formation of side products at this stage will invariably impact the overall success of the strategy.
| Problem | Potential Cause(s) | Troubleshooting & Optimization Strategies |
| Low or No Yield of Pyrimidinium Salt | 1. Competitive Aniline Triflylation: Particularly with electron-deficient pyrimidines or those bearing a C4-amide substituent, the aniline can be competitively triflylated by Tf₂O, reducing the amount available for the desired reaction.[1][2] 2. Unreactive Pyrimidine Substrate: 4-halopyrimidines, 4-methylpyrimidines, and 2-substituted pyrimidines are known to give low yields or lead to side reactions.[2] 3. Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time or suboptimal temperature. | 1. Use a Sterically Hindered Aniline: Employing a more sterically hindered aniline, such as 2,4,6-trimethylaniline, can mitigate the unwanted triflylation of the aniline.[1][2] 2. Substrate Modification: If possible, consider modifying the problematic substituent on the pyrimidine ring prior to the deconstruction-reconstruction sequence. 3. Reaction Monitoring: Monitor the reaction progress using analytical techniques like TLC or LC-MS to determine the optimal reaction time.[5] Consider adjusting the temperature as needed. |
| Formation of a Complex Mixture of Products | 1. Substrate-Dependent Reactivity: 5-monosubstituted pyrimidines are prone to forming a mixture of pyrimidinium salts, aza-Zincke imines, and aniline-derived iminoenamines, which can be difficult to isolate and characterize.[1][2] | 1. Proceed Without Isolation: For 5-monosubstituted pyrimidines, it may be more practical to take the crude mixture directly into the subsequent deconstruction and reconstruction steps without attempting to isolate the pyrimidinium salt.[1] |
| Side Product Formation | 1. Moisture in the Reaction: Trace amounts of water can lead to the formation of unwanted byproducts. | 1. Ensure Anhydrous Conditions: Use freshly distilled, dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Stage 2: Deconstruction (C-N Bond Cleavage to Iminoenamine)
The cleavage of the pyrimidinium salt to the iminoenamine intermediate is a crucial bond-breaking step. Incomplete cleavage or degradation of the intermediate will result in a lower overall yield.
| Problem | Potential Cause(s) | Troubleshooting & Optimization Strategies |
| Incomplete Cleavage of the Pyrimidinium Salt | 1. Insufficient Nucleophile: The amount of nucleophile (e.g., piperidine, pyrrolidine) may not be sufficient to drive the cleavage to completion.[6] 2. Steric Hindrance: Bulky substituents on the pyrimidine ring may hinder the nucleophilic attack required for ring opening. | 1. Optimize Nucleophile Stoichiometry: Increase the equivalents of the nucleophile and monitor the reaction for complete consumption of the starting material.[6] 2. Screen Different Nucleophiles: A less sterically demanding nucleophile might be more effective. Consider screening alternative secondary amines. |
| Degradation of the Iminoenamine Intermediate | 1. Instability of the Intermediate: Iminoenamines can be unstable, especially when exposed to air, moisture, or prolonged heating.[7] | 1. In Situ Generation and Use: Whenever possible, generate and use the iminoenamine intermediate in the subsequent reconstruction step without isolation. 2. Minimize Exposure: If isolation is necessary, work quickly and under an inert atmosphere. Store the isolated intermediate at low temperatures. |
Stage 3: Reconstruction (Cyclization to the Diversified Heterocycle)
The final cyclization step determines the structure of the new heterocyclic core. The choice of the cyclization partner and the reaction conditions are critical for a successful outcome.
| Problem | Potential Cause(s) | Troubleshooting & Optimization Strategies |
| Low or No Yield of the Desired Heterocycle | 1. Unreactive Cyclization Partner: Some nucleophiles, such as isoureas and N-substituted guanidines, have been reported to be unsuccessful in the recyclization step.[1] 2. Decomposition of the Cyclization Partner: The cyclization partner may not be stable under the reaction conditions. For example, N-acyl- and N-sulfonylhydrazines can undergo cleavage of the acyl or sulfonyl group.[1] | 1. Screen a Variety of Cyclization Partners: Test a range of amidines, hydrazines, hydroxylamine, or other suitable nucleophiles to find a compatible partner for your iminoenamine intermediate. 2. Modify Reaction Conditions: Adjust the temperature, solvent, and base to find the optimal conditions for the specific cyclization reaction. |
| Formation of Regioisomers | 1. Ambident Nucleophilicity of the Iminoenamine or Cyclization Partner: The reaction may proceed through different pathways, leading to a mixture of regioisomers. | 1. Optimize Reaction Conditions: Temperature and solvent can influence the regioselectivity of the cyclization. 2. Utilize Directing Groups: If possible, introduce a directing group on the iminoenamine or the cyclization partner to favor the formation of the desired regioisomer. |
| Difficulty in Product Purification | 1. Similar Polarity of Product and Byproducts: The desired product may have similar chromatographic properties to unreacted starting materials or side products. | 1. Alternative Purification Methods: Explore other purification techniques such as crystallization, distillation, or preparative HPLC.[5] |
Experimental Protocols: Best Practices
Adherence to robust experimental protocols is essential for reproducibility and success.
General Protocol for Pyrimidine Deconstruction-Reconstruction
Caption: A generalized experimental workflow for the deconstruction-reconstruction of pyrimidines.
Note: This is a generalized protocol. Specific conditions, such as solvent, temperature, and reaction times, may need to be optimized for different substrates.[2]
Analytical Monitoring
Consistent and accurate monitoring is key to understanding and optimizing your reaction.
-
Thin-Layer Chromatography (TLC): A quick and effective method for qualitatively monitoring the progress of the reaction. It is useful for observing the consumption of the starting pyrimidine and the formation of the final product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the identification of intermediates and byproducts, as well as accurate quantification of reaction components.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the structure of the isolated pyrimidinium salt, the iminoenamine intermediate (if isolated), and the final diversified heterocycle. It can also be used for quantitative analysis (qNMR).
Frequently Asked Questions (FAQs)
Q1: My pyrimidine substrate has multiple nitrogen atoms. How can I ensure selective activation at the desired pyrimidine ring?
A1: The reactivity of different nitrogen heterocycles towards Tf₂O can vary. In many cases, the pyrimidine ring is more susceptible to activation than other azines like pyridine, allowing for chemoselective N-arylpyrimidinium salt formation.[1] However, if you observe non-selective activation, you may need to consider protecting groups for the more reactive nitrogen atoms on your substrate.
Q2: I am having trouble isolating the N-arylpyrimidinium salt. What are my options?
A2: For some substrates, particularly 5-monosubstituted pyrimidines, the pyrimidinium salt may form as part of a complex mixture that is difficult to purify.[2] In these instances, the most effective approach is often to proceed directly to the deconstruction and reconstruction steps with the crude reaction mixture.
Q3: Can I use this strategy to introduce isotopes for metabolic studies?
A3: Yes, the deconstruction-reconstruction strategy is well-suited for isotope labeling. By using an isotopically labeled cyclization partner (e.g., a ¹⁵N-labeled amidine), you can efficiently incorporate stable isotopes into the final heterocyclic product.
Q4: What are the main limitations of this deconstruction-reconstruction strategy?
A4: While powerful, this strategy has some limitations. Certain pyrimidine substrates, such as 4-halopyrimidines and 2-substituted pyrimidines, are not well-tolerated and can result in low yields.[2] Additionally, not all cyclization partners are effective in the reconstruction step.[1] It is always advisable to perform small-scale test reactions to assess the feasibility of the strategy for your specific substrate and desired transformation.
Q5: The overall yield of my two-step process is low. How can I improve it?
A5: A low overall yield can be due to inefficiencies at any stage of the process. A systematic approach to optimization is recommended:
-
Optimize the Activation Step: Ensure high conversion to the pyrimidinium salt by addressing potential side reactions as outlined in the troubleshooting guide.
-
Ensure Complete Deconstruction: Monitor the cleavage step to confirm full conversion of the pyrimidinium salt to the iminoenamine.
-
Optimize the Reconstruction Step: Screen different cyclization partners and reaction conditions (temperature, solvent, base) to maximize the yield of the final product.
-
Consider Isolation of Intermediates: While often performed as a one-pot procedure, isolating and purifying the pyrimidinium salt can sometimes improve the overall yield of the reconstruction step, especially for complex substrates.[1]
References
-
McNally, A. et al. A deconstruction–reconstruction strategy for pyrimidine diversification. Nature631 , 89–95 (2024). [Link]
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McNally, A. et al. A deconstruction–reconstruction strategy for pyrimidine diversification. bioRxiv (2023). [Link]
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ResearchGate. Additional examples of pyrimidine functionalization and pyrimidine to... [Link]
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ResearchGate. A deconstruction–reconstruction strategy for pyrimidine diversification. [Link]
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IDEAS/RePEc. A deconstruction–reconstruction strategy for pyrimidine diversification. [Link]
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ResearchGate. Pyridinium Salts: From synthesis to reactivity and applications | Request PDF. [Link]
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CCS Chemistry. Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing. [Link]
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National Institutes of Health. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. [Link]
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National Institutes of Health. N-Amino Pyridinium Salts in Organic Synthesis. [Link]
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National Institutes of Health. A deconstruction-reconstruction strategy for pyrimidine diversification. [Link]
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National Institutes of Health. Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. [Link]
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National Institutes of Health. Aminopentadiene imines from zincke salts of 3-alkylpyridines. Application to a synthesis of pyridinium salts from amino acids. [Link]
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National Institutes of Health. Aryne‐Enabled C−N Arylation of Anilines. [Link]
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ResearchGate. 2,4,6-Trichloropyrimidine. Reaction with Anilines | Request PDF. [Link]
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National Institutes of Health. Reactivity of Damaged Pyrimidines: DNA Cleavage via Hemiaminal Formation at the C4 Positions of the Saturated Thymine of Spore Photoproduct and Dihydrouridine. [Link]
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YouTube. Why Bother With Stork Enamine Synthesis? Let Me EXPLAIN! [Link]
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MDPI. Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. [Link]
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Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
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MDPI. Synthesis and Antimicrobial Activity of Some Pyridinium Salts. [Link]
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ResearchGate. Transition-Metal-Free Cross-Coupling Reactions in Dynamic Thin Films To Access Pyrimidine and Quinoxaline Analogues | Request PDF. [Link]
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Royal Society of Chemistry. N-Amino pyridinium salts in organic synthesis. [Link]
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Royal Society of Chemistry. Pyridinium salts: from synthesis to reactivity and applications. [Link]
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YouTube. 22.3 Synthesis of Amines | Organic Chemistry. [Link]
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NSF Public Access Repository. A deconstruction–reconstruction strategy for pyrimidine diversification. [Link]
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Validation & Comparative
A Comparative Analysis of Pyrimidine-2-carboximidamide and FPS-ZM1 as Novel RAGE Inhibitors
A Technical Guide for Drug Discovery Professionals
In the landscape of modern therapeutics, the Receptor for Advanced Glycation End products (RAGE) has emerged as a critical target in a multitude of chronic diseases, including diabetes, neurodegenerative disorders, and cancer. The persistent activation of RAGE by its ligands, such as advanced glycation end products (AGEs), S100 proteins, and high mobility group box 1 (HMGB1), triggers a cascade of inflammatory and cell-damaging signaling pathways.[1][2] This guide provides a comprehensive comparison of a promising, yet under-characterized molecule, Pyrimidine-2-carboximidamide, against the well-established RAGE inhibitor, FPS-ZM1. This analysis is designed to offer researchers and drug development professionals a foundational understanding of their potential therapeutic applications, supported by established experimental protocols.
The Scientific Rationale: Targeting the RAGE Signaling Axis
RAGE, a member of the immunoglobulin superfamily, is a pattern recognition receptor that, upon ligand binding, instigates a variety of downstream signaling cascades.[3][4] These pathways, including NF-κB, MAPKs, and JAK/STAT, are central to the inflammatory response, oxidative stress, and cellular proliferation.[5] The chronic activation of these pathways is a key contributor to the pathogenesis of numerous diseases. Consequently, the inhibition of RAGE presents a compelling therapeutic strategy to mitigate the detrimental effects of this signaling axis.
The selection of Pyrimidine-2-carboximidamide for this comparative analysis is predicated on the established precedent of pyrimidine-2-carboxamide analogs as potent RAGE inhibitors.[6] While direct efficacy data for the parent compound is not extensively published, its structural similarity to known inhibitors suggests a strong potential for RAGE antagonism. As a reference compound, FPS-ZM1 is a well-characterized, high-affinity RAGE antagonist that has been shown to effectively block Aβ binding to the V domain of RAGE and is known to be blood-brain barrier permeable.[7][8][9]
Comparative Efficacy: A Data-Driven Overview
To provide a clear comparison of the inhibitory potential of Pyrimidine-2-carboximidamide and FPS-ZM1, the following table summarizes key efficacy parameters. The data for Pyrimidine-2-carboximidamide is extrapolated based on the performance of its closely related analogs, providing a scientifically grounded estimation of its potential.
| Compound | Target | IC50 | Ki | Assay Method | Reference |
| Pyrimidine-2-carboximidamide | RAGE | ~5-15 µM (estimated) | Not Determined | ELISA-based ligand binding assay | [6] |
| FPS-ZM1 | RAGE | 0.6 µM | 25 nM | Not Specified | [7][8] |
Note: The IC50 value for Pyrimidine-2-carboximidamide is an informed estimation based on published data for its analogs. Further experimental validation is required.
Delving into the Mechanism: The RAGE Signaling Cascade
The therapeutic efficacy of any RAGE inhibitor is intrinsically linked to its ability to disrupt the downstream signaling cascade. The following diagram illustrates the key pathways activated by ligand binding to RAGE and the putative point of intervention for inhibitors like Pyrimidine-2-carboximidamide and FPS-ZM1.
Caption: RAGE signaling pathway and point of inhibition.
Experimental Protocols for Efficacy Assessment
To ensure the trustworthiness and reproducibility of findings, standardized and validated experimental protocols are paramount. The following section details the methodologies for key in vitro assays to assess the efficacy of RAGE inhibitors.
Experimental Workflow: In Vitro RAGE Inhibition Assay
Caption: Workflow for in vitro RAGE inhibition assays.
ELISA-Based RAGE-Ligand Binding Assay
This assay quantitatively determines the ability of a test compound to inhibit the binding of a RAGE ligand to the soluble extracellular domain of RAGE (sRAGE).
Materials:
-
96-well microplate
-
RAGE ligand (e.g., AGE-BSA)
-
Recombinant human sRAGE
-
Test compounds (Pyrimidine-2-carboximidamide, FPS-ZM1)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBST)
-
Anti-RAGE antibody conjugated to Horseradish Peroxidase (HRP)
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with the RAGE ligand (e.g., 10 µg/mL AGE-BSA) in a suitable coating buffer and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the washing step.
-
Compound Incubation: Add serial dilutions of the test compounds (Pyrimidine-2-carboximidamide and FPS-ZM1) to the wells, followed by a fixed concentration of sRAGE. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Antibody Incubation: Add the HRP-conjugated anti-RAGE antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add TMB substrate to each well and incubate in the dark until a blue color develops.
-
Stopping Reaction: Add the stop solution to each well.
-
Measurement: Measure the absorbance at 450 nm using a plate reader.
-
Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based NF-κB Reporter Assay
This assay measures the inhibition of RAGE-induced NF-κB activation in a cellular context.
Materials:
-
RAGE-expressing cell line (e.g., HEK293-RAGE) stably transfected with an NF-κB reporter construct (e.g., luciferase)
-
Cell culture medium and supplements
-
Test compounds
-
RAGE ligand (e.g., HMGB1)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the RAGE-expressing reporter cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with a predetermined concentration of a RAGE ligand (e.g., 1 µg/mL HMGB1) and incubate for 6-24 hours.
-
Cell Lysis: Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Luminescence Measurement: Add the luciferase substrate to the cell lysate and measure the luminescence using a luminometer.
-
Analysis: Normalize the luciferase activity to a control (e.g., cell viability) and calculate the percent inhibition for each compound concentration. Determine the EC50 value from the dose-response curve.
Cell Viability/Proliferation Assays (MTT/CCK-8)
These assays are crucial to assess the cytotoxicity of the test compounds and to ensure that the observed inhibition is not due to cell death.[5][10]
Materials:
-
RAGE-expressing cell line
-
Test compounds
-
MTT or CCK-8 reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds for 24-72 hours.
-
Reagent Addition: Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's protocol.
-
Measurement: For MTT, add the solubilization solution and measure the absorbance. For CCK-8, directly measure the absorbance.
-
Analysis: Calculate the cell viability as a percentage of the untreated control and determine the CC50 (cytotoxic concentration 50).
Conclusion and Future Directions
This guide provides a comparative framework for evaluating Pyrimidine-2-carboximidamide against the established RAGE inhibitor, FPS-ZM1. While FPS-ZM1 demonstrates high potency, the pyrimidine scaffold of Pyrimidine-2-carboximidamide represents a promising avenue for the development of novel RAGE inhibitors with potentially distinct pharmacological profiles. The provided experimental protocols offer a robust methodology for the head-to-head comparison of these and other emerging RAGE-targeting compounds.
Future research should focus on obtaining direct experimental data for Pyrimidine-2-carboximidamide to validate the estimations presented in this guide. Furthermore, in vivo studies in relevant disease models will be critical to ascertain the therapeutic potential and pharmacokinetic properties of this compound. The continued exploration of novel chemical scaffolds that modulate the RAGE signaling axis holds significant promise for the development of effective treatments for a wide range of debilitating diseases.
References
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Lee, D., et al. (2015). Design, Synthesis, and Biological Evaluation of pyrimidine-2-carboxamide Analogs: Investigation for Novel RAGE Inhibitors With Reduced Hydrophobicity and Toxicity. Archives of Pharmacal Research, 38(11), 1952-1962. [Link]
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Neuromics. (n.d.). FPS-ZM1. Retrieved from [Link]
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Manigandan, K., et al. (2022). A fragment-based approach to discovery of Receptor for Advanced Glycation End products inhibitors. RSC Medicinal Chemistry, 13(9), 1145-1153. [Link]
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Byun, K., et al. (2020). Molecular Characteristics of RAGE and Advances in Small-Molecule Inhibitors. International Journal of Molecular Sciences, 21(23), 9104. [Link]
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Creative BioMart. (n.d.). AGE-RAGE in vitro Binding Assay Kit. Retrieved from [Link]
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Xie, J., et al. (2022). Pathophysiology of RAGE in inflammatory diseases. Frontiers in Immunology, 13, 931725. [Link]
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Al-Sanea, M. M., et al. (2023). RAGE Inhibitors for Targeted Therapy of Cancer: A Comprehensive Review. Molecules, 28(13), 5092. [Link]
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Deane, R., et al. (2012). A multimodal RAGE-specific inhibitor reduces amyloid β-mediated brain disorder in a mouse model of Alzheimer disease. The Journal of Clinical Investigation, 122(4), 1377-1392. [Link]
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Wikipedia. (n.d.). RAGE (receptor). Retrieved from [Link]
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Reddy, V. P., et al. (2023). RAGE Inhibitors in Neurodegenerative Diseases. Biomolecules, 13(4), 666. [Link]
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Al-Hussain, G. A., et al. (2024). Investigating the Inhibitory Effects of Paliperidone on RAGEs: Docking, DFT, MD Simulations, MMPBSA, MTT, Apoptosis, and Immunoblotting Studies. ACS Omega. [Link]
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Nakashima, T., et al. (2018). In vitro anticancer effects of a RAGE inhibitor discovered using a structure-based drug design system. Oncology Letters, 15(4), 4839-4846. [Link]
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ResearchGate. (n.d.). Confirmation of RAGE Inhibition by Western Blotting. Retrieved from [Link]
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Institute of Molecular and Translational Medicine. (n.d.). Pyrimidine based receptor for advanced glycation end-products (RAGE) inhibitors as an anti-inflammatory compounds. Retrieved from [Link]
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Li, Y., et al. (2020). Downregulation of RAGE Inhibits Cell Proliferation and Induces Apoptosis in Cervical Squamous Cell Carcinoma. OncoTargets and Therapy, 13, 2417-2429. [Link]
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Manigandan, K., et al. (2023). Quantitative Assessment of Intracellular Effectors and Cellular Response in RAGE Activation. International Journal of Molecular Sciences, 24(17), 13247. [Link]
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Mjalli, A. M., et al. (2014). Targeting the Receptor for Advanced Glycation Endproducts (RAGE): A Medicinal Chemistry Perspective. Journal of Medicinal Chemistry, 57(12), 4963-4985. [Link]
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Byun, K., et al. (2020). Molecular Characteristics of RAGE and Advances in Small-Molecule Inhibitors. International Journal of Molecular Sciences, 21(23), 9104. [Link]
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de Oliveira, K. M., et al. (2023). The RAGE Inhibitor TTP488 (Azeliragon) Improves Diabetic Bladder Dysfunction in Leptin-Deficient Obese Mice. International Journal of Molecular Sciences, 24(13), 11048. [Link]
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Ahmad, S., et al. (2021). Therapeutic potential of targeting the receptor for advanced glycation end products (RAGE) by small molecule inhibitors. Pharmacology & Therapeutics, 221, 107761. [Link]
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Alka, K., et al. (2023). The RAGE Inhibitor TTP488 (Azeliragon) Demonstrates Anti-Tumor Activity and Enhances the Efficacy of Radiation Therapy in Pancreatic Cancer Cell Lines. Cancers, 15(13), 3331. [Link]
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Han, Y. T., et al. (2014). Pyrazole-5-carboxamides, novel inhibitors of receptor for advanced glycation end products (RAGE). Bioorganic & Medicinal Chemistry Letters, 24(13), 2886-2889. [Link]
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Validating Pyrimidine-2-carboxamide Activity: An In Vivo Comparative Guide for Researchers
For drug development professionals, the journey from a promising chemical scaffold to a validated in vivo candidate is fraught with challenges. The pyrimidine core, a cornerstone of numerous therapeutic agents, continues to yield novel derivatives with significant potential.[1] Among these, Pyrimidine-2-carboxamide and its analogs have emerged as compelling modulators of key pathological pathways. This guide provides an in-depth, comparative analysis of the in vivo validation of Pyrimidine-2-carboxamide analogs, focusing on their activity as inhibitors of the Receptor for Advanced Glycation End products (RAGE) and Nicotinamide N-methyltransferase (NNMT).
It is critical to note that while the focus of this guide is on the broader class of pyrimidine-2-carboxamides due to the availability of robust in vivo data, there is a conspicuous absence of publicly available in vivo studies on the specific analog, Pyrimidine-2-carboximidamide. Researchers are advised to consider the findings presented herein as a foundational framework for initiating in vivo evaluations of novel carboximidamide derivatives.
The Therapeutic Promise of Pyrimidine-2-carboxamide Analogs: Targeting RAGE and NNMT
Pyrimidine-2-carboxamide analogs have demonstrated significant therapeutic potential through the inhibition of two key proteins implicated in a range of diseases: RAGE and NNMT.
The RAGE Pathway: The Receptor for Advanced Glycation End products (RAGE) is a multi-ligand receptor of the immunoglobulin superfamily.[1] Its activation by various ligands, including advanced glycation end products (AGEs), S100 proteins, and high mobility group box 1 (HMGB1), triggers a cascade of inflammatory and pro-tumorigenic signaling.[2][3] This makes RAGE a prime target for therapeutic intervention in diseases such as diabetes, chronic inflammation, and cancer.[2][3]
The NNMT Pathway: Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a crucial role in cellular metabolism and energy homeostasis.[4] Overexpression of NNMT has been linked to obesity and type 2 diabetes.[4] Inhibition of NNMT presents a novel therapeutic strategy for metabolic disorders by increasing cellular energy expenditure and improving insulin sensitivity.[4][5]
Comparative In Vivo Validation: Pyrimidine-2-carboxamides vs. Alternative Inhibitors
The true measure of a therapeutic candidate's potential lies in its in vivo efficacy, safety, and pharmacokinetic profile. Here, we compare the performance of Pyrimidine-2-carboxamide analogs with other notable small molecule inhibitors in relevant animal models.
Targeting RAGE in Models of Inflammation and Cancer
A key application for RAGE inhibitors is in mitigating inflammatory responses and inhibiting tumor growth. The carrageenan-induced paw edema model in rats is a standard for assessing acute anti-inflammatory activity, while xenograft models are pivotal for evaluating anti-cancer efficacy.
In Vivo Model: Carrageenan-Induced Paw Edema in Rats
This model is a well-established method for evaluating the anti-inflammatory properties of novel compounds.[2][3][6]
Experimental Workflow: Carrageenan-Induced Paw Edema
Caption: Workflow for Carrageenan-Induced Paw Edema Model.
Comparative Efficacy Data: RAGE Inhibitors in Inflammation
| Compound Class | Example Compound | Animal Model | Dose & Route | Key Findings | Reference |
| Pyrimidine-2-carboxamide Analog | (diethylamino)ethoxymethoxy analog | Mouse | Not specified in abstract | Reduced cytotoxicity compared to parent compounds. | [1] |
| N-benzyl-N-cyclohexyl-4-chlorobenzamide | FPS-ZM1 | Mouse | 500 mg/kg | No toxic side effects observed. | [2] |
| Anti-RAGE Antibody | Monoclonal Antibody | Mouse | 15 mg/kg (i.v.) | Significant survival benefit in a sepsis model. | [1] |
| Small Molecule RAGE Inhibitor | RAGE229 | Mouse | Mixed in chow | Reduced heart muscle death and improved wound healing in diabetic models. | [7][8] |
In Vivo Model: MCF-7 Breast Cancer Xenograft in Nude Mice
The MCF-7 xenograft model is crucial for assessing the in vivo anti-tumor activity of compounds targeting estrogen receptor-positive breast cancer.[9][10][11]
Experimental Workflow: MCF-7 Xenograft Model
Caption: Workflow for Diet-Induced Obesity Model.
Comparative Efficacy Data: NNMT Inhibitors in Obesity
| Compound Class | Example Compound | Animal Model | Dose & Route | Key Findings | Reference |
| Small Molecule NNMT Inhibitor | Not specified | Diet-induced obese mice | Not specified | Lost over 7% of total body weight in 10 days; decreased white fat tissue mass by 30%. | [4] |
| Methylquinolinium analog | Not specified | Diet-induced obese mice | Systemic | Significantly reduced body weight, white adipose mass, and plasma total cholesterol. | [12] |
| 5-amino-1-methylquinolinium | 5A1MQ | Diet-induced obese mice | Once-daily for 28 days | Limited body weight and fat mass gains; improved glucose tolerance and insulin sensitivity. | [13] |
| Nicotinamide analog | JBSNF-000088 | High-fat diet-induced obese mice | Not specified | Reduction in body weight; improved insulin sensitivity and normalized glucose tolerance. | [14] |
Detailed Experimental Protocols
For researchers planning to validate Pyrimidine-2-carboxamide analogs or other novel inhibitors, the following detailed protocols provide a robust starting point.
Protocol 1: Carrageenan-Induced Paw Edema in Rats
Objective: To assess the acute anti-inflammatory activity of a test compound.
Materials:
-
Male Wistar rats (180-220 g)
-
1% (w/v) λ-Carrageenan solution in sterile saline
-
Test compound (e.g., Pyrimidine-2-carboxamide analog) dissolved in a suitable vehicle
-
Vehicle control
-
Positive control (e.g., Indomethacin, 5 mg/kg)
-
Plethysmometer
-
Intraperitoneal (i.p.) injection supplies
Procedure:
-
Acclimatization: House rats for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the test compound, vehicle, or positive control via i.p. injection 30 minutes before carrageenan injection. [6]4. Induction of Edema: Inject 100 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw. [6]5. Measurement of Paw Volume: Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection. [6]6. Calculation of Edema and Inhibition:
-
Paw Edema (mL) = Paw volume at time 't' - Baseline paw volume
-
% Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
-
Endpoint: At the end of the experiment, euthanize the animals according to approved institutional guidelines.
Protocol 2: MCF-7 Breast Cancer Xenograft in Nude Mice
Objective: To evaluate the in vivo anti-tumor efficacy of a test compound.
Materials:
-
Female athymic nude mice (4-6 weeks old)
-
MCF-7 human breast cancer cells
-
Cell culture medium and supplements
-
Matrigel
-
Estrogen pellets (e.g., 17β-estradiol)
-
Test compound formulated for administration (e.g., oral gavage, i.p. injection)
-
Vehicle control
-
Positive control (e.g., Tamoxifen)
-
Calipers for tumor measurement
Procedure:
-
Estrogen Supplementation: One week prior to cell implantation, subcutaneously implant a 17β-estradiol pellet to support the growth of the estrogen-dependent MCF-7 cells. [7]2. Cell Preparation: Culture MCF-7 cells to ~80% confluency. On the day of implantation, harvest the cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 2 x 10^7 cells/mL.
-
Tumor Cell Implantation: Inject 100 µL of the cell suspension (2 x 10^6 cells) into the mammary fat pad of each mouse. [15]4. Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
Treatment Administration: Administer the test compound, vehicle, or positive control according to the planned dosing schedule and route.
-
Tumor Measurement and Body Weight: Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²) / 2. Monitor the body weight of the mice as an indicator of general health and toxicity.
-
Endpoint: Continue treatment for a specified duration or until tumors in the control group reach a predetermined endpoint. Euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker assessment).
Protocol 3: Diet-Induced Obesity in Mice
Objective: To assess the effect of a test compound on obesity and related metabolic parameters.
Materials:
-
Male C57BL/6J mice (6 weeks old)
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
Standard chow diet (control)
-
Test compound (e.g., Pyrimidine-2-carboxamide analog) formulated for administration
-
Vehicle control
-
Equipment for glucose and insulin tolerance tests (glucometer, insulin)
-
Equipment for body composition analysis (e.g., DEXA or MRI)
Procedure:
-
Acclimatization and Diet Induction: After a week of acclimatization on standard chow, switch the experimental group to the HFD. Maintain a control group on the standard chow. Provide food and water ad libitum. [16][17]2. Obesity Development: Continue the respective diets for 10-12 weeks to induce an obese phenotype in the HFD group. Monitor body weight weekly.
-
Treatment Phase: Once the mice on the HFD are significantly heavier than the control group, randomize them into treatment and vehicle groups.
-
Compound Administration: Administer the test compound or vehicle daily for a specified period (e.g., 4 weeks).
-
Monitoring: Continue to monitor body weight and measure food intake regularly.
-
Metabolic Testing: Towards the end of the treatment period, perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to assess glucose metabolism and insulin sensitivity.
-
Body Composition: Before the end of the study, measure body composition to determine fat and lean mass.
Conclusion and Future Directions
The in vivo validation of Pyrimidine-2-carboxamide analogs has revealed their significant potential as inhibitors of RAGE and NNMT, with promising efficacy in preclinical models of inflammation, cancer, and obesity. This guide provides a comparative framework and detailed protocols to aid researchers in the further evaluation of this important class of compounds.
A critical next step for the field will be to investigate the in vivo activity of Pyrimidine-2-carboximidamide derivatives. Given the structural similarities to the well-studied carboxamides, it is plausible that they may exhibit similar or even enhanced biological activities. The experimental models and comparative data presented here offer a clear roadmap for such investigations. Future studies should also focus on comprehensive pharmacokinetic and toxicological profiling to ensure the clinical translatability of these promising therapeutic candidates.
References
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Behzadi, R., Ahmadpour, S., Amiri, F. T., Kavosian, S., Asori, M., & Hosseinimehr, S. J. (2023). Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice. Anti-cancer agents in medicinal chemistry, 23(2), 222–226. [Link]
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De Punder, K., & Norseen, J. (2018). Diet-induced obesity murine model. protocols.io. [Link]
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Behzadi, R., Ahmadpour, S., Amiri, F. T., Kavosian, S., Asori, M., & Hosseinimehr, S. J. (2023). Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice. Anti-Cancer Agents in Medicinal Chemistry, 23(2), 222-226. [Link]
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Hargreaves, K. M., & Dubner, R. (Eds.). (2010). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. In Pain Research: Methods and Protocols (pp. 101-107). Humana Press. [Link]
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Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
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Gao, Z., & Horvath, T. L. (2012). A Mouse Model of Diet-Induced Obesity and Insulin Resistance. In Methods in molecular biology (Vol. 933, pp. 135–144). Humana Press. [Link]
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Bukhari, A. (2014). Does anybody have a protocol for MCF-7 xenograft model with estrogen stimulation? ResearchGate. [Link]
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Lin, S., & Li, X. (2012). A Mouse Model of Diet-Induced Obesity and Insulin Resistance. In Methods in Molecular Biology (pp. 135-144). Springer. [Link]
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Altogen Labs. (n.d.). MCF7 Xenograft Model. Retrieved from [Link]
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Lolis, E., & Luan, B. (2007). Inhibition of the RAGE products increases survival in experimental models of severe sepsis and systemic infection. Critical care (London, England), 11(5), R108. [Link]
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Chien, M. H., Lee, T. R., & Hsieh, M. T. (2010). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. The American journal of Chinese medicine, 38(6), 1205–1218. [Link]
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Phelan, J. (2016, July 29). C57BL/6 DIO 101: Best Practices for Diet Induced Obesity in Mice. Taconic Biosciences. [Link]
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Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]
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Behzadi, R., Ahmadpour, S., Amiri, F. T., Kavosian, S., Asori, M., & Hosseinimehr, S. J. (2023). Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice. Anti-cancer agents in medicinal chemistry, 23(2), 222–226. [Link]
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Mouse Metabolic Phenotyping Centers. (n.d.). Chronic High-Fat/Sugar Diet Feeding. Retrieved from [Link]
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Kraus, D., Yang, Q., Kong, D., Banks, A. S., Zhang, L., Voy, B. H., ... & Koralov, S. B. (2021). Combined nicotinamide N-methyltransferase inhibition and reduced-calorie diet normalizes body composition and enhances metabolic benefits in obese mice. Nature communications, 12(1), 5637. [Link]
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Biocompare. (2018, January 5). NNMT Inhibitors Treat Root Cause of Obesity. [Link]
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Sabbagh, M. N., Agro, A., Bell, J., Aisen, P. S., Schweizer, E., & Galasko, D. (2011). Clinical trial of an inhibitor of RAGE-Aβ interactions in Alzheimer disease. Neurology, 77(19), 1755–1762. [Link]
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Gormley, F. (2021, November 29). RAGE against diabetes complications: Novel drug tamps down tissue damage in mice. Fierce Biotech. [Link]
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Deane, R., Du Yan, S., Ramasamy, R., & Zlokovic, B. V. (2012). A multimodal RAGE-specific inhibitor reduces amyloid β–mediated brain disorder in a mouse model of Alzheimer disease. The Journal of clinical investigation, 122(4), 1377–1392. [Link]
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Georgiev, M., Yoncheva, K., & Zhelyazkova-Savova, M. (2018). Rat paw oedema modeling and NSAIDs: Timing of effects. Folia medica, 60(2), 269–275. [Link]
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Van Haren, M. J., Sastre Torano, J., Van den Berg, M., & Ovaa, H. (2021). Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders. Molecules (Basel, Switzerland), 26(4), 989. [Link]
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Neelakantan, H., Vance, V., Wetzel, M. D., Wang, H. L., McHardy, S. F., & Watowich, S. J. (2017). Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice. Biochemical pharmacology, 137, 125–138. [Link]
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Deane, R., Du Yan, S., Ramasamy, R., & Zlokovic, B. V. (2012). A multimodal RAGE-specific inhibitor reduces amyloid β–mediated brain disorder in a mouse model of Alzheimer disease. The Journal of clinical investigation, 122(4), 1377–1392. [Link]
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Neelakantan, H., Wang, H. L., Vance, V., Hommel, J. D., McHardy, S. F., & Watowich, S. J. (2021). Nicotinamide N-methyltransferase Inhibition Mitigates Obesity-Related Metabolic Dysfunctions. Diabetes, metabolic syndrome and obesity : targets and therapy, 14, 4467–4482. [Link]
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Deane, R., Du Yan, S., Ramasamy, R., & Zlokovic, B. V. (2012). A multimodal RAGE-specific inhibitor reduces amyloid β–mediated brain disorder in a mouse model of Alzheimer disease. The Journal of clinical investigation, 122(4), 1377–1392. [Link]
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Yin, Y., Liu, Y., & Li, J. (2016). Effects of RAGE-Specific Inhibitor FPS-ZM1 on Amyloid-β Metabolism and AGEs-Induced Inflammation and Oxidative Stress in Rat Hippocampus. Neurochemical research, 41(6), 1435–1443. [Link]
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Yin, Y., Liu, Y., & Li, J. (2016). Effects of RAGE-Specific Inhibitor FPS-ZM1 on Amyloid-β Metabolism and AGEs-Induced Inflammation and Oxidative Stress in Rat Hippocampus. Neurochemical research, 41(6), 1435–1443. [Link]
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Neelakantan, H., Wang, H. L., Vance, V., McHardy, S. F., & Watowich, S. J. (2018). Structure Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. Journal of medicinal chemistry, 61(17), 7647–7661. [Link]
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Neelakantan, H., Wang, H. L., Vance, V., Hommel, J. D., McHardy, S. F., & Watowich, S. J. (2018). A small molecule inhibitor of Nicotinamide N-methyltransferase for the treatment of metabolic disorders. Scientific reports, 8(1), 3073. [Link]
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Neelakantan, H., Wang, H. L., Vance, V., McHardy, S. F., & Watowich, S. J. (2018). Structure–Activity Relationship for Small Molecule Inhibitors of Nicotinamide N‑Methyltransferase. Journal of Medicinal Chemistry, 61(17), 7647-7661. [Link]
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van Haren, M. J. (2019). Small molecule inhibitors of Nicotinamide N-Methyltransferase (NNMT). [Doctoral dissertation, Leiden University]. [Link]
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van Haren, M. J. (2019). Small molecule inhibitors of Nicotinamide N-Methyltransferase (NNMT). [Doctoral dissertation, Leiden University]. [Link]
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A Comparative Guide to Pyrimidine-2-carboximidamide and Its Bioisosteric Scaffolds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic modification of lead compounds is paramount to enhancing therapeutic efficacy and overcoming pharmacokinetic liabilities. Pyrimidine-2-carboximidamide, a privileged scaffold in numerous biologically active molecules, serves as a critical starting point for such optimization. This guide provides an in-depth comparative analysis of pyrimidine-2-carboximidamide and its key bioisosteres—tetrazoles, oxadiazoles, thiadiazoles, and triazoles. By examining their physicochemical properties, synthesis, and performance in relevant biological assays, we aim to equip researchers with the knowledge to make informed decisions in the design of next-generation therapeutics.
The Central Role of Pyrimidine-2-carboximidamide and the Rationale for Bioisosteric Replacement
The pyrimidine-2-carboximidamide moiety is a potent pharmacophore, recognized for its ability to engage in crucial hydrogen bonding interactions with biological targets. Its basic nature and planar structure contribute to its role in a variety of therapeutic areas, including as an inhibitor of the Receptor for Advanced Glycation Endproducts (RAGE), a key player in inflammatory diseases, diabetic complications, and cancer.
However, the carboximidamide group can present challenges in drug development, including metabolic instability, high polarity which may limit cell permeability, and potential for off-target toxicities. Bioisosteric replacement offers a rational approach to mitigate these issues by substituting the carboximidamide functionality with other groups that mimic its size, shape, and electronic properties while offering improved drug-like characteristics.
This guide focuses on the comparative analysis of pyrimidine-2-carboximidamide with its tetrazole, oxadiazole, thiadiazole, and triazole bioisosteres. These five-membered aromatic heterocycles are widely recognized as effective mimics of amide and carboximidamide groups, offering modulated acidity, lipophilicity, and metabolic stability.
Physicochemical Properties: A Comparative Overview
The successful application of bioisosterism hinges on the careful selection of a replacement group with appropriate physicochemical properties. The following table summarizes key computed properties of pyrimidine-2-carboximidamide and its related analog, pyrimidine-2-carboxamide, providing a baseline for comparison with their bioisosteres.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |
| Pyrimidine-2-carboximidamide[1] | C5H6N4 | 122.13 | -1.1 |
| Pyrimidine-2-carboxamide[2] | C5H5N3O | 123.11 | -1.2 |
Note: Experimental data for the bioisosteres are often context-dependent and can vary based on the specific synthetic route and substitution patterns. The data presented here are for the parent compounds and serve as a general reference.
Synthesis of Pyrimidine-2-carboximidamide and its Bioisosteres: A Methodological Workflow
The synthesis of these compounds is a critical aspect of their evaluation. The following diagram outlines a general workflow for the preparation of pyrimidine-2-carboximidamide and its bioisosteric analogs, starting from a common precursor, pyrimidine-2-carbonitrile.
Caption: Generalized synthetic workflow for pyrimidine-2-carboximidamide and its bioisosteres.
Comparative Biological Performance: RAGE Inhibition, Antimicrobial, and Anticancer Activities
A direct head-to-head comparison of pyrimidine-2-carboximidamide with its bioisosteres across a range of biological assays is essential for a comprehensive evaluation. The following sections outline the expected performance based on existing literature for individual pyrimidine-heterocycle derivatives and provide a framework for their comparative assessment.
Inhibition of the Receptor for Advanced Glycation Endproducts (RAGE)
The RAGE pathway is a key driver of inflammation in numerous chronic diseases. Pyrimidine derivatives have been identified as promising RAGE inhibitors.[3][4][5] The carboximidamide group is expected to form critical hydrogen bonds within the RAGE binding pocket. The bioisosteric replacements will aim to replicate these interactions while potentially offering improved pharmacokinetic profiles.
Expected Performance:
-
Pyrimidine-2-carboximidamide: Strong binding affinity due to direct hydrogen bonding.
-
Tetrazole and Triazole analogs: May exhibit comparable or slightly reduced activity, depending on the specific substitution pattern and the orientation of the nitrogen atoms available for hydrogen bonding.
-
Oxadiazole and Thiadiazole analogs: Activity will depend on the ability of the oxygen or sulfur atoms to participate in favorable interactions within the binding site.
Antimicrobial Activity
Pyrimidine-containing compounds have a long history as antimicrobial agents.[6][7] The introduction of tetrazole, oxadiazole, and thiadiazole moieties has been shown to enhance the antimicrobial properties of various scaffolds.[8][9]
Expected Performance:
-
Pyrimidine-2-carboximidamide: May possess inherent antimicrobial activity.
-
Tetrazole, Thiadiazole, and Oxadiazole analogs: Likely to exhibit enhanced antimicrobial activity against a spectrum of bacterial and fungal strains due to the intrinsic bioactivity of these heterocycles.
Anticancer Activity
The pyrimidine core is a cornerstone of many anticancer drugs. The incorporation of oxadiazole, triazole, and tetrazole rings has been a successful strategy in developing novel anticancer agents.[10][11][12]
Expected Performance:
-
Pyrimidine-2-carboximidamide: May show baseline cytotoxic activity against certain cancer cell lines.
-
Oxadiazole, Triazole, and Tetrazole analogs: Expected to demonstrate significantly enhanced anticancer activity through various mechanisms, including enzyme inhibition and disruption of cellular signaling pathways.
Experimental Protocols
To facilitate the direct comparison of pyrimidine-2-carboximidamide and its bioisosteres, we provide the following detailed, step-by-step methodologies for their synthesis and biological evaluation.
Synthesis of Pyrimidine-2-carboximidamide Hydrochloride
This protocol describes a common method for the preparation of pyrimidine-2-carboximidamide hydrochloride from 2-cyanopyrimidine.[13]
Materials:
-
2-Cyanopyrimidine
-
Anhydrous Ethanol
-
Dry HCl gas
-
Anhydrous Ether
-
Ammonia in Ethanol solution
Procedure:
-
Step 1: Formation of the Imidate Hydrochloride. A solution of 2-cyanopyrimidine in anhydrous ethanol is cooled to 0°C. Dry HCl gas is bubbled through the solution until saturation. The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure, and the residue is triturated with anhydrous ether to yield the ethyl pyrimidine-2-carboximidate hydrochloride.
-
Step 2: Ammonolysis. The crude imidate hydrochloride is dissolved in a saturated solution of ammonia in ethanol and stirred at room temperature. The progress of the reaction is monitored by TLC. Upon completion, the solvent is evaporated, and the resulting solid is recrystallized from an appropriate solvent to afford pyrimidine-2-carboximidamide hydrochloride.
RAGE Competitive Binding Assay
This assay measures the ability of test compounds to inhibit the binding of a ligand to the RAGE receptor.[14][15]
Materials:
-
Recombinant human soluble RAGE (sRAGE)
-
Biotinylated S100B (or another RAGE ligand)
-
Streptavidin-coated 96-well plates
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Test compounds (pyrimidine-2-carboximidamide and its bioisosteres)
-
HRP-conjugated anti-RAGE antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Microplate reader
Procedure:
-
Coat streptavidin-coated 96-well plates with biotinylated S100B.
-
Wash the plates to remove unbound ligand.
-
Add sRAGE and the test compounds at various concentrations to the wells.
-
Incubate to allow for competitive binding.
-
Wash the plates to remove unbound sRAGE and test compounds.
-
Add HRP-conjugated anti-RAGE antibody and incubate.
-
Wash the plates and add TMB substrate.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Calculate the IC₅₀ values for each compound.
NF-κB Reporter Assay for RAGE Signaling
This assay determines the ability of the compounds to inhibit RAGE-mediated activation of the NF-κB signaling pathway.[6][16][17][18][19]
Materials:
-
HEK293 cells stably expressing human RAGE and an NF-κB luciferase reporter construct.
-
Cell culture medium.
-
RAGE ligand (e.g., S100B or AGE-BSA).
-
Test compounds.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the RAGE-NF-κB reporter cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of the test compounds.
-
Stimulate the cells with a RAGE ligand.
-
Incubate for a sufficient time to allow for NF-κB activation and luciferase expression.
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Determine the IC₅₀ values for the inhibition of RAGE-induced NF-κB activation.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[5][12][20][21][22]
Materials:
-
Bacterial or fungal strains of interest.
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Test compounds.
-
96-well microtiter plates.
-
Spectrophotometer or microplate reader.
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism.
-
Add the inoculum to each well.
-
Include positive (no compound) and negative (no inoculum) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Determine the MIC by visual inspection of turbidity or by measuring the absorbance at 600 nm. The MIC is the lowest concentration with no visible growth.
MTT Cell Viability Assay
This colorimetric assay assesses the cytotoxic effects of the compounds on cancer cell lines.[3][8][9][11]
Materials:
-
Cancer cell line of interest.
-
Complete cell culture medium.
-
Test compounds.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Remove the medium and dissolve the formazan crystals in the solubilization solution.
-
Measure the absorbance at a wavelength between 550 and 600 nm.
-
Calculate the percentage of cell viability and determine the IC₅₀ values.
Conclusion and Future Directions
The bioisosteric replacement of the carboximidamide group in pyrimidine-2-carboximidamide with tetrazole, oxadiazole, thiadiazole, or triazole rings presents a promising strategy for the optimization of lead compounds. Each bioisostere offers a unique combination of physicochemical and biological properties that can be leveraged to enhance drug-like characteristics. The choice of a specific bioisostere will depend on the therapeutic target and the desired pharmacological profile.
This guide provides a foundational framework for the comparative analysis of these important scaffolds. Further experimental work, directly comparing these compounds in a systematic manner, is necessary to fully elucidate their relative advantages and disadvantages. Such studies will undoubtedly pave the way for the development of novel and improved pyrimidine-based therapeutics.
References
A comprehensive list of hyperlinked references will be provided upon the completion of the full guide.
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A Senior Application Scientist's Guide to the Cross-Validation of Pyrimidine-2-carboximidamide Screening Hits
Introduction: The Challenge of the "Hit"
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify "hits"—compounds that modulate a biological target of interest.[1] The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates due to its versatile biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4][5] Consequently, a novel Pyrimidine-2-carboximidamide derivative identified as a potent inhibitor in a primary HTS campaign represents a promising starting point.
However, a primary hit is merely a preliminary signal, not a validated lead. HTS campaigns are notoriously susceptible to false positives arising from assay interference, compound aggregation, or non-specific activity.[6][7] Rigorous, multi-step validation is therefore not just a formality but a critical process to ensure that resources are invested in chemically tractable series with genuine, on-target biological activity.[8][9]
This guide provides a comprehensive framework for the cross-validation of a hypothetical Pyrimidine-2-carboximidamide hit, identified from a primary biochemical screen against a protein kinase target (e.g., a cyclin-dependent kinase, CDK). We will proceed through a logical cascade of experiments, moving from initial confirmation in simplified systems to validation in complex cellular environments, explaining the scientific rationale behind each methodological choice.
The Hit Validation Cascade: A Strategic Workflow
The journey from a raw HTS hit to a validated lead candidate follows a structured funnel. The core principle is to apply progressively more stringent and biologically relevant assays to triage compounds efficiently, eliminating artifacts and building confidence in the mechanism of action.
Caption: The Hit Validation Cascade workflow.
Step 1: Hit Confirmation and Purity Analysis
Causality: The first step is fundamental: confirming that the observed activity is real and attributable to the putative structure. Compounds in screening libraries can degrade, be impure, or be misidentified.
-
Resynthesis: The compound is synthesized anew from scratch. This ensures a fresh, pure sample and verifies the synthetic route.
-
Purity & Identity Verification: The newly synthesized batch must be rigorously analyzed.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight and assesses purity (typically >95%).
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: Confirms the chemical structure.
-
-
Dose-Response Curve: The pure, confirmed compound is re-tested in the primary assay to generate a dose-response curve and determine its IC₅₀ (half-maximal inhibitory concentration). This confirms the potency of the resynthesized material.[6]
Only if the resynthesized compound reproduces the initial activity can it proceed to the next stage.
Step 2: The Orthogonal Biochemical Assay
Causality: To eliminate false positives that arise from interference with the primary assay's technology (e.g., autofluorescence, light scattering), an orthogonal assay is employed.[7][10] This assay measures the same biological endpoint (kinase inhibition) but uses a different detection method.[6][11]
| Assay Type | Primary Assay Example | Orthogonal Assay Example | Rationale |
| Principle | Fluorescence Polarization (FP) | Luminescence-based (e.g., Kinase-Glo®) | Moves from a fluorescence readout, which is prone to compound interference, to a luminescence readout, which is generally less susceptible to such artifacts.[6] |
| Measures | Binding of a fluorescent tracer to the kinase. | Depletion of ATP, the kinase's co-substrate. | Measures a different aspect of the enzymatic reaction, confirming that the compound inhibits the actual catalytic activity, not just tracer binding. |
If the compound shows comparable potency in both the primary and orthogonal assays, confidence in its genuine biochemical activity increases significantly. Large discrepancies in potency may suggest an assay artifact, which should be investigated.[7]
Step 3: Confirming Direct Target Engagement (Biophysical Methods)
Causality: Biochemical assays show inhibition but do not definitively prove that the compound binds directly to the target protein. The effect could be indirect. Biophysical assays are essential for confirming a direct, physical interaction between the compound and the target kinase.[6][8]
Alternative 1: Surface Plasmon Resonance (SPR)
SPR is a label-free technology that measures changes in mass on a sensor surface in real-time.[10] It provides rich kinetic data on the binding interaction.
-
Principle: The target kinase is immobilized on a sensor chip. A solution containing the Pyrimidine-2-carboximidamide compound is flowed over the surface. Binding of the compound to the kinase increases the mass on the sensor, causing a measurable change in the refractive index.
-
Data Output:
-
Affinity (K_D): How tightly the compound binds.
-
Kinetics (k_on, k_off): How quickly the compound binds and dissociates.
-
-
Advantage: Provides detailed kinetic information, which is invaluable for structure-activity relationship (SAR) studies.[7]
Alternative 2: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique that can be used with purified protein or, more importantly, in cell lysates and intact cells to verify target engagement.[12][13]
-
Principle: The binding of a ligand (our compound) typically stabilizes its target protein against thermal denaturation.[12][14]
-
Workflow (Biochemical):
-
Aliquots of the purified kinase are incubated with the compound or a vehicle control (DMSO).
-
The samples are heated across a temperature gradient.
-
Unbound or less-stabilized proteins denature and aggregate.
-
After cooling, the aggregated protein is removed by centrifugation.
-
The amount of soluble protein remaining at each temperature is quantified (e.g., by Western Blot or ELISA).
-
-
Data Output: A "melt curve" is generated. A positive result is a shift in the melting temperature (T_m) to a higher value in the presence of the compound, indicating stabilization and therefore, direct binding.[12]
Step 4: Validating Target Engagement in a Cellular Context
Causality: A compound that binds to a purified protein may fail in a cellular environment due to poor membrane permeability, rapid efflux, or metabolism. It is crucial to confirm that the compound can enter a cell and engage its intended target in this complex milieu.[14][15]
Method 1: In-Cell CETSA
The CETSA protocol is adapted for intact, live cells, providing definitive proof of intracellular target engagement.[7][13]
-
Cell Culture: Culture cells known to express the target kinase to an appropriate density.
-
Compound Treatment: Treat the intact cells with various concentrations of the Pyrimidine-2-carboximidamide compound or vehicle control for a defined period (e.g., 1 hour).
-
Heating Step: Heat the cell suspensions to a specific temperature (predetermined to be on the slope of the melt curve) where a stabilizing shift can be detected.
-
Cell Lysis: Lyse the cells using freeze-thaw cycles or detergents.
-
Separation: Centrifuge the lysates at high speed to pellet denatured, aggregated proteins.
-
Quantification: Collect the supernatant (containing soluble protein) and quantify the amount of the target kinase using a specific antibody-based method like Western Blot or ELISA.
-
Analysis: A higher amount of soluble target protein in compound-treated cells compared to control cells indicates that the compound entered the cells and stabilized the target.
Method 2: NanoBRET™ Target Engagement Assay
Bioluminescence Resonance Energy Transfer (BRET) is a proximity-based assay that can measure compound binding to a target protein in living cells in real-time.[16][17]
-
Principle:
-
Cells are engineered to express the target kinase as a fusion protein with a bright NanoLuc® luciferase (the BRET donor).
-
A cell-permeable fluorescent tracer that binds to the kinase's active site is added (the BRET acceptor).
-
When the tracer binds to the NanoLuc-kinase fusion, the donor and acceptor are in close proximity, and adding a substrate results in energy transfer and a BRET signal.
-
When the unlabeled Pyrimidine-2-carboximidamide compound is added, it competes with the tracer for binding. This displacement separates the donor and acceptor, causing a decrease in the BRET signal.
-
-
Data Output: A competition curve is generated, from which the intracellular IC₅₀ can be determined, quantifying the compound's ability to engage the target in live cells.[17][18]
Step 5: Demonstrating a Functional Cellular Effect
Causality: Engaging a target is necessary but not sufficient. The compound must also elicit the desired biological response. For a kinase inhibitor, this means blocking the downstream signaling pathway controlled by the target.
Caption: Inhibition of a kinase signaling pathway.
-
Assay: A phospho-specific Western Blot or ELISA is a standard method.
-
Principle: Cells are treated with the compound. After treatment, cells are lysed, and the phosphorylation status of a known downstream substrate of the target kinase is measured.
-
Expected Result: A potent, on-target inhibitor will cause a dose-dependent decrease in the phosphorylation of the substrate protein. This directly links cellular target engagement to a functional outcome.
Step 6: Profiling for Selectivity
Causality: A common pitfall for kinase inhibitors is a lack of selectivity. The human kinome has over 500 members, many with similar ATP-binding pockets. A non-selective compound may have significant off-target effects and associated toxicities.
-
Method: The compound should be screened against a panel of other kinases, particularly those most closely related to the primary target. Large, commercially available panels (e.g., Eurofins DiscoverX KINOMEscan™, Promega Kinase Selectivity Profiling Systems) can assess activity against hundreds of kinases in a single experiment.
-
Analysis: The results will reveal the compound's selectivity profile. An ideal compound will show high potency against the intended target and significantly lower potency (>30-fold) against other kinases.
Data Summary and Decision Making
All quantitative data should be compiled to facilitate a clear comparison and inform the decision to advance the compound to the hit-to-lead stage.
| Assay Type | Parameter Measured | Hypothetical Result (Compound XYZ) | Interpretation |
| Primary Biochemical | IC₅₀ | 50 nM | Potent initial hit. |
| Orthogonal Biochemical | IC₅₀ | 75 nM | Activity confirmed; not an assay artifact. |
| Biophysical (SPR) | K_D | 120 nM | Confirms direct, high-affinity binding. |
| Cellular Target Engagement (NanoBRET) | Intracellular IC₅₀ | 450 nM | Compound is cell-permeable and engages the target, though some potency is lost compared to biochemical assays. |
| Functional Cellular (p-Substrate) | EC₅₀ | 600 nM | Compound inhibits downstream signaling with potency consistent with cellular target engagement. |
| Selectivity Panel (vs. Kinase B) | IC₅₀ | >10,000 nM | Highly selective over closely related kinase B. |
Decision: The data collectively validate that Compound XYZ is a potent, selective, cell-active inhibitor that works through direct inhibition of the intended kinase. The ~8-fold shift between biochemical and cellular potency is acceptable and warrants further investigation into cell permeability or efflux. This compound series is a strong candidate for a hit-to-lead chemistry program.
References
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Lee, K., et al. (2015). Design, Synthesis, and Biological Evaluation of pyrimidine-2-carboxamide Analogs: Investigation for Novel RAGE Inhibitors With Reduced Hydrophobicity and Toxicity. Archives of Pharmacal Research, 38(11), 1952-62. [Link]
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Zhu, J., et al. (2024). Development of a HiBiT Peptide-Based NanoBRET Ligand Binding Assay for Galanin Receptor 1 in Live Cells. ACS Chemical Neuroscience. [Link]
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A Senior Scientist's Guide to the Statistical Analysis of Comparative Efficacy in Pyrimidine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Potency of the Pyrimidine Scaffold
The pyrimidine ring system is a cornerstone of medicinal chemistry, serving as the structural foundation for essential components of life, such as the nucleobases uracil, thymine, and cytosine found in DNA and RNA.[1][2] This inherent biological relevance has made pyrimidine and its derivatives a "privileged scaffold" in drug discovery, leading to the development of numerous therapeutic agents with a vast range of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[3][4][5] In oncology, pyrimidine analogues have long been pivotal, with agents like 5-Fluorouracil (5-FU) and Gemcitabine forming the backbone of many chemotherapeutic regimens.[1][6][7] These molecules primarily function as antimetabolites, interfering with the synthesis of nucleic acids, which is essential for the proliferation of rapidly dividing cancer cells.[2][8]
Part 1: The Strategic Framework for Comparative Efficacy Analysis
A successful comparative study hinges on a well-designed experimental workflow. The choice of which derivatives to compare, the biological systems in which to test them, and the endpoints to measure are critical decisions that dictate the quality and relevance of the resulting data.
Causality in Experimental Design: The fundamental goal is to establish a clear cause-and-effect relationship between a compound's structure and its biological activity. For pyrimidine derivatives, this often involves comparing a novel analogue to a well-established drug (e.g., 5-Fluorouracil) or to other analogues within the same chemical series. The comparison must be made under identical, highly controlled conditions to ensure that any observed differences in efficacy are attributable solely to the molecular differences between the compounds. This is the principle of a self-validating system: the inclusion of a standard comparator acts as an internal control, validating the assay's sensitivity and providing a benchmark against which new derivatives can be judged.
The logical workflow for such an analysis is depicted below. It begins with the selection of compounds based on their proposed mechanism of action and proceeds through a tiered screening process, from broad cytotoxicity profiling to specific mechanistic assays.
Caption: A logical workflow for the comparative efficacy analysis of pyrimidine derivatives.
Part 2: In Vitro Methodologies for Efficacy Assessment
In vitro assays are the workhorse of early-stage drug discovery, providing a rapid and cost-effective means to quantify and compare the biological activity of multiple compounds. The key is to use standardized, reproducible protocols.
Cell Viability and Cytotoxicity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell viability.[3][10] Its principle lies in the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active (i.e., living) cells to form a purple formazan product.[3] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantification of a drug's cytotoxic effect.[10]
Detailed Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives and the standard comparator drug in culture medium. Remove the old medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution (in sterile PBS) to each well.[3][4]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.[4]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[10]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[3]
-
Data Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage viability against the log of the drug concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the half-maximal inhibitory concentration (IC₅₀).
Quantifying Apoptosis: The Caspase-Glo® 3/7 Assay
Apoptosis, or programmed cell death, is a desired outcome for many anticancer agents. A key hallmark of apoptosis is the activation of effector caspases, particularly caspase-3 and caspase-7. The Caspase-Glo® 3/7 assay provides a sensitive, luminescence-based method to quantify this activity.[11]
Detailed Experimental Protocol: Caspase-Glo® 3/7 Assay
-
Assay Setup: Plate and treat cells with the pyrimidine derivatives in a white-walled, clear-bottom 96-well plate as described for the MTT assay.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent by adding the supplied buffer to the lyophilized substrate, as per the manufacturer's instructions.[12][13] Allow the reagent to equilibrate to room temperature before use.
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, ensuring a 1:1 ratio of reagent to cell culture medium.[11][13]
-
Signal Development: Mix the contents by placing the plate on a plate shaker at a low speed (300-500 rpm) for 30 seconds. Incubate at room temperature for 30 minutes to 3 hours, protected from light.[12]
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.[14]
-
Data Analysis: Normalize the luminescence readings to a cell viability assay (e.g., performed on a parallel plate) to account for differences in cell number. Compare the fold-change in caspase activity induced by each derivative relative to the vehicle control.
Assessing Cell Cycle Arrest: Propidium Iodide Staining
Many pyrimidine derivatives, particularly those inhibiting cyclin-dependent kinases (CDKs), exert their effect by arresting the cell cycle.[15] Flow cytometry with propidium iodide (PI) staining is the gold-standard method for analyzing the DNA content of a cell population, thereby revealing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[16]
Detailed Experimental Protocol: Cell Cycle Analysis
-
Cell Culture and Treatment: Culture and treat cells with the desired concentrations of pyrimidine derivatives for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.[17]
-
Fixation: Resuspend the cell pellet in cold PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to the cells to a final concentration of 70%. This step both fixes and permeabilizes the cells. Incubate for at least 30 minutes at 4°C.[17][18]
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet twice with PBS.
-
RNAse Treatment: Resuspend the cells in a PBS solution containing RNase A (e.g., 100 µg/mL) to ensure that only DNA is stained. Incubate for 5-30 minutes at room temperature.[6][18]
-
PI Staining: Add propidium iodide staining solution (e.g., 50 µg/mL in PBS) to the cells.[18] Incubate for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer, exciting the PI with a 488 nm laser and collecting the fluorescence emission in the appropriate channel (e.g., FL-2 or FL-3).[16]
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the cell cycle profiles of treated cells to the vehicle control.
Part 3: Understanding the Mechanism of Action through Signaling Pathways
The efficacy of a pyrimidine derivative is intrinsically linked to its molecular target. Visualizing the signaling pathways these compounds inhibit provides crucial context for interpreting experimental data.
Inhibition of Cyclin-Dependent Kinases (CDKs)
Many pyrimidine derivatives are designed as CDK inhibitors. The Cyclin E/CDK2 complex is critical for the G1/S phase transition, and its inhibition leads to cell cycle arrest.[7][19][20]
Caption: Inhibition of the CDK2/Cyclin E pathway by a pyrimidine derivative, leading to cell cycle arrest.
Inhibition of PIM Kinases
PIM kinases are serine/threonine kinases that are overexpressed in many cancers and play a key role in cell survival and proliferation by phosphorylating numerous downstream targets, including the pro-apoptotic protein BAD.[1][21]
Caption: Inhibition of oncogenic FGFR3 signaling in bladder cancer by a pyrimidine derivative.
Part 4: Quantitative Data Summary and Statistical Interpretation
The ultimate goal of these experiments is to generate quantitative data that can be statistically analyzed to make a definitive comparison. IC₅₀ values are the most common metric for this purpose.
Comparative In Vitro Cytotoxicity Data
The following table summarizes hypothetical IC₅₀ values for a novel pyrimidine derivative ("New-Pym") compared to the standard-of-care drug, 5-Fluorouracil, across a panel of cancer cell lines.
| Compound | HCT-116 (Colon) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) |
| 5-Fluorouracil | 4.5 ± 0.6 | 7.2 ± 0.9 | 10.1 ± 1.2 |
| New-Pym | 0.8 ± 0.1 | 1.5 ± 0.3 | 2.2 ± 0.4 |
| Data are presented as mean ± standard deviation from three independent experiments (n=3). |
Statistical Analysis of IC₅₀ Values
Simply observing that one IC₅₀ value is lower than another is insufficient; this difference must be statistically significant. Due to the nature of dose-response curves, IC₅₀ values often do not follow a normal distribution. [22]Therefore, it is common practice to first log-transform the IC₅₀ values (often reported as pIC₅₀, which is -log₁₀(IC₅₀)) to normalize the data. [22] Causality in Statistical Choice:
-
To compare two compounds on a single cell line: An unpaired t-test on the log-transformed IC₅₀ values from multiple independent experiments is appropriate.
-
To compare more than two compounds OR one compound across multiple cell lines: A one-way or two-way Analysis of Variance (ANOVA) followed by a post-hoc test (e.g., Tukey's or Dunnett's test) is required. [23]This allows for the robust comparison of means across multiple groups while controlling the family-wise error rate.
Example Analysis (for HCT-116 data): A researcher would perform an unpaired t-test on the three IC₅₀ values obtained for 5-FU versus the three values for "New-Pym". A resulting p-value of < 0.05 would indicate a statistically significant difference in potency between the two compounds in that specific cell line. Statistical software such as GraphPad Prism, JMP, or R are commonly used for these analyses. [24][25][26] It is crucial to understand that while mixing IC₅₀ data from different public databases or assays for large-scale analysis can be tempting, it introduces a moderate amount of noise and should be done with caution. [27][28][29]For a direct and rigorous comparison, data must be generated under identical assay conditions.
Part 5: Transition to In Vivo Analysis
Promising candidates from in vitro screening are advanced to in vivo models, typically mouse xenografts, to assess efficacy in a more complex biological system. [30] Statistical Analysis of Xenograft Data: Analyzing tumor growth data requires statistical models that can handle repeated measurements over time for each animal. [31][32]* Mixed-effects models or repeated measures ANOVA are powerful tools for this purpose. They can model the overall growth trend for each treatment group while accounting for the inherent variability between individual animals. [30]* The primary endpoint is often a comparison of tumor volumes at the end of the study or the time it takes for tumors to reach a specific size. A line graph representing the mean tumor volume ± standard error of the mean (SEM) over time for each group provides a clear visual representation of the treatment effect. [33]
Conclusion
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A Comparative Guide to P2Y12 Antagonists: Profiling Pyrimidine-Based Scaffolds Against Established Antiplatelet Agents
<
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antiplatelet therapy, the P2Y12 receptor remains a critical target for the prevention of thrombotic events in patients with acute coronary syndromes (ACS) and those undergoing percutaneous coronary intervention (PCI).[1][2] While established agents have proven clinical efficacy, the search for novel antagonists with improved pharmacological profiles is a continuous effort in drug discovery. This guide provides a comparative analysis of a pyrimidine-based scaffold, represented by Pyrimidine-2-carboxamide, against the major classes of clinically approved P2Y12 antagonists.
It is important to note that Pyrimidine-2-carboxamide itself is not a clinically established P2Y12 antagonist but serves here as a representative of the broader pyrimidine class, for which several potent antagonists have been developed in preclinical settings.[3][4][5] This guide will delve into the mechanistic distinctions, pharmacokinetic and pharmacodynamic properties, and the experimental methodologies used to evaluate these critical antiplatelet drugs.
The Central Role of the P2Y12 Receptor in Hemostasis and Thrombosis
The P2Y12 receptor, a G protein-coupled receptor found on the surface of platelets, plays a pivotal role in hemostasis and thrombosis.[6] Upon vessel injury, adenosine diphosphate (ADP) is released from dense granules of activated platelets. ADP then binds to two distinct purinergic receptors on the platelet surface: P2Y1 and P2Y12.[7] While P2Y1 receptor activation leads to a transient shape change and weak platelet aggregation, the sustained and amplified platelet response is mediated through the P2Y12 receptor.[7][8]
P2Y12 receptor activation inhibits adenylyl cyclase, leading to decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[8] This reduction in cAMP promotes the activation of the glycoprotein IIb/IIIa receptor, the final common pathway for platelet aggregation.[8] Consequently, antagonism of the P2Y12 receptor is a highly effective strategy for inhibiting platelet function and preventing the formation of occlusive thrombi.[9]
Caption: P2Y12 receptor signaling pathway and point of inhibition.
Comparative Analysis of P2Y12 Antagonists
P2Y12 antagonists can be broadly categorized based on their chemical structure, mechanism of inhibition, and requirement for metabolic activation.
| Feature | Pyrimidine-based (e.g., Pyrimidine-2-carboxamide Analogs) | Thienopyridines (Clopidogrel, Prasugrel) | Cyclopentyltriazolopyrimidine (Ticagrelor) | ATP Analog (Cangrelor) |
| Chemical Class | Pyrimidine | Thienopyridine | Cyclopentyltriazolopyrimidine | Adenosine Triphosphate Analog |
| Metabolism | Variable, can be direct-acting | Prodrugs, require hepatic activation[10][11][12][13] | Direct-acting (parent and active metabolite)[14][15][16] | Direct-acting, no metabolic activation needed[17][18][19] |
| Binding | Typically reversible | Irreversible[10][11][12] | Reversible, allosteric[14][15][16] | Reversible, competitive[1][18][20] |
| Onset of Action | Potentially rapid | Slow (Clopidogrel) to moderate (Prasugrel)[10][12][21] | Rapid (within 30 mins)[14] | Very rapid (within 2 mins)[20] |
| Offset of Action | Potentially rapid | Slow (5-9 days, life of platelet)[10][21] | Rapid | Very rapid (~60 mins)[18][20] |
| Administration | Oral | Oral | Oral | Intravenous |
Pyrimidine-Based P2Y12 Antagonists
The pyrimidine scaffold has been a subject of interest in the development of novel P2Y12 antagonists. Research has focused on optimizing 2-phenyl-pyrimidine-4-carboxamide and other pyrimidine analogs to achieve high potency, selectivity, and oral bioavailability.[4] A key advantage of this class is the potential for direct-acting, reversible inhibition, which could offer a more predictable and controllable antiplatelet effect compared to irreversible prodrugs.
Thienopyridines: Clopidogrel and Prasugrel
Clopidogrel and prasugrel are orally administered prodrugs that require conversion to an active metabolite by hepatic cytochrome P450 (CYP) enzymes.[10][11][12][13] This active metabolite then irreversibly binds to the P2Y12 receptor for the lifespan of the platelet.[10][11][12]
-
Clopidogrel: As a second-generation thienopyridine, its activation is dependent on several CYP enzymes, notably CYP2C19.[12][22] Genetic polymorphisms in CYP2C19 can lead to variable antiplatelet responses, a significant clinical limitation.[22]
-
Prasugrel: A third-generation thienopyridine, prasugrel undergoes a more efficient and consistent metabolic activation, resulting in a faster onset of action and more potent platelet inhibition compared to clopidogrel.[6][10][11][23] However, this increased potency is associated with a higher risk of bleeding.[24]
Cyclopentyltriazolopyrimidines: Ticagrelor
Ticagrelor represents a distinct chemical class and is an orally active, direct-acting P2Y12 antagonist.[14][15] It binds reversibly to an allosteric site on the P2Y12 receptor, different from the ADP binding site.[16]
-
Key Advantages: Ticagrelor does not require metabolic activation to exert its effect, leading to a rapid onset of action and more consistent platelet inhibition than clopidogrel.[14][15][25] Its reversible binding allows for a faster offset of action upon discontinuation.[14]
ATP Analogs: Cangrelor
Cangrelor is an intravenous, direct-acting, and reversible P2Y12 receptor antagonist.[1][17] As an ATP analog, it is a competitive inhibitor at the ADP binding site.[18]
-
Clinical Utility: Its intravenous administration, rapid onset (within minutes), and very short half-life (3-5 minutes) make it suitable for acute settings, such as during PCI, where immediate and potent platelet inhibition is required, with the ability to quickly reverse the effect if needed.[17][18][20]
Experimental Evaluation of P2Y12 Antagonists
The characterization and comparison of P2Y12 antagonists rely on a suite of standardized in vitro and in vivo assays. The choice of these assays is driven by the need to understand a compound's potency, selectivity, mechanism of action, and overall anti-thrombotic efficacy versus its bleeding risk.
Caption: A typical experimental workflow for evaluating P2Y12 antagonists.
In Vitro Assays
1. Radioligand Binding Assay
-
Principle: This assay is the gold standard for determining the binding affinity (Ki) of a compound for its target receptor.[26] It involves competing the unlabeled test compound against a radiolabeled ligand (e.g., [3H]PSB-0413, a selective P2Y12 antagonist) for binding to platelets or cell membranes expressing the P2Y12 receptor.[27][28]
-
Protocol:
-
Prepare washed human or mouse platelets or membrane proteins expressing the P2Y12 receptor.[27]
-
Incubate the receptor preparation with a fixed concentration of a selective P2Y12 radioligand (e.g., [3H]PSB-0413).[27]
-
Add varying concentrations of the unlabeled test antagonist (e.g., a pyrimidine-2-carboxamide analog).
-
Incubate to allow binding to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.[26][27]
-
Quantify the radioactivity trapped on the filters using liquid scintillation counting.
-
Calculate the IC50 (concentration of test compound that inhibits 50% of specific radioligand binding) and subsequently the Ki value.
-
2. Light Transmission Aggregometry (LTA)
-
Principle: LTA is a functional assay that measures the extent of platelet aggregation in response to an agonist. As platelets aggregate, the turbidity of the platelet-rich plasma (PRP) decreases, and light transmission increases.
-
Protocol:
-
Prepare platelet-rich plasma (PRP) from whole blood by centrifugation.
-
Pre-incubate the PRP with the test antagonist or vehicle control.
-
Add a P2Y12-specific agonist, typically ADP, to induce aggregation.
-
Monitor the change in light transmission over time in an aggregometer.
-
The percentage of inhibition of platelet aggregation is calculated relative to the vehicle control. This is used to determine the IC50 value of the antagonist.
-
In Vivo Assays
1. Mouse Tail Bleeding Assay
-
Principle: This assay assesses the in vivo effect of an antiplatelet agent on hemostasis by measuring the time it takes for bleeding to stop after a standardized tail injury.[29][30]
-
Protocol:
-
Administer the test compound (e.g., a pyrimidine-based antagonist) or vehicle to mice via the appropriate route (e.g., oral gavage).
-
After a predetermined time, anesthetize the mouse.
-
Amputate a small distal segment (e.g., 3-5 mm) of the tail.[31]
-
Immediately immerse the tail in pre-warmed (37°C) isotonic saline.[29]
-
Record the time until bleeding ceases for a defined period (e.g., 15-30 seconds).[31] A cutoff time (e.g., 20 minutes) is typically used.[29]
-
Prolongation of bleeding time compared to the vehicle-treated group indicates an antihemostatic effect.
-
Conclusion
The development of P2Y12 antagonists has significantly advanced the management of thrombotic diseases. While thienopyridines like clopidogrel and prasugrel have been mainstays of therapy, their limitations, such as the need for metabolic activation and irreversible action, have driven the development of newer agents. Ticagrelor and cangrelor offer the advantages of direct and reversible inhibition, leading to more predictable and rapid antiplatelet effects.
The exploration of novel chemical scaffolds, such as pyrimidine-based antagonists, holds promise for further refining the therapeutic window of P2Y12 inhibition. The goal remains to develop orally bioavailable, direct-acting, and reversible antagonists with a wide therapeutic index, maximizing antithrombotic efficacy while minimizing bleeding risk. The rigorous application of the described experimental methodologies is crucial in identifying and characterizing such next-generation antiplatelet agents.
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A Comparative Guide to the Antimicrobial Spectrum of Pyrimidine-2-Carboximidamide Analogs
Introduction: The Pressing Need for Novel Antimicrobial Scaffolds
The relentless rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global public health, threatening to return modern medicine to a pre-antibiotic era. The World Health Organization has highlighted that this crisis could lead to 10 million deaths annually by 2050 if left unaddressed[1]. This escalating threat necessitates the urgent discovery and development of new antimicrobial agents with novel mechanisms of action.
Heterocyclic compounds, particularly those containing the pyrimidine nucleus, have emerged as a fertile ground for antimicrobial drug discovery[2]. As a core component of nucleobases in DNA and RNA, the pyrimidine structure offers a unique advantage, allowing its derivatives to interact with essential biopolymers and enzymes within microbial cells[2]. This guide provides a comparative analysis of the antimicrobial spectrum of a promising class of these compounds: pyrimidine-2-carboximidamide analogs. We will delve into their structure-activity relationships, potential mechanisms of action, and the rigorous experimental methodologies required for their evaluation.
The Pyrimidine Core: A Versatile Scaffold for Antimicrobial Design
The pyrimidine ring is an aromatic heterocyclic moiety with nitrogen atoms at positions 1 and 3[3][4]. This structure serves as a foundational core for a vast array of biologically active compounds[4][5]. The focus of this guide, the pyrimidine-2-carboximidamide scaffold and its closely related analogs (such as carbohydrazides and other amine derivatives), offers multiple vectors for chemical modification. By strategically altering substituents on the pyrimidine ring, medicinal chemists can modulate the compound's physicochemical properties, target affinity, and ultimately, its antimicrobial spectrum and potency[6][7]. Studies have shown that the addition of specific functional groups, such as electronegative radicals or various phenyl groups, can significantly enhance the biological activity of pyrimidine derivatives[3][6].
Comparative Antimicrobial Spectrum of Pyrimidine Analogs
The efficacy of a potential antimicrobial agent is defined by its spectrum of activity—the range of microorganisms it can inhibit or kill. The most common metric for quantifying this is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism[1]. The following table summarizes the reported MIC values and zones of inhibition for several pyrimidine analogs against a panel of clinically relevant Gram-positive and Gram-negative bacteria.
Table 1: Comparative In Vitro Antimicrobial Activity of Representative Pyrimidine Analogs
| Compound Class/Analog | Test Organism | Method | Result (MIC in µM/ml or Zone of Inhibition in mm) | Reference |
| Imidazo[1,2-a]pyrimidine-hydrazone derivatives (8d, 8e, 8f) | Escherichia coli (Gram -) | Agar Well Diffusion | 30–33 mm | [8][9] |
| Staphylococcus aureus (Gram +) | Agar Well Diffusion | 30–33 mm | [8][9] | |
| Pseudomonas aeruginosa (Gram -) | Agar Well Diffusion | 22–25 mm | [8][9] | |
| Streptococcus pyogenes (Gram +) | Agar Well Diffusion | 22–25 mm | [8][9] | |
| Pyrimidin-2-amine derivative (Compound 2) | Escherichia coli (Gram -) | Tube Dilution | MIC: 0.91 µM/ml | [3] |
| Pyrimidin-2-ol derivative (Compound 5) | Bacillus subtilis (Gram +) | Tube Dilution | MIC: 0.96 µM/ml | [3] |
| Pyrimidin-2-thiol derivative (Compound 10) | Pseudomonas aeruginosa (Gram -) | Tube Dilution | MIC: 0.77 µM/ml | [3] |
| Thiophenyl-pyrimidine derivative (F20) | Staphylococcus aureus (MRSA) (Gram +) | Broth Dilution | MIC: 24-48 µg/mL | [10] |
| Enterococcus faecium (VRE) (Gram +) | Broth Dilution | MIC: 24-48 µg/mL | [10] | |
| Fused Pyrimidine derivative (Compound 5) | Bacillus cereus (Gram +) | Agar Diffusion | Good Inhibition Zone | [11] |
| Candida albicans (Fungus) | Agar Diffusion | Significant Activity | [11] |
Analysis of Structure-Activity Relationships (SAR):
The data reveals several key trends. The imidazo[1,2-a]pyrimidine-hydrazone derivatives demonstrate broad-spectrum activity against both Gram-positive and Gram-negative bacteria[8][9]. The substitution at the 2-position of the pyrimidine ring (amine, ol, or thiol) significantly influences potency against specific strains, with the thiol derivative (Compound 10) showing remarkable activity against the often-recalcitrant P. aeruginosa[3]. Furthermore, the thiophenyl-pyrimidine derivative F20 shows potent activity against drug-resistant Gram-positive strains like MRSA and VRE, highlighting the potential of these analogs to combat priority pathogens[10].
Investigating the Mechanism of Action
A critical aspect of developing novel antimicrobials is understanding their mechanism of action. Unlike many existing antibiotics, some novel pyrimidine derivatives appear to target unconventional bacterial processes, reducing the likelihood of pre-existing resistance.
One promising target is the FtsZ protein, a tubulin homolog that is essential for bacterial cell division. Inhibition of FtsZ polymerization disrupts the formation of the Z-ring, a critical step in cytokinesis, ultimately leading to filamentation and cell death. A recent study on a thiophenyl-pyrimidine derivative demonstrated that its antibacterial effect is likely due to the effective inhibition of FtsZ polymerization and its associated GTPase activity[10].
Another identified target for a class of pyridopyrimidine inhibitors is biotin carboxylase (BC), a key enzyme in fatty acid synthesis[12]. Since the BC active site is highly conserved across many bacterial pathogens, inhibitors targeting this enzyme could have a broad spectrum of activity[12].
Caption: Standardized workflow for the Broth Microdilution MIC assay.
Agar Disk Diffusion (Kirby-Bauer Test)
This is a widely used qualitative method to determine the susceptibility of bacteria to antimicrobial agents.[5][13] It is cost-effective and useful for screening multiple compounds.[14]
Causality Behind Experimental Choices:
-
Mueller-Hinton Agar: This medium has good batch-to-batch reproducibility and supports the growth of most common pathogens. Its composition allows for good diffusion of antimicrobial agents.
-
Confluent Lawn of Growth: Inoculating the entire plate surface ensures that the resulting zone of inhibition is uniform and measurable.[15] The size of this zone is inversely correlated with the MIC.
Step-by-Step Protocol:
-
Plate Preparation: Use Mueller-Hinton agar plates at a standard depth.
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the MIC protocol.
-
Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the suspension and remove excess liquid. Swab the entire surface of the agar plate three times, rotating the plate 60 degrees after each application to ensure even coverage.[15]
-
Disk Application: Aseptically apply paper disks impregnated with a known concentration of the pyrimidine analog to the surface of the agar.
-
Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours.
-
Result Interpretation: Measure the diameter of the zone of complete inhibition around each disk in millimeters.[13] Compare the zone size to established breakpoints (if available) to classify the organism as susceptible, intermediate, or resistant.
Conclusion and Future Perspectives
The available data strongly suggests that pyrimidine-2-carboximidamide analogs and related structures are a highly promising class of antimicrobial agents. They exhibit a broad spectrum of activity, including against challenging Gram-negative pathogens and drug-resistant Gram-positive bacteria.[3][8][10] The identification of novel mechanisms of action, such as the inhibition of FtsZ, provides a pathway to circumvent existing resistance mechanisms.[10]
Future research should focus on the structural optimization of these pyrimidine scaffolds to enhance their potency and broaden their spectrum further. Investigating their efficacy against a wider panel of MDR clinical isolates is crucial. Moreover, in-depth mechanistic studies and assessments of their pharmacokinetic and toxicological profiles will be essential to advance the most promising candidates toward clinical development.
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- 14. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating Pyrimidine-2-carboximidamide Target Engagement in Cells
Welcome, fellow researchers. In the landscape of drug discovery, identifying a promising small molecule like Pyrimidine-2-carboximidamide is a significant first step. However, the journey from a hit compound to a validated therapeutic candidate is paved with rigorous experimental scrutiny. The most critical milestone on this path is unequivocally demonstrating that your compound engages its intended target within the complex milieu of a living cell.[1] Without this confirmation, interpreting any observed phenotype is, at best, speculative and, at worst, misleading.
This guide is designed to move beyond simplistic protocols. My goal is to provide you with the strategic rationale and field-proven insights necessary to design a robust, self-validating experimental plan for confirming the cellular target engagement of Pyrimidine-2-carboximidamide. We will dissect and compare three orthogonal, yet complementary, state-of-the-art methods: the label-free Cellular Thermal Shift Assay (CETSA®), the highly quantitative NanoBRET™ Target Engagement Assay, and a functional Cellular Phosphorylation Assay. By understanding the core principles, strengths, and inherent limitations of each, you can build a compelling data package that speaks volumes about your molecule's mechanism of action.
Method 1: The Foundational Approach - Cellular Thermal Shift Assay (CETSA®)
The principle behind CETSA is elegantly simple yet powerful: the binding of a ligand, such as Pyrimidine-2-carboximidamide, to its target protein confers thermal stability.[2][3][4] When heated, unbound proteins denature and aggregate, crashing out of solution. A protein stabilized by a bound drug, however, will remain soluble at higher temperatures.[5] This method's primary advantage is its ability to detect direct physical binding to the endogenous target in its native environment—no tags, no modifications, just the cell and your compound.[3][6]
CETSA Experimental Workflow
Caption: CETSA workflow from live cell treatment to quantification of soluble target protein.
Experimental Protocol: Western Blot-Detected CETSA (WB-CETSA)
-
Causality: We use Western Blotting here as it is a widely accessible method that provides clear, qualitative evidence of target stabilization and does not require specialized equipment beyond standard lab apparatus.[7]
-
Cell Culture & Treatment:
-
Culture your cells of interest to ~80% confluency.
-
Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors to a concentration of 10-20 million cells/mL.
-
Aliquot the cell suspension and treat with various concentrations of Pyrimidine-2-carboximidamide or vehicle (e.g., DMSO) for 1 hour at 37°C.
-
-
Thermal Challenge:
-
Aliquot 50 µL of each treated cell suspension into individual PCR tubes.
-
Place the tubes in a thermal cycler and heat for 3 minutes across a range of temperatures (e.g., a gradient from 40°C to 70°C in 2-3°C increments). Include an unheated control (room temperature).
-
Expert Insight: The optimal temperature range must be empirically determined for your specific target protein by first running a melt curve with vehicle-treated cells to identify the temperature at which approximately 50% of the protein aggregates.
-
-
Lysis and Fractionation:
-
Immediately cool the samples on ice for 3 minutes.
-
Lyse the cells by subjecting them to 3-5 rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
To separate soluble from aggregated proteins, centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.[8]
-
-
Detection:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Determine the protein concentration (e.g., via BCA assay).
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western Blot using a specific antibody against your target protein.
-
-
Data Analysis:
-
Quantify the band intensities for each lane.
-
Plot the relative band intensity against temperature for both vehicle- and drug-treated samples. A rightward shift in the melting curve for the drug-treated sample indicates target engagement.
-
Method 2: The Quantitative Powerhouse - NanoBRET™ Target Engagement Assay
For deep quantitative insights into binding affinity (IC50) and fractional occupancy in live cells, the NanoBRET™ assay is unparalleled.[9][10] This technology is a form of Bioluminescence Resonance Energy Transfer (BRET), a proximity-based assay that measures energy transfer between a bioluminescent donor and a fluorescent acceptor.[11][12] In the target engagement format, the target protein is fused to the ultra-bright NanoLuc® luciferase (the donor). A fluorescently labeled tracer molecule that reversibly binds the target acts as the acceptor. When the tracer is bound, it is close enough to NanoLuc® for energy transfer to occur. Your unlabeled compound, Pyrimidine-2-carboximidamide, competes with the tracer for the binding site. As it displaces the tracer, the distance between the donor and acceptor increases, leading to a measurable decrease in the BRET signal.[10]
Principle of NanoBRET™ Competitive Assay
Caption: Competitive displacement of a fluorescent tracer by a compound disrupts BRET.
Experimental Protocol: Live-Cell NanoBRET™ Assay
-
Causality: This protocol is designed for a multi-well plate reader, enabling the high-throughput generation of dose-response curves needed for accurate IC50 determination in a physiologically relevant context.[9]
-
Cell Preparation:
-
Transfect HEK293T cells (or another suitable cell line) with a vector expressing your target protein fused to NanoLuc® luciferase.
-
Expert Insight: It is critical to titrate the expression level of the fusion protein. Overexpression can lead to artifacts; aim for expression levels as close to endogenous as possible.[10]
-
24 hours post-transfection, harvest and resuspend cells in Opti-MEM.
-
-
Assay Plate Setup:
-
Use a white, opaque 96- or 384-well plate to maximize the luminescent signal.[13]
-
Add cells to each well.
-
Prepare a serial dilution of Pyrimidine-2-carboximidamide. Add the compound dilutions to the appropriate wells. Include vehicle-only and no-compound controls.
-
-
Reagent Addition:
-
Prepare an assay solution containing the NanoBRET™ fluorescent tracer and the Nano-Glo® Live Cell Substrate (furimazine). The tracer concentration should be at or below its EC50 value for optimal competition.
-
Add this solution to all wells.
-
-
Incubation and Measurement:
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the binding competition to reach equilibrium.
-
Measure the signal on a plate reader equipped with two filters to detect donor emission (~460 nm) and acceptor emission (~618 nm) simultaneously.[14]
-
-
Data Analysis:
-
Calculate the raw BRET ratio for each well (Acceptor Emission / Donor Emission).
-
Normalize the data to your controls (vehicle = 100% signal, background/no tracer = 0% signal).
-
Plot the normalized BRET ratio against the log concentration of Pyrimidine-2-carboximidamide and fit a four-parameter dose-response curve to determine the IC50 value.
-
Method 3: The Functional Confirmation - Cellular Phosphorylation Assay
Confirming physical binding is essential, but linking that engagement to a functional consequence is the ultimate validation.[15][16] If Pyrimidine-2-carboximidamide is hypothesized to be a kinase inhibitor, for example, its engagement with the target kinase should result in a decreased phosphorylation of a known downstream substrate. This assay provides a direct measure of the compound's impact on the target's activity within its native signaling cascade.
Signaling Pathway Inhibition
Caption: The compound inhibits the target kinase, blocking substrate phosphorylation.
Experimental Protocol: In-Cell ELISA for Phospho-Substrate
-
Causality: An antibody-based ELISA or In-Cell Western provides a specific and quantifiable readout of the phosphorylation status of a single substrate, directly reporting on the functional activity of the upstream kinase being targeted by your compound.[10]
-
Cell Culture and Stimulation:
-
Seed cells in a 96-well plate and grow overnight.
-
Starve the cells (e.g., in serum-free media for 4-6 hours) to reduce basal signaling pathway activity.
-
Pre-treat the cells with a dose-response curve of Pyrimidine-2-carboximidamide for 1-2 hours.
-
-
Pathway Activation:
-
Stimulate the signaling pathway with an appropriate growth factor or agonist to induce phosphorylation of your substrate of interest (e.g., add EGF to measure p-ERK).
-
Incubate for the optimal time to see peak phosphorylation (typically 5-15 minutes).
-
-
Fixing and Permeabilization:
-
Immediately stop the reaction by removing the media and fixing the cells with 4% paraformaldehyde for 20 minutes.
-
Wash the cells with PBS.
-
Permeabilize the cells with a solution of 0.1% Triton X-100 in PBS to allow antibody access to intracellular proteins.
-
-
Immunodetection:
-
Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate with a primary antibody specific for the phosphorylated form of your substrate overnight at 4°C.
-
Expert Insight: It is crucial to run parallel wells that will be stained for the total amount of the substrate protein. This allows you to normalize the phospho-signal to total protein, controlling for any variations in cell number.
-
Wash and incubate with a secondary antibody conjugated to an enzyme (like HRP) or a fluorophore.
-
-
Signal Quantification:
-
If using an HRP-conjugated secondary, add a colorimetric or chemiluminescent substrate and read the absorbance or luminescence on a plate reader.
-
Plot the normalized phospho-substrate signal against the log concentration of Pyrimidine-2-carboximidamide to determine the IC50 for functional inhibition.
-
Comparative Guide: Choosing Your Assay
No single method tells the whole story. A truly robust validation strategy leverages the strengths of multiple orthogonal approaches. The table below summarizes the key characteristics to guide your experimental design.
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET™ Target Engagement | Cellular Phosphorylation Assay |
| Principle | Ligand-induced thermal stabilization | Bioluminescence Resonance Energy Transfer (BRET) | Modulation of enzymatic activity |
| Measurement | Direct (Physical Binding) | Direct (Binding via Competition) | Indirect (Functional Consequence) |
| Target State | Endogenous, Label-Free | Exogenous, Tagged (NanoLuc®) | Endogenous, Label-Free |
| Throughput | Low (WB) to High (HT-CETSA) | High (384-well compatible) | Medium to High |
| Key Reagents | Target-specific antibody | Tagged protein construct, fluorescent tracer | Phospho-specific antibody |
| Quantitative Output | Thermal Shift (ΔTagg) | IC50 (Affinity) | IC50 (Potency) |
| Primary Application | Initial validation of physical binding in a native context | Precise quantitation of compound affinity and residence time in live cells | Confirmation of mechanism of action and functional cellular effect |
| Key Limitations | Not all binding events cause a thermal shift; WB format is low-throughput.[7][17] | Requires genetic engineering; potential for tag/tracer interference.[10] | Indirect; complex signaling can confound results; requires pathway knowledge. |
Final Recommendation: A Triad of Validation
-
Start with WB-CETSA: Use this label-free method to provide the initial, crucial evidence that your compound physically interacts with the endogenous target protein inside the cell.
-
Advance to NanoBRET™: Develop the NanoLuc® fusion construct to perform rigorous quantitative pharmacology. This will yield precise IC50 values for target affinity and allow you to rank analogs in a high-throughput manner.
-
Confirm with a Functional Assay: Finally, use a cellular phosphorylation assay (or other relevant functional readout) to demonstrate that the measured binding translates directly into the intended biological consequence—the modulation of your target's activity.
By integrating data from these three distinct and complementary methods, you move beyond simple observation to a profound understanding of your compound's behavior. This multi-faceted approach provides the scientific rigor and trustworthiness required to confidently advance your drug discovery program.
References
- Bathla, P., Mujawar, A., De, A., & Sandanaraj, B. S. (n.d.). Development of Noninvasive Activity-Based Protein Profiling-Bioluminescence Resonance Energy Transfer Platform Technology Enables Target Engagement Studies with Absolute Specificity in Living Systems. PMC.
- Promega Corporation. (n.d.). Kinase Target Engagement | Kinase Affinity Assay.
- Wright, C. J., & Foley, T. L. (n.d.). Determining target engagement in living systems. PMC.
- ResearchGate. (n.d.). Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells | Request PDF.
- Promega Corpor
- Berthold Technologies GmbH & Co.KG. (n.d.). BRET (Bioluminescence Resonance Energy Transfer).
- Fiveable. (n.d.).
- ResearchGate. (n.d.). Comparison of BRET and time-resolved FRET approaches. BRET (A) and... | Download Scientific Diagram.
- Danaher Life Sciences. (n.d.).
- Selvita. (n.d.). A Practical Guide to Target Engagement Assays.
- Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
- Creative Proteomics. (n.d.).
- Reaction Biology. (2022, May 11).
- MDPI. (n.d.).
- Robers, M. B., et al. (n.d.). FRET and BRET-Based Biosensors in Live Cell Compound Screens. PMC.
- Pavan, M. G., et al. (2022). Current Advances in CETSA. PMC.
- News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA).
- CETSA. (n.d.). CETSA.
- ResearchGate. (n.d.).
- News-Medical.Net. (n.d.). Bioluminescence Resonance Energy Transfer (BRET).
- Profacgen. (n.d.). Bioluminescence Resonance Energy Transfer (BRET).
- AssayQuant. (n.d.). Kinase Activity Assays for 500+ Targets | PhosphoSens.
- Technology Networks. (2022, November 4).
- ACS Publications. (2020, March 6). Importance of Quantifying Drug-Target Engagement in Cells.
- NIH. (2022, February 4). High-Throughput Cellular Thermal Shift Assay (CETSA)
- WJBPHS. (n.d.).
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- 7. mdpi.com [mdpi.com]
- 8. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
A Comparative Guide to the Anticancer Activity of Pyrimidine-2-Carboximidamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents, including a significant number of anticancer drugs.[1] Its prevalence in the structure of nucleobases, the building blocks of DNA and RNA, makes it an attractive starting point for the design of molecules that can interfere with the cellular processes of cancer cells.[2][3] This guide provides an in-depth comparison of the anticancer activity of a specific class of these compounds: Pyrimidine-2-carboximidamide derivatives. While direct comparative studies on a wide range of these specific derivatives are not extensively available in publicly accessible literature, this guide will synthesize the existing data, draw comparisons with the closely related and more extensively studied pyrimidine-2-carboxamide analogs, and provide the user with the necessary experimental context to evaluate and potentially advance this promising class of compounds.
The Pyrimidine Scaffold: A Privileged Structure in Oncology
The six-membered heterocyclic ring of pyrimidine is a versatile scaffold that allows for substitutions at various positions, leading to a diverse array of biological activities.[4][5] Many established anticancer drugs, such as 5-fluorouracil and imatinib, feature a pyrimidine core, highlighting its importance in the development of cancer therapeutics.[6][7] The anticancer potential of pyrimidine derivatives is often attributed to their ability to mimic endogenous pyrimidines, thereby interfering with nucleic acid synthesis, or to act as inhibitors of key enzymes involved in cancer cell proliferation and survival, such as protein kinases.[8][9]
Unveiling the Anticancer Potential of Pyrimidine-2-Carboximidamide Derivatives
The carboximidamide group, also known as an amidine group, at the 2-position of the pyrimidine ring introduces a basic and highly polar functional group that can engage in unique interactions with biological targets. While dedicated comparative studies on a series of pyrimidine-2-carboximidamide derivatives are limited, we can infer their potential by examining related structures and the fundamental principles of structure-activity relationships (SAR).
Comparison with Pyrimidine-2-carboxamide Analogs
A closely related and more extensively studied class of compounds are the pyrimidine-2-carboxamide derivatives. These analogs feature a carboxamide (-C(=O)NH₂) group instead of a carboximidamide (-C(=NH)NH₂) group at the 2-position. Research on pyrimidine-2-carboxamide analogs has identified them as inhibitors of the Receptor for Advanced Glycation End products (RAGE), a protein implicated in inflammation and cancer.[10] While these compounds were primarily investigated for their RAGE inhibitory activity, their synthesis and evaluation provide a valuable framework for understanding the potential of 2-substituted pyrimidine derivatives.
A key difference between the carboxamide and carboximidamide functional groups is their basicity and hydrogen bonding capacity. The carboximidamide group is more basic and can exist in a protonated state at physiological pH, which can lead to stronger electrostatic interactions with target proteins. This difference in physicochemical properties could translate to altered target engagement and biological activity.
Experimental Data: A Snapshot of Anticancer Activity
To provide a quantitative comparison, the following table summarizes the in vitro cytotoxic activity (IC50 values) of representative pyrimidine derivatives against various human cancer cell lines. Due to the limited direct comparative data for pyrimidine-2-carboximidamide derivatives, this table includes data for other relevant pyrimidine analogs to provide a broader context for their potential potency.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrido[2,3-d]pyrimidine | Compound 2d | A549 (Lung) | Strong cytotoxicity at 50 µM | [3] |
| Pyrido[1,2-a]pyrimidine-3-carboxamide | Compounds 6h-k, n | Various | Promising Activity | [5] |
| Pyrimidine-Hydrazone Hybrid | Not specified | LoVo (Colon), MCF-7 (Breast), A549 (Lung) | Active | [11] |
| Pyrimidine-substituted Chalcone | CFMPY-2 | HeLa (Cervical) | ~2.28-5.48 µg/ml | [12] |
| Aminopyrimidine Derivative | Compound 2a | Glioblastoma, Triple-negative breast cancer, Oral squamous cell carcinoma, Colon cancer | 4-8 µM | [13] |
Note: The data presented are from different studies and experimental conditions may vary. Direct comparison of IC50 values across different studies should be done with caution.
Mechanistic Insights: How Do Pyrimidine Derivatives Exert Their Anticancer Effects?
The anticancer activity of pyrimidine derivatives is often multifactorial. The proposed mechanisms of action for various pyrimidine-based anticancer agents include:
-
Inhibition of Protein Kinases: Many pyrimidine derivatives are designed as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are often overactive in cancer cells. By blocking the activity of these kinases, the compounds can halt the signaling pathways that drive cell proliferation and survival.[1]
-
Induction of Apoptosis: Several pyrimidine derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells. This can occur through various mechanisms, including the activation of caspases and the disruption of mitochondrial function.[2]
-
Cell Cycle Arrest: These compounds can also interfere with the cell cycle, causing cancer cells to arrest at specific phases, thereby preventing their division and proliferation.[10]
-
DNA Intercalation and Topoisomerase Inhibition: Some pyrimidine derivatives can insert themselves between the base pairs of DNA (intercalation) or inhibit topoisomerase enzymes, which are essential for DNA replication and repair. This leads to DNA damage and ultimately cell death.[11]
Visualizing the Mechanism: A Simplified Signaling Pathway
The following diagram illustrates a simplified signaling pathway that is often targeted by pyrimidine-based anticancer agents, such as the EGFR pathway.
Caption: Simplified EGFR signaling pathway and the inhibitory action of a pyrimidine derivative.
Experimental Protocols: A Guide to Assessing Anticancer Activity
To ensure the scientific integrity of findings, standardized and validated experimental protocols are essential. The following are step-by-step methodologies for key experiments used to evaluate the anticancer activity of Pyrimidine-2-carboximidamide derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[14]
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells, while propidium iodide (PI) stains the DNA of necrotic or late apoptotic cells with compromised membranes.
Protocol:
-
Cell Treatment: Treat cancer cells with the pyrimidine derivatives at their IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The cell population can be distinguished into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Visualizing the Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel anticancer compounds.
Sources
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- 2. [PDF] Pyrimidine: a review on anticancer activity with key emphasis on SAR | Semantic Scholar [semanticscholar.org]
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Benchmarking Pyrimidine-2-carboximidamide: A Comparative Performance Guide Against Known DHODH Inhibitors
Introduction: The Therapeutic Potential of Pyrimidine Analogs and the Case for Pyrimidine-2-carboximidamide
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse biological activities, including antimicrobial, antiviral, and anticancer properties[1]. This widespread utility stems from the pyrimidine ring's ability to mimic endogenous nucleobases, allowing for interaction with a wide array of biological targets[1][2]. Pyrimidine-2-carboximidamide, the subject of this guide, is a pyrimidine derivative whose biological activity is not yet extensively characterized. However, its structural resemblance to the natural substrates of dihydroorotate dehydrogenase (DHODH) suggests a plausible hypothesis: that it may act as an inhibitor of this critical enzyme.
DHODH is the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate[3]. This pathway is essential for the synthesis of pyrimidine nucleotides, which are fundamental building blocks for DNA and RNA[4]. Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidines and are therefore particularly sensitive to the inhibition of this pathway[3][5]. This makes DHODH a well-validated and attractive target for the development of therapeutics for cancer and autoimmune diseases[3][6].
This guide provides a framework for evaluating the performance of Pyrimidine-2-carboximidamide by benchmarking it against three well-established DHODH inhibitors: Teriflunomide , Leflunomide , and Brequinar . We will delve into the established performance of these inhibitors and provide detailed, field-proven experimental protocols for a head-to-head comparison. This will enable researchers to rigorously assess the potential of Pyrimidine-2-carboximidamide as a novel DHODH inhibitor.
The Comparators: Established DHODH Inhibitors
A robust benchmark requires well-characterized reference compounds. The following inhibitors are widely recognized for their potent and selective inhibition of DHODH and serve as the gold standard for comparison.
| Inhibitor | Mechanism of Action | Reported IC50 Values | Key Therapeutic Applications |
| Teriflunomide | Reversible inhibitor of DHODH, the active metabolite of Leflunomide.[7][8][9][10] | Kd = 12 nM; Ki = 179 nM[7][10] | Multiple Sclerosis[9][11] |
| Leflunomide | A prodrug that is converted to its active metabolite, Teriflunomide, which inhibits DHODH.[12][13][14] | IC50 of ~2.5 µM for DHODH[1] | Rheumatoid Arthritis, Psoriatic Arthritis[14][15] |
| Brequinar | A potent and selective inhibitor of DHODH.[16][17][18][19] | IC50 of ~5.2 nM for human DHODH[16] | Investigated for cancer and as an antiviral agent.[16][17] |
Signaling Pathway: De Novo Pyrimidine Biosynthesis and DHODH Inhibition
To understand the impact of these inhibitors, it is crucial to visualize their point of intervention in the de novo pyrimidine biosynthesis pathway. The following diagram illustrates this pathway and highlights the inhibitory action of DHODH inhibitors.
Caption: The de novo pyrimidine biosynthesis pathway and the inhibitory point of DHODH inhibitors.
Experimental Protocols for Comparative Benchmarking
To objectively compare the performance of Pyrimidine-2-carboximidamide against the known inhibitors, a combination of a direct enzyme inhibition assay and a cell-based assay is recommended.
In Vitro DHODH Enzyme Inhibition Assay (Spectrophotometric)
This assay directly measures the enzymatic activity of recombinant human DHODH and the inhibitory potential of the test compounds. The protocol is based on the reduction of 2,6-dichloroindophenol (DCIP), a chromogenic substrate, which is coupled to the oxidation of dihydroorotate by DHODH.[16]
Workflow Diagram:
Caption: Workflow for the in vitro DHODH enzyme inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of Pyrimidine-2-carboximidamide and the comparator inhibitors (Teriflunomide, Leflunomide, Brequinar) in DMSO. Perform serial dilutions to obtain a range of concentrations for IC50 determination.
-
Dilute recombinant human DHODH in assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 0.1% Triton X-100) to a final concentration of approximately 20 nM.[16][19]
-
Prepare a reaction mixture containing L-Dihydroorotic acid (final concentration 500 µM), DCIP (final concentration 200 µM), and Decylubiquinone (a Coenzyme Q10 analog, final concentration 100 µM) in the assay buffer.[16][19]
-
-
Assay Procedure:
-
Add 2 µL of the serially diluted test compounds or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add 178 µL of the diluted recombinant human DHODH solution to each well.
-
Incubate the plate at 25°C for 30 minutes to facilitate the binding of the inhibitors to the enzyme.[16]
-
To initiate the enzymatic reaction, add 20 µL of the reaction mixture to each well.
-
Immediately place the plate in a microplate reader and measure the decrease in absorbance at 600-650 nm every 30 seconds for 10-15 minutes.[16]
-
-
Data Analysis:
-
Calculate the initial rate of the reaction (V0) for each concentration by determining the slope of the linear portion of the absorbance versus time curve.
-
Normalize the reaction rates relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each compound.
-
Cell-Based Assay for DHODH Inhibition: Cell Proliferation Assay
This assay assesses the functional consequence of DHODH inhibition in a cellular context by measuring the impact on cell proliferation. Rapidly dividing cell lines, such as the human leukemia cell line HL-60, are highly dependent on de novo pyrimidine synthesis and are therefore sensitive to DHODH inhibitors.
Workflow Diagram:
Caption: Workflow for the cell-based proliferation assay to assess DHODH inhibition.
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture a suitable cancer cell line (e.g., HL-60 or A549) in complete cell culture medium.
-
Seed the cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of Pyrimidine-2-carboximidamide and the known DHODH inhibitors in the cell culture medium.
-
Treat the cells with the compounds at various concentrations. Include a vehicle control (DMSO).
-
For mechanism-of-action validation, include a set of wells for each compound concentration that are co-treated with uridine (e.g., 100 µM). Uridine can be taken up by cells and utilized in the pyrimidine salvage pathway, thus bypassing the block in the de novo synthesis pathway and "rescuing" the cells from the effects of a DHODH inhibitor.[13]
-
-
Incubation and Viability Assessment:
-
Incubate the treated cells for 48 to 72 hours.
-
Add a cell viability reagent such as MTT, WST-1, or CCK-8 to each well and incubate according to the manufacturer's instructions. These reagents are converted into a colored formazan product by metabolically active cells.
-
Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the GI50 (the concentration that causes 50% inhibition of cell growth).
-
Compare the GI50 values obtained in the presence and absence of uridine. A significant rightward shift in the GI50 curve in the presence of uridine is a strong indicator that the compound's anti-proliferative effect is due to the inhibition of de novo pyrimidine synthesis.
-
Conclusion and Future Directions
This guide provides a comprehensive framework for the initial benchmarking of Pyrimidine-2-carboximidamide against established DHODH inhibitors. By employing the detailed enzymatic and cell-based assays, researchers can generate robust and comparable data to evaluate its potential as a novel therapeutic agent. A favorable performance, characterized by a low IC50 value in the enzymatic assay and a potent anti-proliferative effect that is reversible by uridine in the cell-based assay, would provide strong evidence for its mechanism of action and warrant further investigation. Subsequent studies could then focus on its selectivity, pharmacokinetic properties, and in vivo efficacy.
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Xu, X., Williams, J. W., Gong, H., Finnegan, A., & Chong, A. S. (1996). Inhibition of dihydroorotate dehydrogenase by the immunosuppressive agent leflunomide. PubMed. [Link]
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He, Z., et al. (2021). The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors. PMC. [Link]
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Kagiyama, Y., et al. (2023). Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. PubMed Central. [Link]
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GlobalRx. (n.d.). Teriflunomide 14mg Tablets: Clinical Profile and Applications. [Link]
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Patsnap Synapse. (2024). What is Teriflunomide used for?. [Link]
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MDPI. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]
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ResearchGate. (n.d.). Mechanisms for the synthesis of pyrimidines starting from urea or.... [Link]
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NIH. (2022). Development of a biomarker to monitor target engagement after treatment with dihydroorotate dehydrogenase inhibitors. [Link]
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Reaction Biology. (n.d.). DHODH Dehydrogenase Assay Service. [Link]
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NIH. (2024). Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy. [Link]
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NIH. (2022). Inhibition of pyrimidine biosynthesis targets protein translation in acute myeloid leukemia. [Link]
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PubMed. (n.d.). Structure-activity Relationships of Pyrimidines as Dihydroorotate Dehydrogenase Inhibitors. [Link]
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Patsnap Synapse. (2024). What are DHODH inhibitors and how do they work?. [Link]
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Head-to-head comparison of different synthetic routes to Pyrimidine-2-carboximidamide
For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key heterocyclic scaffolds is paramount. Pyrimidine-2-carboximidamide is a crucial building block in the synthesis of a wide array of biologically active molecules, including kinase inhibitors and other therapeutic agents. The selection of a synthetic route can significantly impact the overall efficiency, scalability, and cost-effectiveness of a research and development program. This guide provides an in-depth, head-to-head comparison of the most prominent synthetic routes to Pyrimidine-2-carboximidamide, complete with experimental protocols, mechanistic insights, and comparative data to inform your selection process.
Route 1: The Pinner Reaction of 2-Cyanopyrimidine: A Direct and Efficient Approach
The Pinner reaction offers a direct and often high-yielding pathway to amidines from nitriles.[1][2][3] This route involves the acid-catalyzed reaction of 2-cyanopyrimidine with an alcohol to form an intermediate Pinner salt, which is then treated with ammonia to yield the desired Pyrimidine-2-carboximidamide.[1][4]
Reaction Mechanism
The reaction proceeds in two main stages. First, the nitrile is activated by an acid (typically HCl) to form a nitrilium ion. Nucleophilic attack by an alcohol then forms an imino ester salt, known as a Pinner salt. In the second stage, the Pinner salt is treated with ammonia, which displaces the alkoxy group to form the final amidine product.[1]
Experimental Protocol
Step 1: Synthesis of 2-Cyanopyrimidine (Precursor)
A common method for the synthesis of 2-cyanopyrimidine is the cyanation of a 2-halopyrimidine. For instance, 2-chloropyrimidine can be reacted with a cyanide source, such as potassium cyanide, in a suitable solvent like dimethyl sulfoxide (DMSO).
Step 2: Pinner Reaction to form Pyrimidine-2-carboximidamide
-
Anhydrous ethanol is saturated with dry hydrogen chloride gas at 0°C.
-
2-Cyanopyrimidine is added to the ethanolic HCl solution, and the mixture is stirred at a controlled temperature (e.g., 40°C) for several hours until the formation of the Pinner salt is complete.[1]
-
The reaction mixture is then cooled, and ammonia gas is bubbled through the solution until a basic pH is achieved.[1]
-
The addition of ammonium carbonate can facilitate the conversion to the amidine.[1]
-
The product is isolated by filtration and can be purified by recrystallization.
Advantages and Disadvantages
-
Advantages:
-
Directness: This is a very direct route from a readily accessible precursor.
-
High Yield: The Pinner reaction is often high-yielding, with reports of up to 97% for similar substrates.[1]
-
Scalability: The reaction conditions are generally amenable to scale-up.
-
-
Disadvantages:
-
Harsh Conditions: The use of anhydrous HCl gas requires specialized equipment and careful handling.
-
Moisture Sensitivity: The reaction must be carried out under strictly anhydrous conditions to avoid the formation of ester byproducts.[4]
-
Pinner Salt Instability: The intermediate Pinner salt can be unstable at higher temperatures.[4]
-
Caption: Workflow for the synthesis of Pyrimidine-2-carboximidamide via the Pinner reaction.
Route 2: Ring Formation from Acyclic Precursors and Guanidine
This classical approach builds the pyrimidine ring from non-heterocyclic starting materials.[5] A 1,3-dicarbonyl compound or a synthetic equivalent is condensed with guanidine to form a 2-aminopyrimidine, which can then be further functionalized to the target amidine.[6][7]
Reaction Mechanism
The synthesis of 2-aminopyrimidine involves the condensation of a 1,3-dicarbonyl compound with the two nitrogen atoms of guanidine, followed by cyclization and dehydration to form the aromatic pyrimidine ring. The subsequent conversion of the 2-amino group to the carboximidamide is a more complex transformation that may require multiple steps, for example, via a diazonium salt intermediate followed by displacement with a suitable nitrogen nucleophile.
Experimental Protocol
Step 1: Synthesis of 2-Aminopyrimidine
-
A 1,3-dicarbonyl compound, such as malondialdehyde or a protected equivalent like 1,1,3,3-tetraethoxypropane, is reacted with guanidine hydrochloride in the presence of a base like sodium ethoxide in ethanol.
-
The reaction mixture is heated to reflux for several hours.
-
Upon cooling, the 2-aminopyrimidine product can be isolated by filtration or extraction.
Step 2: Conversion of 2-Aminopyrimidine to Pyrimidine-2-carboximidamide
This conversion is not straightforward and represents a significant challenge for this route. One potential, albeit multi-step, approach could involve:
-
Diazotization of 2-aminopyrimidine to form a pyrimidine-2-diazonium salt.
-
Conversion of the diazonium salt to 2-cyanopyrimidine (Sandmeyer reaction).
-
Application of the Pinner reaction as described in Route 1.
Advantages and Disadvantages
-
Advantages:
-
Readily Available Starting Materials: The acyclic precursors and guanidine are generally inexpensive and widely available.[8]
-
Versatility: This approach can be adapted to synthesize a wide range of substituted pyrimidines.
-
-
Disadvantages:
-
Multi-step Process: The overall synthesis is longer and more complex than the Pinner reaction route.
-
Challenging Final Conversion: The conversion of the 2-amino group to the carboximidamide is non-trivial and may proceed with low overall yield.
-
Potential for Side Reactions: The ring-forming condensation can sometimes lead to mixtures of products, especially with unsymmetrical dicarbonyl compounds.
-
Caption: A possible multi-step workflow for the synthesis from acyclic precursors.
Route 3: Modification of a Pre-formed Pyrimidine Ring from 2-Chloropyrimidine
This route starts with a commercially available or readily synthesized 2-chloropyrimidine. The chloro-substituent is first displaced to install an amino group, which is then converted to the target amidine.
Reaction Mechanism
The first step is a nucleophilic aromatic substitution (SNAr) where an amine source displaces the chloride ion from the electron-deficient pyrimidine ring. The subsequent conversion of the 2-amino group to the carboximidamide would follow a similar challenging path as described in Route 2.
Experimental Protocol
Step 1: Synthesis of 2-Aminopyrimidine from 2-Chloropyrimidine
-
2-Chloropyrimidine is heated with a source of ammonia, such as aqueous ammonia or an ammonia equivalent, in a sealed vessel.
-
The reaction can be driven to completion at elevated temperatures and pressures.
-
The resulting 2-aminopyrimidine is isolated and purified.
Step 2: Conversion of 2-Aminopyrimidine to Pyrimidine-2-carboximidamide
As with Route 2, this transformation is the major hurdle and would likely proceed through a multi-step sequence involving diazotization and cyanation, followed by a Pinner reaction.
Advantages and Disadvantages
-
Advantages:
-
Accessible Starting Material: 2-Chloropyrimidine is a common starting material in heterocyclic chemistry.
-
Well-Established SNAr Chemistry: The initial amination step is a well-understood and reliable reaction.[9]
-
-
Disadvantages:
-
Harsh Amination Conditions: The amination step often requires high temperatures and pressures.
-
Multi-step and Inefficient Final Conversion: Similar to Route 2, the conversion of the amino group to the amidine is a significant drawback, making the overall route less efficient.
-
Caption: Workflow for the synthesis starting from 2-chloropyrimidine.
Quantitative Comparison of Synthetic Routes
| Parameter | Route 1: Pinner Reaction | Route 2: From Acyclic Precursors | Route 3: From 2-Chloropyrimidine |
| Starting Materials | 2-Cyanopyrimidine, HCl, Alcohol, Ammonia | 1,3-Dicarbonyl, Guanidine | 2-Chloropyrimidine, Ammonia |
| Number of Steps | 1 (from 2-cyanopyrimidine) | 3+ | 2+ |
| Typical Overall Yield | High | Low to Moderate | Low to Moderate |
| Reaction Conditions | Anhydrous, Acidic | Basic condensation, potentially harsh subsequent steps | High temperature/pressure amination, harsh subsequent steps |
| Key Advantages | Direct, High Yield, Scalable | Inexpensive starting materials, Versatile | Accessible starting material |
| Key Disadvantages | Harsh reagents, Moisture sensitive | Multi-step, Difficult final conversion | Harsh conditions, Difficult final conversion |
Conclusion and Recommendations
Based on this comparative analysis, Route 1, the Pinner reaction of 2-cyanopyrimidine, emerges as the most efficient and direct method for the synthesis of Pyrimidine-2-carboximidamide. While it requires careful handling of anhydrous HCl, the high yield and single-step conversion from a readily accessible precursor make it the preferred choice for both laboratory-scale synthesis and potential scale-up.
Routes 2 and 3, which proceed via a 2-aminopyrimidine intermediate, are significantly hampered by the lack of a direct and efficient method for converting the amino group to the target carboximidamide. While these routes are valuable for the synthesis of other pyrimidine derivatives, they are less practical for the specific synthesis of Pyrimidine-2-carboximidamide.
For research and development professionals, the choice of synthetic route is a critical decision. For the synthesis of Pyrimidine-2-carboximidamide, the evidence strongly supports the Pinner reaction of 2-cyanopyrimidine as the most logical and efficient strategy.
References
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NROChemistry. Pinner Reaction. [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]
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Zhang, L., et al. (2007). Pyrimidine-2-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 64(1), o105. [Link]
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Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). Molecules, 28(2), 733. [Link]
-
Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine. (2022). ResearchGate. [Link]
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Shaaban, M. A., et al. (2018). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica, 10(7), 180-200. [Link]
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-
Pinner pyrimidine synthesis. Slideshare. [Link]
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Haque, A., et al. (2025). Experimental and theoretical studies on structural changes in the microtubule affinity-regulating kinase 4 (MARK4) protein induced by N-hetarenes: a new class of therapeutic candidates for Alzheimer's disease. ResearchGate. [Link]
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SynArchive. Pinner Reaction. [Link]
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Organic Chemistry Portal. Pinner Reaction. [Link]
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Organic Chemistry Portal. Pyrimidine synthesis. [Link]
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Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(1), 121-142. [Link]
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Johnson, A. W., & Shelton, G. (1966). Preparation of 2-carboxymethylpyrimidines analogous to the pyrimidine of thiamine and some of their pyridine isomers. Journal of the Chemical Society C: Organic, 1966, 897-902. [Link]
-
Pitre, S. P., et al. (2021). A deconstruction–reconstruction strategy for pyrimidine diversification. Nature Chemistry, 13(12), 1231-1238. [Link]
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Pinner reaction. Wikipedia. [Link]
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Recent Approaches to the Synthesis of Pyrimidine Derivatives. (2025). ResearchGate. [Link]
-
Synthesis and characterization of novel pyrimidine derivatives of N-pentyl-2,7-diphenyl-3,8a- dihydroimidazo. (2021). World News of Natural Sciences, 37, 92-101. [Link]
-
Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. (2020). Molecules, 25(21), 5174. [Link]
-
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (2018). Molecules, 23(11), 2946. [Link]
-
Guanidine synthesis from various precursors. (2024). ResearchGate. [Link]
-
Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2020). Molecules, 25(18), 4238. [Link]
-
Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1086. [Link]
-
Product Class 13: Guanidine Derivatives. Science of Synthesis. [Link]
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One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. (2022). RSC Advances, 12(35), 22933-22941. [Link]
-
Stable Hemiaminals: 2-Aminopyrimidine Derivatives. (2015). Molecules, 20(8), 14365-14376. [Link]
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Kwiecień, A., & Ciunik, Z. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Molecules, 20(8), 14365-14376. [Link]
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A Senior Application Scientist's Guide to Comparative Docking of Pyrimidine-2-carboximidamide Analogs Against Human Dihydrofolate Reductase
This guide provides a comprehensive, in-depth protocol for the comparative molecular docking analysis of novel Pyrimidine-2-carboximidamide analogs against Human Dihydrofolate Reductase (hDHFR). It is designed for researchers, scientists, and drug development professionals seeking to leverage computational methods to predict the binding affinities and interaction patterns of potential enzyme inhibitors. We will delve into the scientific rationale behind each step, ensuring a robust and reproducible in silico investigation.
Introduction: The Rationale for Targeting hDHFR with Pyrimidine Analogs
Dihydrofolate Reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for the NADPH-dependent reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, making DHFR a critical enzyme for cell proliferation and survival.[1] Consequently, hDHFR has been a long-standing and validated target for cancer chemotherapy.
The pyrimidine scaffold is a well-established pharmacophore in the design of DHFR inhibitors. The classic 2,4-diaminopyrimidine motif, present in drugs like methotrexate and pyrimethamine, is known to mimic the binding of the natural substrate, dihydrofolate.[2][3] The Pyrimidine-2-carboximidamide core, a bioisostere of the 2-aminopyrimidine, offers a novel chemical space for exploring interactions within the hDHFR active site. This guide will walk through a comparative docking study of a designed series of Pyrimidine-2-carboximidamide analogs to predict their potential as hDHFR inhibitors.
Experimental Design and Rationale
A successful molecular docking study hinges on a well-defined experimental design. Here, we outline the key components and the reasoning behind their selection.
Target Protein Selection: Human Dihydrofolate Reductase (hDHFR)
For this study, we will utilize the crystal structure of a methotrexate-resistant mutant of human dihydrofolate reductase (PDB ID: 3EIG).[4] This particular structure is chosen for several reasons:
-
High Resolution: It has a resolution of 1.70 Å, providing a detailed and accurate representation of the enzyme's active site.[4]
-
Presence of a Known Inhibitor: The structure is co-crystallized with the potent inhibitor methotrexate, which will serve as our positive control and a reference for defining the binding site.[4]
-
Relevance to Drug Resistance: Using a mutant structure associated with drug resistance adds a layer of complexity and relevance to our study, allowing us to investigate if our designed analogs have the potential to overcome known resistance mechanisms.
Ligand Selection: A Virtual Library of Pyrimidine-2-carboximidamide Analogs and a Positive Control
To conduct a comparative study, we will use a set of virtually designed Pyrimidine-2-carboximidamide analogs with varying substituents. This allows for the exploration of structure-activity relationships (SAR). Additionally, we will include methotrexate as a positive control, for which experimental IC50 values against hDHFR are well-documented.[3][5][6]
Our virtual library consists of:
-
P2C-H: The parent Pyrimidine-2-carboximidamide.
-
P2C-Cl: A chloro-substituted analog to explore the effect of a halogen bond donor.
-
P2C-OH: A hydroxyl-substituted analog to investigate the potential for additional hydrogen bonding.
-
P2C-NH2: An amino-substituted analog to introduce a basic group and potential hydrogen bond donor/acceptor.
-
Methotrexate (MTX): Our positive control, extracted from the PDB entry 3EIG.
Detailed Experimental Protocol: A Step-by-Step Workflow
This section provides a granular, step-by-step protocol for the comparative docking study using the open-source software AutoDock Vina and the visualization tool UCSF Chimera.[7][8][9]
Software and Resource Requirements
-
UCSF Chimera: For protein preparation and visualization.
-
AutoDock Tools (ADT): For preparing protein and ligand files in the required PDBQT format.
-
AutoDock Vina: The docking engine.[8]
-
A text editor: For creating configuration files.
-
PubChem or a chemical drawing software: To obtain or draw the 2D structures of the ligands.
Protein Preparation Workflow
-
Fetch the Protein Structure: Download the PDB file for 3EIG from the RCSB Protein Data Bank.
-
Clean the Structure in UCSF Chimera:
-
Open the 3EIG PDB file in Chimera.
-
Remove water molecules and any non-essential ions.
-
Separate the protein chains from the co-crystallized methotrexate and save the protein as a separate PDB file (e.g., 3EIG_protein.pdb).
-
-
Prepare the Receptor in AutoDock Tools:
-
Open 3EIG_protein.pdb in ADT.
-
Add polar hydrogens to the protein.
-
Assign Gasteiger charges.
-
Save the prepared protein in PDBQT format (3EIG_protein.pdbqt).
-
Ligand Preparation Workflow
-
Obtain Ligand Structures:
-
Draw the 2D structures of the Pyrimidine-2-carboximidamide analogs (P2C-H, P2C-Cl, P2C-OH, P2C-NH2) in a chemical drawing software and save them in a 3D format like SDF or MOL2.
-
Extract the methotrexate structure from the original 3EIG PDB file and save it as a separate PDB file (mtx.pdb).
-
-
Prepare Ligands in AutoDock Tools:
-
For each ligand:
-
Open the ligand file in ADT.
-
Detect the torsional root and set the number of rotatable bonds.
-
Save the prepared ligand in PDBQT format (e.g., p2c_h.pdbqt, mtx.pdbqt).
-
-
Docking Execution: Grid Box Definition and Vina Configuration
-
Define the Grid Box:
-
In ADT, with the prepared protein 3EIG_protein.pdbqt loaded, define a grid box that encompasses the active site. A reliable way to do this is to center the grid on the co-crystallized methotrexate.
-
For 3EIG, a grid box with the following parameters is appropriate:
-
Center: x=15.5, y=25.0, z=12.5 (Angstroms)
-
Dimensions: x=25, y=25, z=25 (Angstroms)
-
-
-
Create the Vina Configuration File:
-
Create a text file named conf.txt with the following content:
-
-
Run the Docking Simulation:
-
For each ligand, execute AutoDock Vina from the command line, replacing ligand_name.pdbqt and output_file_name.pdbqt accordingly. For example:
-
Visualization and Data Presentation
Visualizing Docking Results
Use UCSF Chimera to visualize the docking results. Load the prepared protein (3EIG_protein.pdbqt) and the output ligand poses (e.g., p2c_h_out.pdbqt). Analyze the binding mode of the best-scoring pose, focusing on key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking with the active site residues.
Comparative Data Table
Summarize the quantitative results in a clear and concise table. This allows for easy comparison of the different analogs.
| Ligand | Docking Score (kcal/mol) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Number of H-Bonds |
| P2C-H | -6.8 | -7.2 | Ile7, Val8, Phe31 | 2 |
| P2C-Cl | -7.3 | -7.8 | Ile7, Val8, Phe31, Leu54 | 2 |
| P2C-OH | -7.5 | -8.1 | Ile7, Val8, Phe31, Ser59 | 3 |
| P2C-NH2 | -7.8 | -8.5 | Ile7, Val8, Phe31, Glu30 | 4 |
| MTX | -9.2 | -10.5 | Ile7, Phe31, Ile60, Arg70 | 5 |
Note: The data presented in this table is illustrative and represents typical results that would be obtained from such a study. Actual results may vary.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: A high-level overview of the comparative molecular docking workflow.
Ligand-Receptor Interaction Diagram
Caption: A schematic of key interactions between the P2C-NH2 analog and hDHFR.
Discussion and Interpretation of Results
The docking scores provide a quantitative measure of the predicted binding affinity, with more negative values indicating a stronger interaction.[9] Our illustrative results show a clear trend: the substituted Pyrimidine-2-carboximidamide analogs exhibit better docking scores than the parent compound, with the amino-substituted analog (P2C-NH2) being the most promising. This suggests that the addition of functional groups capable of forming hydrogen bonds or other favorable interactions with the active site residues of hDHFR can enhance binding affinity.
The docking score of our positive control, methotrexate (-9.2 kcal/mol), is significantly better than our designed analogs, which is expected given that it is a potent, clinically used inhibitor. The fact that our docking protocol can distinguish between a known potent inhibitor and our virtual analogs provides a degree of validation for our methodology.
The analysis of the binding poses reveals that the pyrimidine core of our analogs occupies a similar region of the active site as the pteridine ring of methotrexate, forming key interactions with residues like Ile7 and Phe31. The substituent groups on our analogs are positioned to form additional interactions, such as the predicted hydrogen bond between the amino group of P2C-NH2 and the side chain of Glu30.
Conclusion and Future Directions
This guide has provided a comprehensive and scientifically grounded protocol for conducting a comparative molecular docking study of Pyrimidine-2-carboximidamide analogs against hDHFR. The results of such a study can provide valuable insights into the potential of these compounds as novel enzyme inhibitors and guide the synthesis and experimental testing of the most promising candidates.
Future work could involve expanding the virtual library of analogs, performing molecular dynamics simulations to assess the stability of the predicted binding poses, and ultimately, synthesizing and biologically evaluating the most promising compounds to validate the in silico predictions.
References
-
AutoDock Vina. The Scripps Research Institute. [Link]
-
Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. [Link]
-
Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. [Link]
-
Protein-ligand docking with AutoDock Vina and UCSF Chimera. YouTube. [Link]
-
Preparing the protein and ligand for docking. ScotChem. [Link]
-
Hands-on tutorials of AutoDock 4 and AutoDock Vina. [Link]
-
How to Perform Molecular Docking with AutoDock Vina. YouTube. [Link]
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A Senior Application Scientist's Guide to Validating High-Throughput Screening Hits for Pyrimidine Derivatives
In the landscape of modern drug discovery, high-throughput screening (HTS) stands as a cornerstone for identifying novel chemical matter that can modulate biological targets.[1][2] Pyrimidine derivatives, a privileged scaffold in medicinal chemistry, frequently emerge from these screens due to their versatile biological activities, including roles as kinase inhibitors and anticancer agents.[3][4] However, the raw output of an HTS campaign is merely the starting point. It is a list of "hits" that is invariably contaminated with false positives and artifacts.[5][6][7]
Progressing these initial hits into viable starting points for a lead optimization program is a process fraught with potential pitfalls.[5] A rigorous, multi-step validation cascade is not just recommended; it is essential to ensure that resources are focused on compounds with genuine, on-target activity. This guide provides a comprehensive framework for validating pyrimidine derivatives identified in HTS campaigns, emphasizing the scientific rationale behind each experimental step to build a self-validating and trustworthy data package.
The Hit Validation Funnel: A Strategy for Triage
The core principle of hit validation is a progressive funneling process. A large number of initial hits are subjected to a series of increasingly stringent assays designed to eliminate artifacts and characterize the true actives.[5] This systematic approach, often called a triage workflow, ensures that only the most promising compounds advance, saving considerable time and resources.[5][8]
Phase 1: Initial Hit Confirmation and Triage
The immediate goal following a primary screen is to confirm the observed activity and eliminate obvious false positives.[5] This phase focuses on reproducibility and the fundamental integrity of the hit compounds.
Hit Re-testing and Dose-Response Analysis
The primary screen is typically performed at a single concentration.[9] Therefore, the first crucial step is to re-test all initial hits under the same assay conditions to confirm their activity.[10] Compounds that are reproducible are then tested over a range of concentrations to generate a dose-response curve, from which potency values like the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) are determined.[9][10]
Causality Behind the Experiment: A dose-response relationship is a fundamental pharmacological principle. Its absence suggests that the initial hit was a random error or an artifact. The shape of the curve is also diagnostic; unusually steep curves (high Hill slope) can be an indicator of non-specific inhibition mechanisms like compound aggregation.[11][12]
Compound Purity and Identity Confirmation
It is a dangerous assumption that the compound in the well is pure and correctly identified.[10] Contaminants from synthesis or degradation products can be responsible for the observed activity.[5]
Protocol: Compound Quality Control (QC)
-
Procurement: Re-purchase or re-synthesize the hit pyrimidine derivative from a reliable source.
-
Purity Analysis: Use High-Performance Liquid Chromatography (HPLC) to assess purity. The standard for progression is typically >95% purity.[10]
-
Identity Verification: Confirm the molecular weight and structure using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[10]
Trustworthiness: This step is a critical self-validating control. If the activity is lost with a freshly acquired, pure sample, it proves the initial hit was due to an impurity, saving the project from pursuing a false lead.
Computational Triage: Flagging Bad Actors
Many HTS libraries contain "frequent hitters" or Pan-Assay Interference Compounds (PAINS).[5] These are compounds with substructures known to cause non-specific activity through mechanisms like chemical reactivity, aggregation, or interference with assay technology (e.g., fluorescence).[6][7][13]
Expertise & Experience: Before significant experimental resources are committed, it is efficient to run the structures of hit compounds through computational filters. These filters flag molecules containing problematic moieties. While not a definitive disqualification, a PAINS flag serves as a strong cautionary note and lowers the priority of a compound.
Phase 2: Orthogonal and Secondary Assays
A compound that is confirmed in the primary assay format is not yet a validated hit. The observed activity could be an artifact of the specific assay technology used.[13] To address this, we employ orthogonal and secondary assays.
The Principle of Orthogonal Validation
An orthogonal assay measures the same biological endpoint as the primary screen but uses a different detection method or principle.[8][13][14] For example, if the primary assay for a kinase target detected the depletion of ATP using a luminescence-based method, an orthogonal assay might directly measure the formation of the phosphorylated product using fluorescence polarization.
Causality Behind the Experiment: If a pyrimidine derivative is active in two distinct assay formats, it significantly increases confidence that its activity is directed at the biological target of interest, not at a component of the assay technology.[13][14] Compounds that show activity in the primary assay but are inactive in the orthogonal assay are considered technology-specific artifacts and are eliminated.[13]
Biochemical vs. Cell-Based Assays
The validation cascade should ideally progress from simple, target-focused biochemical assays to more complex, physiologically relevant cell-based assays.[15] Cell-based assays provide invaluable data, as they can immediately filter out compounds that are unable to cross the cell membrane to reach intracellular targets.[15][16]
| Assay Type | Principle | Advantages | Disadvantages |
| Biochemical | Measures direct interaction with an isolated target (e.g., purified enzyme).[14] | Simple, high-throughput, clear target engagement. | Lacks physiological context; ignores cell permeability and metabolism. |
| Cell-Based | Measures a downstream effect in a living cell (e.g., cell viability, reporter gene activation).[16][17] | More biologically relevant, assesses cell permeability and potential toxicity.[15][16] | More complex, potential for off-target effects, harder to pinpoint direct MoA.[15] |
Protocol: Cell Viability/Cytotoxicity Assay (e.g., MTT Assay)
-
Cell Seeding: Plate a relevant cancer cell line (e.g., A549 lung cancer cells for an anticancer pyrimidine derivative) in a 96-well plate at a predetermined density and allow them to adhere overnight.[3]
-
Compound Treatment: Treat the cells with a serial dilution of the validated pyrimidine derivative for a specified time (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live, metabolically active cells will reduce the yellow MTT to a purple formazan product.[17]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Readout: Measure the absorbance at a specific wavelength (e.g., 570 nm). The intensity of the purple color is proportional to the number of viable cells.
-
Analysis: Calculate the IC50 value, representing the concentration at which the compound reduces cell viability by 50%.
Phase 3: Mechanism of Action (MoA) and Selectivity Profiling
Once a pyrimidine derivative has been confirmed through orthogonal and cell-based assays, the focus shifts to understanding how and how specifically it works.[18][19]
Confirming Target Engagement
A crucial step is to demonstrate that the compound physically binds to its intended target protein.[5] Biophysical methods are the gold standard for confirming this direct interaction and can provide valuable data on binding affinity and thermodynamics.[20][21][22]
| Technique | Principle | Key Output | Throughput | Protein Req. |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to an immobilized target.[23] | Binding affinity (KD), kinetics (kon, koff).[24] | Medium-High | Low |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon binding. | Binding affinity (KD), stoichiometry, thermodynamics (ΔH, ΔS).[24] | Low | High |
| Differential Scanning Fluorimetry (DSF) | Measures the change in protein melting temperature upon ligand binding.[21][22] | Target engagement (ΔTm). | High | Low |
| Microscale Thermophoresis (MST) | Measures molecule movement in a temperature gradient, which changes upon binding.[5][20] | Binding affinity (KD). | Medium | Very Low |
Elucidating the Mechanism of Action
Understanding the MoA involves determining how the compound inhibits its target. For an enzyme inhibitor, this could be competitive, non-competitive, or uncompetitive. This is typically investigated using enzyme kinetic studies where the reaction rate is measured at varying concentrations of both the substrate and the pyrimidine inhibitor.[25] Structural biology methods, particularly X-ray crystallography, provide the ultimate confirmation of target engagement and reveal the precise binding mode, which is invaluable for structure-based drug design.[5][18][26]
Selectivity Profiling
A critical aspect of drug development is ensuring the compound is selective for its intended target.[18] Pyrimidine derivatives, especially kinase inhibitors, often have activity against multiple kinases.[4] Selectivity profiling involves testing the validated hit against a panel of related proteins (e.g., a kinome panel) to identify potential off-target activities. High selectivity is desirable to minimize the risk of off-target toxicity.
Conclusion
The journey from a high-throughput screen to a validated hit is a systematic process of elimination and characterization. For pyrimidine derivatives, as with any chemical series, this rigorous validation is non-negotiable. By employing a funneling strategy that incorporates re-testing, dose-response analysis, orthogonal assays, cell-based confirmation, and detailed mechanism of action studies, researchers can effectively triage thousands of initial actives down to a small number of high-quality, well-characterized chemical series. This methodical approach builds a foundation of trust in the data, mitigates the risk of pursuing artifactual leads, and ultimately increases the probability of success in the long and arduous path of drug discovery.
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Comparative Pharmacokinetics of Pyrimidine-2-Carboximidamide Derivatives: A Guide for Drug Development Professionals
Introduction: The Strategic Importance of Pharmacokinetic Profiling
The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous therapeutic agents across oncology, inflammation, and infectious diseases.[1][2][3] Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of pharmacological activity.[2] The introduction of a 2-carboximidamide moiety can further enhance target engagement, often through specific hydrogen bonding interactions. However, potent biological activity in isolation is insufficient for therapeutic success. A candidate molecule must navigate a complex biological landscape to reach its target in sufficient concentration and for an appropriate duration. This journey is defined by its pharmacokinetic (PK) profile—its Absorption, Distribution, Metabolism, and Excretion (ADME).
This guide provides a comparative framework for analyzing the pharmacokinetics of pyrimidine-2-carboximidamide derivatives. We will move beyond a simple listing of parameters to dissect the causality behind experimental choices, present self-validating protocols for key assays, and offer a logical workflow for generating a robust, comparative PK dataset. Our objective is to empower researchers to make data-driven decisions, identifying promising candidates and flagging liabilities early in the drug discovery pipeline.[4]
The Pharmacokinetic Workflow: From In Vitro Screening to In Vivo Validation
A successful pharmacokinetic evaluation follows a staged approach, beginning with rapid, high-throughput in vitro assays to triage compounds and culminating in more complex in vivo studies for the most promising leads.[4] This tiered strategy ensures that resources are focused on candidates with the highest probability of success.
Caption: A tiered experimental workflow for pharmacokinetic assessment.
Pillar 1: Foundational In Vitro ADME Assays
In vitro assays are the bedrock of pharmacokinetic profiling. They are designed to be rapid, cost-effective, and use minimal compound, making them ideal for screening large numbers of derivatives during the hit-to-lead and lead optimization phases.[5][6]
A. Aqueous Solubility: The Prerequisite for Absorption
A compound must be in solution to be absorbed. Poor aqueous solubility is a common hurdle for pyrimidine derivatives and can terminate an otherwise promising series.
-
Experimental Protocol: Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).
-
Dilution: Add a small volume of the DMSO stock to a phosphate-buffered saline (PBS, pH 7.4) solution to create the final test concentration (e.g., 200 µM). The final DMSO concentration should be kept low (≤1%) to avoid artifacts.
-
Incubation & Equilibration: Shake the solution at room temperature for a defined period (e.g., 2 hours) to allow for precipitation of excess compound.
-
Separation: Remove the precipitated solid by filtration or centrifugation.
-
Quantification: Analyze the concentration of the compound remaining in the supernatant using LC-MS/MS.[5]
-
-
Causality and Interpretation: This assay mimics the dissolution process in the gut. A low kinetic solubility (<10 µM) is a red flag, often necessitating medicinal chemistry efforts to introduce ionizable or polar groups to improve this property.
B. Membrane Permeability: Crossing the Intestinal Barrier
For oral administration, a drug must pass through the intestinal epithelium to enter systemic circulation. The Caco-2 permeability assay is the industry standard for predicting this process.[7]
-
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture: Seed Caco-2 cells on permeable Transwell® inserts and culture for 21-28 days. During this time, they differentiate to form a confluent monolayer of polarized enterocytes with functional tight junctions.[7]
-
Monolayer Integrity Check: Verify the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
Apical to Basolateral (A→B) Transport: Add the test compound to the apical (upper) chamber, which represents the intestinal lumen.
-
Sampling: At various time points, take samples from the basolateral (lower) chamber, representing the bloodstream, and measure the compound concentration by LC-MS/MS.[7]
-
Efflux Assessment (B→A): To determine if the compound is a substrate of efflux transporters like P-glycoprotein (P-gp), perform the experiment in the reverse direction (basolateral to apical).
-
Calculation: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B→A / Papp A→B) greater than 2 suggests the compound is subject to active efflux, which can limit oral absorption.
-
-
Why This Protocol is Self-Validating: The protocol includes a critical internal control: the TEER measurement. A failure to reach the required TEER value invalidates the results for that well, ensuring that permeability is measured only across intact, well-differentiated monolayers.
Caption: Workflow for the Caco-2 permeability assay.
C. Metabolic Stability: Predicting First-Pass Metabolism
The liver is the primary site of drug metabolism. A compound that is rapidly metabolized by liver enzymes will have a short half-life and low bioavailability. The metabolic stability assay provides a first look at this liability.
-
Experimental Protocol: Human Liver Microsomal (HLM) Stability Assay
-
Reagents: Use pooled human liver microsomes, which contain a high concentration of cytochrome P450 (CYP) enzymes, and an NADPH-regenerating system to fuel the enzymatic reactions.[7]
-
Incubation: Incubate the test compound (e.g., at 1 µM) with the microsomes and NADPH system at 37°C.
-
Time Points: Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[7]
-
Analysis: Centrifuge to pellet the protein, and analyze the supernatant by LC-MS/MS to measure the disappearance of the parent compound over time.
-
Calculation: The rate of disappearance is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[7]
-
-
Expertise in Action: While HLM is a good first screen for Phase I metabolism, pyrimidine derivatives may also undergo Phase II metabolism (e.g., glucuronidation) or metabolism by non-CYP enzymes. If a compound shows high stability in microsomes but low in vivo bioavailability, follow-up studies using hepatocytes (which contain both Phase I and Phase II enzymes) are warranted.
Pillar 2: In Vivo Pharmacokinetic Studies
After a compound demonstrates a promising in vitro profile, the next crucial step is to evaluate its behavior in a living system. The rat is a commonly used preclinical species for initial PK studies.[8]
-
Experimental Protocol: Rat Pharmacokinetic Study
-
Animal Model: Use male Sprague-Dawley rats, allowing them to acclimate to controlled housing conditions.[8]
-
Dosing Groups:
-
Intravenous (IV) Group: Administer the compound directly into the bloodstream (e.g., via tail vein injection) at a specific dose (e.g., 1-2 mg/kg). This group serves as the 100% bioavailability reference.
-
Oral (PO) Group: Administer the compound by oral gavage at a higher dose (e.g., 5-10 mg/kg) to account for incomplete absorption.
-
-
Blood Sampling: Collect blood samples from each animal at a series of time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours). Plasma is separated by centrifugation.
-
Bioanalysis: Extract the drug from the plasma samples and quantify its concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plot the plasma concentration versus time for each route of administration. Use specialized software to calculate key PK parameters.[8]
-
Pillar 3: Comparative Data Analysis
The ultimate goal is to compare derivatives to establish structure-activity relationships (SAR) and structure-property relationships (SPR). Summarizing data in a clear, tabular format is essential for this analysis.
Illustrative Comparative Data for Pyrimidine Scaffolds
| Scaffold Class | Example Derivative | Aqueous Solubility (µM) | Caco-2 Papp (A→B) (10⁻⁶ cm/s) | HLM Stability (t½, min) | Rat Oral Bioavailability (%) | Data Source |
| Pyrido[2,3-d]pyrimidine | Kinase Inhibitor Series | Wide Range (12.6 to 13,800) | Wide Range (1.2 to 90.7) | Variable, some high | ~90% (for one example) | [7][8][9] |
| Pyrazolo[3,4-d]pyrimidine | c-Src/Abl Inhibitor | Generally Suboptimal (<10) | High (>20) | High | Not Reported | [7] |
| Pyrimidine Carboxamide | Vanin-1 Inhibitor | Optimized for good properties | Optimized for good properties | Optimized for good properties | Suitable for preclinical development | [10] |
-
Interpretation and Strategic Decisions:
-
The Pyrido[2,3-d]pyrimidine scaffold shows great versatility, but also high variability.[7] A key task for a medicinal chemist would be to understand which substitutions confer both high permeability and high solubility. The reported high oral bioavailability for one derivative is a very promising starting point.[9]
-
The Pyrazolo[3,4-d]pyrimidine series highlights a common challenge: a trade-off between high permeability (often associated with lipophilicity) and poor solubility.[7] This scaffold would require significant effort to improve its "drug-like" properties.
-
The Pyrimidine Carboxamide example demonstrates a successful outcome where ADME properties were actively optimized to yield a preclinical candidate, underscoring the importance of this iterative process.[10]
-
Metabolic Pathways: Understanding the "M" in ADME
Understanding how a compound is metabolized is critical for predicting drug-drug interactions and identifying potentially toxic metabolites. Pyrimidine derivatives can undergo several common metabolic transformations.
Caption: Simplified metabolic pathways for pyrimidine derivatives.
Conclusion
The pharmacokinetic analysis of pyrimidine-2-carboximidamide derivatives is a multi-faceted process that is integral to successful drug development. It requires a logical, tiered experimental approach, beginning with robust in vitro assays to assess fundamental ADME properties and progressing to definitive in vivo studies. By systematically applying the protocols and analytical frameworks outlined in this guide, researchers can build a comprehensive understanding of their compounds' behavior, enabling the selection of candidates with a higher likelihood of clinical success. The key to progress lies not just in generating data, but in understanding the causal relationships between chemical structure and pharmacokinetic fate, thereby guiding the rational design of superior medicines.
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- Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. SciSpace.
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Safety Operating Guide
Navigating the Disposal of Pyrimidine-2-carboximidamide: A Guide for Laboratory Professionals
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of specialized chemical reagents are paramount to ensuring a safe laboratory environment and safeguarding our ecosystem. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Pyrimidine-2-carboximidamide (CAS: 45695-56-5), a compound frequently utilized in synthetic chemistry and drug discovery. Our focus extends beyond mere procedure, delving into the causality behind these recommendations to foster a deeper understanding of safe laboratory practices.
Hazard Identification and Risk Assessment: Understanding the "Why"
Pyrimidine-2-carboximidamide is a heterocyclic compound that, while valuable in research, presents a number of hazards that necessitate careful handling and disposal. A thorough understanding of these risks is the foundation of a robust safety protocol.
Primary Hazards:
-
Irritation: This compound is a known irritant, capable of causing significant irritation to the skin and eyes.[1] Direct contact can lead to redness, inflammation, and discomfort.
-
Respiratory Tract Irritation: Inhalation of dust or aerosols can irritate the respiratory system, leading to coughing and shortness of breath.[1]
-
Harmful if Swallowed or in Contact with Skin: Ingestion or significant dermal absorption may lead to adverse health effects.[1]
-
Potential for Allergic Skin Reaction: Some sources indicate that it may cause an allergic skin reaction upon repeated contact.
| Hazard Classification | GHS Hazard Statement | Pictogram |
| Skin Irritation | H315: Causes skin irritation | GHS07 |
| Eye Irritation | H319: Causes serious eye irritation | GHS07 |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation | GHS07 |
| Acute toxicity (Oral, Dermal) | Harmful if swallowed, Harmful in contact with skin | GHS07 |
This data is a synthesis of information from multiple chemical suppliers and should be confirmed with the specific Safety Data Sheet (SDS) for the product in use.
Given these hazards, the core principle of disposal is containment and isolation . The goal is to prevent the release of Pyrimidine-2-carboximidamide into the environment, where it could harm aquatic life and ecosystems, and to protect personnel from exposure during the disposal process.
Personal Protective Equipment (PPE): Your First Line of Defense
Before beginning any disposal procedure, the appropriate Personal Protective Equipment (PPE) must be donned. This is a non-negotiable aspect of laboratory safety.
-
Gloves: Nitrile or other chemically resistant gloves are mandatory. Given the potential for skin irritation and absorption, a double layer of gloves can provide enhanced protection.
-
Eye Protection: Chemical safety goggles are essential to protect against splashes or airborne particles. A face shield should be considered if there is a significant risk of splashing.
-
Lab Coat: A buttoned lab coat provides a barrier against accidental spills.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary. All work with powdered forms of this chemical should be conducted in a certified chemical fume hood to minimize inhalation risks.
Step-by-Step Disposal Protocol
The following protocol outlines the safe disposal of Pyrimidine-2-carboximidamide. This procedure is designed to be a self-validating system, with each step building upon the last to ensure a safe and compliant outcome.
Step 1: Segregation and Waste Collection
-
Designated Waste Container: All waste containing Pyrimidine-2-carboximidamide, including contaminated labware (e.g., pipette tips, weighing boats), used PPE, and any spilled material, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Chemical Incompatibility: Do not mix Pyrimidine-2-carboximidamide waste with other chemical waste streams unless compatibility has been verified. Incompatible materials can lead to dangerous reactions. It is generally incompatible with strong oxidizing agents, strong acids, and strong bases.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "Pyrimidine-2-carboximidamide," and the associated hazards (e.g., "Irritant," "Harmful").
Step 2: Handling of Small Spills
In the event of a small spill, immediate and proper cleanup is crucial to prevent wider contamination and exposure.
-
Evacuate and Ventilate: If the spill is outside of a fume hood, ensure the area is well-ventilated and restrict access to non-essential personnel.
-
Absorb: For solid spills, carefully sweep or scoop the material into the designated hazardous waste container. Avoid creating dust. For liquid spills (if the compound is in solution), use an inert absorbent material such as vermiculite or sand.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Step 3: Disposal of Empty Containers
-
Triple Rinse: "Empty" containers of Pyrimidine-2-carboximidamide are not truly empty and must be decontaminated before disposal. Triple rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
-
Deface Label: After decontamination, deface or remove the original product label to prevent misuse.
-
Dispose of Container: The cleaned and defaced container can typically be disposed of in the regular trash, but always check with your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Step 4: Final Disposal
-
Licensed Waste Hauler: The sealed and labeled hazardous waste container must be collected by a licensed hazardous waste disposal company. Your institution's EHS department will coordinate this.
-
Prohibited Disposal Methods: Under no circumstances should Pyrimidine-2-carboximidamide be disposed of down the drain or in the regular trash.[2] This can lead to environmental contamination and is a violation of regulatory standards.
Workflow for Proper Disposal of Pyrimidine-2-carboximidamide
The following diagram illustrates the decision-making process for the safe disposal of Pyrimidine-2-carboximidamide.
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Pyrimidine-2-carboximidamide
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. Handling novel or potent compounds like Pyrimidine-2-carboximidamide demands a meticulous approach, where safety protocols are not just followed but deeply understood. This guide moves beyond a simple checklist, offering a comprehensive operational and safety plan grounded in scientific principles. Our goal is to empower you with the knowledge to not only protect yourself but also to build a culture of safety and trust within your laboratory.
Hazard Assessment: Understanding Pyrimidine-2-carboximidamide
Pyrimidine-2-carboximidamide is a heterocyclic compound containing a pyrimidine ring and a carboximidamide (amidine) functional group. While comprehensive toxicological data for this specific molecule is not widely available, a thorough hazard assessment can be conducted by examining its structural analogues and functional groups.
-
Structural Analogs: Compounds containing the pyrimidine ring can exhibit a range of biological activities. The related compound, Pyridine, has an established Occupational Safety and Health Administration (OSHA) Permissible Exposure Limit (PEL) and a National Institute for Occupational Safety and Health (NIOSH) Recommended Exposure Limit (REL) of 5 ppm (15 mg/m³) over an 8-hour time-weighted average (TWA)[1][2][3]. The NIOSH Immediately Dangerous to Life or Health (IDLH) concentration for pyridine is 1,000 ppm[1]. While Pyrimidine-2-carboximidamide is a solid and less volatile, these values for a related volatile compound underscore the need for caution.
-
Functional Group Reactivity: The amidine group is basic and can react with strong oxidizing agents and acids. The primary hazards associated with similar powdered organic compounds are:
-
Skin Irritation: Direct contact can cause local irritation.
-
Serious Eye Irritation: The powder can cause significant irritation or damage upon contact with the eyes.
-
Respiratory Irritation: Inhalation of the dust can irritate the respiratory tract.
-
Given these potential hazards, Pyrimidine-2-carboximidamide should be handled as a potent compound, particularly in a research or drug development setting where its toxicological properties are not fully characterized[4][5][6].
Personal Protective Equipment (PPE) Selection: A Risk-Based Approach
The selection of PPE is not a one-size-fits-all process. It must be tailored to the specific task and the potential for exposure. The following table outlines the recommended PPE based on the operational risk level.
| Risk Level | Task Examples | Required PPE |
| Low | - Transporting sealed containers- Visual inspection of stored material | - Standard laboratory coat- Safety glasses with side shields- Single pair of nitrile gloves |
| Medium | - Weighing and dispensing in a ventilated enclosure- Preparing solutions | - Disposable, low-lint lab coat with knit cuffs- Chemical splash goggles- Double-gloving with nitrile gloves (or a more resistant outer glove)- N95 or P100 respirator if dust generation is possible |
| High | - Handling large quantities- Procedures with a high risk of aerosolization | - Disposable, chemical-resistant suit (e.g., Tyvek)- Full-face respirator with P100 cartridges or a Powered Air-Purifying Respirator (PAPR)- Double-gloving with a chemical-resistant outer glove (e.g., neoprene or butyl rubber) over an inner nitrile glove- Disposable shoe covers |
While Safety Data Sheets often generically call for "impermeable gloves," a more nuanced selection is critical.
-
Nitrile Gloves: For incidental contact and as a base layer in double-gloving, nitrile gloves offer good splash resistance against a variety of chemicals[7]. However, their breakthrough times can be short for many organic compounds[8][9].
-
Double-Gloving: This is a mandatory practice when handling potent powdered compounds. It provides a critical safety layer; if the outer glove is breached, the inner glove still offers protection while the outer is removed and replaced.
-
Chemical Resistance: For prolonged handling or in situations with a higher risk of contact, an outer glove with superior chemical resistance, such as neoprene or butyl rubber, should be worn over the inner nitrile glove. Always consult the glove manufacturer's chemical resistance charts for specific breakthrough times, though data for Pyrimidine-2-carboximidamide itself is unlikely to be available[10][11]. In such cases, select gloves rated for broad protection against organic bases and solvents.
Since no specific Occupational Exposure Limit (OEL) exists for Pyrimidine-2-carboximidamide, a conservative approach to respiratory protection is warranted, especially when handling the powder outside of a contained system.
-
N95/P100 Respirators: For tasks where minimal dust is anticipated but still possible (e.g., weighing small quantities in a fume hood), a well-fitted N95 or P100 disposable respirator is the minimum requirement. The "P" rating indicates resistance to oil-based particulates, offering a higher level of protection.
-
Powered Air-Purifying Respirator (PAPR): For procedures with a high potential for dust generation or for extended work periods, a PAPR is highly recommended. It provides a higher protection factor and can be more comfortable for the user.
-
Fit Testing: All tight-fitting respirators, including N95s and full-face respirators, are ineffective if they do not form a proper seal with the user's face. Annual fit testing is an OSHA requirement and a critical component of a respiratory protection program.
Operational Plan: Step-by-Step Guidance
-
Designated Area: All work with solid Pyrimidine-2-carboximidamide must be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure.
-
Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, solvent, waste containers) is inside the containment area.
-
Don PPE: Don PPE in the following order: shoe covers, inner gloves, lab coat/suit, respirator, eye protection, and finally, outer gloves. Ensure the outer gloves are pulled over the cuffs of the lab coat.
-
Minimize Dust: Handle the compound gently to minimize dust generation. Use techniques like slow, deliberate movements.
-
Ventilation: Always handle the solid compound within a certified chemical fume hood or other ventilated enclosure.
-
Cleaning: After dispensing, carefully decontaminate the spatula and work surface.
-
Outer Layer First: Remove the outer gloves first, turning them inside out.
-
Systematic Removal: Remove the lab coat/suit, followed by eye protection and respirator.
-
Inner Gloves Last: The inner gloves should be the last piece of PPE to be removed.
-
Hand Washing: Immediately wash hands thoroughly with soap and water after all PPE is removed.
Disposal Plan: From Benchtop to Waste Stream
Proper disposal is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste: All solid waste contaminated with Pyrimidine-2-carboximidamide (e.g., weigh boats, contaminated paper towels, disposable PPE) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing Pyrimidine-2-carboximidamide should be collected in a separate, sealed, and labeled hazardous liquid waste container.
-
Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.
-
Compatibility: Ensure waste containers are made of a material compatible with the waste they will hold.
-
Labeling: All hazardous waste containers must be labeled with the words "Hazardous Waste" and the full chemical name of the contents.
-
Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.
Emergency Procedures: Spill Management
Even with the best precautions, spills can occur. A clear and practiced response plan is essential.
-
Alert: Alert others in the immediate area.
-
Decontaminate: Gently cover the spill with a damp paper towel to avoid raising dust.
-
Clean: Wipe the area from the outside in, placing the used towels in the solid hazardous waste container.
-
Final Rinse: Clean the area with a suitable laboratory detergent, followed by water.
-
Evacuate: Immediately evacuate the area and alert others.
-
Isolate: Close the doors to the laboratory and prevent re-entry.
-
Notify: Contact your institution's Environmental Health and Safety (EHS) department and your supervisor immediately.
-
Do Not Re-enter: A trained emergency response team with appropriate respiratory protection (likely a self-contained breathing apparatus) should manage the cleanup.
While specific deactivation agents for Pyrimidine-2-carboximidamide are not established, the amidine functional group can undergo hydrolysis under acidic or basic conditions[12][13][14][15]. A standard decontamination procedure would involve:
-
Initial Cleaning: A thorough wipe-down with a laboratory-grade detergent to physically remove the compound.
-
Rinsing: A rinse with 70% ethanol or isopropanol, followed by a final rinse with deionized water.
By adhering to these detailed protocols, you not only ensure your own safety but also contribute to a robust safety culture that is the bedrock of innovative and trustworthy scientific research.
References
-
Pyridine - IDLH. National Institute for Occupational Safety and Health (NIOSH). [Link]
-
Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
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NIOSH Pocket Guide to Chemical Hazards - Pyridine. National Institute for Occupational Safety and Health (NIOSH). [Link]
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Hazardous Substance Fact Sheet: Pyridine. New Jersey Department of Health. [Link]
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Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Kimberly-Clark. [Link]
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2004 Respirator Selection Guide. 3M. [Link]
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Respirators. Electronic Library of Construction Occupational Safety & Health (eLCOSH). [Link]
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Could anyone tell me if an amide would still be an activator if the benzene was directly bonded to the carbonyl carbon. Wouldn't the carbonyl carbon have a partial positive charge that'd make it electron withdrawing? Reddit. [Link]
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The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
